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  • Product: 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine
  • CAS: 1015608-79-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathway for 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a crucial...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a crucial intermediate in the synthesis of various pharmaceutically active compounds. The synthesis is a multi-step process that begins with the construction of the 5-fluoro-7-azaindole core, followed by the strategic protection of the indole nitrogen with a benzenesulfonyl group. This guide will delve into the mechanistic underpinnings of the key reactions, provide detailed experimental protocols, and discuss the rationale behind the choice of reagents and reaction conditions. The significance of this molecule as a building block in drug discovery, particularly in the development of kinase inhibitors, will also be highlighted.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural resemblance to indole and its ability to act as a bioisostere, often leading to improved physicochemical and pharmacological properties of drug candidates.[1] The introduction of a fluorine atom at the 5-position can further enhance metabolic stability and binding affinity. The benzenesulfonyl group serves as a robust protecting group for the indole nitrogen, enabling selective functionalization at other positions of the heterocyclic core. This guide will focus on a reliable and scalable synthetic route to 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of numerous therapeutic agents.[1]

Overall Synthetic Strategy

The synthesis of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine can be conceptually divided into two main stages:

  • Construction of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine Core: This is typically achieved through a Sonogashira coupling followed by an intramolecular cyclization.

  • N-Benzenesulfonylation: The protection of the pyrrole nitrogen of the 5-fluoro-7-azaindole with a benzenesulfonyl group.

Synthesis_Pathway A Starting Materials (e.g., Halogenated Aminopyridine, Alkyne) B Sonogashira Coupling A->B Pd catalyst, Cu(I) cocatalyst, Base C Intramolecular Cyclization B->C Base or Acid D 5-fluoro-1H-pyrrolo[2,3-b]pyridine C->D E N-Benzenesulfonylation D->E Benzenesulfonyl chloride, Base F 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine E->F

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine

The formation of the 7-azaindole scaffold is a critical step that dictates the overall efficiency of the synthesis. The Sonogashira coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, is widely employed for this purpose.[2][3]

Reaction Mechanism: Sonogashira Coupling and Intramolecular Cyclization

The synthesis of the 5-fluoro-7-azaindole core commences with a palladium- and copper-cocatalyzed Sonogashira coupling between a suitable halogenated 2-aminopyridine and a terminal alkyne. This is followed by an intramolecular cyclization to construct the pyrrole ring.

A plausible starting material for this synthesis is 3-ethynyl-5-fluoropyridin-2-amine. The intramolecular cyclization of this substrate leads to the desired 5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Sonogashira_Mechanism cluster_0 Sonogashira Catalytic Cycle cluster_1 Intramolecular Cyclization Pd0 Pd(0)L2 PdII_A Ar-Pd(II)-X(L2) Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)-C≡C-R(L2) PdII_A->PdII_B Transmetalation Cu_acetylide R-C≡C-Cu Cu_acetylide->PdII_A PdII_B->Pd0 Reductive Elimination (Ar-C≡C-R) Start 3-Ethynyl-5-fluoropyridin-2-amine Product 5-fluoro-1H-pyrrolo[2,3-b]pyridine Start->Product Base or Acid Catalysis

Figure 2: Generalized Sonogashira catalytic cycle and subsequent cyclization.

The Sonogashira reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt in the presence of a base.[3] The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) species, followed by transmetalation with the copper acetylide (formed in situ), and subsequent reductive elimination to yield the coupled product. The subsequent intramolecular cyclization of the 2-amino-3-alkynylpyridine intermediate can be promoted by either a base or an acid to afford the 7-azaindole ring system.[2][4]

Experimental Protocol: Synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from a known procedure for the synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 3-Ethynyl-5-fluoropyridin-2-amine

  • Anhydrous Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Sodium cyanoborohydride

  • Dichloromethane

  • Water

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 3-ethynyl-5-fluoropyridin-2-amine in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • In a separate vessel under a nitrogen atmosphere, weigh the required amount of sodium cyanoborohydride.

  • Add the sodium cyanoborohydride to the reaction mixture.

  • Heat the mixture to 60°C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash the organic layer twice with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 5-fluoro-1H-pyrrolo[2,3-b]pyridine.

ParameterValueReference
Starting Material 3-Ethynyl-5-fluoropyridin-2-amine
Solvent Anhydrous Methanol
Catalyst Glacial Acetic Acid
Reducing Agent Sodium cyanoborohydride
Temperature 60°C
Typical Yield Not explicitly stated

Table 1: Reaction parameters for the synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Part 2: N-Benzenesulfonylation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine

The protection of the nitrogen atom of the pyrrole ring is a crucial step to modulate the reactivity of the 7-azaindole core and to enable selective functionalization at other positions. The benzenesulfonyl group is an excellent choice due to its strong electron-withdrawing nature, which deactivates the pyrrole ring towards electrophilic attack and facilitates deprotonation at the C2 position. It is also stable under a variety of reaction conditions.

Rationale for Benzenesulfonyl Protection

The use of a benzenesulfonyl protecting group offers several advantages in the synthesis of complex molecules derived from 7-azaindole:

  • Activation of the C2-Position: The electron-withdrawing nature of the sulfonyl group increases the acidity of the proton at the C2 position, facilitating its deprotonation and subsequent functionalization with various electrophiles.

  • Stability: The N-benzenesulfonyl group is robust and stable to a wide range of reaction conditions, including those employed in cross-coupling reactions.

  • Deprotection: While stable, the benzenesulfonyl group can be removed under specific conditions, such as treatment with strong bases or reducing agents, allowing for the restoration of the N-H bond when required.[5]

Experimental Protocol: Synthesis of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 5-fluoro-1H-pyrrolo[2,3-b]pyridine

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Sodium hydride (NaH), triethylamine (Et₃N), pyridine)

  • Benzenesulfonyl chloride

Procedure:

  • To a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine in an anhydrous solvent under a nitrogen atmosphere, add the base at a suitable temperature (e.g., 0°C for NaH).

  • Stir the mixture for a period to allow for the formation of the corresponding anion.

  • Slowly add a solution of benzenesulfonyl chloride in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine.

ParameterGeneral Conditions
Substrate 5-fluoro-1H-pyrrolo[2,3-b]pyridine
Reagent Benzenesulfonyl chloride
Base NaH, Et₃N, Pyridine
Solvent THF, DCM
Temperature 0°C to room temperature

Table 2: General conditions for N-benzenesulfonylation.

Application in Drug Synthesis: A Key Intermediate for Vofesorbep (ABT-493)

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a critical building block in the synthesis of the hepatitis C virus (HCV) NS3/4A protease inhibitor, Glecaprevir (ABT-493).[6][7][8][9] The benzenesulfonyl group plays a crucial role in directing subsequent synthetic transformations on the 7-azaindole core, ultimately leading to the complex architecture of the final drug molecule. The synthesis of such complex therapeutic agents underscores the importance of developing robust and efficient routes to key intermediates like the title compound.

Conclusion

This technical guide has detailed a viable synthetic pathway for 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in modern pharmaceutical synthesis. The route leverages a Sonogashira coupling and intramolecular cyclization to construct the 5-fluoro-7-azaindole core, followed by a strategic N-benzenesulfonylation. The rationale behind the choice of reactions and the protecting group has been discussed, and generalized experimental protocols have been provided. The significance of this molecule as a precursor to complex antiviral agents like Glecaprevir highlights the importance of mastering the synthesis of such functionalized heterocyclic building blocks. Further optimization of the reaction conditions, particularly for the N-benzenesulfonylation step, could lead to even more efficient and scalable syntheses for industrial applications.

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Available from: [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein J. Org. Chem. 2022, 18, 262–285. Available from: [Link]

  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. Available from: [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available from: [Link]

  • ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. - ResearchGate. Available from: [Link]

  • Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry. Available from: [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.
  • Azaindole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. Available from: [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2 - PubChem - NIH. Available from: [Link]

  • US9035074B2 - Pyrrolo[2,3-D]pyrimidine derivatives - Google Patents.
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Available from: [Link]

  • PC071961A - Application for Extension of United States - Regulations.gov. Available from: [Link]

  • WO2007026916A1 - 1-heterocyclylsulfonyl, 2-aminomethyl, 5- (hetero-) aryl substituted 1-h-pyrrole derivatives as acid secretion inhibitors - Google Patents.
  • The first method for protection-deprotection of the indole 2,3-pi bond - PubMed. Available from: [Link]

  • Pyrrole Protection | Request PDF - ResearchGate. Available from: [Link]

  • High Efficacy of ABT-493 and ABT-530 Treatment in Patients With HCV Genotype 1 or 3 Infection and Compensated Cirrhosis - PubMed. Available from: [Link]

  • Glecaprevir + pibrentasvir (ABT493 + ABT-530) for the treatment of Hepatitis C - PubMed. Available from: [Link]

  • In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PubMed. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Disclaimer: Direct experimental data for 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is not extensively available in the public domain. This guide has been constructed by leveraging data from structurally analog...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data for 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is not extensively available in the public domain. This guide has been constructed by leveraging data from structurally analogous compounds and established principles of physical organic chemistry to provide reliable predictions and expert insights into its physicochemical profile. The methodologies described represent industry-standard practices for the experimental determination of these properties.

Foreword: The Strategic Importance of a Physicochemical Profile

In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable drug candidate is dictated by a complex interplay of biological activity and physicochemical properties. 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a member of the 7-azaindole class, stands as a scaffold of significant interest. Its utility in kinase inhibition and other therapeutic areas is predicated on its unique structural and electronic characteristics. The benzenesulfonyl group at the 1-position and the fluorine atom at the 5-position are not mere decorations; they are strategic modifications designed to modulate key properties. The incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the bulky, electron-withdrawing benzenesulfonyl moiety influences solubility, crystal packing, and the acidity of the pyrrole nitrogen.[1][2][3][4][5] A comprehensive understanding of this compound's physicochemical nature is therefore not just an academic exercise but a critical necessity for predicting its in vivo behavior and guiding its development.

Molecular Blueprint: Core Structural and Electronic Features

The foundation of any physicochemical assessment is the molecule's intrinsic structure. The key attributes are summarized below.

Table 1: Core Molecular Properties of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

PropertyPredicted/Calculated ValueSource/Method
Molecular Formula C₁₃H₉FN₂O₂S(Elemental Composition)
Molecular Weight 276.29 g/mol (Calculation)
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(C=C3)F(Structure)
InChI Key (Not available)(Structure)
CAS Number 1015608-79-3(Vendor Information)
Topological Polar Surface Area (TPSA) ~60.3 Ų(Analog Data)[6]

The TPSA is a crucial descriptor for predicting drug transport properties. The predicted value of ~60.3 Ų, based on the bromo-analog, is well within the desirable range for good cell permeability, suggesting the potential for favorable oral bioavailability.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, often quantified as the octanol-water partition coefficient (logP), is a cornerstone of the "drug-likeness" profile. It governs a compound's ability to traverse cellular membranes, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic turnover, and potential toxicity.

Predicted logP: Based on computational models and data from analogs, the logP of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is estimated to be in the range of 2.8 to 3.5 . The bromo-analog, 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, has a computationally derived XLogP3-AA value of 3.3.[6] Replacing bromine with the more electronegative but smaller fluorine atom is expected to slightly decrease the logP. This places the compound in a favorable lipophilicity range for oral drug candidates, balancing membrane permeability with sufficient aqueous solubility.[7]

Experimental Protocol: Gold-Standard Shake-Flask logP Determination

This protocol describes the definitive, albeit low-throughput, method for logP measurement.

  • System Equilibration: Pre-saturate equal volumes of 1-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) with each other by vigorous mixing for 24 hours, followed by separation.

  • Compound Addition: Prepare a stock solution of the test compound in the aqueous buffer. Add a known volume of this solution to a separatory funnel containing the pre-equilibrated 1-octanol and aqueous buffer.

  • Partitioning: Shake the funnel vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases. Allow the layers to separate completely.

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, typically UV-Vis spectroscopy or HPLC-UV.

  • Calculation: The logP is calculated as: logP = log₁₀([Compound]octanol / [Compound]aqueous)

Causality Behind Experimental Choices:

  • Pre-saturation: This step is critical to ensure that the volume of each phase does not change during the experiment due to mutual dissolution, which would introduce error.

  • pH 7.4 Buffer: Using a buffer that mimics physiological pH is essential for determining the distribution coefficient (logD), which accounts for both neutral and ionized species and is more biologically relevant than logP for ionizable compounds.

Diagram: Lipophilicity and its Impact on Drug Disposition

G Low Low LogP (Hydrophilic) Sol Good Aqueous Solubility Poor Permeability Low->Sol Optimal Optimal LogP (Balanced) Bal Good Solubility Good Permeability Optimal->Bal High High LogP (Lipophilic) Perm Poor Aqueous Solubility High Metabolism/Toxicity High->Perm

Caption: The balancing act of lipophilicity in drug design.

Ionization State: The Role of pKa

The acidity and basicity of a molecule, defined by its pKa value(s), determine its charge state at a given pH. This profoundly impacts solubility, receptor binding, and cell penetration.

  • Predicted Basicity (Pyridine Nitrogen): The most basic site is the pyridine nitrogen (N7). For the parent 5-fluoro-1H-pyrrolo[2,3-b]pyridine, the basicity is already reduced compared to the non-fluorinated core.[8][9] The addition of the strongly electron-withdrawing benzenesulfonyl group at the pyrrole nitrogen will further decrease the basicity of the pyridine nitrogen through inductive effects. The pKa of the conjugate acid is therefore predicted to be low, likely in the 1.5 to 2.5 range. This means the compound will be predominantly neutral at physiological pH.

  • Predicted Acidity (Pyrrole N-H): In the absence of the benzenesulfonyl group, the pyrrole N-H is very weakly acidic (pKa > 16). However, the N-benzenesulfonyl group acts as a powerful electron-withdrawing group, significantly increasing the acidity of any remaining N-H proton. While the target compound is N-substituted, this concept is critical for understanding its reactivity and potential for hydrogen bonding. For related N-H pyrroles, N-sulfonylation can lower the pKa by several units.

Experimental Protocol: Potentiometric pKa Titration

This is a highly accurate method for determining pKa values.

  • System Setup: Calibrate a pH meter with standard buffers. Use a temperature-controlled vessel and continuously stir the solution under an inert atmosphere (e.g., argon) to prevent CO₂ ingress.

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is low.

  • Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) to determine basic pKa values, and with a standardized solution of strong base (e.g., KOH) to determine acidic pKa values.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve (the point of half-neutralization). Specialized software is used to refine the pKa values from the titration data.

Diagram: Experimental Setup for Potentiometric Titration

G cluster_probes Measurement & Dosing TitrationVessel Temperature-Controlled Beaker Stir Bar Compound in Solution pH_Electrode pH Electrode TitrationVessel:f0->pH_Electrode Computer Computer (Data Logging & Analysis) pH_Electrode->Computer Burette Autoburette (Titrant) Burette->TitrationVessel:f2

Caption: A schematic of a modern potentiometric pKa determination system.

Aqueous Solubility: A Prerequisite for Absorption

For any orally administered drug, dissolution in the gastrointestinal tract is the first and often rate-limiting step to absorption. The aromatic nature and the large benzenesulfonyl group suggest that the intrinsic solubility of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine will be low.

Predicted Solubility: The compound is expected to be sparingly soluble to practically insoluble in aqueous media at neutral pH. Its solubility is likely to be highly dependent on the pH, with slightly increased solubility at very low pH due to the protonation of the weakly basic pyridine nitrogen.

Experimental Protocol: High-Throughput Nephelometric Solubility Assay

This method provides a rapid assessment of kinetic solubility, which is highly relevant in early drug discovery.[10]

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96-well microplate, dispense the aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Use a robotic liquid handler to add small volumes of the DMSO stock solution directly into the buffer-containing wells to achieve a range of final concentrations (e.g., from 1 µM to 200 µM).

  • Incubation: Shake the plate for a defined period (e.g., 2-4 hours) at a constant temperature.

  • Turbidity Measurement: Measure the light scattering of each well using a nephelometer or a plate reader capable of turbidity measurements.

  • Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity begins to increase significantly above the baseline, indicating the formation of a precipitate.

Trustworthiness of the Protocol: This is a self-validating system. The wells with low compound concentrations serve as the negative control (baseline turbidity), while the sharp increase in light scattering at higher concentrations provides a clear and unambiguous endpoint for determining the solubility limit.

Conclusion and Forward Look

The physicochemical profile of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine paints a picture of a molecule well-positioned within the chemical space of modern oral drug candidates. Its predicted moderate lipophilicity, low basicity, and likely low-to-moderate aqueous solubility are defining characteristics that must be carefully considered and balanced during lead optimization. The experimental methodologies outlined in this guide provide a clear and robust roadmap for the empirical validation of these predicted properties. As this promising scaffold is further explored, a deep and quantitative understanding of its physicochemical nature will be the compass that guides the rational design of next-generation therapeutics with enhanced efficacy and superior biopharmaceutical properties.

References

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781-1787. [Link]

  • Bergazin, T. D., Tielker, N., Zhang, Y., Mao, J., Gunner, M. R., Francisco, K., ... & Mobley, D. L. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 771-802. [Link]

  • Charifson, P. S., & Walters, W. P. (2014). The impact of fluorine in medicinal chemistry. Journal of medicinal chemistry, 57(18), 7433-7448. [Link]

  • Kibbey, C. E. (2001). An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. Journal of pharmaceutical and biomedical analysis, 24(5-6), 945-955. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24229246, 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20784462, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link].

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Pipzine Chemicals. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11. [Link]

  • Taylor, N. F. (Ed.). (2012). Fluorinated carbohydrates: chemical and biochemical aspects (Vol. 18). John Wiley & Sons. [Link]

  • Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological processes. Journal of Chromatography A, 1037(1-2), 299-310. [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert opinion on drug discovery, 5(3), 235-248. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20784462, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]9]

  • National Center for Biotechnology Information. (n.d.). 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. Retrieved from [Link].

Sources

Foundational

The Strategic Intermediate: A Technical Guide to 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has established itself as a "privileged structure." Its significance lies in its ability to act as a bioisostere of purines, enabling it to mimic ATP and effectively interact with the hinge region of various kinase catalytic domains.[1] This has led to its central role in the development of numerous kinase inhibitors. The strategic functionalization of this core structure is paramount to achieving desired potency, selectivity, and pharmacokinetic properties.

This guide focuses on a key derivative, 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1015608-79-3), a critical intermediate in the synthesis of targeted therapeutics, most notably in the development of BRAF inhibitors like Vemurafenib.[2] The introduction of a benzenesulfonyl group at the N1 position serves as a robust protecting group, modulating the electronic properties of the heterocyclic system during synthesis. Concurrently, the fluorine atom at the C5 position is a deliberate modification to enhance metabolic stability and optimize binding affinity through favorable interactions with the target protein.

This document will provide an in-depth analysis of the synthesis, characterization, and strategic application of this compound, offering field-proven insights and detailed protocols to aid researchers in their drug discovery endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use and the reproducibility of subsequent reactions.

PropertyValueSource
CAS Number 1015608-79-3[3]
Molecular Formula C₁₃H₉FN₂O₂S[3]
Molecular Weight 276.29 g/mol [3]
Appearance Solid (typical)N/A
Purity ≥95% (typical commercial grade)[3]
Spectroscopic Data (Predicted)
  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the benzenesulfonyl group, typically in the 7.5-8.2 ppm range. The protons on the pyrrolopyridine core will appear in the 6.5-8.5 ppm region, with the fluorine at C5 influencing the chemical shifts and coupling constants of adjacent protons.

  • ¹³C NMR: The carbon spectrum will display signals for the twelve aromatic carbons of the fused ring system and the phenyl group, as well as the carbon of the sulfonyl group. The carbon atom bonded to the fluorine (C5) will exhibit a characteristic large coupling constant (¹JCF).

Synthesis and Manufacturing Insights

The synthesis of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine involves a two-stage process: the construction of the core 5-fluoro-7-azaindole ring, followed by the protection of the pyrrole nitrogen with a benzenesulfonyl group.

Workflow for the Synthesis of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

cluster_0 Part 1: 7-Azaindole Core Synthesis cluster_1 Part 2: N-Protection A 3-Ethynyl-5-fluoropyridin-2-amine B Intramolecular Cyclization A->B Anhydrous Methanol, Glacial Acetic Acid (cat.), Sodium Cyanoborohydride, Heat (60°C) C 5-Fluoro-1H-pyrrolo[2,3-b]pyridine B->C E Base-mediated Sulfonylation C->E D Benzenesulfonyl Chloride D->E Base (e.g., NaH), Aprotic Solvent (e.g., DMF) F 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1015608-79-3) E->F RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Activates Vemurafenib Vemurafenib (Derived from Intermediate) Vemurafenib->BRAF Inhibits

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Exploratory

A Comprehensive Guide to the Structural Elucidation of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and therapeutic agents.[1][2] The introduction of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and therapeutic agents.[1][2] The introduction of a fluorine atom and an N-benzenesulfonyl protecting group creates a molecule with specific electronic and conformational properties, demanding an unambiguous and rigorous approach to its structural verification. This guide provides an in-depth, methodology-driven walkthrough for the complete structural elucidation of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, targeted at researchers and drug development professionals. We will proceed from initial molecular formula determination by mass spectrometry to the intricate mapping of its atomic connectivity through advanced NMR techniques, culminating with the definitive proof offered by X-ray crystallography.

Chapter 1: Foundational Analysis: Molecular Formula and Isotopic Signature

The first step in characterizing any newly synthesized compound is to confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this process, providing an exact mass measurement that is far more informative than nominal mass data from standard mass spectrometry.[3]

High-Resolution Mass Spectrometry (HRMS)

The objective is to match the experimentally observed accurate mass to the theoretical exact mass of the target compound, C₁₃H₉FN₂O₂S.

Table 1: Theoretical Mass Data for C₁₃H₉FN₂O₂S

Property Value
Molecular Formula C₁₃H₉FN₂O₂S
Molecular Weight (Nominal) 276 g/mol [4]
Exact Mass (Monoisotopic) 276.0372 Da
Calculated m/z [M+H]⁺ 277.0445 Da

| Calculated m/z [M+Na]⁺ | 299.0264 Da |

Experimental Protocol: HRMS Analysis via ESI-FT-ICR MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol. Dilute this solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode analysis.

  • Instrumentation: Utilize a Fourier Transform Ion Cyclotron Resonance Mass Spectrometer (FT-ICR MS) equipped with an Electrospray Ionization (ESI) source.[3][5]

  • Acquisition Parameters (Positive Ion Mode):

    • Ionization Mode: ESI (+)

    • Capillary Voltage: 3.5 kV

    • Mass Range: m/z 100-1000

    • Resolution: > 100,000 at m/z 400

    • Calibration: Calibrate the instrument immediately prior to analysis using a standard calibration mixture (e.g., sodium trifluoroacetate).

  • Data Analysis: The resulting spectrum should show a prominent peak for the protonated molecule [M+H]⁺. The experimentally measured m/z value should be within a 5 ppm tolerance of the theoretical value (277.0445 Da). The instrument software can then be used to confirm the elemental composition based on the accurate mass and the characteristic isotopic pattern of sulfur (the presence of a small A+2 peak from the ³⁴S isotope).

Chapter 2: Mapping the Framework: Advanced NMR Spectroscopy

With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic connectivity. For a molecule containing ¹H, ¹³C, and ¹⁹F, a suite of experiments is required for full assignment. The benzenesulfonyl group protects the pyrrole nitrogen, simplifying the spectrum by removing the N-H proton and preventing tautomerism.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides the initial map of the proton environment. The chemical shifts are influenced by the aromatic rings, the electron-withdrawing sulfonyl group, and the electronegative fluorine atom.

Table 2: Predicted ¹H NMR Assignments (500 MHz, CDCl₃)

Proton Label Predicted Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H6 8.3 - 8.5 d J(H6-F5) ≈ 7-9 Hz Deshielded by adjacent pyridine nitrogen and ortho to fluorine.
H4 8.0 - 8.2 d J(H4-F5) ≈ 10-12 Hz Deshielded by pyridine nitrogen and meta to fluorine.
H2', H6' 7.8 - 8.0 d J(H2'-H3') ≈ 7.5 Hz Ortho protons on the benzenesulfonyl ring, deshielded by the SO₂ group.
H3 7.5 - 7.7 d J(H3-H2) ≈ 3.5 Hz Pyrrole ring proton.
H4' 7.4 - 7.6 t J(H4'-H3') ≈ 7.5 Hz Para proton on the benzenesulfonyl ring.
H3', H5' 7.3 - 7.5 t J(H3'-H2') ≈ 7.5 Hz Meta protons on the benzenesulfonyl ring.

| H2 | 6.6 - 6.8 | d | J(H2-H3) ≈ 3.5 Hz | Pyrrole ring proton, shielded relative to H3. |

Fluorine (¹⁹F) NMR Spectroscopy

Given the presence of fluorine, ¹⁹F NMR is an exceptionally powerful and sensitive tool.[6] It provides a direct window into the local electronic environment of the fluorine atom. With 100% natural abundance and high sensitivity, this experiment is rapid and informative.[7][8]

Experimental Protocol: ¹⁹F NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: A standard multinuclear NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. An external reference like CFCl₃ (δ = 0 ppm) or an internal standard can be used.

  • Expected Result: A single resonance is expected for the F5 atom. Its chemical shift will be in the typical range for an aryl fluoride.[8] Crucially, acquiring a proton-coupled ¹⁹F spectrum will show this signal as a doublet of doublets (dd) due to coupling with H4 and H6, confirming their proximity.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton. The most notable features will be the large, characteristic C-F coupling constants for carbons near the fluorine atom.

Table 3: Predicted ¹³C NMR Assignments (125 MHz, CDCl₃)

Carbon Label Predicted Shift (δ, ppm) Multiplicity (in ¹³C-{¹H}) C-F Coupling (J, Hz) Rationale
C5 155 - 160 d ¹J(C5-F5) ≈ 240-260 Directly attached to F, large one-bond coupling.
C6 140 - 145 d ²J(C6-F5) ≈ 25-30 Pyridine carbon ortho to F.
C7a 148 - 152 s - Bridgehead carbon.
C4 120 - 125 d ²J(C4-F5) ≈ 20-25 Pyridine carbon ortho to F.
C1' 138 - 140 s - Sulfonyl-bearing carbon.
C4' 133 - 135 s - Para carbon of sulfonyl ring.
C2', C6' 128 - 130 s - Ortho carbons of sulfonyl ring.
C3', C5' 126 - 128 s - Meta carbons of sulfonyl ring.
C2 125 - 128 s - Pyrrole ring carbon.
C3a 115 - 118 d ³J(C3a-F5) ≈ 5-8 Bridgehead carbon.

| C3 | 105 - 108 | s | - | Pyrrole ring carbon. |

Connectivity Confirmation: 2D NMR

Two-dimensional NMR experiments are essential to link the protons and carbons together, confirming the assignments made in the 1D spectra.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It will show clear correlations between H2-H3 on the pyrrole ring and within the benzenesulfonyl spin system (H2'/H3', H3'/H4'). It will not show correlations across the rings or to the fluoro-azaindole system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons.[9] It is used to definitively assign the carbon signals for all protonated carbons by correlating the known ¹H shifts to the ¹³C shifts (e.g., H6 to C6, H2 to C2, H2' to C2', etc.).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall structure. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds.[9] Key expected correlations that would confirm the entire structure include:

    • Benzenesulfonyl to Azaindole Linkage: A correlation from the ortho protons of the sulfonyl ring (H2'/H6') to the bridgehead carbon C7a. This is unambiguous proof of the N1-sulfonylation site.

    • Pyrrole Ring Connectivity: Correlations from H2 to C3, C3a, and C7a; and from H3 to C2 and C3a.

    • Pyridine Ring Connectivity: Correlations from H4 to C3a, C5, and C6; and from H6 to C4, C5, and C7a.

HMBC_Correlations

Chapter 3: The Gold Standard: Single Crystal X-ray Crystallography

While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence in the proposed structure, single-crystal X-ray crystallography remains the unequivocal "gold standard" for structural proof.[10][11] It provides a three-dimensional map of electron density in the solid state, allowing for the precise determination of bond lengths, bond angles, and the overall molecular conformation.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Obtaining a single, diffraction-quality crystal is the most challenging step. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened (e.g., dichloromethane/hexane, ethyl acetate/heptane, acetone).

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then refined to fit the atomic positions, ultimately yielding the final crystal structure.

The resulting structure would not only confirm the connectivity established by NMR but also provide valuable insight into the molecule's solid-state conformation, including the dihedral angle between the azaindole and benzenesulfonyl ring systems.

Chapter 4: Integrated Workflow for Structure Elucidation

The elucidation of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a sequential and self-validating process. Each experiment builds upon the last, adding a new layer of evidence until all ambiguity is removed.

Elucidation_Workflow cluster_start cluster_confirmation Final Confirmation cluster_result Start Purified Compound HRMS HRMS Start->HRMS Determine Molecular Formula Xray X-ray Crystallography (Optional but Definitive) End Confirmed Structure Xray->End Confirm 3D Structure NMR_1D NMR_1D HRMS->NMR_1D Propose Fragments NMR_2D NMR_2D NMR_1D->NMR_2D Assign Signals & Propose Connectivity NMR_2D->Xray Seek Unambiguous Proof NMR_2D->End Establish Full 2D Structure

References

  • Gerig, J. T. (2010). Fluorine NMR. eMagRes. Available at: [Link]

  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometry: a brief history of the early days. Journal of the American Society for Mass Spectrometry, 19(5), 727–732. Available at: [Link]

  • Dalvit, C., & Vulpetti, A. (2019). The Power of ¹⁹F NMR in Chemical Biology and Drug Discovery. ACS Chemical Biology, 14(12), 2588-2603. Available at: [Link]

  • PubChem. (n.d.). 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Huang, P. H., Wen, Y. S., & Shen, J. Y. (2012). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1943. Available at: [Link]

  • Zhang, L., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115599. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Available at: [Link]

  • Tradeindia. (n.d.). 1-benzenesulfonyl-5-fluoro-1h-pyrrolo[2,3-b]pyridine. Retrieved from: [Link]

  • ChemBK. (n.d.). 5-Fluoro-7-Azaindole. Retrieved from: [Link]

Sources

Foundational

biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives

An In-depth Technical Guide to the Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives Introduction The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, which is an isostere of indole, features a pyrrole ring fused to a pyridine ring. This arrangement provides a unique combination of hydrogen bond donor and acceptor capabilities, making it an excellent motif for interacting with various biological targets, particularly the hinge region of protein kinases.[1][2][3] The versatility of the 7-azaindole core allows for substitutions at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired potency and selectivity.[1][4] This guide provides a comprehensive overview of the diverse biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and applications in drug development.

Kinase Inhibition: A Dominant Therapeutic Application

A significant proportion of research on 7-azaindole derivatives has focused on their role as kinase inhibitors.[2][3] Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] The 7-azaindole scaffold has proven to be an exceptional hinge-binding motif, capable of forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[1][3]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[6][7][8] Consequently, targeting FGFRs is a promising strategy for cancer therapy.[6][7][8] A number of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.

One study reported a series of derivatives with potent activity against FGFR1, 2, and 3.[6][7] Compound 4h from this series demonstrated impressive inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[6][7][8][9] This compound inhibited the proliferation of breast cancer 4T1 cells, induced apoptosis, and significantly inhibited cell migration and invasion.[6][7][8] Molecular docking studies revealed that the 1H-pyrrolo[2,3-b]pyridine core of 4h forms two hydrogen bonds with the hinge region residues E562 and A564 of FGFR1.[9]

Key Structure-Activity Relationships (SAR) for FGFR Inhibition:

  • The 1H-pyrrolo[2,3-b]pyridine core is essential for hinge binding.[9]

  • Substitutions at the 5-position of the azaindole ring can be optimized to interact with the hydrophobic pocket and form additional hydrogen bonds, thereby enhancing potency.[8]

Experimental Protocol: In Vitro FGFR Kinase Assay

A representative protocol for evaluating the in vitro inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR kinases is as follows:

  • Reagents and Materials:

    • Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains.

    • ATP (Adenosine triphosphate).

    • Poly(Glu, Tyr) 4:1 substrate.

    • Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO.

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ADP-Glo™ Kinase Assay kit (Promega).

    • 384-well plates.

  • Procedure:

    • Add 2.5 µL of test compound solution at various concentrations to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the FGFR kinase and the substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at the Km value for each respective kinase.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its deregulation is a frequent event in cancer.[5] A novel series of 7-azaindole derivatives has been identified as potent PI3K inhibitors.[5][10] These compounds were discovered using a fragment-based growing strategy and demonstrated potent activity at both the molecular and cellular levels.[5][10] For instance, compound B13 was found to be an exceptionally potent PI3Kγ inhibitor with an IC50 of 0.5 nM.[5] Molecular modeling suggests that the 7-azaindole scaffold forms two hydrogen bonds with Val882 in the hinge region of PI3Kγ.[5]

Signaling Pathway of PI3K/AKT/mTOR

PI3K_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTOR->Cell Growth, Proliferation, Survival 7-azaindole derivatives 7-azaindole derivatives 7-azaindole derivatives->PI3K inhibition

Sources

Exploratory

Mechanism of Action of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine in the Context of Targeted Cancer Therapy

A Technical Guide to the Abstract This technical guide provides an in-depth analysis of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a critical chemical intermediate. While not an active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the
Abstract

This technical guide provides an in-depth analysis of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a critical chemical intermediate. While not an active pharmaceutical ingredient (API) itself, its core structure is integral to the synthesis of Vemurafenib (PLX4032), a potent, FDA-approved inhibitor of the BRAF V600E mutant kinase. This document will elucidate the mechanism of action of Vemurafenib to provide the essential context for the intermediate's significance. We will explore the molecular biology of the MAPK/ERK pathway, the structural role of the intermediate's 7-azaindole scaffold in kinase binding, and the experimental protocols required to validate the activity of the final therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational chemistry that enables a leading targeted cancer therapy.

Introduction to 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine
1.1 Chemical Identity and Role as a Key Synthetic Intermediate

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a highly functionalized heterocyclic compound. Its primary significance in the pharmaceutical landscape is its role as a key building block in the synthesis of Vemurafenib, a cornerstone therapy for BRAF V600E-mutated metastatic melanoma.[1][2] The benzenesulfonyl group serves as a protecting group for the pyrrole nitrogen during the synthetic sequence, allowing for precise chemical manipulations at other positions of the core structure. The fluorine atom at the 5-position and the overall pyrrolo[2,3-b]pyridine core are retained in the final API, where they play a crucial role in target engagement.

Property Value
IUPAC Name 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Molecular Formula C₁₃H₉FN₂O₂S
Molecular Weight 276.29 g/mol
Core Scaffold 7-Azaindole (Pyrrolo[2,3-b]pyridine)
Primary Role Synthetic Intermediate for Vemurafenib (PLX4032)
1.2 The 7-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition

The pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole, is recognized as a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors.[3][4] Its structure is adept at forming critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.[5][6] Specifically, the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[3][4] This bidentate interaction provides a stable anchor for the inhibitor, allowing other parts of the molecule to achieve high-affinity and selective binding.[3] The development of Vemurafenib from a simple 7-azaindole fragment is a prime example of successful structure-based drug design.[3][5][7]

Contextual Mechanism of Action: The Target of Vemurafenib

To understand the importance of the title intermediate, one must understand the mechanism of the final drug, Vemurafenib. Vemurafenib is a highly selective inhibitor of the BRAF V600E mutant protein.[8][9]

2.1 The RAS/RAF/MEK/ERK Signaling Pathway (MAPK Pathway)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell growth, proliferation, differentiation, and survival.[10] In normal physiology, the pathway is activated when an extracellular signal (e.g., a growth factor) binds to a receptor tyrosine kinase on the cell surface.[10] This triggers a phosphorylation cascade: RAS activates RAF (which includes ARAF, BRAF, and CRAF isoforms), RAF phosphorylates and activates MEK, and MEK phosphorylates and activates ERK.[10] Activated ERK then translocates to the nucleus to activate transcription factors that drive cell proliferation.[10]

2.2 The Role of BRAF V600E Mutation in Melanoma

In approximately 50% of melanoma cases, a specific point mutation occurs in the BRAF gene, substituting valine (V) with glutamic acid (E) at codon 600 (V600E).[9][10] This mutation is located in the kinase's activation segment and mimics phosphorylation, forcing the protein into a constitutively active conformation.[10] This mutant BRAF V600E monomer continuously signals downstream, leading to uncontrolled activation of the MAPK pathway, driving relentless cell proliferation and tumor growth, independent of upstream signals from RAS or growth factors.[9][10]

G cluster_outside Extracellular Space cluster_cell Cellular Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activates RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Independent of RAS MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Vemurafenib Vemurafenib (from Intermediate) Vemurafenib->BRAF_V600E Inhibits

Figure 1: Simplified MAPK pathway in BRAF V600E-mutant melanoma and the inhibitory action of Vemurafenib.

Molecular Mechanism of Vemurafenib Inhibition
3.1 Selective, ATP-Competitive Inhibition of BRAF V600E

Vemurafenib acts as a potent, ATP-competitive inhibitor that is highly selective for the BRAF V600E mutant kinase.[9][10] By binding to the ATP-binding site of the mutated protein, Vemurafenib blocks its kinase activity, thereby preventing the phosphorylation of MEK and shutting down the aberrant downstream signaling cascade.[9] This leads to G1 cell-cycle arrest and apoptosis (programmed cell death) in melanoma cells harboring the mutation.[10][11]

3.2 Structural Basis of Inhibition

The efficacy of Vemurafenib is rooted in its specific molecular interactions within the BRAF V600E active site. The 7-azaindole core, derived from the title intermediate, forms the crucial bidentate hydrogen bonds with the hinge region residue Cys-532.[12] The proply-sulfonamide group interacts with the DFG-motif of the activation loop, while the chlorophenyl group extends into a hydrophobic pocket.[13] These combined interactions result in a high-affinity binding that effectively outcompetes endogenous ATP.

3.3 Paradoxical MAPK Activation

An important characteristic of first-generation BRAF inhibitors like Vemurafenib is the phenomenon of "paradoxical activation." In cells with wild-type BRAF but activated upstream signaling (e.g., RAS mutations), Vemurafenib can promote the dimerization of RAF proteins (e.g., BRAF/CRAF heterodimers).[14][15][16] This, counterintuitively, leads to the transactivation of the partner kinase and stimulates the MAPK pathway.[16] This mechanism is believed to underlie some side effects, such as the development of cutaneous squamous cell carcinomas, and is a key area of research for the development of next-generation inhibitors.[15][16]

Experimental Validation Protocols

To confirm that a final compound synthesized from the 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine intermediate, such as Vemurafenib, possesses the desired biological activity, a tiered experimental approach is necessary.

G cluster_workflow Experimental Validation Workflow for a BRAF Inhibitor A Step 1: In Vitro Biochemical Assay B Step 2: Cellular Target Engagement A->B A_desc Objective: Does the compound directly inhibit the BRAF V600E kinase enzyme? Method: In Vitro Kinase Assay (e.g., LanthaScreen™) A->A_desc C Step 3: Cellular Phenotypic Assay B->C B_desc Objective: Does the compound inhibit the BRAF V600E target inside a living cell? Method: Western Blot for phospho-ERK (p-ERK) B->B_desc C_desc Objective: Does target inhibition lead to cancer cell death? Method: Cell Viability Assay (e.g., CellTiter-Glo®) C->C_desc

Figure 2: A logical workflow for validating the efficacy of a synthesized BRAF inhibitor.

4.1 Protocol 1: In Vitro Kinase Assay
  • Objective: To quantify the direct inhibitory activity of the compound on the isolated BRAF V600E enzyme.

  • Methodology (Example: LanthaScreen™ Eu Kinase Binding Assay):

    • Reagents: Recombinant BRAF V600E kinase, europium-labeled anti-tag antibody, Alexa Fluor™-labeled kinase tracer (ATP-competitive), test compound dilutions.

    • Procedure: The kinase, antibody, and tracer are incubated together. The tracer binds to the kinase's ATP pocket, bringing the europium and Alexa Fluor™ dyes into close proximity, generating a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

    • Incubation: The test compound is added in varying concentrations. If it binds to the ATP pocket, it displaces the tracer.

    • Detection: The plate is read on a TR-FRET capable plate reader. Displacement of the tracer leads to a decrease in the FRET signal.

    • Analysis: The concentration-dependent signal decrease is plotted to calculate the IC₅₀ (half-maximal inhibitory concentration), a measure of the compound's potency.

  • Rationale: This cell-free assay confirms direct target engagement without the complexities of cellular uptake or off-target effects.

4.2 Protocol 2: Cellular Phospho-ERK Western Blot
  • Objective: To verify that the compound inhibits the MAPK pathway within BRAF V600E-mutant cancer cells.

  • Methodology:

    • Cell Culture: Plate BRAF V600E-mutant melanoma cells (e.g., A375 cell line).

    • Treatment: Treat cells with various concentrations of the test compound for a defined period (e.g., 2-4 hours).

    • Lysis: Harvest the cells and extract total protein using a lysis buffer containing phosphatase and protease inhibitors.

    • Quantification: Determine protein concentration for each sample using a BCA or Bradford assay.

    • Electrophoresis & Transfer: Separate proteins by molecular weight using SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). The t-ERK serves as a loading control.

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

    • Analysis: Quantify band intensity. A potent inhibitor will show a dose-dependent decrease in the p-ERK/t-ERK ratio.

  • Rationale: This assay provides direct evidence of on-target pathway inhibition in a relevant cellular context. A reduction in p-ERK confirms the compound is cell-permeable and effectively blocking the signaling cascade downstream of BRAF.

4.3 Protocol 3: Cell Viability Assay
  • Objective: To determine the compound's effect on the proliferation and viability of BRAF V600E-mutant cancer cells.

  • Methodology (Example: CellTiter-Glo® Luminescent Cell Viability Assay):

    • Cell Plating: Seed BRAF V600E-mutant cells (e.g., A375) and BRAF wild-type cells (e.g., SK-MEL-2) in parallel in 96-well plates.

    • Dosing: Treat the cells with a serial dilution of the test compound.

    • Incubation: Incubate the plates for 72 hours to allow for effects on cell proliferation.

    • Lysis & Detection: Add the CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate. The amount of ATP present (proportional to the number of viable cells) drives a luminescent reaction.

    • Measurement: Read the luminescence on a plate reader.

    • Analysis: Plot the dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

  • Rationale: This phenotypic assay links target inhibition to the desired therapeutic outcome: killing cancer cells. Including a BRAF wild-type cell line is crucial to demonstrate selectivity and rule out general cytotoxicity.

Conclusion: The Intermediate's Contribution to the Final Mechanism

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is more than a passive component in a multi-step synthesis. Its core 7-azaindole structure is the foundational hinge-binding element that enables the final drug, Vemurafenib, to anchor within the BRAF V600E active site. The specific fluorination pattern contributes to the overall binding affinity and electronic properties of the final molecule. Therefore, the "mechanism of action" of this intermediate is best understood as its indispensable structural contribution to the potent and selective inhibitory profile of Vemurafenib. Understanding the chemistry of this building block is fundamental to appreciating the design, function, and clinical success of a major targeted cancer therapy.

References
  • Vemurafenib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36. Retrieved from [Link]

  • Su, F., Viros, A., & Milagre, C. (2012). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. Expert Opinion on Pharmacotherapy, 13(17), 2591-2601. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Vemurafenib? Retrieved from [Link]

  • Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2025, January 3). YouTube. Retrieved from [Link]

  • Lemos, C., et al. (2022). Exploiting Paradoxical Activation of Oncogenic MAPK Signaling by Targeting Mitochondria to Sensitize NRAS Mutant-Melanoma to Vemurafenib. International Journal of Molecular Sciences, 23(6), 3367. Retrieved from [Link]

  • Cancer Discovery. (2015). Next-Generation RAF Inhibitors Prevent Paradoxical MAPK Activation. Retrieved from [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]

  • Welsh, S. J., & Corrie, P. G. (2015). Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma. Cancer Biology & Medicine, 12(1), 34–44. Retrieved from [Link]

  • AACR Journals. (2012). Abstract 3510: Paradoxical MAPK activation and beneficial effects of vemurafenib on T-cell phenotype resulting in improved functionality in vivo. Retrieved from [Link]

  • Preuss, C. V., & Kalacom, A. (2023). Vemurafenib. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Lemos, C., et al. (2022). Exploiting Paradoxical Activation of Oncogenic MAPK Signaling by Targeting Mitochondria to Sensitize NRAS Mutant-Melanoma to Vemurafenib. PubMed. Retrieved from [Link]

  • Tsai, J., & Lee, J. T. (2015). The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. Journal of Hematology & Oncology, 8, 128. Retrieved from [Link]

  • Zhang, C., et al. (2016). Chemically Linked Vemurafenib Inhibitors Promote an Inactive BRAFV600E Conformation. ACS Medicinal Chemistry Letters, 7(11), 1013–1018. Retrieved from [Link]

  • Yang, H., et al. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Cancer Research, 72(3), 779–789. Retrieved from [Link]

  • Pop, N., et al. (2023). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. International Journal of Molecular Sciences, 24(14), 11342. Retrieved from [Link]

  • Vasta, J. D., et al. (2020). Inhibitors of BRAF dimers using an allosteric site. Nature Communications, 11(1), 4416. Retrieved from [Link]

  • Holder, S. L., et al. (2013). Identification of a Novel Family of BRAF V600E Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1173–1177. Retrieved from [Link]

  • ResearchGate. (2023). Structures of predicted metabolites for vemurafenib and its derivatives... Retrieved from [Link]

  • Frontiers. (2021). Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine Analogs as Fibroblast Growth Factor Receptor (FGFR) Inhibitors

This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological evaluation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) analogs as potent inhibitors of Fibroblast Growth...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological evaluation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) analogs as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel cancer therapeutics.

The Rationale for Targeting FGFR with 1H-pyrrolo[2,3-b]pyridine Scaffolds

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Upon binding with their cognate fibroblast growth factor (FGF) ligands, FGFRs dimerize, leading to the autophosphorylation of their intracellular kinase domains. This event triggers a cascade of downstream signaling pathways, primarily the RAS-MEK-ERK, PI3K-AKT, and PLCγ pathways, which are crucial for normal cellular function.[1][2]

However, aberrant activation of the FGFR signaling axis, driven by gene amplification, activating mutations, or chromosomal translocations, is a significant oncogenic driver in a multitude of human cancers, including breast, lung, bladder, and gastric cancers.[1] This makes the FGFR family a compelling target for therapeutic intervention.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors.[1] Its bioisosteric relationship to indole allows it to mimic the hinge-binding interactions of ATP in the kinase domain. Furthermore, the pyridine nitrogen offers opportunities for additional hydrogen bonding interactions, potentially enhancing potency and selectivity. This scaffold provides a rigid core with tractable vectors for chemical modification, allowing for the systematic exploration of SAR to optimize potency, selectivity, and pharmacokinetic properties.[1][3]

FGFR Signaling Pathway

The following diagram illustrates the canonical FGFR signaling cascade and the point of intervention for 1H-pyrrolo[2,3-b]pyridine inhibitors.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR ATP-Competitive Inhibition GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Survival, Migration) ERK->CellResponse AKT->CellResponse PKC->CellResponse

Caption: FGFR signaling pathway and inhibitor point of action.

Synthesis of 1H-pyrrolo[2,3-b]pyridine Analogs

The construction of the 1H-pyrrolo[2,3-b]pyridine core and its subsequent functionalization are critical steps in the development of potent FGFR inhibitors. Several synthetic strategies have been reported, with the Sonogashira coupling followed by cyclization being a prominent and versatile method.

General Strategy: Sonogashira Coupling and Cyclization

A robust approach for the synthesis of 2-substituted 7-azaindoles involves a two-step sequence starting from 2-amino-3-iodopyridine.[4]

  • Palladium-Catalyzed Sonogashira Coupling: The first step is a Sonogashira reaction between an appropriately substituted 2-amino-3-halopyridine and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[4][5]

  • Intramolecular Cyclization: The resulting 3-alkynyl-2-aminopyridine intermediate undergoes intramolecular cyclization to form the 1H-pyrrolo[2,3-b]pyridine ring. This cyclization can be promoted by various reagents, including acids or bases, and can be facilitated by microwave irradiation.[4][5]

Sonogashira_Cyclization Start 2-Amino-3-halopyridine Step1 Sonogashira Coupling (Pd catalyst, Cu(I), Base) Start->Step1 Alkyne Terminal Alkyne Alkyne->Step1 Intermediate 3-Alkynyl-2-aminopyridine Step2 Intramolecular Cyclization (Acid or Base) Intermediate->Step2 Product 2-Substituted-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2->Product

Caption: General workflow for 7-azaindole synthesis.

Detailed Experimental Protocol: Synthesis of a Potent Pan-FGFR Inhibitor Series

The following protocol details the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine analogs, culminating in the identification of compound 4h , a potent pan-FGFR inhibitor.[1] This multi-step synthesis highlights a practical application of functionalizing the 7-azaindole core.

Step 1: Synthesis of 3-((3,5-dimethoxyphenyl)vinyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (3a)

  • Reagents and Conditions:

    • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol) in methanol (7 mL), add 3,5-dimethoxybenzaldehyde (150 mg, 1.1 mmol) and potassium hydroxide (281 mg, 5 mmol).[1]

    • Stir the reaction mixture at 50 °C for 5 hours.[1]

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate.[1]

    • Dry the organic layer over anhydrous sodium sulfate and filter.[1]

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluent: 5% methanol in dichloromethane) to afford compound 3a as a white solid (180 mg, 56% yield).[1]

Step 2: Synthesis of 3-((3,5-dimethoxyphenyl)ethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (4h)

  • Reagents and Conditions:

    • To a solution of compound 3a (and other analogs 3a-3k ) in acetonitrile, add triethylsilane and trifluoroacetic acid.[1]

    • Reflux the reaction mixture.[1]

  • Work-up and Purification:

    • Standard aqueous work-up and purification by column chromatography will yield the final products 4a-4l in 46-62% yields.[1]

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the 1H-pyrrolo[2,3-b]pyridine scaffold has yielded crucial insights into the structural requirements for potent and selective FGFR inhibition. The following table summarizes the SAR for a series of analogs leading to the discovery of compound 4h .[1]

CompoundR GroupFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
1 H1900---
4a 3-methoxyphenyl----
3h (E)-3,5-dimethoxystyryl>1000>1000>1000>1000
4h 3,5-dimethoxyphenethyl7925712
4l 3,4,5-trimethoxyphenethyl101229890

Data extracted from Zhang et al., RSC Adv., 2021.[1]

Analysis of SAR:

  • Core Scaffold: The unsubstituted 1H-pyrrolo[2,3-b]pyridine (1 ) exhibits weak FGFR1 inhibitory activity (IC₅₀ = 1900 nM).[1]

  • 5-Position Substitution: The introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was designed to form a hydrogen bond with Gly485 in the FGFR kinase domain, a strategy that proved effective in significantly enhancing potency.[1]

  • 3-Position Substituent: The nature of the substituent at the 3-position is critical for activity.

    • The vinyl linker in compound 3h resulted in a loss of activity, indicating that a more flexible linker is preferred.[1]

    • Reduction of the double bond to an ethyl linker, as in compound 4h , led to a dramatic increase in potency against FGFR1-3.[1]

    • The 3,5-dimethoxyphenyl group in 4h was found to optimally occupy a hydrophobic pocket and form hydrogen bonds with Asp641.[1] The addition of a third methoxy group (4l ) was well-tolerated but did not improve potency.[1]

Biological Evaluation of 1H-pyrrolo[2,3-b]pyridine Analogs

A tiered approach is employed to characterize the biological activity of newly synthesized compounds, starting with in vitro enzymatic assays and progressing to cell-based assays to assess cellular potency and functional effects.

In Vitro Enzymatic Assays

The primary screen for FGFR inhibitors involves determining their half-maximal inhibitory concentration (IC₅₀) against the purified kinase domains of the four FGFR isoforms. The ADP-Glo™ Kinase Assay is a widely used, robust, and sensitive method for this purpose.[6][7][8][9]

Protocol: ADP-Glo™ Kinase Assay for FGFR Inhibition

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT).[6][9]

    • Serially dilute the test compounds in DMSO.

    • Prepare solutions of recombinant human FGFR kinase (e.g., FGFR1, 2, 3, or 4), a suitable substrate (e.g., poly(E,Y)4:1), and ATP at appropriate concentrations in the kinase buffer.[6][9]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).[6][8][9]

    • Add 2 µL of the FGFR enzyme solution.[6][8][9]

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be close to its Km value for the specific FGFR isoform.[7]

    • Incubate the plate at room temperature for 60 minutes.[6][9]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[6][8][9]

    • Incubate at room temperature for 40 minutes.[6][8][9]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6][8][9]

    • Incubate at room temperature for 30 minutes.[6][8][9]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.[6][8][9]

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[7]

ADP_Glo_Workflow A 1. Kinase Reaction Setup (FGFR, ATP, Substrate, Inhibitor) B 2. Incubation (60 min) A->B C 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B->C D 4. Incubation (40 min) C->D E 5. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) D->E F 6. Incubation (30 min) E->F G 7. Read Luminescence F->G H 8. Data Analysis (IC₅₀ determination) G->H

Caption: Workflow for the ADP-Glo™ kinase assay.

Cell-Based Assays

Cell-based assays are essential to confirm that the enzymatic activity of the inhibitors translates into a functional effect in a biological context. These assays assess the ability of the compounds to inhibit FGFR signaling in cancer cell lines that are dependent on this pathway for their growth and survival.

a) Cell Proliferation/Viability Assays:

  • Principle: To determine the effect of the inhibitors on the proliferation and viability of cancer cells with aberrant FGFR signaling (e.g., 4T1 mouse breast cancer cells).[1]

  • Protocol Outline:

    • Seed cells in 96-well plates at an appropriate density.

    • After cell attachment, treat with serial dilutions of the test compounds for a specified period (e.g., 72 hours).[1]

    • Assess cell viability using a suitable reagent such as MTT, WST-1, or CellTiter-Glo®.

    • Measure the absorbance or luminescence and calculate the GI₅₀ (concentration for 50% growth inhibition).[7]

b) Apoptosis Assays:

  • Principle: To determine if the growth inhibitory effect is due to the induction of programmed cell death (apoptosis).

  • Protocol Outline:

    • Treat cells with the test compound at various concentrations.

    • Stain the cells with Annexin V and propidium iodide (PI).

    • Analyze the stained cells by flow cytometry to quantify the percentage of early and late apoptotic cells.

c) Cell Migration and Invasion Assays:

  • Principle: To evaluate the inhibitor's effect on the migratory and invasive potential of cancer cells, which are key processes in metastasis.

  • Protocol Outline (Transwell Assay):

    • Seed cancer cells in the upper chamber of a Transwell insert (coated with Matrigel for invasion assays).

    • Add the test compound to both the upper and lower chambers.

    • Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • Incubate to allow cells to migrate/invade through the membrane.

    • Stain and count the cells that have migrated to the lower surface of the membrane.

d) Target Engagement and Pathway Modulation Assays:

  • Principle: To confirm that the inhibitor is engaging its intended target (FGFR) and modulating downstream signaling pathways.

  • Protocol Outline (Western Blotting):

    • Treat cells with the inhibitor for a defined period.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated FGFR (p-FGFR) and total FGFR.

    • Also, probe for key downstream signaling proteins such as p-ERK, total ERK, p-AKT, and total AKT to assess pathway inhibition.[10]

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly effective framework for the design of potent FGFR inhibitors. Through systematic synthetic exploration and detailed biological evaluation, compounds such as 4h have been identified with nanomolar potency against FGFR1, 2, and 3.[1][11] The in-depth understanding of the SAR provides a clear roadmap for further optimization. Future efforts should focus on enhancing selectivity for specific FGFR isoforms to potentially mitigate off-target effects and improve the therapeutic window. Additionally, optimizing the pharmacokinetic properties of these analogs will be crucial for their advancement into preclinical and clinical development as targeted cancer therapies.

References

  • Zhang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. [Link]

  • Zhang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • ResearchGate. (n.d.). The FGFR signaling pathway. (a) Schematic of the structure of FGF... [Link]

  • ResearchGate. (n.d.). Schematic of the FGFR signaling pathway. Based on published surface... [Link]

  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley interdisciplinary reviews. Developmental biology, 4(3), 215–266. [Link]

  • Frontiers. (n.d.). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. [Link]

  • Zhang, Y. et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 583. [Link]

  • Chen, Y. et al. (2023). Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. The Journal of clinical investigation, 133(23), e167710. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • Indigo Biosciences. (n.d.). Human Fibroblast Growth Factor Receptors 1 and 2 Assay for Paracrine FGF Signaling (FGFR1/2). [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • ResearchGate. (n.d.). FGF-FGFR signaling pathway. The signaling cascade commences upon the... [Link]

  • Indigo Biosciences. (n.d.). Human FGFR3 Reporter Assay Kit. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • ResearchGate. (n.d.). IC 50 values of the selected compounds against FGFR1 $ 4 kinases and... [Link]

  • Sci-Hub. (n.d.). Synthesis of 3-Substituted Pyrrolo[2,3-b]Pyridin-2-one Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • Indigo Biosciences. (n.d.). Human Fibroblast Growth Factor Receptors 1 & 2 Assay for Paracrine FGF Signaling (FGFR1/2). [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. [Link]

  • ResearchGate. (n.d.). Synthesis of 7-azaindole via enamine formation and subsequent Heck reaction[12]. [Link]

Sources

Exploratory

Whitepaper: Novel Pyrrolo[2,3-b]pyridine Derivatives as Potent and Selective Inhibitors of V600E B-RAF Kinase

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry. Abstract: The V600E mutation in the B-RAF kinase is a critical driver in over half of all malignant melanomas and...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: The V600E mutation in the B-RAF kinase is a critical driver in over half of all malignant melanomas and a significant percentage of other cancers. While first-generation inhibitors have shown clinical efficacy, the rapid emergence of resistance necessitates the development of novel therapeutic agents. This technical guide details the rationale, design, synthesis, and biological evaluation of a promising new class of V600E B-RAF inhibitors based on the pyrrolo[2,3-b]pyridine scaffold. We provide an in-depth analysis of their mechanism of action, structure-activity relationships, and detailed, field-tested protocols for their characterization, offering a comprehensive resource for researchers aiming to advance the next generation of targeted cancer therapies.

The Strategic Imperative for Novel V600E B-RAF Inhibitors

The Ras/Raf/MEK/ERK (MAPK) signaling pathway is a cornerstone of cellular regulation, translating extracellular signals into critical decisions on cell proliferation, differentiation, and survival.[1] The B-RAF serine/threonine kinase is a pivotal node in this cascade. In normal physiology, its activation is transient and tightly controlled. However, specific oncogenic mutations disrupt this regulation, leading to constitutive, uncontrolled signaling.

The most prevalent of these mutations is a single valine-to-glutamic acid substitution at codon 600 (V600E), which results in a kinase that is 500 times more active than its wild-type counterpart.[1] This V600E mutation is a potent oncogenic driver, found in approximately 7% of all human cancers, including up to 66% of primary melanomas and a significant fraction of papillary thyroid and colorectal cancers.[1][2]

The development of ATP-competitive small molecule inhibitors, such as Vemurafenib and Dabrafenib, revolutionized the treatment of V600E B-RAF-mutant cancers.[2][3] These drugs selectively target the mutated kinase, leading to dramatic tumor responses.[3] However, their efficacy is often curtailed by the development of acquired resistance, frequently through reactivation of the MAPK pathway or activation of parallel survival signals.[2] This clinical reality fuels the urgent search for new generations of inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms.

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of several approved kinase inhibitors.[4] Its structural rigidity and capacity for forming crucial hydrogen bond interactions within kinase ATP-binding sites make it an ideal starting point for designing novel, potent, and selective B-RAF inhibitors.

Rational Design and Synthesis of Pyrrolo[2,3-b]pyridine Inhibitors

Our design strategy is rooted in the established pharmacophore of existing B-RAF inhibitors, aiming to optimize interactions within the V600E B-RAF active site.[5]

Causality in Design:

  • Hinge-Binding Core: The pyrrolo[2,3-b]pyridine core is designed to mimic the adenine region of ATP. The pyridine nitrogen and pyrrole N-H are positioned to form critical hydrogen bonds with the "hinge" region of the kinase (residues Cys532 and Phe583), anchoring the inhibitor in the active site.[1][6]

  • Hydrophobic Pockets: Substitutions on the scaffold are engineered to occupy key hydrophobic pockets. A phenyl group, for instance, can be positioned to interact with a hydrophobic pocket adjacent to the gatekeeper residue, Thr529.[1]

  • Selectivity Group: A sulfonamide tail, a feature of Vemurafenib, is incorporated to exploit a unique, small lipophilic pocket created by the conformational shift of the αC-helix in the active form of the V600E mutant. This interaction is a key determinant of selectivity over wild-type B-RAF.[1]

Computational Validation: Before synthesis, candidate structures were modeled using molecular docking simulations against the V600E B-RAF crystal structure.[6] This computational screening allows for the prioritization of compounds with the highest predicted binding affinity and optimal engagement with key active site residues, ensuring a more efficient allocation of synthetic resources.[6] Compounds exhibiting superior docking scores compared to reference inhibitors like Vemurafenib were selected for synthesis.[6]

Experimental Protocol: Synthesis of Lead Compound 35

This protocol describes a representative synthesis, adapted from published methodologies.[5] The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Workflow Diagram: Synthesis of Compound 35

A Starting Material (Pyrrolo[2,3-b]pyridine core) B Step 1: Suzuki Coupling (Install Phenyl Group) A->B Pd Catalyst, Base C Intermediate 1 B->C D Step 2: Acylation (Introduce Carbonyl Linker) C->D Acylating Agent E Intermediate 2 D->E F Step 3: Amide Coupling (Attach Sulfonamide Side Chain) E->F Amine, Coupling Agent G Final Compound 35 (Purification) F->G Chromatography cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor BRAF V600E B-RAF RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Translocates & Phosphorylates Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->BRAF Inhibits ATP Binding Proliferation Cell Proliferation, Survival TF->Proliferation cluster_sar Key SAR Insights cluster_interactions Binding Site Interactions Core Pyrrolo[2,3-b]pyridine Core (Hinge Binding: Essential) Linker Amide Linker (Optimal Orientation) Hinge Hinge Region (Cys532) Core->Hinge H-Bonds Aryl Aryl Group at C5 (Hydrophobic Interaction) Sulfonamide Sulfonamide Tail (Selectivity Pocket) Hydrophobic Hydrophobic Pocket Aryl->Hydrophobic π-π/Hydrophobic Selectivity Selectivity Pocket (αC-Helix) Sulfonamide->Selectivity Hydrophobic

Sources

Foundational

Discovery of Potent Influenza PB2 Inhibitors with a 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Core

An In-Depth Technical Guide for Researchers and Drug Development Professionals This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of a promising class of influ...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of a promising class of influenza A inhibitors centered on the 5-fluoro-1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. As a senior application scientist, the narrative synthesizes foundational virology with the nuanced, decision-driven process of modern medicinal chemistry, offering actionable insights for professionals in the field.

The Imperative for Novel Influenza Antivirals: Targeting the Polymerase

Seasonal and pandemic influenza outbreaks continue to pose a significant global health threat. While vaccines are the primary preventive measure, their effectiveness can be limited by antigenic drift and shift.[1] Antiviral drugs are crucial for treatment, yet the arsenal is small and challenged by the emergence of resistance.[1][2] Historically, drugs have targeted the M2 ion channel (adamantanes) and neuraminidase (NA) inhibitors, but resistance to both classes is widespread.[1][2] This has shifted focus to other essential viral targets, with the influenza RNA-dependent RNA polymerase (RdRP) complex emerging as a prime candidate due to its highly conserved nature across various strains.[2][3]

The RdRP is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[4][5] This complex is responsible for both transcription and replication of the virus's segmented RNA genome. A critical step in viral transcription is "cap-snatching," where the PB2 subunit binds to the 7-methylguanosine (m⁷G) cap of host pre-mRNAs.[3][5] The PA subunit's endonuclease function then cleaves the host mRNA 10-13 nucleotides downstream, generating a capped primer for the PB1 polymerase subunit to initiate viral mRNA synthesis.[3] By inhibiting the initial cap-binding step, the entire transcription process can be halted, making the PB2 cap-binding domain an attractive target for novel antiviral development.[1][4]

cluster_host_nucleus Host Cell Nucleus Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2_subunit PB2 Subunit Host_pre_mRNA->PB2_subunit 1. PB2 binds m⁷G cap RdRP Influenza RdRP (PB1, PA, PB2) PA_subunit PA Endonuclease PB1_subunit PB1 Polymerase PB2_subunit->PA_subunit 2. Positioning PA_subunit->Host_pre_mRNA 3. Cleavage (Cap-Snatching) PA_subunit->PB1_subunit 4. Primer transfer Viral_mRNA Viral mRNA PB1_subunit->Viral_mRNA 5. Viral Transcription Viral_Proteins New Viral Proteins Viral_mRNA->Viral_Proteins 6. Translation PB2_Inhibitor PB2 Inhibitor (e.g., 5-fluoro-1H-pyrrolo [2,3-b]pyridine derivatives) PB2_Inhibitor->PB2_subunit BLOCKS cluster_workflow Drug Discovery Workflow cluster_feedback Design-Make-Test-Analyze Cycle Target_ID Target Validation (PB2 Cap-Binding) HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Dev. Hit_ID Hit Identification (e.g., Azaindoles) HTS->Hit_ID Lead_Gen Lead Generation (Hit-to-Lead) Hit_ID->Lead_Gen Initial Chem. Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Iterative Design & Synthesis Lead_Opt->Lead_Opt Molecular Modeling Biochemical Assays Cell-Based Assays ADME Profiling Preclinical_Dev Preclinical Candidate Lead_Opt->Preclinical_Dev In Vivo Efficacy

Figure 2: A generalized workflow for the discovery and optimization of PB2 inhibitors.

A representative example of this process led to the discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives. [6]The optimization of this series highlights key SAR insights.

Table 1: Structure-Activity Relationship (SAR) Data for a Pyrrolopyridine Series

Compound R Group PB2 Binding KD (μM, SPR) Antiviral Activity EC50 (μM, H1N1) Cytotoxicity CC50 (μM, MDCK cells) Selectivity Index (SI = CC50/EC50)
12a Phenyl 0.23 2.341 >100 >42.7
12b 4-Fluorophenyl 0.11 1.025 >100 >97.5
12c 4-Chlorophenyl 0.15 1.876 >100 >53.3
12d 4-Methylphenyl 0.31 3.562 >100 >28.0
12e 4-Methoxyphenyl 0.45 4.115 >100 >24.3

Data synthesized from Li et al., Bioorg Med Chem Lett, 2019. [6] Analysis of SAR:

  • Causality of R Group Choice: The exploration of substituents on the phenyl ring (R Group) was a logical step to probe a hydrophobic pocket adjacent to the core scaffold. The choice of small, electronically diverse groups (F, Cl, Me, OMe) is a standard medicinal chemistry strategy to understand the impact of sterics and electronics.

  • Expertise-Driven Interpretation: The data clearly show that a 4-fluoro substitution on the phenyl ring (compound 12b ) is optimal for both target binding (KD = 0.11 μM) and cellular antiviral activity (EC50 = 1.025 μM). [6]The electron-withdrawing fluorine likely enhances non-covalent interactions within the binding site. Both larger (Cl) and electron-donating (Me, OMe) groups were detrimental to activity, suggesting a specific size and electronic requirement for this sub-pocket.

  • Trustworthiness of Data: The high selectivity index (>97.5 for 12b ) is a critical metric, indicating that the compound's antiviral effect occurs at concentrations far below those that cause cellular toxicity. [6]This is a primary hallmark of a viable lead compound. Molecular docking studies further supported the binding mode, adding confidence to the SAR interpretation. [6]

Key Experimental Protocols: A Self-Validating System

The trustworthiness of a drug discovery campaign rests on robust and reproducible experimental protocols. Below are methodologies central to the evaluation of these PB2 inhibitors.

Protocol 4.1: Target Engagement - Surface Plasmon Resonance (SPR)

Objective: To quantify the binding affinity (KD) and kinetics (kₐ, kₔ) of an inhibitor to the purified PB2 protein.

Step-by-Step Methodology:

  • Immobilization: Covalently immobilize recombinant, purified influenza PB2 protein onto a CM5 sensor chip surface using standard amine coupling chemistry. The goal is to achieve a density that allows for a measurable and reliable binding signal.

  • Analyte Preparation: Prepare a dilution series of the test compound (e.g., 12b ) in a suitable running buffer (e.g., HBS-EP+). A typical concentration range might be 0.1 nM to 1 µM. Include a buffer-only injection as a blank for double referencing.

  • Binding Measurement: Inject the analyte solutions over the PB2-functionalized and reference flow cells at a constant flow rate. Monitor the change in response units (RU) over time to generate sensorgrams for each concentration.

  • Data Analysis: After subtracting the reference channel and blank injection signals, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ).

Protocol 4.2: Cellular Antiviral Activity - Cytopathic Effect (CPE) Inhibition Assay

Objective: To determine the concentration of a compound that protects 50% of host cells (EC₅₀) from virus-induced death.

Step-by-Step Methodology:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare a serial dilution of the test compound in virus growth medium (VGM).

  • Infection and Treatment: Aspirate the cell culture medium and add the diluted compound to the wells. Subsequently, infect the cells with a known titer of influenza virus (e.g., A/H1N1) at a specific multiplicity of infection (MOI). Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.

  • Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • Viability Assessment: Quantify cell viability using a colorimetric reagent such as MTT or CellTiter-Glo®.

  • Data Analysis: Normalize the data to the "cells only" (100% viability) and "virus control" (0% viability) wells. Plot the percentage of cell protection against the log of compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Synthetic Strategy: The Suzuki Coupling Approach

A convergent and efficient method for synthesizing many PB2 inhibitors in this class is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between the 5-fluoro-1H-pyrrolo[2,3-b]pyridine core and other heterocyclic systems. [1] Protocol 5.1: General Suzuki Coupling for Inhibitor Synthesis

Objective: To couple the boronate ester of the protected pyrrolopyridine core with a halogenated coupling partner.

compound12 5-fluoro-3-(boronate ester) -1-tosyl-1H-pyrrolo[2,3-b]pyridine plus1 + partner Halogenated Coupling Partner (e.g., Pyrimidine) reaction_arrow Pd₂(dba)₃, X-Phos K₃PO₄, Solvent, Heat partner->reaction_arrow coupled_product Coupled Intermediate reaction_arrow->coupled_product deprotection_arrow LiOH, THF/H₂O Heat coupled_product->deprotection_arrow final_product Final PB2 Inhibitor deprotection_arrow->final_product

Figure 3: Representative Suzuki coupling and deprotection scheme for inhibitor synthesis.

Step-by-Step Methodology:

  • Reactant Setup: To a reaction vessel, add the protected 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine (12 in some literature). [1]2. Addition of Reagents: Add the halogenated coupling partner (e.g., a chloropyrimidine derivative), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., X-Phos), and a base (e.g., K₃PO₄). [1]3. Solvent and Degassing: Add a suitable solvent system (e.g., 2-methylTHF/H₂O) and thoroughly degas the mixture by bubbling nitrogen or argon through it to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to the required temperature (e.g., 110 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: After cooling, perform an aqueous workup to remove inorganic salts. Purify the crude product by column chromatography to isolate the coupled intermediate.

  • Deprotection: Treat the purified intermediate with a reagent like lithium hydroxide (LiOH) in a THF/water mixture to hydrolyze any ester groups and remove the tosyl protecting group from the pyrrole nitrogen, yielding the final active inhibitor. [1]

Conclusion and Future Directions

The 5-fluoro-1H-pyrrolo[2,3-b]pyridine core has proven to be a highly valuable scaffold in the development of potent and selective inhibitors of the influenza PB2 subunit. A systematic, structure-guided approach has led to the identification of lead compounds with low nanomolar to micromolar potency and favorable preclinical profiles. [5][6]The established synthetic routes allow for extensive exploration of the chemical space around this core.

Future research should focus on:

  • Broad-Spectrum Activity: Further profiling of lead compounds against a wide panel of influenza A and B strains, including recently emerged and drug-resistant variants.

  • Pharmacokinetic Optimization: Fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties to achieve optimal oral bioavailability and in vivo exposure. This may involve exploring alternative core scaffolds to mitigate specific metabolic liabilities. [7]* Resistance Profiling: Conducting in vitro resistance selection studies to identify potential resistance mutations in the PB2 target and understand the barrier to resistance.

The continued development of inhibitors targeting the PB2 cap-binding domain represents a critical strategy in expanding our therapeutic options against influenza and preparing for future pandemics.

References

  • Patsnap Synapse. (2024). What are PB2 inhibitors and how do they work?
  • Mehle, A., & Doudna, J. A. (2020). Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance. PMC - NIH.
  • Genin, M., et al. (n.d.). Novel influenza polymerase PB2 inhibitors for the treatment of influenza A infection. PMC.
  • Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed.
  • Byrn, R. A., et al. (n.d.). Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2. ResearchGate.
  • Guidechem. (n.d.). What is the synthesis method of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE?
  • Mayo Clinic. (n.d.). Polymerase basic protein 2 (PB2) (influenza virus) inhibitor Treatment of influenza A infection.
  • Ghanem, A., et al. (n.d.). Small molecule inhibitors of influenza A and B viruses that act by disrupting subunit interactions of the viral polymerase. PNAS.
  • Clark, M. P., et al. (n.d.). Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. Journal of Medicinal Chemistry - ACS Publications.
  • Figshare. (2025). Discovery of Potent and Efficacious Influenza PB2 Inhibitors.
  • Zhang, Y., et al. (n.d.). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. PMC - NIH.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.

Sources

Exploratory

An In-depth Technical Guide to 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

For: Researchers, Scientists, and Drug Development Professionals Introduction: A Keystone Building Block in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, particularly in the pursuit of novel...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Keystone Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, particularly in the pursuit of novel kinase inhibitors, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to interact with key biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such scaffold. Its significance is underscored by its presence in FDA-approved drugs like the B-RAF kinase inhibitor Vemurafenib. This guide focuses on a strategically modified derivative, 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine , a versatile synthetic intermediate designed for precision and efficiency in medicinal chemistry programs.

This compound is not merely a catalog chemical; it is an engineered tool. The deliberate inclusion of the benzenesulfonyl group and the fluorine atom transforms the core 7-azaindole scaffold into a highly valuable building block. Understanding the specific role and interplay of each of these components is crucial for leveraging its full potential in the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its properties, the rationale behind its design, and its application in drug development workflows.

Core Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its application in synthesis. The key identifiers and properties for 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₃H₉FN₂O₂S[1]
Molecular Weight 276.29 g/mol [2][3]
CAS Number 1015608-79-3[1][2]
Canonical Name 1-(Benzenesulfonyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine[1]
Appearance Solid (typical)

The Strategic Role of Individual Moieties: A Design-Driven Analysis

The utility of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine stems from the specific functions of its three core components. The selection of these moieties is a deliberate choice rooted in established principles of medicinal and synthetic chemistry.

The 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Core

The 7-azaindole scaffold is a bioisostere of purines and indoles, enabling it to mimic ATP and interact effectively with the hinge region of kinase enzymes.[4][5][6] This interaction is foundational to its role in kinase inhibition. The pyridine nitrogen atom and the pyrrole NH group can act as a hydrogen bond acceptor and donor, respectively, forming a bidentate hydrogen bond pattern with the kinase hinge backbone.[6] This dual interaction provides a strong and specific anchoring point for inhibitors, making the 7-azaindole a highly sought-after framework in drug design.[4][7]

The N1-Benzenesulfonyl Group: More Than a Protector

The benzenesulfonyl group attached to the pyrrole nitrogen (N1 position) serves two critical, synergistic purposes:

  • Protecting Group: In multi-step syntheses, it is often necessary to prevent the pyrrole NH from participating in unwanted side reactions.[8] The robust benzenesulfonyl group is stable under a wide range of reaction conditions, including those involving strong bases and organometallic reagents, thereby ensuring synthetic fidelity.[9][10]

  • Electronic Modulation & Activation: Beyond simple protection, this electron-withdrawing group modulates the electronic properties of the heterocyclic ring system. This can be crucial for directing subsequent chemical modifications, such as electrophilic aromatic substitution or facilitating metal-catalyzed cross-coupling reactions at other positions on the scaffold.[7]

The C5-Fluoro Substituent: A Tool for Pharmacokinetic Optimization

The strategic placement of a fluorine atom is a cornerstone of modern medicinal chemistry.[11][12][13] Its introduction at the 5-position offers several distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of enzymatic oxidation, thereby increasing the metabolic stability and half-life of the final drug compound.[14]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and the overall lipophilicity of the molecule.[14][15] This fine-tuning is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to permeate cell membranes.[12][15]

  • Enhanced Binding Affinity: In some cases, the fluorine atom can participate in favorable interactions (e.g., hydrogen bonds or dipole-dipole interactions) with the target protein, leading to increased binding affinity and potency.[15]

Application in Drug Discovery: A Versatile Kinase Inhibitor Building Block

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is primarily utilized as a high-purity, versatile intermediate in the synthesis of kinase inhibitors.[16] Its pre-functionalized and protected nature allows for efficient and modular assembly of complex molecular architectures.

The general workflow involves using the stable, protected core and leveraging other positions on the ring for diversification, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This approach enables the systematic exploration of the chemical space around the core scaffold to optimize target potency and selectivity.

G cluster_0 Phase 1: Core Scaffold cluster_1 Phase 2: Key Functionalization cluster_2 Phase 3: Final Deprotection A 1-Benzenesulfonyl-5-fluoro- 1H-pyrrolo[2,3-b]pyridine B Introduce additional reactive handle (e.g., Bromination/Iodination at C3 or C4) A->B Halogenation C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Introduce diverse R-groups B->C Diversification D Removal of Benzenesulfonyl Group (e.g., using strong base like KOH) C->D Unmasking E Final Kinase Inhibitor Candidate D->E Final Product

Caption: Synthetic workflow using the title compound.

Experimental Protocol: Representative Suzuki Coupling

To ensure trustworthiness, any described protocol must be self-validating. The following represents a standard, field-proven methodology for utilizing a halogenated derivative of the title compound in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug synthesis.

Objective: To couple an arylboronic acid to a brominated 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine intermediate.

Materials:

  • 1-Benzenesulfonyl-3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried reaction vessel, add the brominated pyrrolopyridine, arylboronic acid, and base.

    • Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is critical to prevent catalyst degradation and ensure reproducible results.

  • Solvent Addition: Degas the solvent mixture by bubbling with an inert gas for 15-20 minutes. Add the degassed solvent to the reaction vessel.

    • Causality: Removing dissolved oxygen from the solvent is a further, necessary precaution to protect the catalyst's integrity throughout the reaction.

  • Catalyst Introduction: Add the palladium catalyst to the vessel and immediately purge with inert gas for another 5 minutes.

    • Causality: The catalyst is added last to minimize its exposure to any residual air that may have been present during the initial setup.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

    • Self-Validation: Monitoring ensures the reaction proceeds to completion, preventing the isolation of a mixture of starting material and product. It also allows for optimization of reaction time.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

    • Causality: The aqueous workup removes inorganic salts (base, boronic acid byproducts) and any water-soluble impurities.

  • Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.

    • Self-Validation: Purification and subsequent characterization (¹H NMR, ¹³C NMR, MS) confirm the identity and purity of the final compound, validating the success of the protocol.

G reagents 1-Benzenesulfonyl-3-bromo- 5-fluoro-1H-pyrrolo[2,3-b]pyridine Arylboronic Acid Pd(PPh₃)₄ K₂CO₃ Solvents (Dioxane/H₂O) process Reaction Setup Degas Solvents Add Catalyst Heat (80-100°C) under N₂ Monitor by LC-MS Workup Purification reagents->process:h product Coupled Product Characterization (NMR, MS) process->product:p

Caption: Logical flow of a Suzuki coupling protocol.

Conclusion

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a testament to rational molecular design in medicinal chemistry. It provides researchers with a stable, versatile, and highly functionalized scaffold that streamlines the synthesis of potential drug candidates. The convergence of a privileged heterocyclic core, a robust protecting group, and a strategic fluorine atom makes it an invaluable asset for developing next-generation kinase inhibitors and other targeted therapeutics. Its continued use in drug discovery programs is anticipated to facilitate the efficient generation and optimization of novel chemical entities with enhanced therapeutic potential.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Books.
  • The role of fluorine in medicinal chemistry. (n.d.). PubMed.
  • Importance of fluorination in medicinal chemistry and approaches to... (n.d.). ResearchGate.
  • Full article: The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis.
  • CAS 1015608-79-3 | 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine. (n.d.). Alchem Pharmtech.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI.
  • 1-benzenesulfonyl-5-fluoro-1h-pyrrolo[2,3-b]pyridine - Cas No 1015608-79-3. (n.d.). Tradeindia.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). PubMed.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). Semantic Scholar.
  • 1015608-79-3|1-Benzenesulfonyl-5-fluoro-1H-pyrrolo... (n.d.). BLDpharm.
  • 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine|CAS 1015608... (n.d.). Selleckchem.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). J-Stage.
  • Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. (n.d.). ResearchGate.
  • Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry | Request PDF. (n.d.). ResearchGate.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). Wiley Online Library.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-1-(phenylsulfonyl)-7-azaindole, is a heterocyclic compound of sign...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-1-(phenylsulfonyl)-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a common motif in numerous biologically active molecules, and the incorporation of a fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. The benzenesulfonyl group, serving as a protecting group for the pyrrole nitrogen, also modulates the electronic properties of the heterocyclic system. Accurate structural elucidation and purity assessment are paramount in the development of drug candidates, making a thorough understanding of the spectroscopic properties of this molecule essential.

Molecular Structure and Key Spectroscopic Features

The structure of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS RN: 1015608-79-3) is presented below.[1][2] The key structural features that will dictate its spectroscopic signature are the 7-azaindole core, the benzenesulfonyl group, and the fluorine substituent on the pyridine ring.

Caption: Molecular Structure of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

Expected Mass Spectrum

For 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, with a molecular formula of C₁₃H₉FN₂O₂S, the expected monoisotopic mass is approximately 276.04 g/mol .[2] High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.

Ion Formula Expected m/z (monoisotopic) Notes
[M+H]⁺C₁₃H₁₀FN₂O₂S⁺277.0498Expected in positive ion mode ESI or CI.
[M+Na]⁺C₁₃H₉FN₂O₂SNa⁺299.0317Common adduct in ESI.
[M-H]⁻C₁₃H₈FN₂O₂S⁻275.0342Expected in negative ion mode ESI.

Fragmentation Pattern: The benzenesulfonyl group is a common point of fragmentation. A characteristic loss of the phenylsulfonyl radical (•SO₂Ph) or benzenesulfonyl cation (⁺SO₂Ph) would result in a fragment corresponding to the 5-fluoro-1H-pyrrolo[2,3-b]pyridine core.

MS_Fragmentation Parent [C13H9FN2O2S]+• m/z = 276.04 Fragment1 [C7H4FN2]+• m/z = 135.04 Parent->Fragment1 - C6H5SO2• Fragment2 [C6H5SO2]+ m/z = 141.00 Parent->Fragment2 - C7H4FN2•

Caption: Predicted key fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for unambiguous characterization.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The ¹H NMR spectrum will show signals for the protons on the 7-azaindole core and the benzenesulfonyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the benzenesulfonyl group and the fluorine atom.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
H-27.5 - 7.8dJ(H2,H3) ≈ 3.5Deshielded by the adjacent nitrogen and the sulfonyl group.
H-36.6 - 6.9dJ(H3,H2) ≈ 3.5Typical pyrrole proton chemical shift.
H-48.2 - 8.5dJ(H4,H6) ≈ 2.0Deshielded by the adjacent pyridine nitrogen and fluorine.
H-67.9 - 8.2dJ(H6,H4) ≈ 2.0Influenced by the fluorine at C-5 and the pyridine nitrogen.
H-2', H-6'7.8 - 8.1mOrtho protons of the benzenesulfonyl group, deshielded by the sulfonyl group.
H-3', H-4', H-5'7.4 - 7.7mMeta and para protons of the benzenesulfonyl group.

Note: The presence of fluorine will introduce additional long-range couplings (JHF) to the protons on the pyridine ring, which may further split the signals for H-4 and H-6.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic structure.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-2125 - 130Pyrrole ring carbon adjacent to nitrogen.
C-3105 - 110Pyrrole ring carbon.
C-4145 - 150Pyridine ring carbon adjacent to nitrogen and fluorine.
C-5155 - 160 (d)Pyridine ring carbon directly attached to fluorine, will show a large ¹JCF coupling.
C-6115 - 120 (d)Pyridine ring carbon, will show a ²JCF coupling.
C-7a140 - 145Bridgehead carbon.
C-1'138 - 142Ipso-carbon of the benzenesulfonyl group.
C-2', C-6'128 - 132Ortho-carbons of the benzenesulfonyl group.
C-3', C-5'129 - 133Meta-carbons of the benzenesulfonyl group.
C-4'133 - 137Para-carbon of the benzenesulfonyl group.
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will provide a single signal for the fluorine atom in the molecule. The chemical shift and coupling constants will be informative. A broadband proton-decoupled ¹⁹F NMR spectrum would show a singlet.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

    • ¹⁹F NMR: Acquire a standard one-dimensional fluorine spectrum.

    • 2D NMR: To aid in the complete and unambiguous assignment of all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation 1D_H 1D ¹H NMR Chem_Shift Chemical Shift Analysis 1D_H->Chem_Shift Coupling Coupling Constant Analysis 1D_H->Coupling Integration Integration 1D_H->Integration 1D_C 1D ¹³C NMR 1D_C->Chem_Shift 1D_F 1D ¹⁹F NMR 1D_F->Chem_Shift 2D_NMR 2D NMR (COSY, HSQC, HMBC) Structure_Elucidation Structure Elucidation 2D_NMR->Structure_Elucidation Chem_Shift->Structure_Elucidation Coupling->Structure_Elucidation Integration->Structure_Elucidation

Caption: Workflow for NMR-based structure elucidation.

Conclusion

While experimental spectroscopic data for 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is not publicly available, a comprehensive understanding of its expected spectral characteristics can be derived from fundamental principles and comparison with related structures. This technical guide provides a robust framework for researchers and scientists to predict, acquire, and interpret the NMR and MS data for this important molecule. The detailed protocols and predicted spectral features outlined herein will serve as a valuable resource for those involved in the synthesis, purification, and characterization of this and similar fluorinated 7-azaindole derivatives, ultimately supporting the advancement of drug discovery and development programs.

References

  • Holiday Gift Guide 1015608-79-3 | 5-fluoro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine 2.0 Edition. [Link]

  • 1-Benzenesulfonyl-5-fluoro-3-iodo-1h-pyrrolo[2,3-b]pyridine - CRO SPLENDID LAB. [Link]

  • 1-(benzenesulfonyl)-5-bromo-4-fluoro-1H-pyrrolo[2, 3-b]pyridine, min 97%, 250 mg. [Link]

  • 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | C14H9N3O2S - PubChem. [Link]

  • 1-benzenesulfonyl-5-fluoro-1h-pyrrolo[2,3-b]pyridine - Cas No 1015608-79-3, 95% Purity, Molecular Weight 276.3 G/mol at Best Price in Mumbai | National Analytical Corporation - Chemical Division - Tradeindia. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]

  • 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine - PubChem. [Link]

  • 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine | Aladdin. [Link]

  • Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties - New Journal of Chemistry (RSC Publishing). [Link]

  • 19 F-centred NMR analysis of mono-fluorinated compounds - ResearchGate. [Link]

  • Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat - PubMed. [Link]

Sources

Exploratory

Pyrrolo[2,3-b]pyridine Derivatives: A Privileged Scaffold for Novel Therapeutic Target Discovery

Executive Summary: The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold stands as a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a versatile "hinge-...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold stands as a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a versatile "hinge-binding" motif, granting access to a wide array of therapeutically relevant protein families, most notably protein kinases. This guide provides an in-depth exploration of the key therapeutic targets addressable by pyrrolo[2,3-b]pyridine derivatives, detailing the underlying mechanisms of action and providing robust, field-proven methodologies for target validation and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for the discovery of next-generation therapeutics in oncology, immunology, and neurodegenerative disease.

The Pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Therapeutic Innovation

The pyrrolo[2,3-b]pyridine scaffold is considered a "privileged structure" in drug discovery, a distinction earned due to its recurring presence in potent, selective, and orally bioavailable drugs across multiple therapeutic areas.[1] Its power lies in its bioisosteric relationship with purine, the core of adenosine triphosphate (ATP).

The nitrogen at position 7 and the pyrrole nitrogen at position 1 act as critical hydrogen bond acceptors and donors, respectively. This arrangement allows the scaffold to mimic the adenine portion of ATP, enabling it to dock effectively into the ATP-binding pocket of numerous enzymes, particularly protein kinases. This interaction with the "hinge region" of the kinase active site serves as a high-affinity anchor point, from which chemists can build out substitutions at other positions to achieve remarkable potency and selectivity against a specific target.[2][3] This strategic design has led to the successful development of drugs targeting cancer, inflammatory disorders, and viral infections.[1]

Major Classes of Therapeutic Targets for Pyrrolo[2,3-b]pyridine Derivatives

The versatility of the 7-azaindole core has enabled the targeting of several critical protein families.

Protein Kinases: The Engine of Cellular Signaling

Protein kinases are enzymes that regulate the majority of cellular pathways and are frequently dysregulated in human disease, making them one of the most important classes of drug targets.[4] The pyrrolo[2,3-b]pyridine scaffold is exceptionally well-suited for kinase inhibition.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a central pathway controlling cell growth, proliferation, and survival. Mutations in the BRAF kinase, a key component of this pathway, are found in approximately 7% of all cancers, including over 50% of melanomas.[3] The most common mutation, V600E, leads to constitutive activation of the kinase and uncontrolled cell growth.[5]

Pyrrolo[2,3-b]pyridine derivatives have been successfully developed as potent and selective inhibitors of BRAF V600E.[6] These compounds occupy the ATP-binding site, with the scaffold forming key hydrogen bonds with the hinge residue Cys532, effectively blocking the enzyme's catalytic activity and shutting down the downstream signaling cascade.[3]

MAPK_Pathway cluster_nuc GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation TF Transcription Factors (c-Jun, c-Fos) Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Nucleus->TF Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF Inhibition

Caption: MAPK/ERK Signaling Pathway Inhibition.

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is pivotal for transmitting signals from cytokines and growth factors, playing a central role in immunity and inflammation.[7] Dysregulation of this pathway is implicated in a host of autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been engineered to be potent and selective inhibitors of JAK family members, particularly JAK1 and JAK3.[8][9] By blocking the ATP-binding site of these kinases, the compounds prevent the phosphorylation and activation of STAT proteins, thereby interrupting the pro-inflammatory cytokine signaling that drives autoimmune pathology.[7]

JAK_STAT_Pathway cluster_nuc Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor (e.g., Tofacitinib analog) Inhibitor->JAK Inhibition

Caption: JAK-STAT Signaling Pathway Inhibition.

The scaffold's utility extends to a growing list of other kinase targets:

  • Cyclin-Dependent Kinase 8 (CDK8): Identified as a colorectal oncogene, CDK8 activity can be potently inhibited by pyrrolo[2,3-b]pyridine derivatives, which downregulate the WNT/β-catenin signal and induce cell cycle arrest.[10][11][12]

  • Glycogen Synthase Kinase-3β (GSK-3β): Potent inhibitors based on this scaffold are being investigated for Alzheimer's disease, where they may prevent the hyperphosphorylation of tau protein.[13]

  • Fibroblast Growth Factor Receptor (FGFR): These derivatives show potent activity against FGFR1, 2, and 3, which are implicated in various cancers.[14]

  • IκB Kinase α (IKKα): Selective inhibitors have been developed to target the non-canonical NF-κB pathway, which is involved in inflammation and cancer.[2][15]

Phosphodiesterase 4B (PDE4B)

Phosphodiesterases (PDEs) are enzymes that regulate intracellular levels of the second messengers cAMP and cGMP. PDE4, in particular, is a key regulator of inflammation. Pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of the PDE4B isoform.[16] By preventing the breakdown of cAMP in immune cells, these inhibitors suppress the production of pro-inflammatory cytokines like TNF-α, offering a therapeutic strategy for inflammatory conditions, including central nervous system (CNS) diseases.[16]

Viral Enzymes

The structural similarity of the 7-azaindole core to purine nucleobases makes it an attractive starting point for developing antiviral agents that target essential viral enzymes.[17][18]

  • Viral Polymerases: These enzymes are critical for replicating the viral genome and represent a prime target for antiviral drugs.[17] The pyrrolo[2,3-b]pyridine scaffold can serve as the basis for non-nucleoside inhibitors that bind to allosteric sites on the polymerase, disrupting its function. This strategy is being explored for influenza virus and other pathogens.[19]

  • Coronavirus Macrodomain (Mac1): The related pyrrolo-pyrimidine scaffold has yielded inhibitors of the SARS-CoV-2 Mac1 protein, an enzyme that plays a role in evading the host immune response. Inhibition of Mac1 has been shown to repress coronavirus replication, validating it as a viable antiviral target.[20]

Methodologies for Target Validation and Characterization

A hierarchical approach is essential to validate a therapeutic target and characterize the activity of a lead compound. This process moves from biochemical confirmation of target engagement to assessment of cellular activity and finally to proof of target binding within a live-cell context.

In Vitro Target Engagement: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality: Before assessing a compound's effect on cells, it is crucial to confirm that it directly inhibits the intended purified enzyme. The HTRF assay is a highly sensitive, robust, and high-throughput method for measuring kinase activity.[4][21] It relies on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor fluorophore.[22] The signal is proportional to the amount of phosphorylated substrate, providing a direct measure of kinase inhibition.

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Dilute the target kinase and a biotinylated peptide substrate to their final working concentrations in Kinase Buffer.

    • Prepare a serial dilution of the pyrrolo[2,3-b]pyridine test compound in DMSO, followed by a further dilution in Kinase Buffer.

    • Prepare ATP solution in Kinase Buffer at 2x the final desired concentration (e.g., 2x Km).

    • Prepare HTRF Detection Reagents: Mix an anti-phospho-substrate antibody labeled with Europium cryptate (donor) and Streptavidin labeled with an appropriate acceptor (e.g., XL665) in Detection Buffer containing EDTA. The EDTA is critical as it chelates Mg²⁺, stopping the kinase reaction.

  • Enzymatic Reaction (10 µL total volume):

    • In a low-volume 384-well plate, add 2.5 µL of the kinase solution.

    • Add 2.5 µL of the test compound dilution (or DMSO for control wells).

    • Add 5 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add 10 µL of the HTRF Detection Reagent mixture to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor Signal / Donor Signal) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

HTRF_Workflow Start Start Step1 1. Dispense Kinase, Substrate-Biotin, & Inhibitor into 384-well plate Start->Step1 Step2 2. Add ATP to start reaction Step1->Step2 Step3 3. Incubate (e.g., 60 min, RT) Step2->Step3 Step4 4. Add Detection Mix (Eu-Ab + SA-Acceptor + EDTA) to stop reaction Step3->Step4 Step5 5. Incubate (e.g., 60 min, RT) Step4->Step5 Step6 6. Read TR-FRET Signal on Plate Reader Step5->Step6 End End (IC50 Curve) Step6->End

Caption: High-Throughput HTRF Kinase Assay Workflow.
Cellular Activity Assessment: Cell Viability Assay

Causality: After confirming enzymatic inhibition, the next logical step is to determine if the compound can enter cells and exert a biological effect, such as inhibiting proliferation or inducing cell death. Assays like the Sulforhodamine B (SRB) or MTT assay measure cell viability and are a standard method for determining a compound's cellular potency (EC₅₀).[23]

  • Cell Plating:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound.

    • Treat the cells with the compound dilutions and incubate for 72 hours. Include DMSO-only wells as a negative control.

  • Cell Fixation:

    • Gently remove the media.

    • Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

    • Wash the plate five times with tap water and allow it to air dry completely.

  • Staining:

    • Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

    • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Signal Quantification:

    • Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plate for 5-10 minutes.

    • Read the absorbance at 510 nm on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of compound concentration and fit to a dose-response curve to determine the EC₅₀.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)

Causality: A compound might inhibit cell growth through off-target effects. CETSA provides the definitive link between the observed cellular phenotype and the intended molecular interaction.[24][25] The principle is that a protein becomes thermodynamically stabilized upon ligand binding, causing its melting temperature (Tₘ) to increase.[26][27] By heating intact cells treated with a compound and measuring the amount of soluble target protein remaining, one can directly confirm target engagement in a physiological setting.[28]

  • Cell Treatment:

    • Culture cells to ~80% confluency. Harvest and resuspend in media containing the test compound or vehicle (DMSO).

    • Incubate for 1 hour at 37°C to allow for compound entry and target binding.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification:

    • Analyze the amount of the specific target protein remaining in the soluble fraction using a standard protein detection method, such as Western Blot or ELISA.

  • Data Analysis:

    • For each temperature, quantify the band intensity (for Western Blot) relative to the unheated control.

    • Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample confirms target stabilization and engagement.

Data Synthesis and Future Directions

The pyrrolo[2,3-b]pyridine scaffold has yielded numerous potent inhibitors across diverse target classes. The table below summarizes key examples, highlighting the scaffold's broad applicability.

Compound Class/ExamplePrimary Target(s)Therapeutic AreaReported Potency (IC₅₀)
Vemurafenib AnaloguesBRAF V600EMelanoma/Cancer0.080 - 0.085 µM[6]
JAK1-selective seriesJAK1Autoimmune/InflammationPotent and selective over JAK2/3[7][8]
CDK8 Inhibitor 22 CDK8Colorectal Cancer48.6 nM[10][11][12]
GSK-3β Inhibitor 41 GSK-3βAlzheimer's Disease0.22 nM[13]
PDE4B Inhibitor 11h PDE4BCNS/Inflammatory Disease0.14 µM[16]
FGFR Inhibitor 4h FGFR1/2/3Cancer7 nM (FGFR1), 9 nM (FGFR2)[14]

Future Directions: The success of the pyrrolo[2,3-b]pyridine scaffold is poised to continue. Future research will likely focus on:

  • Targeting Resistance: Developing next-generation inhibitors that overcome acquired resistance mutations in targets like BRAF.

  • Expanding the Target Space: Applying the scaffold to less-explored target families, such as metabolic enzymes, epigenetic targets, and other viral proteins.

  • Developing Covalent Inhibitors: Incorporating reactive groups to achieve irreversible binding, which can offer enhanced duration of action and potency.

  • PROTACs and Molecular Glues: Using the scaffold as a target-binding warhead for novel modalities like Proteolysis Targeting Chimeras (PROTACs) to induce target degradation rather than just inhibition.

The foundational chemistry, proven clinical success, and inherent versatility of the pyrrolo[2,3-b]pyridine core ensure its place as a truly privileged scaffold that will continue to fuel therapeutic innovation for years to come.

References

  • Kim, B.H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. Available from: [Link]

  • Kim, B.H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. Available from: [Link]

  • El-Damasy, D.A., et al. (2022). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Zhang, J.H., et al. (2004). Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery. PubMed. Available from: [Link]

  • Zheng, W., et al. (2012). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. PubMed Central. Available from: [Link]

  • Abdel-Maksoud, M.S., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. Available from: [Link]

  • Harbert, C., et al. (2008). Development of a HTRF kinase assay for determination of Syk activity. PubMed. Available from: [Link]

  • Norman, P. (2013). Highly Selective Janus Kinase 3 Inhibitors Based on a pyrrolo[2,3-d]pyrimidine Scaffold: Evaluation of WO2013085802. PubMed. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. Available from: [Link]

  • Wang, X., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. Available from: [Link]

  • Robers, M.B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]

  • Penflour, M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available from: [Link]

  • Okaniwa, M., et al. (2014). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available from: [Link]

  • Sun, X., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Available from: [Link]

  • Pär Nordlund Lab. (Date not available). CETSA. Available from: [Link]

  • Anthony, N., et al. (2022). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. ResearchGate. Available from: [Link]

  • Ruiz, E.J., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. National Institutes of Health. Available from: [Link]

  • Anthony, N., et al. (2022). Design and synthesis of novel aminoindazole-pyrrolo[2,3-b]pyridine inhibitors of IKKα that selectively perturb cellular non-canonical NF-κB signalling. Pure and Applied Chemistry. Available from: [Link]

  • Sroor, F.M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. Available from: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available from: [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]

  • Poon, D.J., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. National Institutes of Health. Available from: [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. Available from: [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. Available from: [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • McLeish, K.R., et al. (2023). Identification of a series of pyrrolo-pyrimidine-based SARS-CoV-2 Mac1 inhibitors that repress coronavirus replication. National Institutes of Health. Available from: [Link]

  • La Colla, P., et al. (2024). Small Molecule Drugs Targeting Viral Polymerases. MDPI. Available from: [Link]

  • Lee, H. (2010). Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment. PubMed. Available from: [Link]

  • Iovine, C., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. Available from: [Link]

  • La Colla, P., et al. (2024). Small Molecule Drugs Targeting Viral Polymerases. OUCI. Available from: [Link]

  • Kumar, D., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available from: [Link]

Sources

Foundational

exploring the chemical space of fluorinated 1H-pyrrolo[2,3-b]pyridines

An In-Depth Technical Guide to the Chemical Space of Fluorinated 1H-Pyrrolo[2,3-b]pyridines Authored by: A Senior Application Scientist Abstract The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Space of Fluorinated 1H-Pyrrolo[2,3-b]pyridines

Authored by: A Senior Application Scientist

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has cemented its status as a "privileged structure" in medicinal chemistry.[1][2] Its unique ability to act as a bioisostere for both indole and purine systems allows it to interact with a wide array of biological targets, most notably protein kinases.[3][4] This guide provides an in-depth exploration of the chemical space of fluorinated 7-azaindoles. The strategic incorporation of fluorine into this versatile scaffold dramatically influences its physicochemical and pharmacological properties, offering a powerful tool for optimizing drug candidates.[5] We will dissect the synthetic methodologies for accessing these compounds, analyze the structure-activity relationships (SAR) that emerge from fluorination, and provide practical, field-proven protocols for their synthesis and characterization.

The Strategic Imperative for Fluorinating the 7-Azaindole Core

The 7-azaindole scaffold's success, particularly in kinase inhibition, stems from its ability to form a bidentate hydrogen bond with the hinge region of the kinase ATP binding site, mimicking the interaction of adenine.[4][6] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a donor.[6] This foundational interaction provides high binding affinity, making the scaffold an excellent starting point for inhibitor design.[3]

So, why introduce fluorine? The rationale is multi-faceted and rooted in the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond.[7]

  • Metabolic Stability: The replacement of a hydrogen atom with fluorine on an aromatic ring is a classic strategy to block metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[5]

  • Modulation of Basicity (pKa): Fluorine's strong electron-withdrawing effect can significantly lower the pKa of the nearby pyridine nitrogen. This is a critical parameter for tuning a molecule's ionization state at physiological pH, which in turn affects solubility, cell permeability, and off-target activity.[8]

  • Enhanced Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein active site) and can alter the conformation of the molecule to favor a more binding-competent state.[8]

  • Lipophilicity and Permeability: Strategic fluorination can increase a compound's lipophilicity, which can enhance its ability to cross cell membranes.[2]

This deliberate modification of the 7-azaindole core with fluorine opens up a vast and nuanced chemical space for drug discovery professionals.

Synthetic Pathways to Fluorinated 1H-Pyrrolo[2,3-b]pyridines

Accessing this valuable chemical space requires robust and flexible synthetic strategies. The primary challenge lies in the regioselective installation of fluorine onto the heterocyclic core.[9] Broadly, the approaches can be categorized into two main workflows: late-stage fluorination of a pre-formed 7-azaindole ring or construction of the ring from fluorinated precursors.

G cluster_0 Synthetic Approaches start Desired Fluorinated 7-Azaindole lsf Late-Stage Fluorination start->lsf build Ring Construction from Fluorinated Precursors start->build azaindole Synthesize 7-Azaindole Core precursor Synthesize Fluorinated Pyridine/Pyrrole Precursor fluorinate Regioselective Fluorination azaindole->fluorinate e.g., Electrophilic (Selectfluor) or Nucleophilic (SNAr) cyclize Annulation/ Cyclization precursor->cyclize e.g., Fischer, Madelung, Bartoli reactions

Caption: General synthetic workflows for fluorinated 7-azaindoles.

Late-Stage Fluorination

This approach is highly attractive as it allows for the diversification of a common, non-fluorinated intermediate.

  • Electrophilic Fluorination: For electron-rich heterocyclic systems, direct C-H fluorination can be achieved using electrophilic fluorinating reagents. The most common of these is Selectfluor® (F-TEDA-BF4).[10] This method often requires careful optimization of reaction conditions to control regioselectivity, as multiple positions on the 7-azaindole ring can be susceptible to attack.

  • Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., Cl, Br, NO₂) is present on the pyridine ring at an activated position, it can be displaced by a fluoride source, such as KF or CsF. This is a powerful method for introducing fluorine at specific, electron-deficient positions.

  • Balz-Schiemann Reaction: This classic method involves the conversion of an amino-substituted 7-azaindole to a diazonium salt, followed by thermal or photochemical decomposition in the presence of a fluoride source (e.g., HBF₄ or PF₆⁻). It offers a reliable way to introduce fluorine at positions accessible via amination.[2]

Synthesis from Fluorinated Building Blocks

Constructing the bicyclic system from readily available fluorinated precursors provides excellent regiochemical control. An efficient approach involves the reaction of 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile with fluorinated 1,3-bielectrophiles to generate fluorinated pyrrolo[2,3-b]pyridines.[11] This method allows for the systematic placement of fluorine atoms on the pyridine portion of the scaffold. Other established indole synthesis reactions, modified for the azaindole core, can also be employed using fluorinated anilines or pyridines as starting materials.

Exploring the Chemical Space: Structure-Activity Relationships (SAR)

The true power of fluorination is revealed when examining its impact on biological activity. By systematically varying the position and number of fluorine substituents, researchers can fine-tune a compound's properties to achieve desired potency and selectivity. The 7-azaindole scaffold is a workhorse in the development of inhibitors for Phosphoinositide 3-kinase (PI3K) and Fibroblast Growth Factor Receptor (FGFR).[12][13]

G cluster_0 Structure-Activity Relationships of Fluorinated 7-Azaindoles core 7-Azaindole Core F_pyridine Fluorination on Pyridine Ring (C4, C5, C6) core->F_pyridine Lowers pKa Modulates solubility Alters hinge binding vector F_pyrrole Fluorination on Pyrrole Ring (C2, C3) core->F_pyrrole Modulates electronics Can block metabolism R_group Other Substituents (e.g., at C3) core->R_group Drives potency & selectivity Occupies hydrophobic pockets activity Biological Activity (e.g., Kinase Inhibition) F_pyridine->activity F_pyrrole->activity R_group->activity

Caption: Key SAR drivers for fluorinated 7-azaindole derivatives.

Quantitative SAR Data

The following table summarizes representative data for 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, demonstrating the impact of substitution on potency.

Compound IDCore ScaffoldR-Group at C3FGFR1 IC₅₀ (nM)Ligand EfficiencyReference
1 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineH>20000.13[13]
4h 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine3,5-dimethoxybenzyl70.44[13]
B6 1H-pyrrolo[2,3-b]pyridineN-(2-chloro-5-yl)pyridin-3-yl)benzenesulfonamide(PI3Kα) 2.1 nMN/A[12]

This table illustrates that while the core scaffold provides the necessary hinge-binding interactions, potency is dramatically enhanced by optimizing substituents at other positions, such as C3. The trifluoromethyl group at C5 in compounds 1 and 4h serves as a key fluorine-containing element that contributes to the overall property profile.[13]

Detailed Experimental Protocol: Synthesis of a C3-Substituted 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from established literature procedures and represents a reliable method for accessing this class of compounds.[13] It is a self-validating system; successful execution relies on careful monitoring of reaction progress by TLC or LC-MS and proper characterization of intermediates and the final product.

Objective: To synthesize compound 3a ( (E)-3-((3,5-dimethoxyphenyl)methylene)-5-(trifluoromethyl)-3H-pyrrolo[2,3-b]pyridine ), an intermediate for potent FGFR inhibitors.

Materials:

  • 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol)

  • 3,5-dimethoxybenzaldehyde (183 mg, 1.1 mmol)

  • Potassium hydroxide (KOH) (281 mg, 5 mmol)

  • Methanol (MeOH), anhydrous (7 mL)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol) and methanol (7 mL). Stir until the solid is fully dissolved.

  • Addition of Reagents: Add 3,5-dimethoxybenzaldehyde (183 mg, 1.1 mmol) to the solution, followed by the portion-wise addition of potassium hydroxide (281 mg, 5 mmol).

    • Causality Note: KOH acts as a base to deprotonate the C3 position of the pyrrole ring, generating a nucleophile that attacks the aldehyde carbonyl. The excess base drives the subsequent condensation/dehydration to form the exocyclic double bond.

  • Reaction Execution: Heat the reaction mixture to 50 °C and stir for 5 hours. Monitor the reaction progress by TLC (e.g., using 30% EtOAc in hexanes as eluent). The starting material should be consumed, and a new, more nonpolar spot corresponding to the product should appear.

  • Workup: After completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Trustworthiness Check: The product is expected to be organic-soluble. Combining the organic layers maximizes yield.

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and wash with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) to afford the pure product 3a .

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Future Outlook

The exploration of the chemical space of fluorinated 1H-pyrrolo[2,3-b]pyridines is far from complete. Future research will likely focus on:

  • Novel Fluorination Methods: Developing milder and more regioselective late-stage C-H fluorination techniques will be crucial for rapidly generating diverse libraries.[9]

  • Exploring New Biological Targets: While kinase inhibition is a major application, the versatility of the scaffold suggests it could be adapted for other target classes, including GPCRs and epigenetic targets.[3][14]

  • Multi-Fluorinated Analogues: Investigating the effects of di- and tri-fluorination on the core will provide deeper insights into the nuanced control of physicochemical properties.

The fusion of the privileged 7-azaindole scaffold with the strategic power of fluorine chemistry ensures that these compounds will remain at the forefront of drug discovery and development for years to come.

References

  • ACS Medicinal Chemistry Letters. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Publications. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Fluorinated Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Nucleosides. ResearchGate. [Link]

  • ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

  • ResearchGate. Fluorine in heterocyclic chemistry. ResearchGate. [Link]

  • ACS Publications. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • PubMed. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. National Library of Medicine. [Link]

  • ResearchGate. Fluorinated Heterocycles. ResearchGate. [Link]

  • PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Library of Medicine. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • PubMed Central. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. National Library of Medicine. [Link]

  • PubMed Central. Stereoselectively fluorinated N-heterocycles: a brief survey. National Library of Medicine. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 7-Azaindolocarbazoles. ResearchGate. [Link]

  • ResearchGate. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. ResearchGate. [Link]

  • PubMed Central. Azaindole Therapeutic Agents. National Library of Medicine. [Link]

  • ResearchGate. Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Library of Medicine. [Link]

  • ResearchGate. Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

  • daneshyari.com. Fluorine-containing indoles. daneshyari.com. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • PubMed. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. National Library of Medicine. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1-Benzenesul...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various kinase inhibitors. In the absence of direct experimental data for this specific molecule, this document synthesizes information based on the well-established physicochemical properties of its core chemical moieties: the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold and the benzenesulfonamide group. Furthermore, this guide outlines detailed, best-practice experimental protocols for the empirical determination of its solubility and stability profiles, in accordance with international regulatory standards. This document is intended to serve as a foundational resource for researchers and drug development professionals, enabling a proactive and scientifically grounded approach to formulation development and stability assessment.

Introduction: The Scientific Imperative

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine has emerged as a significant building block in medicinal chemistry, particularly in the development of targeted therapies such as FLT3 and FGFR inhibitors. The successful progression of any new chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This guide addresses the critical need for a detailed understanding of these parameters for 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, providing both a theoretical framework and practical experimental designs.

Predicted Physicochemical Properties: A Synthesis of Known Characteristics

The physicochemical properties of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine can be inferred from its constituent parts.

The 7-Azaindole (Pyrrolo[2,3-b]pyridine) Core

The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, frequently employed as a bioisostere for indole.[1] The introduction of a nitrogen atom into the indole ring system can modulate physicochemical properties.[1] 7-Azaindole itself is a white to off-white powder with a melting point of 105-107 °C and a boiling point of 270 °C.[2][3] Its pKa is predicted to be approximately 7.69.[2][3] It is reported to be soluble in chloroform and methanol.[2][3] The 7-azaindole moiety provides a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen), which will influence its interaction with solvents.

The Benzenesulfonamide Moiety

Benzenesulfonamides are typically crystalline solids with poor aqueous solubility.[4] They are, however, soluble in many organic solvents like ethanol and ether, and they dissolve in alkaline solutions due to the acidic nature of the sulfonamide proton, which allows for salt formation.[4] Benzenesulfonamide has a melting point of 150-152 °C and an aqueous solubility of 4.3 g/L.[5] The presence of this group is expected to decrease the overall aqueous solubility of the target molecule compared to the parent 7-azaindole.

The Influence of Fluorine Substitution

The fluorine atom at the 5-position of the pyrrolo[2,3-b]pyridine ring is anticipated to impact the molecule's electronic properties and lipophilicity. Generally, fluorine substitution increases lipophilicity, which may further reduce aqueous solubility. It can also influence the pKa of the molecule and its susceptibility to certain degradation pathways.

Table 1: Predicted Physicochemical Properties of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

PropertyPredicted CharacteristicRationale
Appearance White to off-white crystalline solidBased on the properties of 7-azaindole and benzenesulfonamide.[2][4]
Aqueous Solubility LowThe hydrophobic benzene ring and the overall lipophilic character are expected to limit water solubility.[4][6]
Organic Solvent Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol)Based on the known solubility of 7-azaindole and benzenesulfonamides.[2][7]
pKa Weakly acidicThe sulfonamide proton is the most likely acidic site. The 7-azaindole core also has a basic pyridine nitrogen.
LogP Moderately highThe benzenesulfonyl group and the fluorine atom will contribute to the lipophilicity of the molecule.

A Practical Guide to Solubility Determination

A precise understanding of solubility is crucial for developing appropriate formulations for preclinical and clinical studies. Both thermodynamic and kinetic solubility are important parameters.

Thermodynamic Solubility Determination: The Gold Standard

The shake-flask method is the universally accepted "gold standard" for determining thermodynamic equilibrium solubility.[8]

Experimental Protocol: Shake-Flask Method

  • Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9). Also, select a range of relevant organic and mixed-aqueous solvents.

  • Sample Addition: Add an excess amount of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine to a known volume of each solvent in a sealed container. The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Equilibration: Agitate the samples at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.

  • Sample Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Report the solubility in mg/mL or µg/mL for each solvent system.

G cluster_0 Thermodynamic Solubility Workflow prep Prepare Solvents (Buffers, Organic) add Add Excess Compound prep->add equil Equilibrate (Shake at const. T) add->equil sep Separate Solid (Centrifuge & Filter) equil->sep quant Quantify Concentration (HPLC-UV) sep->quant report Report Solubility Data quant->report G cluster_1 Forced Degradation Workflow start 1-Benzenesulfonyl-5-fluoro- 1H-pyrrolo[2,3-b]pyridine hydrolysis Hydrolysis (Acid & Base) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal (Dry Heat) start->thermal photo Photostability (ICH Q1B) start->photo analysis Stability-Indicating HPLC Analysis hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis elucidation Structure Elucidation of Degradants (LC-MS) analysis->elucidation

Caption: Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted on representative batches of the drug substance according to ICH Q1A(R2) guidelines. [9]

  • Long-Term Stability: 25 °C ± 2 °C / 60% RH ± 5% RH

  • Accelerated Stability: 40 °C ± 2 °C / 75% RH ± 5% RH

Samples should be analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies) for appearance, assay, and degradation products.

Conclusion: A Roadmap for Characterization

This technical guide provides a robust framework for understanding and experimentally determining the solubility and stability of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine. While the predicted properties offer a valuable starting point, the detailed experimental protocols outlined herein are essential for generating the empirical data required for informed decision-making in the drug development process. A thorough characterization of these fundamental properties will de-risk subsequent formulation and manufacturing activities, ultimately accelerating the path to the clinic.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Available at: [Link]

  • ICH Stability Guidelines. LSC Group®. Available at: [Link]

  • Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. (2020). Veeprho. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2016). NIH. Available at: [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. apicule. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA). Available at: [Link]

  • solubility experimental methods.pptx. (2016). Slideshare. Available at: [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Available at: [Link]

  • Ich guidelines for stability studies 1. (2012). Slideshare. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available at: [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (2007). ACS Publications. Available at: [Link]

  • Benzenesulfonamide. Solubility of Things. Available at: [Link]

Sources

Foundational

The Strategic Role of the Benzenesulfonyl Group in Modulating Pyrrolo[2,3-b]pyridine Activity

An In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Its biological activity is profoundly influenced by the nature of its substituents. This guide focuses on the multifaceted role of the N-benzenesulfonyl group, a key moiety that has been instrumental in optimizing the pharmacological profile of this scaffold. We will dissect its influence on target engagement, cellular activity, pharmacokinetic properties, and explore the underlying synthetic strategies. This document moves beyond a simple recitation of data to provide a causal analysis of why this particular functional group is so effective, grounded in field-proven insights and detailed experimental methodologies.

The Benzenesulfonyl Moiety: A Pharmacophoric Powerhouse

The introduction of a benzenesulfonyl group onto the pyrrole nitrogen of the 7-azaindole core is a deliberate strategic choice in drug design, not a random modification. Its utility stems from a unique combination of physicochemical properties that address several key challenges in drug development.

  • Hydrogen Bonding: The sulfonyl group (SO₂) offers two strong hydrogen-bond acceptor oxygen atoms.[2] This allows for potent and specific interactions with hydrogen-bond donors (e.g., backbone N-H groups of amino acids like cysteine or glycine) within target protein binding sites, significantly enhancing binding affinity.[2]

  • Metabolic Stability: The sulfonyl group is structurally robust and resistant to metabolic degradation. Its introduction can block metabolically labile sites on the pyrrolo[2,3-b]pyridine ring, increasing the metabolic stability and prolonging the in vivo duration of action of the drug molecule.[2]

  • Modulation of Physicochemical Properties: The benzenesulfonyl group possesses a dual nature. The sulfonyl component is polar, which can aid in modulating solubility, while the attached phenyl ring is lipophilic. This balance allows chemists to fine-tune the overall lipophilicity and aqueous solubility of the compound to achieve optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

  • Structural Mimicry and Bioisosterism: The tetrahedral geometry and charge distribution of the sulfonyl group allow it to act as a bioisostere for other important functional groups like phosphates or carboxylates, enabling it to interact with binding sites that recognize these moieties.[2]

Engineering Potency: The Benzenesulfonyl Group in Kinase Inhibition

The pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern kinase inhibitor design, with several approved drugs based on this core.[3][4] The N-benzenesulfonyl group plays a critical role in orienting the molecule within the ATP-binding pocket and establishing high-affinity interactions.

Mechanism of Action and Target Engagement

Many pyrrolo[2,3-b]pyridine-based inhibitors target the ATP-binding site of protein kinases. The benzenesulfonyl group, by virtue of its size and hydrogen-bonding capability, often serves as an anchor. For instance, in BRAF inhibitors like Vemurafenib (which features a closely related propanesulfonamide), the sulfonamide moiety forms critical hydrogen bonds with the kinase hinge region, a key determinant of binding affinity.[4] This interaction orients the rest of the molecule to make other favorable contacts, such as hydrophobic interactions involving the phenyl ring of the benzenesulfonyl group.

The versatility of this scaffold allows it to target a wide array of kinases implicated in various diseases:

  • Oncology: Targets include B-RAF, c-Met, VEGFR2, EGFR, and CDK8, which are crucial drivers in cancers like melanoma, colorectal, and lung cancer.[3][5][6][7]

  • Neurodegenerative Disease: Glycogen synthase kinase-3β (GSK-3β) is a key target in Alzheimer's disease, and pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity.[8]

  • Inflammatory Disorders: Janus kinase 1 (JAK1) is a central player in cytokine signaling, and selective inhibitors based on this scaffold are being developed for autoimmune diseases.[9]

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Pyrrolo[2,3-b]pyridine Inhibitor hinge Hinge Region (e.g., Cys Backbone N-H) hydro_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue core Pyrrolo[2,3-b]pyridine Core core->hydro_pocket Hydrophobic Interaction sulfonyl Benzenesulfonyl Group sulfonyl->hinge H-Bond Anchor r_group R-Group for Selectivity r_group->gatekeeper Specificity Interaction

Figure 2: General workflow for a cell-based MTT antiproliferative assay.

Synthetic Strategies for N-Benzenesulfonyl Pyrrolo[2,3-b]pyridines

The synthesis of these target molecules is generally straightforward, relying on the nucleophilicity of the pyrrole nitrogen.

General Synthetic Route

The most common method involves the direct N-sulfonylation of the pyrrolo[2,3-b]pyridine core. This is typically achieved by reacting the 7-azaindole starting material with benzenesulfonyl chloride in the presence of a suitable base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine

This protocol is a representative procedure for the N-sulfonylation of the 7-azaindole core.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • Benzenesulfonyl chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Deprotonation: Dissolve the starting material in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add sodium hydride (1.2 eq) portion-wise over 10 minutes. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Stirring: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of 7-azaindole will be observed.

  • Sulfonylation: Cool the mixture back to 0°C. Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0°C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

cluster_synthesis Synthetic Workflow A Dissolve 7-Azaindole in Anhydrous DMF B Deprotonate with NaH at 0°C A->B C Add Benzenesulfonyl Chloride Solution B->C D Stir Overnight (Monitor by TLC) C->D E Aqueous Workup (Quench, Extract) D->E Reaction Complete F Dry and Concentrate E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS) G->H Pure Product

Figure 3: Workflow for the synthesis and purification of an N-benzenesulfonyl-pyrrolo[2,3-b]pyridine.

Conclusion and Future Outlook

The benzenesulfonyl group is a powerful and versatile tool in the medicinal chemist's arsenal for optimizing the activity of the pyrrolo[2,3-b]pyridine scaffold. Its ability to form strong hydrogen bonds, enhance metabolic stability, and fine-tune physicochemical properties makes it a highly valuable pharmacophoric element. Through its application, potent and selective inhibitors of various kinases have been developed, leading to promising therapeutic candidates for cancer, neurodegenerative disorders, and inflammatory diseases.

Future research will likely focus on exploring substituted benzenesulfonyl rings to further probe structure-activity relationships and optimize selectivity. Additionally, the strategic placement of this moiety on other positions of the pyrrolo[2,3-b]pyridine core, or its use as a bioisostere for other functional groups, will continue to be an active area of investigation, pushing the boundaries of what can be achieved with this remarkable scaffold.

References

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.). ResearchGate.
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). PubMed.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry.
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.). [Source not provided].
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). [Source not provided].
  • Application of Sulfonyl in Drug Design. (2025). ResearchGate.
  • Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal. (n.d.). PubMed.
  • A focused compound library of novel N-(7-indolyl)benzenesulfonamides for the discovery of potent cell cycle inhibitors. (2000). PubMed.
  • Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors. (n.d.). PMC.
  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. (2020). [Source not provided].
  • Design and synthesis of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI.
  • A new class of pyrrolo[2,3- b ]quinoxalines: synthesis, anticancer and antimicrobial activities. (n.d.). [Source not provided].
  • 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. (n.d.). J&K Scientific.
  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (n.d.). PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI.
  • Synthesis of pyrrolo [ 2, 3 - b ] pyridines. (2013). Google Patents.
  • Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. (n.d.). [Source not provided].
  • 1-Benzenesulfonyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid. (n.d.). Synblock.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [ 2,3-d]pyrimidine Derivatives. (n.d.). MDPI.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). [Source not provided].
  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. (2010). PubMed.
  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. (2016). PubMed.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). PubMed.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry

Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a fluorinated 7-azaindole derivative of significant interest to researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a fluorinated 7-azaindole derivative of significant interest to researchers in medicinal chemistry and drug discovery. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold, acting as a bioisostere of purines, which allows it to interact with the ATP-binding sites of various protein kinases.[1] This structural motif is central to several FDA-approved kinase inhibitors, including the BRAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib.[2]

The strategic placement of substituents on this core is critical for modulating potency, selectivity, and pharmacokinetic properties. The benzenesulfonyl group at the N1 position serves as a robust protecting group, stabilizing the azaindole ring and preventing unwanted side reactions during synthetic elaborations.[1] The fluorine atom at the C5-position is a common modification in modern drug design, often introduced to enhance metabolic stability and improve binding affinity to the target protein.[1]

These application notes provide detailed protocols for the synthetic manipulation of 1-benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine and its halogenated derivatives, focusing on key transformations for the development of novel kinase inhibitors and other biologically active molecules. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices and procedural best practices.

Physicochemical Properties and Handling

PropertyValueReference
CAS Number 1015608-79-3
Molecular Formula C₁₃H₉FN₂O₂S
Molecular Weight 276.29 g/mol
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in common organic solvents such as DCM, THF, and DMFGeneral Knowledge

Safety and Handling: 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Core Synthetic Strategies and Protocols

The N-benzenesulfonyl protecting group allows for selective functionalization at other positions of the 7-azaindole core. The most common strategies involve the introduction of aryl or amino substituents, typically through palladium-catalyzed cross-coupling reactions. This requires a halogenated precursor, which can be synthesized from the parent compound.

Protocol 1: Iodination at the C3-Position

The C3-position of the N-sulfonylated 7-azaindole is susceptible to electrophilic substitution. Iodination at this position provides a handle for subsequent Suzuki-Miyaura cross-coupling reactions.

Reaction Scheme:

Iodination start 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine product 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine start->product reagents NIS Anhydrous THF Suzuki_Coupling start 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine product 3-Aryl-1-benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine start->product reagents Arylboronic acid Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O Buchwald_Hartwig_Workflow cluster_prep Substrate Preparation cluster_coupling Buchwald-Hartwig Amination start 1-Benzenesulfonyl-5-fluoro- 1H-pyrrolo[2,3-b]pyridine chlorination Chlorination at C4 start->chlorination chloro_intermediate 1-Benzenesulfonyl-4-chloro- 5-fluoro-1H-pyrrolo[2,3-b]pyridine chlorination->chloro_intermediate coupling Cross-Coupling Reaction chloro_intermediate->coupling reagents Amine, Pd(OAc)₂, RuPhos, NaOtBu reagents->coupling product 4-Amino-1-benzenesulfonyl-5-fluoro- 1H-pyrrolo[2,3-b]pyridine Derivative coupling->product Deprotection start N-Benzenesulfonyl-5-fluoro-7-azaindole derivative product 5-Fluoro-7-azaindole derivative start->product reagents KOH or NaOH Methanol/Water, Reflux

Sources

Application

Application Notes and Protocols for the Evaluation of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Assays

Abstract The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] This document provides a comprehe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine , a representative compound from this class, in kinase inhibitor assays. These notes offer detailed protocols for both biochemical and cellular assays, guidance on data interpretation, and troubleshooting advice. The methodologies described herein are designed to be adaptable for screening against a panel of kinases to determine potency (IC50) and selectivity, crucial parameters in the drug discovery pipeline.

Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The 1H-pyrrolo[2,3-b]pyridine nucleus is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP).[3] This structural mimicry allows derivatives of this scaffold to act as competitive inhibitors at the ATP-binding site of a wide range of kinases.[3]

The benzenesulfonyl group and the 5-fluoro substitution on the core 1H-pyrrolo[2,3-b]pyridine are chemical modifications intended to modulate the compound's potency, selectivity, and pharmacokinetic properties. This application note will guide the user through the process of characterizing the inhibitory activity of such compounds.

Principle of Kinase Inhibition

Most kinase inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, including our representative compound, are ATP-competitive inhibitors. They bind to the active site of the kinase in the ATP-binding pocket, preventing the phosphorylation of substrate proteins. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.

cluster_0 Normal Kinase Activity cluster_1 Inhibition by 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Activates ADP ADP Kinase_Inhibited Kinase No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation Inhibitor 1-Benzenesulfonyl-5-fluoro- 1H-pyrrolo[2,3-b]pyridine Inhibitor->Kinase_Inhibited ATP_blocked ATP ATP_blocked->Kinase_Inhibited Substrate_unphosphorylated Substrate Substrate_unphosphorylated->Kinase_Inhibited Blocked_Signaling Downstream Signaling Blocked No_Phosphorylation->Blocked_Signaling

Figure 1: Mechanism of ATP-competitive kinase inhibition.

Target Kinase Families for 1H-pyrrolo[2,3-b]pyridine Derivatives

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated inhibitory activity against a diverse range of kinase families. The specific target profile of a given derivative is determined by its unique substitution patterns. A summary of reported targets for this scaffold is provided below.

Kinase TargetTherapeutic AreaReference
TNIK (Traf2 and Nck-interacting kinase)Colorectal Cancer[2]
DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A)Neurodegenerative Diseases[2]
FGFR (Fibroblast Growth Factor Receptor)Various Cancers[4][5]
JAK3 (Janus Kinase 3)Inflammatory and Immune Diseases[6]
CDK8 (Cyclin-dependent kinase 8)Colorectal Cancer[7]
CSF1R (Colony-stimulating factor 1 receptor)Various Cancers[8][9]
FLT3 (Fms-like tyrosine kinase 3)Acute Myeloid Leukemia[10]

Protocols for Kinase Inhibition Assays

In Vitro Biochemical Kinase Inhibition Assay

This protocol describes a general method to determine the IC50 value of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine against a specific protein kinase. This assay measures the direct effect of the compound on the kinase's enzymatic activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Recombinant protein kinase

  • Specific kinase substrate (peptide or protein)

  • 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

  • ATP (Adenosine 5'-triphosphate)

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)[11]

  • Detection reagent (e.g., ADP-Glo™, Lumit™, or equivalent)

  • 384-well assay plates

  • Multichannel pipettes and a plate reader

Protocol Workflow:

G start Start prep_compound Prepare serial dilutions of 1-Benzenesulfonyl-5-fluoro- 1H-pyrrolo[2,3-b]pyridine start->prep_compound add_compound Add compound dilutions to assay plate prep_compound->add_compound add_kinase Add kinase and substrate mixture to the plate add_compound->add_kinase incubate1 Incubate to allow compound binding add_kinase->incubate1 start_reaction Initiate reaction by adding ATP incubate1->start_reaction incubate2 Incubate for kinase reaction to proceed start_reaction->incubate2 stop_reaction Stop reaction and add detection reagent incubate2->stop_reaction read_plate Read plate on a luminometer/fluorometer stop_reaction->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a stock solution of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine in 100% DMSO.

    • Perform a serial dilution of the compound stock in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Setup:

    • Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix of the recombinant kinase and its specific substrate in the kinase buffer.

    • Add the kinase/substrate mixture to the wells containing the compound.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.

    • Prepare an ATP solution in kinase buffer at a concentration close to its Km for the specific kinase.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the remaining ATP or the ADP produced using a commercial detection kit (e.g., ADP-Glo™). Follow the manufacturer's instructions.

    • Read the luminescence or fluorescence signal on a plate reader.

  • Data Analysis:

    • The raw data (luminescence/fluorescence units) is converted to percent inhibition relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for Kinase Inhibition

Cellular assays are crucial for confirming that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.

Objective: To assess the ability of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine to inhibit a specific kinase signaling pathway in cultured cells.

Principle: This can be achieved by measuring the phosphorylation of a known downstream substrate of the target kinase. A decrease in the phosphorylation of the substrate in the presence of the compound indicates target engagement and inhibition.

General Protocol Outline:

  • Cell Culture and Treatment:

    • Culture a cell line that expresses the target kinase and has a well-characterized signaling pathway.

    • Plate the cells in a multi-well format and allow them to adhere.

    • Treat the cells with various concentrations of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine for a specific duration.

  • Pathway Stimulation (if necessary):

    • If the kinase pathway is not constitutively active, stimulate the cells with an appropriate growth factor or ligand to activate the target kinase.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to extract the proteins.

    • Determine the total protein concentration in each lysate to ensure equal loading for subsequent analysis.

  • Detection of Substrate Phosphorylation:

    • Use a method like Western blotting or an ELISA-based assay with phospho-specific antibodies to detect the levels of the phosphorylated downstream substrate.

  • Data Analysis:

    • Quantify the band intensity (Western blot) or signal (ELISA) for the phosphorylated substrate.

    • Normalize the phospho-protein signal to the total protein amount or a housekeeping protein.

    • Plot the normalized signal against the compound concentration to determine the cellular IC50.

Data Presentation and Interpretation

The results of kinase inhibition assays are typically presented in a tabular format, summarizing the IC50 values for the compound against a panel of kinases. This allows for a clear assessment of both the potency and the selectivity of the inhibitor.

Example Data Table:

Kinase TargetIC50 (nM)
Primary Target (e.g., FGFR1) 7 [4][5]
Off-Target Kinase A (e.g., FGFR2)9[4][5]
Off-Target Kinase B (e.g., FGFR3)25[4][5]
Off-Target Kinase C (e.g., FGFR4)712[4][5]
Off-Target Kinase D (e.g., CDK8)48.6[7]

Note: The IC50 values presented are representative values for 1H-pyrrolo[2,3-b]pyridine derivatives from the literature and are for illustrative purposes only.

A potent inhibitor will have a low IC50 value against its primary target. A selective inhibitor will show a significantly higher IC50 value for off-target kinases compared to its primary target.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High variability in data Pipetting errors, inconsistent incubation times, plate edge effects.Use calibrated pipettes, ensure consistent timing, and avoid using the outer wells of the plate.
No inhibition observed Compound is inactive, compound precipitation, incorrect assay conditions.Verify compound integrity, check compound solubility in the assay buffer, and optimize assay conditions (e.g., ATP concentration).
Weak signal Low enzyme activity, insufficient substrate, expired reagents.Use a higher concentration of the kinase, ensure substrate concentration is optimal, and check the expiration dates of all reagents.

Conclusion

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine represents a class of compounds with significant potential as kinase inhibitors. The protocols and guidelines presented in this application note provide a robust framework for the systematic evaluation of its inhibitory activity and selectivity. Careful execution of these assays will yield valuable data to guide further drug development efforts.

References

  • Benchchem. Application Notes and Protocols for Kinase Inhibition Assays Using Furo[3,2-b]pyridin-3-ol Derivatives.
  • Yang, et al. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. European Journal of Medicinal Chemistry.
  • Martens, S. et al. In vitro kinase assay. protocols.io.
  • Veselov, M. S. et al. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed. Available at: [Link]

  • Li, Q. et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • Singh, S. et al. Pyrrolo[2,1-f][1][2][12]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research.

  • Al-AWM, S. et al. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • PubChem. 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo(2,3-b)pyridine. Available at: [Link]

  • Manfredini, S. et al. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available at: [Link]

  • Wu, G. et al. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed. Available at: [Link]

  • Nakajima, Y. et al. Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. PubMed. Available at: [Link]

  • Kazi, A. et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • Sigma-Aldrich. 1-benzenesulfonyl-5-chloro-1h-pyrrolo[2,3-b]pyridine.
  • Li, Q. et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • PubChem. 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]

  • Zhang, Y. et al. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. Available at: [Link]

  • Goldberg, F. W. et al. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Norman, M. H. et al. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters.
  • Al-AWM, S. et al. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PubMed. Available at: [Link]

  • Al-AWM, S. et al. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Yomi Lab. 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo-[2,3-b]pyridine. Available at: [Link]

  • Meng, C. et al. Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia. PubMed. Available at: [Link]

Sources

Method

The Versatility of 1H-pyrrolo[2,3-b]pyridines in Oncology Research: A Guide to Cancer Cell Line Applications

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the discovery of novel anti-cancer agents. Its unique structural and electronic p...

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the discovery of novel anti-cancer agents. Its unique structural and electronic properties allow it to mimic the purine core of ATP, enabling it to effectively target the ATP-binding sites of numerous protein kinases, many of which are pivotal in cancer cell proliferation, survival, and metastasis.[1][2] This guide provides an in-depth exploration of the application of 1H-pyrrolo[2,3-b]pyridine derivatives in cancer cell line studies, offering both high-level insights into their mechanisms of action and detailed, field-proven protocols for their evaluation.

I. Mechanisms of Action: Targeting Key Oncogenic Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated inhibitory activity against a wide array of protein kinases implicated in various cancers. This multi-targeting capability underscores the versatility of this chemical moiety in cancer drug discovery.

A. Inhibition of Cell Cycle Progression

A fundamental strategy in cancer therapy is to halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to effectively arrest cancer cells at different phases of the cell cycle.

For instance, a novel derivative was identified as a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription associated with colorectal cancer.[3][4] This compound induced cell cycle arrest in the G2/M and S phases in colorectal cancer cells.[3] Similarly, another derivative targeting Maternal Embryonic Leucine Zipper Kinase (MELK) was found to arrest A549 lung cancer cells in the G0/G1 phase.[5][6] Furthermore, compounds targeting Cell Division Cycle 7 (Cdc7) kinase, a crucial regulator of DNA replication, have also been developed from the 1H-pyrrolo[2,3-b]pyridine scaffold.[7][8]

Cell_Cycle_Inhibition cluster_G1 G1 Phase cluster_S_G2M S/G2/M Phases cluster_Replication DNA Replication G1 G1 S S G1->S Progression G2 G2 S->G2 MELK_inhibitor 1H-pyrrolo[2,3-b]pyridine (MELK inhibitor) MELK_inhibitor->G1 Arrest M M G2->M CDK8_inhibitor 1H-pyrrolo[2,3-b]pyridine (CDK8 inhibitor) CDK8_inhibitor->S Arrest CDK8_inhibitor->G2 Arrest Replication Initiation of DNA Replication Cdc7_inhibitor 1H-pyrrolo[2,3-b]pyridine (Cdc7 inhibitor) Cdc7_inhibitor->Replication Inhibition

Caption: Inhibition of Cell Cycle Progression by 1H-pyrrolo[2,3-b]pyridine Derivatives.

B. Induction of Apoptosis

Triggering programmed cell death, or apoptosis, is another critical mechanism for eliminating cancer cells. Several studies have demonstrated the pro-apoptotic effects of 1H-pyrrolo[2,3-b]pyridine derivatives in various cancer cell lines.

A notable example is a derivative targeting Fibroblast Growth Factor Receptors (FGFRs), which induced apoptosis in 4T1 breast cancer cells.[9][10] Another compound, acting as a colchicine-binding site inhibitor, was shown to induce apoptosis in HeLa cells.[11][12][13] The induction of apoptosis is often a consequence of disrupting key signaling pathways that promote cell survival.

Apoptosis_Induction Pyrrolo_pyridine 1H-pyrrolo[2,3-b]pyridine Derivatives FGFR_inhibition FGFR Inhibition Pyrrolo_pyridine->FGFR_inhibition Tubulin_disruption Tubulin Disruption Pyrrolo_pyridine->Tubulin_disruption Apoptosis Apoptosis FGFR_inhibition->Apoptosis Tubulin_disruption->Apoptosis

Caption: Pro-apoptotic Mechanisms of 1H-pyrrolo[2,3-b]pyridine Derivatives.

C. Modulation of Key Signaling Pathways

The anti-cancer effects of 1H-pyrrolo[2,3-b]pyridines are often rooted in their ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer.

  • PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of PI3K, thereby blocking downstream signaling.[14]

  • WNT/β-catenin Pathway: Aberrant activation of this pathway is a hallmark of colorectal cancer. A 1H-pyrrolo[2,3-b]pyridine derivative targeting CDK8 was shown to downregulate the WNT/β-catenin signaling pathway.[3]

  • FGFR Signaling Pathway: Dysregulation of FGFR signaling is implicated in various cancers. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[9][10]

  • TNIK Signaling: Traf2 and Nck-interacting kinase (TNIK) is crucial for the development of colon cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been employed to create potent TNIK inhibitors.[15]

II. Application Notes: A Survey of Anti-Cancer Activity

The following tables summarize the in vitro anti-cancer activity of various 1H-pyrrolo[2,3-b]pyridine derivatives against a range of cancer cell lines.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Various Cancer Cell Lines

Compound ID/ClassTarget(s)Cancer Cell Line(s)Reported IC₅₀ ValuesReference(s)
Compound 22CDK8Colorectal Cancer (CRC)48.6 nM (kinase activity)[3][4]
Compound 4hFGFR1, 2, 34T1 (breast), MDA-MB-231 (breast), MCF-7 (breast)FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM[9][10]
Compound 10tTubulinHeLa (cervical), SGC-7901 (gastric), MCF-7 (breast)0.12 - 0.21 µM[11][12][13][16]
7-AIDDDX3HeLa (cervical), MCF-7 (breast), MDA-MB-231 (breast)HeLa: 16.96 µM, MCF-7: 14.12 µM, MDA-MB-231: 12.69 µM[17]
Compound 16hMELK (multi-target)A549 (lung), MDA-MB-231 (breast), MCF-7 (breast)0.109 - 0.245 µM[5][6]
Thiazol-4(5H)-one derivativeCdc7-7 nM (kinase activity)[7][8]
B13, B14, C1, C2PI3KVarious human tumor cellsSubnanomolar (kinase activity)[14]

III. Experimental Protocols

The following section provides detailed, step-by-step protocols for key in vitro assays used to evaluate the anti-cancer properties of 1H-pyrrolo[2,3-b]pyridine derivatives.

A. Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 1H-pyrrolo[2,3-b]pyridine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_compounds Treat with 1H-pyrrolo[2,3-b]pyridine derivatives incubate_24h_1->treat_compounds incubate_48_72h Incubate 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT Cell Viability Assay.

B. Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 1H-pyrrolo[2,3-b]pyridine test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the 1H-pyrrolo[2,3-b]pyridine compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

C. Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.

Materials:

  • Cancer cell lines

  • 1H-pyrrolo[2,3-b]pyridine test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

IV. Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly versatile and fruitful starting point for the development of novel anti-cancer therapeutics. Its ability to effectively target a multitude of kinases involved in oncogenesis provides a rich landscape for further drug discovery efforts. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their therapeutic index. The application of the protocols and insights detailed in this guide will be instrumental in advancing the preclinical evaluation of this promising class of molecules.

References

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Frontiers in Chemistry.
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry.
  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry.
  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents.
  • Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers.
  • Azaindole Therapeutic Agents. PubMed Central.
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity rel
  • Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure - Activity Relationships.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PubMed Central.
  • Apoptosis Assays. Sigma-Aldrich.
  • 7‐Epitaxol induces apoptosis in Cis‐SCC9 and Cis‐SAS cells. After...
  • Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen. Altogen Labs.
  • Apoptotic Induction in Human Cancer Cell Lines by Antimicrobial Compounds from Antarctic Streptomyces fildesensis (INACH3013). MDPI.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evalu
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for tre

Sources

Application

Application Notes & Protocols: A Framework for Developing Kinase Assays Using the 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine Scaffold

Abstract The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a privileged heterocyclic scaffold that forms the core of numerous clinically significant kinase inhibitors.[1][2] Its structural rigidity and capacity for hydro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a privileged heterocyclic scaffold that forms the core of numerous clinically significant kinase inhibitors.[1][2] Its structural rigidity and capacity for hydrogen bonding make it an ideal starting point for designing potent and selective modulators of kinase activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay cascade to characterize novel inhibitors derived from the 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine building block. We will focus on targeting the BRAF kinase, a critical node in the MAPK signaling pathway and a well-validated target in oncology, to illustrate the principles of assay development from initial biochemical potency to cellular pathway engagement and functional outcomes.[3][4]

Introduction: The Rationale for Targeting BRAF Kinase

The RAS-RAF-MEK-ERK, or Mitogen-Activated Protein Kinase (MAPK), pathway is a central signaling cascade that governs fundamental cellular processes, including proliferation, differentiation, and survival.[5] In a significant percentage of human cancers, particularly melanoma, this pathway is constitutively activated by mutations in key components.[6][7] The most common of these are activating mutations in the BRAF kinase, with the V600E substitution accounting for over 90% of cases.[8][9] This specific mutation renders the BRAF kinase hyperactive, leading to uncontrolled cell growth and tumor progression. Consequently, the development of small molecule inhibitors targeting BRAF, especially the V600E mutant, has become a cornerstone of modern precision oncology.[3][10]

The 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for novel BRAF inhibitors. The benzenesulfonyl group can be modified to explore interactions within the ATP-binding pocket, while the fluoro-substituted pyrrolopyridine core provides a validated anchor. This guide outlines the essential biochemical and cell-based assays required to validate and advance such compounds from initial hits to lead candidates.

The MAPK Signaling Pathway: A Visual Overview

Understanding the target's context is paramount. The diagram below illustrates the linear cascade of the MAPK pathway, highlighting the central role of BRAF. Inhibition of BRAF is expected to block the phosphorylation and activation of its direct downstream substrate, MEK, thereby preventing the subsequent activation of ERK and halting the pro-proliferative signal.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates (p-MEK) ERK ERK1/2 MEK->ERK Phosphorylates (p-ERK) TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor BRAF Inhibitor (e.g., from Scaffold) Inhibitor->BRAF Inhibits

Figure 1: The RAS-RAF-MEK-ERK (MAPK) signaling cascade.

Phase 1: Biochemical Assays for Direct Potency (IC₅₀ Determination)

The first critical step is to determine if a compound can directly inhibit the enzymatic activity of the target protein in a purified, cell-free system. This provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Principle and Rationale

Biochemical assays isolate the kinase (BRAF V600E), its substrate (a peptide mimic of MEK), and the essential cofactor (ATP). The inhibitor's effect is measured by quantifying the reduction in substrate phosphorylation. Luminescence-based assays, which measure the depletion of ATP, are highly sensitive, scalable for high-throughput screening (HTS), and commercially available in kit formats.[11]

Senior Application Scientist's Note: The choice of ATP concentration is critical. Performing the assay at a saturating ATP concentration (e.g., 1 mM) provides a stringent test of inhibitor potency, while using the ATP Km value can identify less potent but still interesting hits. For initial SAR studies, consistency is key.[8]

Experimental Workflow: Biochemical Kinase Assay

Biochemical_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection A Serial Dilution of Inhibitor C Add Inhibitor to 96-well Plate A->C B Prepare Master Mix: BRAF V600E Enzyme Substrate Peptide Kinase Buffer D Add Master Mix B->D C->D E Initiate with ATP D->E F Incubate (e.g., 60 min at RT) E->F G Add Detection Reagent (e.g., Kinase-Glo®) F->G H Incubate (e.g., 10 min at RT) G->H I Read Luminescence H->I Cellular_Workflow cluster_pathway Pathway Inhibition Assay cluster_function Functional Outcome Assay A Culture BRAF V600E Mutant Cancer Cells (e.g., A375, Colo-205) B Treat Cells with Inhibitor Dilution Series A->B C Incubate (e.g., 2-4 hours for signaling, 72 hours for proliferation) B->C D Lyse Cells C->D G Add Viability Reagent (e.g., CellTiter-Glo®, MTT) C->G E Western Blot for p-MEK & p-ERK D->E F Quantify Band Density E->F H Measure Signal (Luminescence/Absorbance) G->H

Sources

Method

Application Notes and Protocols: The Strategic Use of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibition, the strategic selection of core molecular scaffolds is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibition, the strategic selection of core molecular scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the myriad of heterocyclic systems, the 7-azaindole (pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged" motif, consistently appearing in a multitude of clinically successful therapeutic agents.[1][2] This guide focuses on a key derivative of this esteemed scaffold: 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine . We will explore its intrinsic chemical properties, its strategic application in the synthesis of targeted therapies, and provide detailed protocols for its manipulation, thereby offering researchers, scientists, and drug development professionals a comprehensive technical resource.

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a high-purity, fluorinated 7-azaindole derivative that serves as a versatile synthetic intermediate.[3] Its utility is underscored by three key structural features:

  • The 7-Azaindole Core: This bioisostere of purine and indole is exceptionally effective at mimicking the adenine fragment of ATP, enabling it to act as a superior "hinge-binding" motif in the catalytic domain of kinases.[1][2][4] The nitrogen at position 7, in concert with the pyrrolic nitrogen, can form a bidentate hydrogen bond with the kinase hinge region, an interaction that often leads to enhanced binding affinity and potency compared to traditional indole-based inhibitors.[1]

  • The Benzenesulfonyl Protecting Group: The benzenesulfonyl group at the N1 position serves as a robust protecting group, enhancing the stability of the pyrrolo[2,3-b]pyridine ring system during synthetic manipulations.[3] It also modulates the electronic properties of the heterocycle, influencing its reactivity in subsequent chemical transformations.

  • The 5-Fluoro Substituent: The strategically placed fluorine atom at the 5-position is a critical feature for modern drug design. Fluorine substitution is known to enhance metabolic stability by blocking potential sites of oxidative metabolism.[3] Furthermore, its electron-withdrawing nature can influence the pKa of the heterocyclic core and contribute to favorable binding interactions within the target protein, often leading to improved potency and selectivity.[3]

Applications in Drug Discovery: A Gateway to Potent Kinase Inhibitors

The 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the synthesis of inhibitors targeting a diverse array of kinases implicated in oncology, inflammatory disorders, and other disease states.[1][4] Its versatility allows for the facile introduction of various substituents at different positions of the 7-azaindole core, enabling extensive structure-activity relationship (SAR) studies.

Targeting Key Signaling Pathways

Dysregulation of kinase signaling pathways is a hallmark of many diseases, most notably cancer. The 7-azaindole scaffold has been instrumental in the development of inhibitors for critical oncogenic pathways such as the RAS-RAF-MEK-ERK and PI3K/AKT/mTOR pathways.[1][5]

Diagram 1: The RAS-RAF-MEK-ERK Signaling Pathway

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS Activates RAF RAF (e.g., B-RAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Vemurafenib Vemurafenib (7-Azaindole Core) Vemurafenib->RAF Inhibits

Caption: A simplified diagram of the RAS-RAF-MEK-ERK signaling cascade.

For instance, Vemurafenib, an FDA-approved drug for the treatment of melanoma, features a 7-azaindole core that potently and selectively inhibits the B-RAF V600E mutant kinase.[4][6] The development of such inhibitors often involves synthetic routes where intermediates like 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine can be functionalized to explore the chemical space around the core scaffold.

Similarly, the 7-azaindole scaffold has been successfully employed in the design of inhibitors for Janus kinases (JAKs), which are crucial mediators of cytokine signaling and are implicated in autoimmune diseases like rheumatoid arthritis.[7] Tofacitinib, a JAK inhibitor, utilizes a pyrrolo[2,3-d]pyrimidine core, a closely related isostere, demonstrating the broad applicability of these nitrogen-containing heterocyclic systems.[7][8][9][10][11]

Protocols for Synthetic Transformations

The true value of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine lies in its capacity to serve as a versatile building block. The benzenesulfonyl group directs reactivity and can be removed under specific conditions, while the halogenated pyridine ring is amenable to a variety of cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-4 Arylation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the C-4 position of a related 4-chloro-7-azaindole intermediate. This is a common strategy to build molecular complexity and explore SAR.

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. The choice of a palladium catalyst and a suitable ligand is crucial for efficient oxidative addition to the C-Cl bond and subsequent transmetalation and reductive elimination steps. The use of a base is necessary to activate the boronic acid.

Materials:

  • 4-Chloro-1-benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine (starting material, may require prior synthesis)

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equivalents)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 equivalents)

  • 1,4-Dioxane and water (e.g., 4:1 v/v), degassed

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-chloro-1-benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent), the aryl/heteroaryl boronic acid (1.2 equivalents), and potassium phosphate (3.0 equivalents).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.05 equivalents) and SPhos (0.1 equivalents) in a small amount of degassed 1,4-dioxane.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add the degassed solvent system (1,4-dioxane:water) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the desired C-4 arylated product.

Diagram 2: General Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow Start Start Reagents Combine Reactants: - 4-Chloro-7-azaindole - Boronic Acid - Base (K₃PO₄) Start->Reagents Catalyst Prepare & Add Catalyst Premix (Pd(OAc)₂ + SPhos) Reagents->Catalyst Solvent Add Degassed Solvent (Dioxane/Water) Catalyst->Solvent Reaction Heat under Inert Atmosphere (80-100 °C) Solvent->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Dilute with EtOAc - Wash with Water/Brine - Dry & Concentrate Monitoring->Workup Complete Purification Purify by Column Chromatography Workup->Purification Product Characterize Final Product Purification->Product

Caption: A flowchart illustrating the key steps in a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Deprotection of the Benzenesulfonyl Group

The removal of the benzenesulfonyl protecting group is often a necessary step to reveal the N-H of the pyrrole ring, which can be a crucial hydrogen bond donor for kinase hinge binding.

Rationale: The benzenesulfonyl group can be cleaved under basic conditions. The choice of base and solvent system is important to ensure complete deprotection without causing degradation of the desired product.

Materials:

  • 1-Benzenesulfonyl-5-fluoro-7-azaindole derivative (1.0 equivalent)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (excess, e.g., 5-10 equivalents)

  • Methanol or a mixture of Tetrahydrofuran (THF) and water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 1-benzenesulfonyl-5-fluoro-7-azaindole derivative in methanol or a THF/water mixture.

  • Add a solution of NaOH or LiOH in water to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully neutralize with 1M HCl until the pH is approximately 7.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by silica gel column chromatography or recrystallization to obtain the deprotected 7-azaindole.

Data Summary and Physicochemical Properties

The physicochemical properties of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine are critical for its handling and application in synthesis.

PropertyValueReference
CAS Number 1015608-79-3[3][12]
Molecular Formula C₁₃H₉FN₂O₂S[13]
Molecular Weight 276.3 g/mol [12]
Appearance Solid[12]
Purity Typically ≥95%[12]

Conclusion and Future Perspectives

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is more than just a chemical intermediate; it is a strategically designed building block that provides a reliable and efficient entry point into the synthesis of novel therapeutics. Its inherent properties, derived from the privileged 7-azaindole core, the stabilizing benzenesulfonyl group, and the advantageous fluorine substituent, make it an invaluable tool for medicinal chemists.[3] The continued exploration of this and related scaffolds will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of cancer, inflammatory conditions, and a host of other diseases.[1][2]

References

  • Taylor & Francis Online. (2018-03-16). Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Available from: [Link]

  • Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. Available from: [Link]

  • Chinese Journal of Pharmaceuticals. (2013-04-10). Synthesis of Tofacitinib. Available from: [Link]

  • ACS Publications. (2018-11-14). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Available from: [Link]

  • UNL. Tofacitinib synthesis. Available from: [Link]

  • ResearchGate. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available from: [Link]

  • NIH. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Available from: [Link]

  • Tradeindia. 1-benzenesulfonyl-5-fluoro-1h-pyrrolo[2,3-b]pyridine. Available from: [Link]

  • Aladdin. 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]

  • PubMed. (2019-07-01). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Available from: [Link]

  • Pharmaffiliates. 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-3-iodo-1-(phenylsulfonyl)-. Available from: [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

  • Google Patents. PE20091623A1 - 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS.
  • PubMed. (2020-06-01). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • PubMed Central. (2021-06-09). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • ResearchGate. (2025-08-10). New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][2][7][9]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. Available from: [Link]

  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]

  • PubMed. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Available from: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

Sources

Application

Application Notes and Protocols: Strategic Implementation of the Buchwald-Hartwig Amination for the Synthesis of Substituted Pyrrolo[2,3-b]pyridines

Introduction: The Strategic Value of Pyrrolo[2,3-b]pyridines and the Buchwald-Hartwig Amination The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold that forms the core of nume...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrrolo[2,3-b]pyridines and the Buchwald-Hartwig Amination

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have made it a cornerstone in medicinal chemistry.[1] Derivatives of this scaffold have shown significant promise as inhibitors for a range of therapeutic targets, including Janus kinase 1 (JAK1), cyclin-dependent kinase 8 (CDK8), phosphodiesterase 4B (PDE4B), and fibroblast growth factor receptors (FGFRs), with applications in oncology, inflammation, and neurodegenerative diseases.[2][3][4][5][6]

The construction of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of these valuable molecules. The Buchwald-Hartwig amination has emerged as a revolutionary palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering a significant advantage over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited substrate scope.[1][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Buchwald-Hartwig amination for the synthesis of N-substituted pyrrolo[2,3-b]pyridines, focusing on protocol optimization, mechanistic understanding, and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][9]

  • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the halo-pyrrolo[2,3-b]pyridine, forming a Pd(II) intermediate.[9][10][11] This is often the rate-determining step of the reaction.[10]

  • Amine Coordination and Deprotonation : The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.[11]

  • Reductive Elimination : The final step is the reductive elimination from the palladium center, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][9]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex L-Pd(II)(Ar)(NHR'R'') OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex [L-Pd(II)(Ar)(NR'R'')]⁻ Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product N-Aryl-pyrrolo[2,3-b]pyridine Amido_complex->Product BaseH Base-H⁺ Amido_complex->BaseH ArX Halo-pyrrolo[2,3-b]pyridine ArX->OA_complex Amine Amine (HNR'R'') Amine->Amine_complex

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Protocol

The successful execution of a Buchwald-Hartwig amination requires meticulous attention to anhydrous and anaerobic conditions to protect the air- and moisture-sensitive catalyst.[12]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up and Purification p1 Oven-dry glassware r1 Add Halo-pyrrolo[2,3-b]pyridine, Pd catalyst, and ligand to flask p1->r1 p2 Degas solvent r4 Add amine and degassed solvent p2->r4 r2 Evacuate and backfill with Ar/N₂ (3x) r1->r2 r3 Add base r2->r3 r3->r4 r5 Heat to reaction temperature r4->r5 w1 Monitor reaction by TLC/LC-MS r5->w1 w2 Cool to RT and quench w1->w2 w3 Aqueous work-up and extraction w2->w3 w4 Dry organic layer and concentrate w3->w4 w5 Purify by column chromatography w4->w5

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology:
  • Preparation : In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the halo-pyrrolo[2,3-b]pyridine (1.0 equiv), palladium catalyst (see Table 1 for examples), and phosphine ligand.

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition : Under a positive pressure of inert gas, add the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, or LiHMDS) followed by the amine (1.1-1.5 equiv) and the anhydrous, degassed solvent.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction : Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Critical Parameters and Optimization

The success of the Buchwald-Hartwig amination of halo-pyrrolo[2,3-b]pyridines hinges on the judicious selection of several key parameters.

Palladium Catalyst and Ligand System

The choice of the palladium source and, more importantly, the phosphine ligand is paramount for achieving high catalytic activity.[13] Early generations of catalysts often required harsh conditions, but the development of sterically hindered and electron-rich phosphine ligands has dramatically expanded the scope and mildness of the reaction.[7]

Catalyst/Ligand SystemGenerationKey Features & Applications
Pd(dba)₂ / P(o-tolyl)₃ FirstEarly system, often requires higher temperatures.[14]
Pd(OAc)₂ / BINAP or DPPF SecondBidentate ligands that improve reaction rates and yields, particularly for primary amines.[7]
Pd precatalysts with biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) Third/FourthHighly active, air-stable precatalysts that allow for lower catalyst loadings and milder reaction conditions.[13] These are often the catalysts of choice for challenging substrates like heteroaryl chlorides.[15]

For halo-pyrrolo[2,3-b]pyridines, which are electron-deficient heterocycles, modern biaryl phosphine ligands such as RuPhos have proven to be particularly effective, even with the unprotected N-H group present.[15]

The Base: A Crucial Choice

The base plays a critical role in the catalytic cycle by facilitating the deprotonation of the amine. The choice of base can significantly impact the reaction rate and functional group tolerance.[14]

BasepKa of Conjugate AcidAdvantagesDisadvantages
NaOtBu ~19Promotes high reaction rates and allows for low catalyst loadings.[14]Incompatible with base-sensitive functional groups like esters and nitro groups.[14]
LiHMDS ~26Excellent for substrates with protic functional groups and for reactions at lower temperatures.[1][14]Can be less effective for less acidic amines.
K₃PO₄ / Cs₂CO₃ ~12.3 / ~10.3Milder bases, compatible with a wider range of functional groups.Often result in slower reaction rates, requiring higher temperatures or longer reaction times.[14]

For unprotected 7-azaindoles, strong bases like LiHMDS have been shown to be highly effective, outperforming NaOtBu and Cs₂CO₃ in certain cases.[1] The use of LiHMDS can deprotonate both the coupling amine and the azaindole N-H, which can be advantageous.

Solvent Selection

The solvent must be anhydrous and capable of solubilizing the reactants. Aprotic solvents are generally preferred.

  • Toluene and Dioxane : These are the most commonly used solvents for Buchwald-Hartwig aminations.[16]

  • tert-Butanol : Can also be an effective solvent, sometimes in combination with other solvents.

  • Ethereal Solvents (THF, DME) : Often used, particularly when LiHMDS is the base, as it is typically supplied as a THF solution.[1]

It is crucial to avoid solvents like acetonitrile or pyridine, which can coordinate to the palladium center and inhibit catalysis.[17]

The Halide: Reactivity Trends

The nature of the halide on the pyrrolo[2,3-b]pyridine ring influences the rate of oxidative addition. Contrary to some other cross-coupling reactions, the reactivity order in Buchwald-Hartwig aminations can be nuanced.[17] While aryl iodides are often highly reactive, they can also lead to catalyst inhibition.[17] The general reactivity trend is often Ar-Br > Ar-Cl > Ar-I.[17] Aryl chlorides, which are often less expensive, can be challenging substrates but can be effectively coupled using modern, highly active catalyst systems.[18]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (oxidation)- Insufficiently anhydrous/anaerobic conditions- Inappropriate ligand or base choice- Use a fresh catalyst or a more stable precatalyst.- Ensure rigorous Schlenk or glovebox techniques and use degassed solvents.- Screen different ligands and bases (see tables above).[18]
Hydrodehalogenation (Ar-H formation) - β-hydride elimination side reaction- Reaction temperature too high- Use a less sterically hindered ligand.- Employ a weaker base.- Lower the reaction temperature.[19]
Starting Material Dimerization - Catalyst and ligand loading imbalance- Adjust the catalyst and ligand ratio.- Lower the reaction temperature.
Inconsistent Results - Variable quality of reagents or solvents- Insufficient mixing- Use high-purity, anhydrous reagents and solvents.- Ensure vigorous stirring, especially with heterogeneous bases.[17]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the functionalization of the medicinally important pyrrolo[2,3-b]pyridine scaffold. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively navigate the complexities of this powerful transformation. The protocols and guidelines presented herein provide a robust framework for the successful synthesis of a diverse array of amino-substituted 7-azaindoles, paving the way for the discovery of novel therapeutics.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Javed, S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 255-261. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. [Link]

  • Neilsen, J. B., et al. (2019). N-Heterocyclic Olefin-Ligated Palladium(II) Complexes as Pre-Catalysts for Buchwald-Hartwig Aminations. Chemistry, 25(41), 9678-9690. [Link]

  • Catalysis Essentials: Understanding Buchwald-Hartwig Amination with Palladacycles. Boron Molecular. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform. [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12292-12308. [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(19), 4344-4347. [Link]

  • Kumar, D., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 25(18), 4236. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(53), 33501-33515. [Link]

  • Chen, Y., et al. (2022). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Kim, M., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1541-1559. [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, SP602. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

Sources

Method

Application Note: Strategic Functionalization of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) via Suzuki-Miyaura Coupling

Abstract The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents, particularly kinase inh...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents, particularly kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions make it a highly sought-after heterocyclic core.[2] The functionalization of this core is critical for modulating pharmacological activity, and among the most robust and versatile methods for introducing molecular diversity is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of Suzuki coupling for the C-C functionalization of the 7-azaindole nucleus. We will cover mechanistic insights, key strategic considerations for precursor synthesis and reaction optimization, detailed experimental protocols, and troubleshooting.

The Privileged Role of 7-Azaindole in Drug Discovery

7-Azaindole, a bioisostere of indole and purine, has emerged as a critical building block in the design of bioactive molecules.[2] The presence of the pyridine nitrogen atom modulates the electronic character of the ring system, enhances solubility, and provides an additional hydrogen bond acceptor site, which can be pivotal for target engagement.[2] Consequently, this scaffold is found at the heart of approved drugs like the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax.[2] It is particularly prevalent in the development of kinase inhibitors, where the pyrrolo-pyridine core can mimic the adenine fragment of ATP, effectively binding to the hinge region of the kinase active site.[2][5] The ability to precisely install various aryl and heteroaryl substituents onto this core via reactions like the Suzuki coupling is therefore a key enabling technology in the drug discovery process.[6][7]

The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling of an organoboron compound (boronic acid or ester) with an organohalide or triflate. Its popularity stems from its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[8][9] For heterocyclic substrates like 7-azaindole, which can be prone to catalyst inhibition, the development of highly active and stable catalyst systems has been crucial for achieving high-yield couplings.[8][10]

Catalytic Cycle and Mechanistic Considerations for 7-Azaindole

The catalytic cycle for the Suzuki coupling on a halo-7-azaindole substrate generally follows three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-7-azaindole, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The halide on the Pd(II) complex is exchanged for an -OR group from the base. The organoboron compound then coordinates to the palladium center, and the organic group is transferred from boron to palladium, regenerating the base-boron species.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

A key challenge with N-H containing heterocycles like 7-azaindole is potential catalyst inhibition or deactivation.[10] The acidic N-H proton can react with the base or catalyst intermediates. Therefore, the choice of a robust catalyst system and appropriate base is paramount for success.

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pd_ii_complex L₂Pd(II)(Ar¹)X pd0->pd_ii_complex 1 reductive_elim Reductive Elimination product Functionalized 7-Azaindole oxidative_add Oxidative Addition halo_azaindole Halo-7-Azaindole (Ar¹-X) pd_ii_biaryl L₂Pd(II)(Ar¹)(Ar²) pd_ii_complex->pd_ii_biaryl 2 transmetalation Transmetalation boronic_acid Boronic Acid/Ester (Ar²-B(OR)₂) base Base (e.g., K₃PO₄) pd_ii_biaryl->pd0 3 pd_ii_biaryl->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Strategic Experimental Design

A successful functionalization campaign relies on a two-part strategy: the efficient synthesis of a halogenated precursor and the subsequent optimization of the cross-coupling reaction.

Part A: Precursor Synthesis - Regioselective Halogenation

The Suzuki coupling requires a halide (or triflate) handle on the 7-azaindole core. Iodides and bromides are generally more reactive than chlorides in the oxidative addition step. The C3 position of the 7-azaindole ring is electron-rich and readily undergoes electrophilic substitution.[11] Other positions can be halogenated through directed methods or by starting from pre-functionalized pyridines.[7][12]

  • C3-Halogenation: Common reagents like N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF, Acetonitrile) provide a direct and high-yielding route to 3-halo-7-azaindoles.[11]

  • C4, C5, C6-Halogenation: Accessing these positions often requires multi-step synthetic routes, for instance, starting from a corresponding substituted aminopyridine.[13][14] For example, 6-chloro-7-azaindole derivatives can serve as valuable precursors for further functionalization.[7]

Part B: Optimizing the Suzuki Coupling

The success of the coupling reaction hinges on the careful selection of four key components:

  • Palladium Precatalyst: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands are often superior for challenging heterocyclic substrates.[8]

    • Catalysts of Choice: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective Pd(0) or Pd(II) sources.

    • Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos are highly recommended.[7][8] They promote rapid oxidative addition and reductive elimination while preventing catalyst decomposition.

  • Base: The base plays a crucial role in the transmetalation step. An inorganic base is typically used.

    • Standard Choice: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are effective.

    • For Unprotected N-H: Potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to promote the reaction while being less likely to cause undesired side reactions with the N-H group.[10]

  • Solvent: A polar, aprotic solvent system, often with water, is typically employed.

    • Common Systems: Dioxane/water, Toluene/water, or DMF/water mixtures are frequently used. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

  • Boronic Acid/Ester: Use high-purity boronic acids or their more stable boronate ester counterparts (e.g., pinacol esters). While boronic acids are common, they can be prone to decomposition (protodeboronation).

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents can be hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine

This protocol describes a standard electrophilic iodination at the C3 position.

  • Reagent Setup: To a round-bottom flask, add 1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in N,N-Dimethylformamide (DMF, approx. 0.5 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (to quench excess iodine), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-iodo product.

Protocol 2: General Procedure for Suzuki Coupling of a Halo-7-Azaindole

This general procedure can be adapted for various halo-7-azaindoles and boronic acids. The example uses a 3-iodo-7-azaindole.

  • Reaction Vessel Setup: To a flame-dried Schlenk tube or microwave vial, add the 3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5-6 mol%) and add this mixture to the reaction vessel.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed solvents (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio) via syringe. The final concentration is typically between 0.1 M and 0.2 M.

  • Heating: Place the reaction vessel in a preheated oil bath or microwave reactor. Typical temperatures range from 80 °C to 110 °C.[7]

  • Monitoring: Stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized 7-azaindole.

Data Presentation: Scope of the Suzuki Coupling on the 7-Azaindole Scaffold

The Suzuki coupling has been successfully applied to functionalize multiple positions on the 7-azaindole ring. The following table summarizes representative examples from the literature.

EntryHalide PositionCoupling PartnerCatalyst SystemBase/SolventYield (%)Reference
1C3-IodoPhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄ / Dioxane, H₂O93%[7]
2C6-Chloro4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄ / Dioxane, H₂O88%[7]
3C4-Chloro3-Furylboronic acidPd(PPh₃)₄Na₂CO₃ / DME, H₂O75%[13]
4C5-BromoPyridin-3-ylboronic acidPdCl₂(dppf)K₂CO₃ / Dioxane, H₂O85%[10]
5C3-Iodo4-Fluorophenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄ / Dioxane, H₂O79%[7]

Yields are isolated yields and conditions may vary. This table is for illustrative purposes.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Poor quality boronic acid; Insufficiently degassed solvents.Use a fresh palladium source and ligand. Use a pre-catalyst. Verify boronic acid purity or use a pinacol ester. Ensure rigorous degassing of solvents.
Protodeboronation of Boronic Acid Reaction temperature too high; Reaction time too long; Base too strong.Lower the reaction temperature. Monitor the reaction closely and stop when complete. Switch to a milder base like K₃PO₄ or K₂CO₃.
Formation of Homocoupled Byproduct Oxygen contamination leading to boronic acid homocoupling.Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly.
Poor Yield with Chloro-substrate Oxidative addition is slow for chlorides.Use a more electron-rich, bulky ligand (e.g., XPhos, SPhos). Increase catalyst loading. Increase reaction temperature.[7][8]
Difficulty in Purification Byproducts from boronic acid decomposition.Perform an aqueous wash with NaOH (1M) during work-up to remove boronic acid-related impurities.

Experimental Workflow

The overall process from starting material to final product follows a clear, multi-step workflow.

Caption: General workflow for 7-azaindole functionalization.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the medicinally important 1H-pyrrolo[2,3-b]pyridine scaffold. A strategic approach, beginning with the regioselective synthesis of halogenated precursors followed by a carefully optimized palladium-catalyzed coupling, enables the synthesis of diverse libraries of compounds for drug discovery. The use of modern, robust catalyst systems featuring bulky biarylphosphine ligands is key to overcoming the challenges associated with N-H containing heterocycles. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully leverage this powerful chemistry in their work.

References

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00228]
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28502111/]
  • Azaindoles in Medicinal Chemistry. PharmaBlock. [URL: https://www.pharmablock.com/media/file_attachments/azaindoles-in-medicinal-chemistry.pdf]
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00424]
  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc04264a]
  • Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. CoLab. [URL: https://colab.thieme.com/shop/st/p/10.1055-s-1994-34882]
  • a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... ResearchGate. [URL: https://www.researchgate.net/figure/a-Suzuki-coupling-reaction-of-azaindole-derivatives-b-The-mechanism-for-the-coupling_fig11_354728131]
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c07925]
  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [URL: https://www.atlanchim.
  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/276.shtm]
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. IntechOpen. [URL: https://www.intechopen.com/chapters/63897]
  • Azaindole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/bartoli-indole-synthesis/azaindole-synthesis.shtm]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2854221/]
  • Sequential Suzuki, C−N couplings of the 7‐azaindole. ResearchGate. [URL: https://www.researchgate.net/publication/381488053_Sequential_Suzuki_C-N_couplings_of_the_7-azaindole]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8203531/]
  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C. [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j3/j39670001091]
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/086.shtm]
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents. [URL: https://patents.google.
  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [URL: https://www.researchgate.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [URL: https://www.mdpi.com/1420-3049/18/2/1553]
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [URL: https://www.researchgate.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [URL: https://www.mdpi.com/1424-8247/14/4/354]
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7038165/]

Sources

Application

Application Notes and Protocols for 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine as a Chemical Probe

Introduction: Unlocking Kinase Inhibition with a Privileged Scaffold In the landscape of modern drug discovery and chemical biology, the quest for selective and potent modulators of cellular signaling pathways is paramou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Kinase Inhibition with a Privileged Scaffold

In the landscape of modern drug discovery and chemical biology, the quest for selective and potent modulators of cellular signaling pathways is paramount. Protein kinases, a vast family of enzymes that regulate a myriad of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. Within the arsenal of medicinal chemists, certain molecular frameworks, often termed "privileged structures," have proven to be exceptionally effective starting points for the development of kinase inhibitors. The 7-azaindole core, a bioisostere of the purine system in ATP, is one such scaffold, renowned for its ability to form key hydrogen bonding interactions within the ATP-binding site of kinases.[1][2][3][4][5]

This document provides a detailed guide to the application of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine , a versatile chemical intermediate, as a foundational tool for the exploration and development of novel kinase inhibitors. This fluorinated 7-azaindole derivative serves as a strategic building block for the synthesis of focused compound libraries aimed at probing the kinome and identifying potent and selective inhibitors for targets of interest.[6]

The unique structural features of this compound offer several advantages:

  • The 7-Azaindole Core: The pyrrolo[2,3-b]pyridine structure mimics the adenine base of ATP, enabling it to effectively compete for the kinase hinge region. The pyridine nitrogen and the pyrrole N-H act as a hydrogen bond acceptor and donor, respectively, forming a bidentate hydrogen-bonding pattern with the kinase hinge region, a critical interaction for potent inhibition.[3][4]

  • The 5-Fluoro Substituent: The fluorine atom at the 5-position can significantly enhance the metabolic stability of the molecule and modulate its lipophilicity and electronic properties. This can lead to improved pharmacokinetic profiles and can also contribute to stronger binding interactions with the target kinase.[6]

  • The N1-Benzenesulfonyl Group: This group serves as a robust protecting group for the pyrrole nitrogen, enhancing the stability of the 7-azaindole ring during synthetic manipulations. It also influences the electronic character of the heterocyclic system, which can be leveraged in structure-activity relationship (SAR) studies.[6]

These attributes make 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine an ideal starting point for researchers aiming to develop chemical probes to investigate the biological roles of specific kinases or to discover novel therapeutic leads. This guide will provide the necessary protocols and conceptual framework to effectively utilize this compound in kinase inhibitor discovery programs, with a focus on targets such as Colony-Stimulating Factor 1 Receptor (CSF1R) and B-Raf, where 7-azaindole-based inhibitors have shown significant promise.[6]

Mechanism of Action: A Scaffold for Competitive Kinase Inhibition

The primary utility of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine lies in its role as a scaffold for the synthesis of Type I kinase inhibitors. These inhibitors are ATP-competitive, meaning they bind to the active conformation of the kinase in the ATP-binding pocket, directly competing with the endogenous ATP substrate.

The general mechanism of action for inhibitors derived from this scaffold is as follows:

  • Hinge Binding: The 7-azaindole core of the inhibitor occupies the adenine-binding region of the ATP pocket and forms two critical hydrogen bonds with the kinase's hinge region. This interaction is a cornerstone of the inhibitor's potency.

  • Occupation of Hydrophobic Pockets: Substituents introduced at various positions of the 7-azaindole ring can extend into adjacent hydrophobic pockets within the ATP-binding site, further enhancing binding affinity and contributing to selectivity.

  • Gatekeeper Interactions: The nature of the substituent pointing towards the "gatekeeper" residue, a key determinant of the size of the ATP-binding pocket, can significantly influence the inhibitor's selectivity profile across the kinome.

The following diagram illustrates the conceptual workflow for utilizing 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine as a chemical probe development platform.

G cluster_0 Probe Development Workflow Start 1-Benzenesulfonyl-5-fluoro- 1H-pyrrolo[2,3-b]pyridine Synthesis Library Synthesis (e.g., Suzuki, Buchwald-Hartwig) Start->Synthesis Diversification Screening Primary Kinase Screening (Biochemical Assays) Synthesis->Screening Compound Library Hit_ID Hit Identification Screening->Hit_ID Activity Data SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Hits Optimization Lead Optimization (Potency, Selectivity, ADME) SAR->Optimization SAR Insights Cellular_Assay Cellular Target Engagement & Phenotypic Assays Optimization->Cellular_Assay Optimized Leads Probe Validated Chemical Probe Cellular_Assay->Probe In-cell Validation

Caption: Workflow for developing chemical probes from the 7-azaindole scaffold.

Application Notes: A Gateway to Novel Kinase Inhibitors

The primary application of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is as a versatile starting material for the synthesis of a diverse library of potential kinase inhibitors. The strategic placement of the benzenesulfonyl protecting group and the fluorine atom allows for selective functionalization at other positions of the 7-azaindole core.

Key Synthetic Transformations:

The 7-azaindole scaffold can be readily modified using a variety of modern cross-coupling reactions. The following table summarizes some of the key synthetic strategies that can be employed to generate a library of derivatives.

Position for DiversificationReaction TypeReagents & ConditionsPotential Substituents Introduced
C3-positionHalogenation followed by Cross-Coupling1. N-Iodosuccinimide (NIS) in DMF. 2. Suzuki or Stille coupling with boronic acids/esters or organostannanes.Aryl, heteroaryl groups
C4-positionNucleophilic Aromatic SubstitutionAmines, alkoxides in the presence of a base (e.g., K2CO3) with a suitable leaving group at C4.Amino, alkoxy groups
C6-positionDirected C-H Activation/FunctionalizationTransition metal-catalyzed C-H activation followed by coupling with various partners.Aryl, alkyl, and other functional groups
Target-Oriented Synthesis: Probing CSF1R and B-Raf

Colony-Stimulating Factor 1 Receptor (CSF1R): CSF1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[7][8] Its inhibition is a promising therapeutic strategy for various inflammatory diseases and cancers. Several potent CSF1R inhibitors are based on the 7-azaindole scaffold.

B-Raf Kinase: B-Raf is a serine/threonine kinase in the MAPK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of cancers, most notably melanoma.[9][10] The FDA-approved drug Vemurafenib is a potent B-Raf inhibitor featuring a 7-azaindole core.[4][11]

By employing the synthetic strategies outlined above, researchers can design and synthesize focused libraries of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives to probe the SAR of these and other important kinase targets.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors derived from 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at the C3-Position

This protocol describes a two-step procedure for the introduction of an aryl or heteroaryl substituent at the C3-position of the 7-azaindole core.

Step 1: Iodination at the C3-Position

  • To a solution of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a microwave vial, add 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Add a degassed mixture of a suitable solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted derivative.

Protocol 2: Deprotection of the Benzenesulfonyl Group

The final step in the synthesis of many 7-azaindole-based inhibitors is the removal of the N1-benzenesulfonyl protecting group.

  • Dissolve the N1-benzenesulfonyl protected 7-azaindole derivative (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF).

  • Add a solution of a base such as sodium hydroxide (2.0-3.0 eq) in water.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with a weak acid (e.g., 1 M HCl) to pH ~7.

  • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or recrystallization to obtain the deprotected 7-azaindole.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipette or liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 10 µM to 0.1 nM).

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor or no ATP as a positive control (0% activity).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer.

    • Add the kinase/substrate mix to the wells containing the compounds.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be close to the Kₘ value for the specific kinase.

  • Incubation: Incubate the plate at room temperature or 30 °C for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Allow the luminescent kinase assay reagent to equilibrate to room temperature.

    • Add the detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP remaining in the well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

The following diagram illustrates the workflow for the in vitro kinase inhibition assay.

G cluster_1 In Vitro Kinase Assay Workflow Compound_Prep Compound Dilution in DMSO Plate_Setup Dispense Compounds into 384-well Plate Compound_Prep->Plate_Setup ATP_Add Add ATP to Initiate Reaction Plate_Setup->ATP_Add Kinase_Mix Prepare Kinase/ Substrate Mix Kinase_Mix->Plate_Setup Incubation Incubate at RT ATP_Add->Incubation Detection_Add Add Luminescent Detection Reagent Incubation->Detection_Add Read_Plate Measure Luminescence Detection_Add->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Data Interpretation and Further Steps

The IC₅₀ values obtained from the in vitro kinase assays will allow for the establishment of a structure-activity relationship (SAR) for the synthesized library of compounds. This information will guide the design of the next generation of inhibitors with improved potency and selectivity. Promising compounds should be further characterized for their selectivity against a panel of other kinases and their mechanism of action confirmed through kinetic studies. Ultimately, lead compounds will be advanced to cellular assays to assess their ability to inhibit the target kinase in a more physiologically relevant context and to evaluate their effects on downstream signaling and cellular phenotypes.

Conclusion

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its privileged 7-azaindole scaffold, combined with strategic functionalization, provides a robust platform for the development of potent and selective kinase inhibitors. The protocols and guidelines presented in this document are intended to empower researchers to effectively utilize this compound as a starting point for the exploration of the kinome and the discovery of novel chemical probes and potential therapeutic agents.

References

  • Cherukupalli, S., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(1), 123. Available at: [Link]

  • Hofsløkken, N. U., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(10), 6959–6980. Available at: [Link]

  • Hofsløkken, N. U., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. PubMed. Available at: [Link]

  • ResearchGate. Previously reported CSF1R inhibitors. Available at: [Link]

  • ResearchGate. Indazolylpyrazolopyrimidine as Highly Potent B-Raf Inhibitors with in Vivo Activity. Available at: [Link]

  • Packer, L. E., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters, 2(4), 313-317. Available at: [Link]

  • Fancelli, D., et al. (2021). On the development of B-Raf inhibitors acting through innovative mechanisms. Future Medicinal Chemistry, 13(13), 1145-1163. Available at: [Link]

  • ResearchGate. Structures of reported CSF1R inhibitors from our lab and newly synthesized nonlabeled and labeled molecules. Available at: [Link]

  • Expert Opinion on Therapeutic Patents. (2010). Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment. Expert Opinion on Therapeutic Patents, 20(4), 585-590. Available at: [Link]

  • Journal of Medicinal Chemistry. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(21), 15965–15986. Available at: [Link]

  • MDPI. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 26(16), 4946. Available at: [Link]

  • MDPI. (2022). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. International Journal of Molecular Sciences, 23(19), 11849. Available at: [Link]

  • PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. Available at: [Link]

  • PubMed. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. Available at: [Link]

Sources

Method

Application Note: A Comprehensive Guide to the Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

Introduction: The Significance of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Its structure...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Its structure, a bioisosteric analog of indole, allows it to mimic the parent compound while offering unique physicochemical properties, such as improved solubility and the potential for additional hydrogen bonding interactions.[2][3] This has led to the development of numerous potent and selective therapeutic agents across a wide range of disease areas, including oncology, neuroscience, and inflammatory diseases.[4][5][6][7][8][9][10]

Specifically, the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide moiety is a key pharmacophore in many biologically active molecules. The amide group at the 2-position provides a crucial vector for introducing diverse substituents, enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. This guide provides a detailed, experience-driven protocol for the synthesis of this important class of molecules, focusing on the underlying chemical principles and practical considerations for researchers in the field.

Overall Synthetic Strategy: A Two-Stage Approach

The most logical and widely adopted strategy for synthesizing 1H-pyrrolo[2,3-b]pyridine-2-carboxamides involves a two-stage process. This approach offers modularity and flexibility, allowing for the late-stage introduction of various amine functionalities.

  • Stage 1: Synthesis of the Core Intermediate. The foundational step is the robust synthesis of the key building block, 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid .

  • Stage 2: Amide Bond Formation. The final step involves the coupling of the carboxylic acid intermediate with a selected primary or secondary amine to form the target carboxamide.

This strategy is visualized in the workflow diagram below.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Amide Coupling Start Pyridine-based Starting Materials Core_Intermediate 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Start->Core_Intermediate e.g., Hemetsberger-Knittel Synthesis & Hydrolysis Final_Product Target 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Core_Intermediate->Final_Product Amide Coupling Reagent (e.g., T3P, HATU) Amine Primary or Secondary Amine (R1R2NH) Amine->Final_Product

Caption: High-level workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

Stage 1: Synthesis of the Carboxylic Acid Core

A reliable supply of high-quality 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is paramount. While several methods exist for constructing the 7-azaindole ring system, the Hemetsberger–Knittel indole synthesis provides a versatile and effective route for accessing the required 2-carboxylate intermediate.[2] This is typically followed by a straightforward hydrolysis step to yield the desired carboxylic acid.

Protocol 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

This protocol is adapted from established literature procedures.[2] It involves the formation of a methyl carboxylate intermediate via Hemetsberger–Knittel synthesis, followed by saponification.

Step 1a: Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Rationale: This step builds the core heterocyclic ring system. The reaction involves the condensation of a pyridine derivative with an azido acetate, which upon thermal extrusion of dinitrogen gas and subsequent cyclization, forms the pyrrole ring fused to the pyridine.

  • Procedure:

    • To a solution of the appropriate pyridinecarbaldehyde (e.g., 2-aminonicotinaldehyde) in a suitable solvent like toluene, add methyl azidoacetate.

    • Add a base, such as sodium methoxide, portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Heat the reaction mixture to reflux to induce cyclization.

    • Upon cooling, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the methyl ester intermediate.

Step 1b: Hydrolysis to 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

  • Rationale: Saponification is a standard method for converting an ester to a carboxylic acid. The use of a strong base like sodium hydroxide in a mixed aqueous-alcoholic solvent system ensures efficient hydrolysis.

  • Procedure:

    • Dissolve the methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate intermediate from Step 1a in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (NaOH) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to 0 °C and carefully acidify with an aqueous acid solution (e.g., 1M HCl) until the pH is approximately 3-4.

    • The carboxylic acid product will typically precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Stage 2: Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction.[11] Therefore, the carboxylic acid must first be activated using a coupling reagent. This converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Caption: General scheme for amide bond formation.

Choosing the Right Coupling Reagent

The choice of coupling reagent is critical for achieving high yields, minimizing side reactions (especially racemization if chiral amines are used), and simplifying purification.

Coupling ReagentCommon NameKey Advantages & Considerations
Propanephosphonic Acid Anhydride T3P®Excellent for both simple and sterically hindered substrates. Byproducts are water-soluble, simplifying workup. Often provides high yields and clean reactions.[4]
Carbodiimides (DCC, EDC) DCC, EDCEDC is preferred as its urea byproduct is water-soluble, unlike DCC's. Effective and economical, but can be prone to racemization without additives like HOBt.[11]
Uronium/Aminium Salts (HATU, HBTU) HATU, HBTUHighly efficient and fast-acting, even for difficult couplings.[12] HATU is particularly effective at preventing racemization. More expensive than carbodiimides.
Protocol 2: General Procedure for Amide Coupling using T3P®

This protocol is based on a robust and scalable method reported for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.[4]

  • Materials:

    • 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq)

    • Desired amine (primary or secondary) (1.1 - 1.2 eq)

    • Propanephosphonic acid anhydride (T3P®, 50% solution in DMF or EtOAc) (1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Pyridine (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq).

    • Dissolve the solids in anhydrous DMF.

    • Add the base, DIPEA (3.0 eq), to the solution and stir for 5 minutes at room temperature.

    • Slowly add the T3P® solution (1.5 eq) to the reaction mixture. Note: The addition may be slightly exothermic.

    • Stir the reaction at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

    • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1H-pyrrolo[2,3-b]pyridine-2-carboxamide.

Characterization

The identity and purity of the final compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin-Layer Chromatography (TLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): To assess reaction completion and purity of the final product.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. PubMed Central. Available at: [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Khaled M.H. et al. Available at: [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC. PubMed Central. Available at: [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Available at: [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Synthesis of indole-and azaindole-2-carboxamides. ResearchGate. Available at: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. RSC Publishing. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. PubMed Central. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for Evaluating Pyrrolo[2,3-b]pyridine Inhibitors in Cell-Based Assays

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the development of po...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous kinases, which are critical regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[3][4] Pyrrolo[2,3-b]pyridine derivatives have been successfully developed as inhibitors of various kinase families, including Janus kinases (JAKs), Src family kinases (SFKs), and cyclin-dependent kinases (CDKs), demonstrating their therapeutic potential.[5][6][7]

This guide provides a comprehensive overview of robust cell-based assays for the preclinical evaluation of novel pyrrolo[2,3-b]pyridine inhibitors. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying principles, rationale for experimental choices, and interpretation of results, ensuring a self-validating and scientifically rigorous approach.

A Hierarchical Approach to Inhibitor Characterization

A systematic evaluation of a novel pyrrolo[2,3-b]pyridine inhibitor should follow a logical progression, starting with broad assessments of cellular impact and progressively narrowing down to specific molecular interactions. This hierarchical approach ensures a thorough understanding of the compound's cellular activity, from its general toxicity to its specific on-target effects.

G A Phase 1: General Cytotoxicity and Viability Assays B Phase 2: Cellular Kinase Activity and Signaling Pathway Modulation A->B Is the compound cytotoxic within a reasonable concentration range? C Phase 3: Direct Target Engagement in a Cellular Milieu B->C Does the compound inhibit the intended signaling pathway? D Phase 4: Induction of Apoptosis and Cell Cycle Analysis C->D Does the compound directly bind to the target kinase in cells?

Figure 1. A hierarchical workflow for the cellular characterization of pyrrolo[2,3-b]pyridine kinase inhibitors.

Phase 1: Foundational Analysis - Cytotoxicity and Proliferation Assays

Before assessing the specific inhibitory effects of a compound, it is crucial to determine its general cytotoxicity. This baseline understanding is essential for interpreting subsequent assay results, as a highly toxic compound may produce misleading data in more specific functional assays.

Principle of Cytotoxicity Assays

Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[8] This can manifest as a loss of membrane integrity, a decrease in metabolic activity, or a reduction in cell proliferation.[9]

Recommended Assays and Protocols
Assay Principle Typical Readout
MTT/XTT Assay Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.Colorimetric or spectrophotometric measurement.
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[8]Colorimetric or fluorometric measurement of enzymatic activity in the culture supernatant.
Trypan Blue Exclusion Assay A simple and direct method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells are stained blue.[10]Manual or automated cell counting.
Propidium Iodide (PI) Staining PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells when analyzed by flow cytometry or fluorescence microscopy.[9]Fluorescence intensity.
Protocol: MTT Assay for Cell Viability

This protocol provides a general framework for assessing the effect of a pyrrolo[2,3-b]pyridine inhibitor on the viability of an adherent cancer cell line.

Materials:

  • Adherent cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrrolo[2,3-b]pyridine inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[2,3-b]pyridine inhibitor in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in cell viability).

Insight from the Scientist: The choice of incubation time is critical. A shorter incubation (e.g., 24 hours) may reflect cytostatic effects, while a longer incubation (e.g., 72 hours) is more likely to reveal cytotoxic effects.

Phase 2: Probing the Mechanism - Cellular Kinase Activity and Signaling Pathway Modulation

Once the cytotoxic profile of the inhibitor is established, the next step is to determine if it inhibits the intended kinase and its downstream signaling pathway within the cellular context.[11]

Principle of Cellular Kinase Activity Assays

These assays indirectly measure the activity of a specific kinase by quantifying the phosphorylation of its downstream substrates.[3] A potent and specific inhibitor will lead to a decrease in the phosphorylation of these substrates.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK

Figure 2. A simplified representation of the JAK-STAT signaling pathway and the point of intervention for a pyrrolo[2,3-b]pyridine inhibitor.

Recommended Assays and Protocols
Assay Principle Typical Readout
Western Blotting Detects the levels of specific phosphorylated proteins using phospho-specific antibodies.Chemiluminescent or fluorescent signal on a membrane.
Luciferase Reporter Assay Measures the activity of a signaling pathway by linking the expression of a luciferase reporter gene to a promoter containing response elements for a specific transcription factor downstream of the kinase.[12][13][14]Luminescence intensity.[15]
ELISA-based Assays Quantifies the level of a phosphorylated substrate in cell lysates using a plate-based immunoassay format.[6]Colorimetric, fluorometric, or chemiluminescent signal.
Immunofluorescence Microscopy Visualizes the phosphorylation and subcellular localization of target proteins using phospho-specific antibodies and fluorescent secondary antibodies.Fluorescence microscopy images.
Protocol: Western Blotting for Phospho-STAT3 (a downstream target of JAKs)

This protocol describes how to assess the inhibitory effect of a pyrrolo[2,3-b]pyridine on JAK activity by measuring the phosphorylation of STAT3.

Materials:

  • Cell line with an active JAK-STAT pathway (e.g., HEL 92.1.7, which has a constitutively active JAK2 mutant)[16]

  • Pyrrolo[2,3-b]pyridine inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of the pyrrolo[2,3-b]pyridine inhibitor for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-STAT3).

Insight from the Scientist: Always include a positive control (e.g., a known JAK inhibitor) and a negative control (vehicle) to validate the assay results. Densitometry analysis of the bands is crucial for quantifying the changes in protein phosphorylation.

Phase 3: Confirming the Interaction - Direct Target Engagement Assays

While downstream signaling assays provide strong evidence of target inhibition, they do not confirm direct binding of the compound to the kinase in a cellular environment.[17] Target engagement assays are designed to provide this crucial piece of information.

Principle of Target Engagement Assays

These assays measure the physical interaction between a drug and its protein target within intact cells.[18] This is a more physiologically relevant measure of a compound's potency compared to in vitro biochemical assays.[17]

Recommended Assays and Protocols
Assay Principle Typical Readout
NanoBRET™ Target Engagement Assay A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.[19][20]Bioluminescence Resonance Energy Transfer (BRET) signal.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[21][22][23]Western blotting or mass spectrometry to detect the amount of soluble protein at different temperatures.
Protocol: Conceptual Workflow for NanoBRET™ Target Engagement Assay

This workflow outlines the key steps for assessing the binding of a pyrrolo[2,3-b]pyridine inhibitor to a specific kinase using the NanoBRET™ technology.

Materials:

  • HEK293 cells

  • Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ tracer specific for the kinase

  • Nano-Glo® substrate

  • Pyrrolo[2,3-b]pyridine inhibitor

  • White, opaque 96- or 384-well plates

  • Luminometer capable of measuring BRET

Procedure:

  • Transfection: Transfect HEK293 cells with the plasmid encoding the NanoLuc®-kinase fusion protein.

  • Cell Seeding: After 24 hours, seed the transfected cells into the assay plate.

  • Compound and Tracer Addition: Treat the cells with the pyrrolo[2,3-b]pyridine inhibitor at various concentrations, followed by the addition of the specific NanoBRET™ tracer.

  • Incubation: Incubate the plate at 37°C to allow for compound and tracer equilibration.

  • Substrate Addition and Signal Detection: Add the Nano-Glo® substrate and immediately measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable luminometer.

  • Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value for target engagement.

Insight from the Scientist: The NanoBRET™ assay is particularly powerful for determining compound residence time at the target kinase, providing valuable information about the durability of the inhibitory effect.[19]

Phase 4: Cellular Fate - Apoptosis and Cell Cycle Analysis

Ultimately, the goal of many kinase inhibitors in oncology is to induce cancer cell death (apoptosis) or halt their proliferation (cell cycle arrest). Therefore, it is essential to assess these cellular outcomes.

Principle of Apoptosis and Cell Cycle Assays

Apoptosis assays detect the biochemical and morphological changes that occur during programmed cell death, such as the externalization of phosphatidylserine (PS) on the cell membrane.[24][25] Cell cycle analysis uses DNA-binding dyes to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Recommended Assays and Protocols
Assay Principle Typical Readout
Annexin V/PI Staining Annexin V binds to externalized PS in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.[26][27][28]Flow cytometry analysis to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase Activity Assays Measures the activity of caspases, a family of proteases that are key executioners of apoptosis.Fluorometric or colorimetric measurement of cleaved caspase substrates.
Propidium Iodide (PI) Staining for Cell Cycle Analysis PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.Flow cytometry analysis of DNA content histograms.
Protocol: Annexin V/PI Staining for Apoptosis by Flow Cytometry

This protocol provides a method for quantifying apoptosis induced by a pyrrolo[2,3-b]pyridine inhibitor.

Materials:

  • Suspension or adherent cells

  • Pyrrolo[2,3-b]pyridine inhibitor

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the inhibitor at its IC50 concentration (and other relevant concentrations) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant for adherent cultures) and wash them with cold PBS.

  • Staining: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.[27] Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[27]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[27]

  • Data Analysis: Use appropriate software to gate the cell populations and quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Insight from the Scientist: It is crucial to include unstained, single-stained (Annexin V only and PI only), and positive control (e.g., cells treated with a known apoptosis inducer) samples to set up the flow cytometer compensation and gates correctly.

Conclusion

The comprehensive evaluation of pyrrolo[2,3-b]pyridine inhibitors requires a multi-faceted approach that integrates various cell-based assays. By systematically progressing from general cytotoxicity assessments to specific target engagement and functional outcome analyses, researchers can build a robust and reliable profile of their compounds. The protocols and insights provided in this guide are intended to equip scientists with the necessary tools to conduct these evaluations with scientific rigor and confidence, ultimately accelerating the discovery and development of novel kinase-targeted therapies.

References

  • Vertex AI Search. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Promega Corporation. (n.d.). Kinase Target Engagement | Kinase Affinity Assay.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • BPS Bioscience. (2023, July 18). Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays.
  • Promega Corporation. (n.d.). Luciferase Reporter Assay for Deciphering GPCR Pathways.
  • ScienCell. (2025, November 24). Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
  • BenchChem. (n.d.). Application Notes and Protocols: Luciferase Reporter Assays for Studying Signal Transduction.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • NIH National Center for Biotechnology Information. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways.
  • PubMed. (2025, April 3). A Probe-Based Target Engagement Assay for Kinases in Live Cells.
  • PubMed. (n.d.). Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays.
  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in....
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity | News & Announcements.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION.
  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review.
  • Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ACS Publications. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry.
  • ACS Publications. (2019, September 8). Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents | Journal of Medicinal Chemistry.
  • SciLifeLab Publications. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • Reaction Biology. (n.d.). SRC Cellular Phosphorylation Assay Service.
  • Creative BioMart. (n.d.). c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit.
  • Cell Signaling Technology. (2025, November 20). HTScan® Src Kinase Assay Kit #7776.
  • BPS Bioscience. (n.d.). Chemi-Verse™ SRC Kinase Assay Kit.
  • Sigma-Aldrich. (n.d.). Cytotoxicity assays.
  • Promega Corporation. (n.d.). SRC Kinase Assay.
  • Thermo Fisher Scientific. (n.d.). JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Frontiers. (2022, June 9). Current Advances in CETSA.
  • PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.
  • Creative Proteomics. (n.d.). JAK/STAT Pathway Luminex Multiplex Assay.
  • MDPI. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
  • Thermo Fisher Scientific. (n.d.). JAK-STAT Cell Signaling Pathway.
  • ResearchGate. (n.d.). JAK-STAT1/2 (A) and STAT3 (B) pathway activity analysis of dataset....
  • Taylor and Francis Online. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement.
  • PubMed. (2025, March 5). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease.
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • PubMed. (2022, September 16). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • bioRxiv. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.
  • MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • NCBI. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

Sources

Method

Application Notes and Protocols for High-Throughput Screening using 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the 7-Azaindole Scaffold in Kinase Inhibitor Discovery The compound 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyrid...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 7-Azaindole Scaffold in Kinase Inhibitor Discovery

The compound 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a fluorinated 7-azaindole derivative that serves as a pivotal intermediate in the synthesis of targeted therapeutics.[1] Its core structure, the pyrrolo[2,3-b]pyridine, is a bioisostere of purine, enabling it to competitively bind to the ATP-binding sites of various protein kinases.[1] The strategic placement of a fluorine atom at the 5-position enhances metabolic stability and can significantly improve binding affinity, while the benzenesulfonyl group serves as a stable protecting group and modulates the electronic properties of the heterocyclic system.[1] This scaffold has been successfully incorporated into inhibitors targeting a range of kinases implicated in oncology and other diseases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and B-Raf.[1][2]

This document provides a comprehensive guide for leveraging 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-derived compound libraries in high-throughput screening (HTS) campaigns to identify novel kinase inhibitors. We will delve into the rationale behind assay selection, provide detailed protocols for primary and secondary screening, and outline a robust hit validation cascade.

Target Selection and Rationale: CSF1R and B-Raf as Prime Candidates

Given the established utility of the pyrrolo[2,3-b]pyridine scaffold, HTS campaigns utilizing derivatives of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine are logically directed towards kinases where this core has shown promise. Two such high-value targets are CSF1R and B-Raf.

  • Colony-Stimulating Factor 1 Receptor (CSF1R): A receptor tyrosine kinase essential for the survival, proliferation, and differentiation of monocytes and macrophages.[3] Aberrant CSF1R signaling is implicated in various cancers, inflammatory diseases, and neurodegenerative disorders.[3][4]

  • B-Raf: A serine/threonine-protein kinase in the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth and proliferation.[5][6] The V600E mutation in B-Raf is a known oncogenic driver in a significant percentage of melanomas and other cancers.[7]

Signaling Pathway Overview

A fundamental understanding of the target's signaling context is crucial for designing effective screening strategies and interpreting results.

CSF1R Signaling Cascade

Ligand (CSF-1 or IL-34) binding to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[3][8] This initiates a cascade of downstream signaling through pathways such as PI3K-AKT, ERK1/2, and JAK/STAT, ultimately promoting cell proliferation, survival, and differentiation.[4]

CSF1R_Pathway Ligand CSF-1 / IL-34 CSF1R CSF1R Dimerization & Autophosphorylation Ligand->CSF1R PI3K PI3K CSF1R->PI3K JAK JAK CSF1R->JAK RAS_RAF RAS/RAF CSF1R->RAS_RAF AKT AKT PI3K->AKT Nucleus Nucleus AKT->Nucleus STAT STAT JAK->STAT STAT->Nucleus MEK MEK RAS_RAF->MEK ERK ERK1/2 MEK->ERK ERK->Nucleus Response Cell Proliferation, Survival, Differentiation Nucleus->Response

Caption: Simplified CSF1R signaling pathway.

B-Raf/MEK/ERK Signaling Pathway

The B-Raf/MEK/ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression.[6] It is a three-tiered kinase cascade initiated by the activation of the small GTPase Ras.[9]

BRaf_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRaf B-Raf (V600E) RAS->BRaf MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Response Gene Expression (Proliferation, Survival) Nucleus->Response

Caption: The B-Raf/MEK/ERK signaling cascade.

High-Throughput Primary Screening Protocols

The choice of a primary HTS assay is a critical decision, balancing throughput, cost, and physiological relevance. For kinase targets, both biochemical and cell-based assays are viable options.

Protocol 1: Biochemical HTS for CSF1R or B-Raf Kinase Activity

This protocol utilizes a homogenous, luminescence-based assay to measure the consumption of ATP, a direct indicator of kinase activity. The ADP-Glo™ Kinase Assay is a suitable commercial platform for this purpose.[10][11]

Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by luciferase to generate a luminescent signal. The light output is directly proportional to the kinase activity.

Materials:

  • Recombinant human CSF1R or B-Raf (V600E) kinase domain

  • Appropriate substrate (e.g., Poly-Glu,Tyr 4:1 for CSF1R)[10]

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit

  • Test compounds derived from 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

  • Positive control inhibitor (e.g., Pexidartinib for CSF1R, Vemurafenib for B-Raf)

  • 384-well white, solid-bottom assay plates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well assay plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and kinase assay buffer.

    • Add the master mix to the compound-containing plates.

    • Prepare an ATP solution and add it to the wells to initiate the kinase reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each test compound relative to the positive and negative controls.

  • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

ParameterRecommended Concentration/ConditionRationale
Test Compound Concentration 10 µM (single point)A standard starting concentration for primary screens to identify initial hits.
ATP Concentration At or near the Km of the kinaseEnsures sensitivity to ATP-competitive inhibitors.
Enzyme Concentration Titrated to achieve ~10-30% ATP consumptionProvides a robust assay window without depleting the substrate.
Incubation Time 60 minutes at 30°CAllows for sufficient product formation while remaining within the linear range of the reaction.
Protocol 2: High-Content Cellular HTS for CSF1R Pathway Inhibition

This protocol employs a high-content screening (HCS) approach to measure the inhibition of CSF1R signaling in a cellular context by monitoring the nuclear translocation of a downstream transcription factor, STAT1.[1][12]

Principle: In this assay, a U2OS cell line is engineered to stably express both human CSF1R and a GFP-tagged STAT1 fusion protein.[12] Upon stimulation with recombinant human M-CSF (rhM-CSF), activated CSF1R triggers the phosphorylation and subsequent nuclear translocation of GFP-STAT1.[12] Inhibitors of the CSF1R pathway will block this translocation, which can be quantified by automated fluorescence microscopy and image analysis.

Materials:

  • CSF1R/GFP-STAT1_U2OS stable cell line[12]

  • Cell culture medium and supplements

  • Recombinant human M-CSF (rhM-CSF)

  • Test compounds derived from 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

  • Positive control inhibitor (e.g., GW2580)

  • Hoechst 33342 (for nuclear staining)

  • 384-well, black, clear-bottom imaging plates

  • High-content imaging system

Procedure:

  • Cell Plating: Seed the CSF1R/GFP-STAT1_U2OS cells into 384-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Add test compounds and controls to the wells and incubate for 1 hour.

  • Stimulation: Add rhM-CSF to the wells to stimulate the CSF1R pathway. Incubate for 30 minutes.[12]

  • Staining and Fixation: Fix the cells and stain the nuclei with Hoechst 33342.

  • Image Acquisition: Acquire images of the GFP and Hoechst channels for each well using a high-content imaging system.

  • Image Analysis: Use image analysis software to identify the nuclear and cytoplasmic compartments based on the Hoechst stain. Quantify the ratio of nuclear to cytoplasmic GFP fluorescence intensity for each cell.

Data Analysis:

  • Calculate the average nuclear-to-cytoplasmic GFP intensity ratio for the cell population in each well.

  • Determine the percent inhibition of rhM-CSF-induced STAT1 nuclear translocation for each compound.

  • Identify hits as compounds that significantly reduce STAT1 nuclear translocation.

ParameterRecommended Concentration/ConditionRationale
rhM-CSF Concentration EC80 (e.g., ~100 ng/mL)Provides a robust stimulation signal for a clear assay window.
Compound Incubation Time 1 hourAllows for sufficient cell permeability and target engagement.
Stimulation Time 30 minutesCorresponds to the peak of STAT1 nuclear translocation.[12]
Cell Density Optimized for sub-confluent monolayerEnsures healthy cells and accurate image segmentation.

Hit Validation and Secondary Screening Cascade

A critical phase in any HTS campaign is the rigorous validation of primary hits to eliminate false positives and prioritize the most promising compounds for further development.

Hit_Validation_Workflow PrimaryHTS Primary HTS (Single Concentration) HitSelection Hit Selection (>50% Inhibition) PrimaryHTS->HitSelection DoseResponse Dose-Response Confirmation (IC50 Determination) HitSelection->DoseResponse OrthogonalAssay Orthogonal Assay (Biochemical or Cellular) DoseResponse->OrthogonalAssay SelectivityPanel Kinase Selectivity Profiling (Small Panel) OrthogonalAssay->SelectivityPanel CellularActivity Cellular Target Engagement & Anti-proliferative Assays SelectivityPanel->CellularActivity LeadSeries Lead Series for Optimization CellularActivity->LeadSeries

Caption: A typical hit validation and progression workflow.

Dose-Response Confirmation

Primary hits identified at a single concentration must be re-tested in a dose-response format to determine their potency (IC50). This step helps to eliminate compounds that are only active at high concentrations and confirms the activity of true hits.

Orthogonal Assays

To rule out assay-specific artifacts, confirmed hits should be tested in an orthogonal assay that utilizes a different detection method or principle.[13]

  • If the primary screen was biochemical (e.g., ADP-Glo), an orthogonal assay could be a TR-FRET based assay (e.g., LanthaScreen®) that detects the phosphorylated substrate.[14]

  • If the primary screen was cell-based, a biochemical assay can serve as the orthogonal confirmation.

Kinase Selectivity Profiling

The 1H-pyrrolo[2,3-b]pyridine scaffold can interact with multiple kinases. Therefore, it is essential to assess the selectivity of the confirmed hits. A small, focused panel of related kinases should be used for initial selectivity profiling. For CSF1R inhibitors, this panel might include c-KIT, PDGFRβ, and FLT3.[15] For B-Raf inhibitors, other members of the RAF family (e.g., C-Raf) and other kinases in the MAPK pathway should be included.

Cellular Target Engagement and Anti-proliferative Assays

The ultimate goal is to identify compounds that are active in a cellular context. Confirmed hits should be evaluated in cell-based assays to confirm target engagement and functional effects.

  • Target Engagement: For CSF1R, this could involve measuring the inhibition of M-CSF-induced receptor phosphorylation in a relevant cell line (e.g., macrophages). For B-Raf (V600E), this would typically involve measuring the inhibition of downstream MEK and ERK phosphorylation via Western blot or ELISA.[7]

  • Anti-proliferative Activity: The effect of the compounds on the proliferation of cancer cell lines known to be dependent on the target kinase should be assessed (e.g., M-NFS-60 cells for CSF1R, A375 melanoma cells for B-Raf V600E).

Conclusion

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine represents a valuable starting point for the development of novel kinase inhibitors. A well-designed HTS campaign, incorporating robust primary assays and a stringent hit validation cascade, is essential for identifying potent and selective lead compounds. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to effectively utilize libraries derived from this promising scaffold in their drug discovery efforts.

References

  • ResearchGate. (n.d.). Proposed schematic depicting the CSF-1R mediated signaling in... [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • ResearchGate. (n.d.). Signaling pathway regulation mechanisms involved by CSF-1 and CSF-1R.... [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • ResearchGate. (n.d.). The Raf/Mek/Erk Pathway. (A) Schematic wiring of the pathway [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • ResearchGate. (n.d.). CSF-1R signaling pathways and the effects of CSF-1R inhibitors. CSF-1... [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • ResearchGate. (n.d.). A schematic of the RAF-MEK-ERK signaling pathway is shown with BRAF in... [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • ResearchGate. (n.d.). The BRAF signalling pathway. RAS/RAF/MEK/ERK signalling cascade, also... [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • National Center for Biotechnology Information. (2025). Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy. [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • PubMed. (n.d.). Multidimensional profiling of CSF1R screening hits and inhibitors: assessing cellular activity, target residence time, and selectivity in a higher throughput way. [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • Wikipedia. (n.d.). Colony stimulating factor 1 receptor. [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • Pulsus Group. (n.d.). A high-content screening assay for small-molecule inhibitors of the Colony Stimulating factor 1 Receptor (CSF1R) signaling pathway. [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • National Center for Biotechnology Information. (n.d.). Computational high-throughput screening and in vitro approaches identify CB-006-3; A novel PI3K-BRAFV600E dual targeted inhibitor against melanoma. [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • ResearchGate. (n.d.). flowchart for the colony-stimulating factor 1 receptor (csf1r) screening and hit profiling campaign. [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • PubMed. (n.d.). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • National Center for Biotechnology Information. (2014). Identification of BRAF inhibitors through in silico screening. [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • BPS Bioscience. (n.d.). CSF1R Kinase Assay Kit. [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • ResearchGate. (n.d.). Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • National Center for Biotechnology Information. (n.d.). The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma. [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • PNAS. (n.d.). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • PubMed. (n.d.). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • BMG LABTECH. (2020). Kinase assays. [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • PubMed. (n.d.). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • ResearchGate. (n.d.). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [online] Available at: [Link] [Accessed 11 Jan. 2026].

  • ResearchGate. (n.d.). Development of a High-throughput NanoBRET Screening Platform to Identify Modulators of the RAS/RAF Interaction. [online] Available at: [Link] [Accessed 11 Jan. 2026].

Sources

Application

Application Note: Quantitative Analysis of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine using HPLC-UV and LC-MS/MS

Abstract This document provides detailed analytical procedures for the quantitative determination of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical synthesis. Given the importa...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical procedures for the quantitative determination of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical synthesis. Given the importance of this compound in drug discovery, robust and reliable analytical methods are crucial for ensuring purity, stability, and accurate concentration assessment. We present two validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine purity and assay determination, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, with a focus on the causality behind experimental choices and adherence to international validation standards.[1][2][3][4]

Introduction: The Need for Precise Quantification

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a fluorinated 7-azaindole derivative. The 7-azaindole scaffold is a significant pharmacophore in medicinal chemistry, often used as a bioisostere for purines in the development of kinase inhibitors. The precise quantification of this intermediate is paramount; it ensures the stoichiometric integrity of subsequent synthetic steps, characterizes the impurity profile, and ultimately impacts the quality and safety of the final active pharmaceutical ingredient (API).

This guide provides two complementary analytical approaches. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Both methods are presented with comprehensive protocols for development and validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][5][2][3][4]

Method 1: HPLC-UV for Assay and Purity

High-Performance Liquid Chromatography with UV detection is the workhorse of pharmaceutical analysis, offering a balance of speed, robustness, and cost-effectiveness.[6][7] This method is ideal for determining the potency (assay) of the bulk compound and for quantifying known and unknown impurities.

2.1. Rationale for Method Design
  • Stationary Phase: A C18 reversed-phase column is selected due to the non-polar nature of the molecule, which contains both a benzenesulfonyl group and a pyrrolopyridine core. This ensures good retention and separation from more polar impurities.[8]

  • Mobile Phase: A gradient elution using acetonitrile and water is chosen to ensure elution of the main compound with a good peak shape while also separating potential impurities with a wide range of polarities. A small amount of formic acid is added to the aqueous phase to control the ionization of the basic nitrogen in the pyrrolopyridine ring, which is crucial for achieving sharp, symmetrical peaks.[9]

  • Detection Wavelength: The 7-azaindole core structure is the primary chromophore. Studies on 7-azaindole and its derivatives show significant UV absorbance between 280 nm and 300 nm.[10][11][12] Therefore, a detection wavelength of 288 nm is selected to provide high sensitivity for the parent compound.

2.2. Experimental Protocol: HPLC-UV

Instrumentation and Conditions:

Parameter Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL

| UV Detector | Diode Array Detector (DAD), Wavelength: 288 nm |

Reagent and Sample Preparation:

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100, 250 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Preparation: Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

2.3. Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard (Stock & Calibrants) inject Inject Standards & Samples prep_std->inject prep_sample Prepare Sample (Weigh & Dissolve) prep_sample->inject hplc_setup HPLC System Setup (Column, Mobile Phase) hplc_setup->inject acquire Acquire Data (Chromatograms at 288 nm) inject->acquire integrate Integrate Peaks acquire->integrate calibrate Generate Calibration Curve (Area vs. Concentration) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify report Generate Report (Assay, Purity) quantify->report

Caption: Workflow for HPLC-UV Quantification.

2.4. Method Validation Protocol (ICH Q2(R2))

To ensure the method is fit for its intended purpose, a full validation must be performed.[1][2][3]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked sample. Assess peak purity using DAD.The analyte peak should be free of interference from other components. Peak purity index > 0.995.
Linearity & Range Analyze calibration standards at 5-7 concentration levels in triplicate. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significant.
Accuracy Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be 98.0% - 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate: Analysis on different days, by different analysts.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N of ~3 for LOD and ~10 for LOQ.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters should remain within limits. No significant change in results.
Method 2: LC-MS/MS for High-Sensitivity Quantification

For applications requiring higher sensitivity, such as pharmacokinetic studies or trace impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[13][14][15]

3.1. Rationale for Method Design
  • Ionization: Electrospray Ionization (ESI) in positive mode is selected. The pyrrolopyridine ring contains nitrogen atoms that are readily protonated to form a stable [M+H]⁺ ion.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity. This involves selecting the precursor ion ([M+H]⁺) and monitoring specific, stable product ions generated upon fragmentation. The molecular weight of the analyte is 276.3 g/mol .[16] Therefore, the precursor ion will be m/z 277.3. Product ions would be determined experimentally by infusing a standard solution and performing a product ion scan.

3.2. Experimental Protocol: LC-MS/MS

Instrumentation and Conditions:

Parameter Setting
LC System Waters ACQUITY UPLC or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for fast elution (e.g., 2-minute total run time)
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Ionization Mode ESI Positive
MRM Transitions Quantifier: 277.3 → 136.2 (Hypothetical) Qualifier: 277.3 → 77.1 (Hypothetical)

| Source Temp. | 550 °C |

Sample Preparation:

  • Stock and Calibration Standards: Prepared similarly to the HPLC-UV method, but at much lower concentrations (e.g., pg/mL to ng/mL range).

  • Biological Sample Preparation (if applicable): May require protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove matrix interferences.

3.3. Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standards (ng/mL or pg/mL levels) inject Inject Standards & Extracted Samples prep_std->inject prep_sample Sample Extraction (e.g., Protein Precipitation, SPE) prep_sample->inject lcms_setup LC-MS/MS System Setup (MRM Method) lcms_setup->inject acquire Acquire Data (MRM Transitions) inject->acquire integrate Integrate MRM Peaks acquire->integrate calibrate Generate Calibration Curve (Area Ratio vs. Conc.) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify report Generate Report (Trace Levels) quantify->report

Caption: Workflow for LC-MS/MS Quantification.

Conclusion

The two methods detailed in this application note provide robust and reliable frameworks for the quantification of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine. The HPLC-UV method is well-suited for routine analysis of bulk material for assay and purity, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level analysis in complex matrices. The successful implementation and validation of these methods according to the principles described will ensure data of high quality and integrity, supporting the rigorous demands of pharmaceutical research and development.

References
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (1997). Practical HPLC Method Development, 2nd Edition. Wiley. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Chromatography Online. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • ICH. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • Asian Journal of Pharmaceutical Research. (2021). Steps involved in HPLC Method Development. [Link]

  • ICH. (2023). Final ICH Q2(R2) Guideline on "Validation of Analytical Procedures". [Link]

  • MDPI. (2018). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. [Link]

  • ZirChrom Separations. (2004). Method Development Guide. [Link]

  • Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns. [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of the reaction mixture (1 equiv. of 7-azaindole...). [Link]

  • ACS Publications. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]

  • LCGC International. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • Tradeindia. (n.d.). 1-benzenesulfonyl-5-fluoro-1h-pyrrolo[2,3-b]pyridine. [Link]

  • LabRulez. (n.d.). Determination of total fluorine, chlorine, and sulfur in aromatic hydrocarbons.... [Link]

  • ACS Publications. (2023). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. [Link]

  • NIH National Library of Medicine. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis.... [Link]

  • ResearchGate. (2007). An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. [Link]

  • PubChem. (n.d.). 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Welch Materials. (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

Sources

Method

Application Notes and Protocols for Targeting Influenza RNA-Dependent RNA Polymerase (RdRP)

Abstract: The influenza virus RNA-dependent RNA polymerase (RdRP) is a critical enzyme complex essential for the transcription and replication of the viral genome, making it a premier target for novel antiviral therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The influenza virus RNA-dependent RNA polymerase (RdRP) is a critical enzyme complex essential for the transcription and replication of the viral genome, making it a premier target for novel antiviral therapeutics. The emergence of drug-resistant influenza strains necessitates the development of new inhibitors with diverse mechanisms of action. This guide provides an in-depth overview of the structure and function of the influenza RdRP and details robust biochemical and cell-based methodologies for identifying and characterizing its inhibitors. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Central Role of Influenza RdRP in Viral Pathogenesis

Influenza viruses are responsible for seasonal epidemics and occasional pandemics, posing a significant threat to global public health. The engine of the influenza virus life cycle is the RNA-dependent RNA polymerase (RdRP), also known as the viral polymerase.[1][2] This enzyme complex is responsible for both transcribing the virus's negative-sense RNA genome into messenger RNA (mRNA) for protein synthesis and replicating the full-length genome for packaging into new virions.[3][4][5][6][7][8][9]

The influenza RdRP is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[10][11][12][13] Each subunit performs a distinct, essential function:

  • PB2: Recognizes and binds to the 5' cap structures of host pre-mRNAs.[3]

  • PA: Possesses endonuclease activity, cleaving the host pre-mRNA 10-15 nucleotides downstream of the cap.[3]

  • PB1: Contains the core RNA polymerase catalytic activity, using the capped fragment as a primer to initiate transcription of the viral genome.[10]

Given its indispensable role and high degree of conservation across influenza A and B virus strains, the RdRP is an outstanding target for antiviral drug development.[1][14] Inhibiting any of its functions can effectively halt viral replication.[15] This guide details the key experimental systems used to probe RdRP function and identify novel inhibitors.

The Influenza RdRP Transcription and Replication Cycle

Understanding the mechanistic details of RdRP function is crucial for designing effective assays and interpreting inhibition data. The polymerase performs two distinct but related processes within the nucleus of the host cell.[4][16]

Transcription (Cap-Snatching): To produce viral mRNAs that can be translated by the host ribosome, the RdRP employs a unique "cap-snatching" mechanism.[10][11][12] The PB2 subunit binds to a capped host pre-mRNA, which is then cleaved by the PA endonuclease. This capped RNA fragment is used by the PB1 polymerase subunit to prime transcription from the viral RNA (vRNA) template.[12]

Replication: Genome replication is a two-step, primer-independent process. First, the RdRP synthesizes a full-length positive-sense complementary RNA (cRNA) intermediate using the genomic vRNA as a template.[9] This cRNA then serves as the template for the synthesis of new negative-sense vRNA genomes.[3][6] These new vRNAs are packaged into progeny virions.

RdRP_Mechanism cluster_transcription Viral Transcription cluster_replication Viral Replication Host_pre_mRNA Host pre-mRNA (with 5' cap) RdRP_Complex RdRP Complex (PB1, PB2, PA) Host_pre_mRNA->RdRP_Complex PB2 binds cap vRNA Viral RNA (vRNA) Template RdRP_Complex->vRNA Binds promoter Capped_Primer Capped Primer RdRP_Complex->Capped_Primer PA cleaves (Endonuclease) PB1_Active_Site PB1 Catalytic Site Capped_Primer->PB1_Active_Site Primes synthesis viral_mRNA Viral mRNA (capped & polyadenylated) PB1_Active_Site->viral_mRNA Elongation vRNA_rep Viral RNA (vRNA) Template RdRP_rep RdRP Complex vRNA_rep->RdRP_rep Primer-independent initiation cRNA Complementary RNA (cRNA) Intermediate RdRP_rep->cRNA Synthesis new_vRNA Progeny vRNA RdRP_rep->new_vRNA Synthesis cRNA->RdRP_rep Template for vRNA synthesis

Caption: Influenza RdRP mechanism for transcription and replication.

Biochemical Assays for Direct Measurement of RdRP Inhibition

Biochemical assays utilize purified, recombinant RdRP components to directly measure enzymatic activity in a controlled, cell-free environment. These assays are invaluable for high-throughput screening (HTS) of compound libraries and for detailed mechanism-of-action studies.

In Vitro Transcription Assay with Radiolabeling (Filter-Binding)

This classic assay provides a direct and robust measure of RNA synthesis by quantifying the incorporation of a radiolabeled nucleotide into the nascent RNA transcript.[17]

  • Principle: A reaction containing purified RdRP, a vRNA template, a primer (e.g., ApG dinucleotide for replication or capped globin mRNA for transcription), and a mix of nucleotides including one radiolabeled nucleotide (e.g., [α-³³P]GTP) is incubated.[17] The resulting radiolabeled RNA products are captured on a DE81 ion-exchange filter, while unincorporated nucleotides are washed away. The radioactivity retained on the filter, measured by a scintillation counter, is directly proportional to polymerase activity.[17]

  • Application: Gold standard for quantitative enzymology, determination of IC50 values, and mechanism-of-action studies for inhibitors that target the PB1 catalytic site.

Protocol: In Vitro RdRP Filter-Binding Assay

  • Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the master reaction buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT, 0.25% Triton N-101, and RNase inhibitor (e.g., 0.4 U/μL).[17][18]

  • Add Core Components: To the master mix, add the vRNA template (e.g., 1.6 µM), a primer (e.g., 200 µM ApG), and the purified heterotrimeric RdRP complex.

  • Compound Incubation: Add test compounds (e.g., serially diluted in DMSO) or vehicle control to the reaction tubes. Pre-incubate for 15 minutes at 30°C.

  • Initiate Reaction: Start the reaction by adding the nucleotide triphosphate (NTP) substrate mix containing ATP, CTP, UTP (e.g., 100 µM each), unlabeled GTP (e.g., 1 µM), and [α-³³P]GTP (e.g., 0.01 µM).[17]

  • Incubate: Incubate the reaction at 30°C for 90 minutes.

  • Stop and Spot: Terminate the reaction by adding EDTA to a final concentration of 50 mM. Spot the entire reaction volume onto a DE81 filter paper disc.

  • Wash Filters: Allow filters to air dry completely. Wash the filters three times for 5 minutes each in 0.125 M Na₂HPO₄, followed by one wash with deionized water and one wash with 100% ethanol.[17]

  • Quantify: Allow filters to air dry. Place filters in a scintillation vial with scintillant and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter sigmoidal dose-response curve.

Fluorescence Polarization (FP) Assay for Endonuclease Inhibition

FP assays are powerful, homogeneous (no-wash) assays well-suited for HTS. They are particularly effective for identifying inhibitors that disrupt protein-ligand or protein-protein interactions, such as inhibitors of the PA endonuclease active site.[19][20][21]

  • Principle: This assay measures the binding of a small, fluorescently labeled ligand to a larger protein (the PA endonuclease domain).[19] When the fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger PA protein, its tumbling is restricted, leading to a high polarization signal. A compound that binds to the active site and displaces the fluorescent ligand will cause a decrease in the polarization signal.[19]

  • Application: HTS for inhibitors of the PA endonuclease active site. Can also be used to determine binding affinity (Kd) of inhibitors.

Assay_Workflows cluster_biochemical Biochemical Assay Workflow (e.g., FP) cluster_cell Cell-Based Assay Workflow (e.g., Reporter) b1 Dispense Purified RdRP Subunit (e.g., PA) b2 Add Test Compound (from library) b1->b2 b3 Add Fluorescent Probe b2->b3 b4 Incubate b3->b4 b5 Read Plate (Fluorescence Polarization) b4->b5 b6 Data Analysis (Identify Hits) b5->b6 c1 Plate Host Cells (e.g., 293T, A549) c2 Add Test Compound c1->c2 c3 Infect with Reporter Virus c2->c3 c4 Incubate (24-48h) c3->c4 c5 Add Substrate & Read Luminescence/Fluorescence c4->c5 c6 Data Analysis (Calculate EC50) c5->c6

Caption: Generalized workflows for biochemical and cell-based assays.

Cell-Based Assays for Evaluating Antiviral Efficacy

Cell-based assays measure the effect of a compound on viral replication within a host cell, providing crucial information about a compound's efficacy, cytotoxicity, and cell permeability in a more biologically relevant context.

Minigenome Reporter Assay

This is a powerful and safe non-infectious system to specifically measure the activity of the influenza RdRP complex inside cells.[22][23]

  • Principle: Host cells (e.g., HEK293T or A549) are co-transfected with four plasmids expressing the RdRP subunits (PB1, PB2, PA) and the Nucleoprotein (NP), along with a fifth plasmid. This fifth plasmid contains a reporter gene (e.g., Firefly Luciferase or GFP) flanked by the influenza vRNA 5' and 3' untranslated regions (UTRs), under the control of a cellular RNA Polymerase I promoter.[24][25] The expressed RdRP complex recognizes the viral UTRs on the reporter transcript and drives expression of the reporter gene.[24][25] The resulting signal is directly proportional to RdRP activity.

  • Application: Primary HTS, secondary screening to confirm hits from biochemical assays, and studying the effect of mutations in polymerase subunits.

Protocol: Luciferase-Based Minigenome Assay

  • Cell Seeding: The day before transfection, seed HEK293T cells into white, clear-bottom 96-well plates to achieve 80-90% confluency on the day of transfection.

  • Transfection: Prepare a transfection mix containing plasmids for PB1, PB2, PA, NP, and the PolI-Luciferase reporter construct using a suitable transfection reagent (e.g., Lipofectamine).

  • Compound Addition: Immediately after transfection, add test compounds at various concentrations to the cells.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

  • Lysis and Luminescence Reading: Remove the culture medium. Lyse the cells and measure Firefly Luciferase activity using a commercial luciferase assay system and a plate luminometer.

  • Cytotoxicity Assay (Parallel Plate): In a parallel plate treated identically but without the transfection step (or with a constitutively expressed reporter), perform a cell viability assay (e.g., CellTiter-Glo) to determine compound cytotoxicity.

  • Data Analysis: Normalize the luciferase signal to cell viability data. Calculate the percent inhibition for each concentration and determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration). The Selectivity Index (SI = CC50/EC50) is a key metric for prioritizing compounds.

Plaque Reduction Assay

This is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.[26][27]

  • Principle: A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK) is infected with a known amount of influenza virus in the presence of serially diluted test compounds.[28][29] After infection, the cells are covered with a semi-solid overlay medium (e.g., containing Avicel or agar) which restricts virus spread to adjacent cells.[28] Each infectious particle creates a localized zone of cell death or infection, known as a plaque. The number of plaques is counted to determine the viral titer, and a reduction in plaque number indicates antiviral activity.

  • Application: Gold standard for confirming antiviral activity, determining EC50 values for inhibitors of the complete viral life cycle.

Protocol: Plaque Reduction Assay with Immunostaining

  • Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.[30]

  • Prepare Inoculum: Prepare serial dilutions of the test compound in virus growth medium. Mix each compound dilution with a standardized amount of influenza virus (e.g., 100 plaque-forming units, PFU).

  • Infection: Wash the cell monolayers with PBS and inoculate with the virus-compound mixture. Incubate for 1 hour at 37°C to allow virus adsorption.[30]

  • Overlay: Aspirate the inoculum and add 2 mL of semi-solid overlay medium containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C for 48-72 hours until plaques are formed.

  • Fixation and Staining:

    • Remove the overlay and fix the cells with 4% formalin in PBS.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Incubate with a primary antibody against an influenza protein (e.g., Nucleoprotein).[30]

    • Incubate with a secondary antibody conjugated to Horseradish Peroxidase (HRP).

    • Add a substrate like DAB to visualize the plaques as brown foci.[30]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 value from the dose-response curve.

Data Presentation and Assay Comparison

Effective data presentation is key to comparing compounds and assays. Results should be summarized in clear, concise tables.

Table 1: Comparison of Common Assays for Influenza RdRP Inhibitor Discovery

Assay TypePrincipleThroughputEndpointKey AdvantagesKey Limitations
Filter-Binding Radiolabeled nucleotide incorporationLow to MediumRNA synthesisDirect measure of polymerase activity; quantitative.Requires radioactivity; low throughput; misses non-catalytic site inhibitors.
Fluorescence Pol. Ligand displacementHighProbe bindingHomogeneous; HTS-compatible; highly sensitive.Indirect measure of activity; prone to compound interference.
Minigenome Reporter gene expressionHighLuminescence/FluorescenceMeasures RdRP activity in cells; safe (non-infectious); HTS-compatible.[23]Does not model full virus life cycle; transfection variability.
Plaque Reduction Inhibition of infectious virusLowPlaque count"Gold standard" for antiviral efficacy; measures effect on full life cycle.Labor-intensive; low throughput; long incubation time.[24]
Neuraminidase Assay NA activity as a proxy for replicationMedium to HighFluorescence/LuminescenceMeasures multi-cycle replication; faster than plaque assays.[31][32]Indirect; may miss inhibitors of late-stage replication not affecting NA expression.

Table 2: Example Data for Novel RdRP Inhibitors

CompoundTargetFilter-Binding IC50 (µM)Minigenome EC50 (µM)Plaque Reduction EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
Baloxavir AcidPA Endonuclease0.0030.0020.0015> 10> 6600
Favipiravir-RTPPB1 Catalytic Site0.51.21.5> 100> 67
Compound XUnknown> 500.81.02525
Compound YPB1 Catalytic Site0.225.0> 50> 100< 4

Data are hypothetical for illustrative purposes. Baloxavir and Favipiravir are known RdRP inhibitors.

Conclusion and Future Perspectives

The suite of assays described provides a comprehensive toolkit for the discovery and characterization of inhibitors targeting the influenza virus RdRP. The strategic application of high-throughput biochemical and minigenome assays for primary screening, followed by more complex, lower-throughput assays like plaque reduction for hit validation, creates a robust and efficient drug discovery pipeline. As new resistance mutations emerge, these assays will remain critical for identifying next-generation antivirals that can effectively combat both seasonal and pandemic influenza threats.

References

  • Lutz, A., et al. (2005). Virus-inducible reporter genes as a tool for detecting and quantifying influenza A virus replication. Journal of Virological Methods, 126(1-2), 13-20. [Link]

  • Gubareva, L. V., et al. (2022). An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance. Journal of Virological Methods, 308, 114588. [Link]

  • Clarke, M. O. H., et al. (2014). Influenza RNA-Dependent RNA Polymerase (RdRp) Inhibitors: Potential New Therapy for Influenza Treatment. ACS Medicinal Chemistry Letters, 5(9), 1061-1063. [Link]

  • Massari, S., et al. (2020). Insights into RNA-dependent RNA Polymerase Inhibitors as Anti-influenza Virus Agents. Current Medicinal Chemistry, 27(12), 1956-1976. [Link]

  • Lutz, A., et al. (2005). Virus-inducible reporter genes as a tool for detecting and quantifying influenza A virus replication. Journal of Virological Methods, 126(1-2), 13-20. [Link]

  • Fodor, E. (2010). Structure and Function of Influenza Polymerase. Cold Spring Harbor Perspectives in Medicine, 3(1), a012535. [Link]

  • Zhang, J., et al. (2012). A cell-based high-throughput approach to identify inhibitors of influenza A virus. Antiviral Research, 93(1), 55-62. [Link]

  • Gubareva, L. V., et al. (2022). An Optimized Cell-Based Assay To Assess Influenza Virus Replication By Measuring Neuraminidase Activity and Its Applications For Virological Surveillance. DigitalCommons@TMC. [Link]

  • Lutz, A., et al. (2009). Influenza virus assays based on virus-inducible reporter cell lines. Influenza and Other Respiratory Viruses, 3(2), 55-63. [Link]

  • te Velthuis, A. J. W. (2014). The RNA-dependent RNA polymerase of the influenza A virus. Future Virology, 9(11), 1029-1040. [Link]

  • Wikipedia. (n.d.). Influenza. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Iovino, L., et al. (2021). Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions. Journal of Medicinal Chemistry, 64(11), 7143-7160. [Link]

  • Fodor, E., & Te Velthuis, A. J. W. (2019). Influenza virus RNA polymerase: insights into the mechanisms of viral RNA synthesis. Nature Reviews Microbiology, 17(8), 461-473. [Link]

  • te Velthuis, A. J. W., & Barclay, W. S. (2018). Assays to Measure the Activity of Influenza Virus Polymerase. Methods in Molecular Biology, 1836, 343-374. [Link]

  • te Velthuis, A. J. W., & Barclay, W. S. (2018). Assays to Measure the Activity of Influenza Virus Polymerase. PubMed, 30151582. [Link]

  • Kumar, G., et al. (2013). Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay. ACS Chemical Biology, 8(8), 1769-1777. [Link]

  • Noah, D. L. (2014). New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions. Antiviral Research, 102, 91-100. [Link]

  • Su, C.-Y., et al. (2010). High-throughput identification of compounds targeting influenza RNA-dependent RNA polymerase activity. Proceedings of the National Academy of Sciences, 107(45), 19440-19445. [Link]

  • te Velthuis, A. J. W. (2014). The Rna-Dependent RNA Polymerase of the Influenza a Virus. Tandfonline, 9(11), 1029-1040. [Link]

  • Jorba, N., et al. (2009). Structural and Functional Characterization of an Influenza Virus RNA Polymerase-Genomic RNA Complex. Journal of Virology, 83(13), 6753-6763. [Link]

  • Synapse. (2024). What are RdRp inhibitors and how do they work?. Synapse. [Link]

  • Tran, V., et al. (2018). Highly Sensitive Real-Time In Vivo Imaging of an Influenza Reporter Virus Reveals Dynamics of Replication and Spread. mBio, 9(4), e01137-18. [Link]

  • Kido, H., et al. (2012). Influenza Virus-cell Fusion Inhibition Assay. Bio-protocol, 2(14), e215. [Link]

  • Moreno, A., et al. (2017). Replication-Competent Influenza A Viruses Expressing Reporter Genes. Viruses, 9(8), 221. [Link]

  • Das, D., et al. (2022). A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct. bioRxiv. [Link]

  • Kedzierska, K., et al. (2020). Viral Plaque Assay. protocols.io. [Link]

  • Martinez-Gil, L., et al. (2023). High-Throughput cell-based immunofluorescence assays against influenza. SLAS Discovery, 29(1), 10-18. [Link]

  • Mehle, A. (2022). Influenza virus plaque assay. protocols.io. [Link]

  • Yamashita, M., et al. (2021). Development of a method for evaluating the mRNA transcription activity of influenza virus RNA-dependent RNA polymerase through real-time reverse transcription polymerase chain reaction. Journal of Virological Methods, 297, 114258. [Link]

  • te Velthuis, A. J. W., & Barclay, W. S. (2018). Assays to Measure the Activity of Influenza Virus Polymerase. ResearchGate. [Link]

  • te Velthuis, A. J. W., & Barclay, W. S. (2018). Assays to Measure the Activity of Influenza Virus Polymerase. Springer Nature Experiments. [Link]

  • Sridhar, S., et al. (2018). Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges. Vaccines, 6(2), 24. [Link]

  • Barauskas, O., et al. (2017). Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Polymerase activity and mechanisms of action of nucleotide analogs. PLoS ONE, 12(10), e0185998. [Link]

  • Huarte, M., et al. (2018). Influenza Virus Infection Induces Host Pyruvate Kinase M Which Interacts with Viral RNA-Dependent RNA Polymerase. Frontiers in Microbiology, 9, 212. [Link]

  • BMG LABTECH. (n.d.). RNA synthesis assay by fluorescence polarization. BMG LABTECH. [Link]

  • Cell Biolabs, Inc. (n.d.). Influenza A Immunoplaque Assay Kit. Cell Biolabs, Inc.. [Link]

  • Liu, Y., et al. (2015). Establishment of a High-Throughput Assay to Monitor Influenza A Virus RNA Transcription and Replication. PLoS ONE, 10(7), e0133652. [Link]

  • Vreede, F. T., et al. (2004). Influenza Virion-Derived Viral Ribonucleoproteins Synthesize both mRNA and cRNA In Vitro. Journal of Virology, 78(23), 13175-13181. [Link]

  • ResearchGate. (2018). Regulation of Influenza RNA Polymerase Activity and the Switch between Replication and Transcription by the Concentrations of the vRNA 5′ End, the Cap Source, and the Polymerase. ResearchGate. [Link]

  • Mehle, A. (2022). Influenza virus plaque assay. Protocols IO. [Link]

  • Chen, C., et al. (2017). in vitro fluorescence based study of initiation of RNA synthesis by influenza B polymerase. Nucleic Acids Research, 45(6), 3353-3368. [Link]

  • ResearchGate. (2015). How can I develop good influenza virus plaques using plaque assay?. ResearchGate. [Link]

  • Chen, C., et al. (2017). An in vitro fluorescence based study of initiation of RNA synthesis by influenza B polymerase. PubMed, 28126909. [Link]

Sources

Application

Application Notes and Protocols for Immunomodulators Targeting Janus Kinase 3 (JAK3)

An In-Depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Abstract The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, represents a class of intracellular, non...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, represents a class of intracellular, non-receptor tyrosine kinases pivotal to cytokine signaling.[1] While most JAKs are ubiquitously expressed, JAK3's expression is primarily confined to hematopoietic cells, making it a highly strategic target for modulating immune responses with potentially fewer systemic side effects.[2][3][4] JAK3 uniquely associates with the common gamma chain (γc), a shared receptor subunit for critical interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][5] This association places JAK3 at the core of lymphocyte development, proliferation, and function.[5][6] Dysregulation of the JAK3-STAT pathway is a key factor in numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and alopecia areata.[3][5][7] This guide provides a comprehensive framework for the preclinical evaluation of JAK3 inhibitors, detailing methodologies from initial biochemical characterization to functional cellular validation. We present field-proven protocols, explain the causality behind experimental choices, and offer insights into data interpretation to empower researchers in the development of novel immunomodulators.

Part 1: The JAK3 Signaling Axis: A Primer

The canonical JAK-STAT signaling pathway is a rapid and direct mechanism for transducing extracellular cytokine signals into a transcriptional response. The process is initiated when a cytokine, such as IL-2, binds to its receptor complex on the surface of a lymphocyte.[3] This binding event induces dimerization of the receptor chains, bringing the associated JAK3 and JAK1 kinases into close proximity.[1] This proximity facilitates their trans-phosphorylation and activation.

The activated JAKs then create docking sites by phosphorylating specific tyrosine residues on the receptor's cytoplasmic tail.[8] These phosphotyrosine sites recruit Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5 in the case of γc cytokines.[9] Once docked, STAT5 is phosphorylated by the activated JAKs. This phosphorylation event causes STAT5 proteins to dissociate from the receptor, form homodimers, and translocate into the nucleus.[8] Within the nucleus, these STAT5 dimers bind to specific DNA sequences to regulate the transcription of genes essential for immune cell activation, proliferation, and survival.[3][6] Selective inhibition of JAK3 disrupts this entire cascade, thereby dampening the inflammatory response driven by γc cytokines.[8]

JAK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor γc Receptor Complex JAK3_active Active p-JAK3 receptor->JAK3_active 2. Activation JAK1_active Active p-JAK1 receptor->JAK1_active JAK3_inactive Inactive JAK3 JAK3_inactive->JAK3_active JAK1_inactive Inactive JAK1 JAK1_inactive->JAK1_active STAT5_inactive STAT5 STAT5_p p-STAT5 STAT5_inactive->STAT5_p JAK3_active->STAT5_p 3. STAT5 Phosphorylation STAT5_dimer p-STAT5 Dimer STAT5_p->STAT5_dimer 4. Dimerization STAT5_dimer_nuc p-STAT5 Dimer STAT5_dimer->STAT5_dimer_nuc 5. Nuclear Translocation DNA Target Gene DNA STAT5_dimer_nuc->DNA 6. DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Cytokine Cytokine (e.g., IL-2) Cytokine->receptor 1. Binding Inhibitor JAK3 Inhibitor Inhibitor->JAK3_active Blocks ATP Binding Assay_Workflow cluster_biochem Biochemical Assay cluster_cellular Cellular Assays cluster_western Western Blot cluster_flow Flow Cytometry b1 Plate Compound b2 Add JAK3 Enzyme + Substrate b1->b2 b3 Add ATP (Initiate Reaction) b2->b3 b4 Detect ADP (Luminescence) b3->b4 b5 Calculate IC50 b4->b5 c1 1. Culture & Starve Cells c2 2. Pre-treat with Inhibitor c1->c2 c3 3. Stimulate with Cytokine (e.g., IL-2) c2->c3 c4 4. Lyse or Fix/Permeabilize c3->c4 c5a SDS-PAGE c4->c5a c5b Stain with anti-pSTAT5 & Cell Surface Abs c4->c5b c6a Transfer to Membrane c5a->c6a c7a Probe with anti-pSTAT5 Ab c6a->c7a c8a Image Bands c7a->c8a c6b Acquire on Cytometer c5b->c6b c7b Analyze MFI c6b->c7b

Caption: A generalized workflow comparing biochemical and cellular assays for evaluating JAK3 inhibitors.

Protocol 3.1: Western Blot for Phospho-STAT5 Inhibition

Materials:

  • Human T-cells or NK-92 cell line

  • RPMI-1640 medium + 10% FBS

  • Recombinant human IL-2

  • Test compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors [10]* BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-phospho-STAT5 (pY694) and Rabbit anti-total-STAT5 [9][11]* HRP-conjugated anti-rabbit secondary antibody [12]* SDS-PAGE gels, PVDF membranes, and Western blotting equipment

  • ECL substrate [10] Methodology:

  • Cell Culture & Starvation: Culture cells to a density of ~1x10⁶ cells/mL. Wash cells twice with PBS and resuspend in cytokine-free medium for 4-6 hours.

  • Inhibitor Treatment: Aliquot cells into tubes. Pre-treat with serial dilutions of the test compound or vehicle (DMSO) for 1 hour at 37°C.

  • Stimulation: Add IL-2 (final concentration 10-20 ng/mL) to all tubes except the unstimulated control. Incubate for 15 minutes at 37°C. [9][13]4. Lysis: Immediately stop the reaction by pelleting cells at 4°C and lysing with ice-cold RIPA buffer. [10]5. Protein Quantification: Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE & Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane. [14][10]7. Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour. [14] * Incubate with the anti-pSTAT5 primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. [12]8. Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system. [10]9. Re-probing: Strip the membrane and re-probe with the anti-total-STAT5 antibody to confirm equal protein loading.

Protocol 3.2: Flow Cytometry for Phospho-STAT5 Inhibition

This protocol is adapted for human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque for PBMC isolation

  • RPMI-1640 medium + 10% FBS

  • Recombinant human IL-7 or IL-2

  • Test compound

  • BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III [15]* Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, and anti-phospho-STAT5 (pY694) (e.g., Alexa Fluor 647 clone 47) [16][13]* FACS tubes and a flow cytometer

Methodology:

  • Cell Isolation & Starvation: Isolate PBMCs from whole blood. Resuspend cells at 2-5x10⁶ cells/mL in RPMI and rest for at least 2 hours at 37°C. [17]2. Inhibitor Treatment: Aliquot 1x10⁶ cells per FACS tube. Pre-treat with the test compound or vehicle for 1 hour at 37°C.

  • Stimulation: Add IL-7 (final concentration 25 ng/mL) and incubate for exactly 15 minutes in a 37°C water bath. [17]4. Fixation: Immediately stop the stimulation by adding pre-warmed BD Phosflow™ Lyse/Fix Buffer. Incubate for 10 minutes at 37°C.

  • Permeabilization: Pellet the fixed cells and wash. Resuspend the pellet by vortexing and add ice-cold Perm Buffer III. Incubate on ice for 30 minutes. [15]6. Staining: Wash the permeabilized cells twice with FACS buffer (PBS + 2% FBS). Add the antibody cocktail (anti-CD4, anti-CD8, anti-pSTAT5) and incubate for 30-60 minutes at room temperature in the dark. [16][13]7. Acquisition: Wash cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis: Gate on lymphocyte populations (e.g., CD4+ T-cells). Determine the Median Fluorescence Intensity (MFI) of the pSTAT5 signal for each sample. Calculate the percent inhibition based on the MFI relative to the stimulated vehicle control.

Assay TypePrimary ReadoutThroughputKey Advantage
Western Blot Band IntensityLowSimple setup, confirms protein size
Flow Cytometry Median Fluorescence Intensity (MFI)HighSingle-cell resolution, quantitative, multiplexing
Reporter Assay Luminescence/FluorescenceHighMeasures transcriptional activation
Proliferation Assay Cell Viability (ATP levels)HighMeasures ultimate functional outcome
Table 2: Comparison of common cell-based assays for JAK3 inhibitor characterization.

Part 4: In Vivo Evaluation

The ultimate test of a JAK3 inhibitor's therapeutic potential is its efficacy in a relevant animal model of autoimmune disease.

Application Note 4.1: Preclinical Models of Autoimmune Disease

Causality Behind Experimental Choices:

  • Model Selection: The collagen-induced arthritis (CIA) model in rats or mice is a widely used and well-characterized model for rheumatoid arthritis. [18]It shares many pathological features with the human disease, including synovitis and joint destruction.

  • Efficacy Readouts: Efficacy is typically assessed by monitoring clinical signs such as paw swelling and arthritis scores. Histopathological analysis of the joints at the end of the study provides a definitive measure of inflammation and tissue damage.

  • Pharmacodynamic (PD) Markers: To confirm the inhibitor is engaging its target in vivo, pSTAT5 levels can be measured in immune cells isolated from the blood or spleen of treated animals following an ex vivo cytokine challenge. This links the drug's pharmacokinetic (PK) profile to its biological effect. Selective JAK3 inhibition has been shown to be sufficient to block inflammation in a rat CIA model while sparing hematopoiesis, a key advantage over less selective JAK inhibitors. [18][19]

Conclusion

The development of selective JAK3 inhibitors represents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. [4][20]A rigorous and systematic evaluation of these compounds is paramount to their successful translation to the clinic. The multi-tiered approach described here—progressing from precise biochemical assays to robust cellular characterization and finally to in vivo efficacy models—provides a self-validating framework for researchers. By understanding the causality behind each experimental step and employing the appropriate quantitative methodologies, scientists can confidently identify and advance novel immunomodulators targeting the JAK3 pathway.

References

  • Janus kinase 3 inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]

  • The Role of Janus Kinase (JAK)-3 in Regulating Toll-Like Receptor-Mediated Inflammatory Cytokine Production in Innate Immune Cells. (2013). NIH. [Link]

  • Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines in T cells. (2022). Protocols.io. [Link]

  • What are JAK3 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Intracellular Staining for Phosphorylated STAT4 and STAT5 in Mouse Splenocytes. (n.d.). Jove. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2021). PMC - PubMed Central. [Link]

  • JAK3 Inhibitors in the Treatment of Autoimmune Disease. (2021). BellBrook Labs. [Link]

  • Evaluation of JAK3 Biology in Autoimmune Disease Using a Highly Selective, Irreversible JAK3 Inhibitor. (2017). PubMed. [Link]

  • What are JAK inhibitors and how do they work? (2025). Drugs.com. [Link]

  • Janus kinase inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]

  • Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. (2012). Nature. [Link]

  • New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia. (2023). NIH. [Link]

  • Janus kinases in immune cell signaling. (2011). PMC - PubMed Central - NIH. [Link]

  • The role of JAK-3 in regulating TLR-mediated inflammatory cytokine production in innate immune cells. (2013). PubMed. [Link]

  • JAK3 inhibitors for the treatment of inflammatory and autoimmune diseases: a patent review (2016-present). (2022). PubMed. [Link]

  • JAK3 (Janus Kinase 3) Assay Kit 79521 from BPS Bioscience, Inc. (2025). Biocompare.com. [Link]

  • (PDF) The Role of JAK-3 in Regulating TLR-Mediated Inflammatory Cytokine Production in Innate Immune Cells. (2025). ResearchGate. [Link]

  • FDA-Approved JAK Inhibitors. (2025). National Alopecia Areata Foundation | NAAF. [Link]

  • JAK3 inhibitors for the treatment of inflammatory and autoimmune diseases: a patent review (2016–present). (2022). Taylor & Francis Online. [Link]

  • Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation. (2018). Frontiers. [Link]

  • Flow Cytometric Analysis of STAT Phosphorylation. (2013). Springer Nature Experiments. [Link]

  • JAK Inhibitors: Uses, Types, Side Effects, and More. (2025). Verywell Health. [Link]

  • JAK3 (Janus Kinase 3) Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Which JAK inhibitors are approved in the U.S? (2025). Drugs.com. [Link]

  • Generation of a chemical genetic model for JAK3. (2013). PMC - PubMed Central. [Link]

  • JAK3 Activity Assay | Inhibitor Screening Application. (n.d.). BellBrook Labs. [Link]

  • In vitro JAK kinase activity and inhibition assays. (2013). PubMed - NIH. [Link]

  • Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio. (2018). PMC - PubMed Central. [Link]

  • Western Blot Protocol. (n.d.). OriGene Technologies Inc. [Link]

  • Selective inhibitors of the Janus Kinase Jak3 – are they effective? (2025). ResearchGate. [Link]

  • Selective JAK3 inhibitor Z583 treatment alleviated CIA in mice. (A)... (n.d.). ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for the Antibacterial Screening of Novel Pyrrolo-Pyridine Derivatives

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery. Introduction: The Pressing Need for Novel Antibacterial Agents and the Promise of Pyrrolo-Pyridine Scaffolds The r...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: The Pressing Need for Novel Antibacterial Agents and the Promise of Pyrrolo-Pyridine Scaffolds

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new classes of antibiotics.[1][2][3] Pyrrolo-pyridines, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their structural versatility and diverse biological activities.[3][4][5] Several derivatives of related pyrrolopyrimidine structures have demonstrated significant antibacterial, antifungal, and antiviral properties.[3][6] This document provides a comprehensive guide for the initial antibacterial screening of novel pyrrolo-pyridine derivatives, offering detailed protocols and the scientific rationale behind the experimental design.

The structural similarity of some pyrrolo-pyridine derivatives to quinolone antibiotics, a major class of antibacterials, provides a compelling starting point for investigating their mechanism of action.[7][8][9] Quinolones function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[8][9][10][11] This inhibition leads to the fragmentation of the bacterial chromosome and ultimately cell death.[10][11] While the precise mechanism of novel pyrrolo-pyridine derivatives must be determined experimentally, this known pathway offers a valuable framework for initial mechanistic hypotheses.

This application note will detail two fundamental and widely accepted methods for preliminary antibacterial screening: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the Disk Diffusion Assay for a qualitative assessment of antibacterial activity.[12][13][14] Adherence to standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is emphasized to ensure data reproducibility and comparability.[15][16][17]

Core Principles of Antibacterial Susceptibility Testing

The primary goal of antibacterial susceptibility testing is to determine the effectiveness of a compound against a specific microorganism. This is typically quantified by two key parameters:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19][20][21]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[22][23][24][25]

A low MIC value indicates that a small amount of the compound is needed to inhibit bacterial growth, suggesting high potency. The relationship between the MIC and MBC is also informative; an MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal (killing) activity, while a higher ratio suggests bacteriostatic (growth-inhibiting) activity.[22][26]

Experimental Workflow for Antibacterial Screening

The following diagram illustrates the general workflow for the antibacterial screening of novel pyrrolo-pyridine derivatives.

Antibacterial_Screening_Workflow cluster_prep Preparation cluster_assays Primary Screening Assays cluster_secondary_assays Secondary Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Stock Solutions of Pyrrolo-Pyridine Derivatives MIC_Assay Broth Microdilution Assay (Determine MIC) Compound_Prep->MIC_Assay Disk_Diffusion Disk Diffusion Assay (Qualitative Assessment) Compound_Prep->Disk_Diffusion Culture_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Culture_Prep->MIC_Assay Culture_Prep->Disk_Diffusion MBC_Assay MBC Determination (from MIC plate) MIC_Assay->MBC_Assay Data_Analysis Analyze Zone of Inhibition, Determine MIC & MBC Values Disk_Diffusion->Data_Analysis MBC_Assay->Data_Analysis Interpretation Interpret Results: Susceptible, Intermediate, or Resistant (using CLSI breakpoints where applicable) Data_Analysis->Interpretation

Caption: Overall workflow for antibacterial screening of novel compounds.

Detailed Protocols

Protocol 1: Broth Microdilution for MIC and MBC Determination

This protocol is adapted from the CLSI guidelines and is a robust method for quantifying the antimicrobial activity of novel compounds.[17][21][27]

Materials:

  • Novel pyrrolo-pyridine derivatives

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35 ± 2°C)

Procedure:

Part A: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Compound Stock Solutions: Dissolve the pyrrolo-pyridine derivatives in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not exceed a level that affects bacterial growth (typically ≤1%).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an MHA plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[22]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[22]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[21]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18][19] For some bacteriostatic compounds, pinpoint growth at the bottom of the well may be disregarded.[19]

Part B: Minimum Bactericidal Concentration (MBC) Assay

  • Subculturing: From the wells that show no visible growth in the MIC assay (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[22]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[23][24]

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative method that is useful for rapid screening of multiple compounds.[13][14][28]

Materials:

  • Novel pyrrolo-pyridine derivatives

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains of interest

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Forceps

  • Incubator (35 ± 2°C)

  • Ruler or calipers

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of MHA Plate:

    • Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing the swab against the inside of the tube.[28]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[28][29]

  • Preparation and Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the pyrrolo-pyridine derivative solution.

    • Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring firm contact with the agar surface.[29]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.[30]

    • The size of the zone of inhibition is proportional to the susceptibility of the bacteria to the compound.[13] The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts provided by organizations like CLSI, if available for the specific antibiotic class.[13][20][31] For novel compounds, the zone diameter provides a qualitative measure of antibacterial activity.

Data Presentation and Interpretation

Quantitative data from the MIC and MBC assays should be summarized in a clear and organized table.

Table 1: Representative MIC and MBC Data for Novel Pyrrolo-Pyridine Derivatives

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
PYP-001S. aureus ATCC 292138162Bactericidal
PYP-001E. coli ATCC 2592232>128>4Bacteriostatic
PYP-002S. aureus ATCC 2921316322Bactericidal
PYP-002E. coli ATCC 2592264>128>2Bacteriostatic
CiprofloxacinS. aureus ATCC 292130.512Bactericidal
CiprofloxacinE. coli ATCC 259220.0150.032Bactericidal

Interpretation of Results:

  • MIC: A lower MIC value indicates greater potency of the compound.

  • MBC/MIC Ratio: This ratio helps to differentiate between bactericidal and bacteriostatic effects. An MBC/MIC ratio ≤ 4 is generally indicative of bactericidal activity.[22][26]

  • Disk Diffusion: A larger zone of inhibition suggests greater susceptibility of the microorganism to the compound.

Safety and Handling Precautions

Working with bacterial pathogens and novel chemical entities requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling bacterial cultures and chemical compounds.[32][33][34]

  • Aseptic Technique: All procedures involving microbial cultures must be performed using sterile techniques to prevent contamination.[34]

  • Disinfection: Disinfect work surfaces with an appropriate disinfectant (e.g., 70% ethanol or 10% bleach solution) before and after work.[32][35]

  • Waste Disposal: All contaminated materials (e.g., culture plates, pipette tips, gloves) must be decontaminated, typically by autoclaving, before disposal in designated biohazard waste containers.[32][35][36]

  • Chemical Safety: Handle novel pyrrolo-pyridine derivatives with care. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial antibacterial screening of novel pyrrolo-pyridine derivatives. The determination of MIC and MBC values, along with qualitative assessment via the disk diffusion assay, allows for the identification of promising lead compounds.

Further investigation of active compounds should include:

  • Spectrum of Activity: Testing against a broader panel of clinically relevant and resistant bacterial strains.

  • Mechanism of Action Studies: Investigating the molecular target of the novel compounds, potentially starting with assays for DNA gyrase and topoisomerase IV inhibition.

  • Toxicity and Cytotoxicity Assays: Evaluating the effect of the compounds on mammalian cell lines to assess their potential for therapeutic use.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of the most active compounds to optimize their antibacterial potency and pharmacokinetic properties.

By following a systematic and rigorous screening cascade, researchers can effectively evaluate the potential of novel pyrrolo-pyridine derivatives as a new class of antibacterial agents to combat the growing threat of antimicrobial resistance.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia. (2024). Quinolone antibiotic. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanism of action of and resistance to quinolones. Journal of Antimicrobial Chemotherapy, 69(8), 2046–2053. [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

  • Veselov, M. S., et al. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 23(4), 931–939. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Veselov, M. S., et al. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 23(4), 931–939. [Link]

  • Wójcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3192. [Link]

  • American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Guo, X., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(15), 19356–19371. [Link]

  • Wikipedia. (2024). Minimum bactericidal concentration. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. [Link]

  • Guo, X., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. [Link]

  • Brotz-Oesterhelt, H., & Sass, P. (2012). Screening Strategies to Identify New Antibiotics. Current Drug Targets, 13(3), 309–324. [Link]

  • Witeska, M., & Kulesza, K. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 948. [Link]

  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(11), lxad275. [Link]

  • IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Microbiology International. (n.d.). Broth Microdilution. [Link]

  • Auctores Publishing. (2018). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • Carolina Biological Supply Company. (2020). 12 Safe Practices for the Microbiology Laboratory. Carolina Knowledge Center. [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Wang, Y., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Organic & Biomolecular Chemistry. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1999–2002. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79–83. [Link]

  • Science Buddies. (n.d.). Microorganisms Safety Guide. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • American Society for Microbiology. (2013). Biosafety Guidelines for Handling Microorganisms in the Teaching Laboratory: Development and Rationale. Journal of Microbiology & Biology Education, 14(1), 78–83. [Link]

  • National Science Teaching Association. (2016). TIPS FOR THE SAFER HANDLING OF MICROORGANISMS IN THE SCIENCE LABORATORY. [Link]

  • Biology LibreTexts. (2021). 1.1: Safety Procedures for the Microbiology Laboratory. [Link]

  • Das, C., et al. (2015). A Low-Cost, Hands-on Module to Characterize Antimicrobial Compounds Using an Interdisciplinary, Biophysical Approach. PLoS Biology, 13(1), e1002044. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support center for the synthesis of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter.

I. Overview of the Synthetic Strategy

The synthesis of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves a multi-step process. A plausible and common route begins with the construction of the 5-fluoro-7-azaindole core, followed by the protection of the pyrrole nitrogen with a benzenesulfonyl group. Each of these stages presents unique challenges that can impact the overall yield and purity of the final product.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.

Part A: Synthesis of the 5-Fluoro-7-azaindole Core

The initial and crucial phase of the synthesis is the formation of the 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole) core. Various synthetic routes exist, often involving cyclization reactions.

Question 1: I am observing low yields in the synthesis of the 5-fluoro-7-azaindole core. What are the likely causes and how can I improve the yield?

Answer: Low yields in the formation of the 7-azaindole core are a frequent issue and can stem from several factors, including incomplete reaction, side product formation, and challenges in purification.

  • Causality: The synthesis of the 7-azaindole skeleton can be sensitive to reaction conditions. For instance, in a Chichibabin-like cyclization, the choice of base and reaction temperature is critical for efficient ring closure. The presence of the electron-withdrawing fluorine atom can also influence the reactivity of the pyridine ring.[1][2]

  • Troubleshooting & Optimization:

    • Reagent Purity: Ensure all starting materials and solvents are of high purity and anhydrous, as moisture can quench strong bases and interfere with the reaction.

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) are often employed. The counterion can also influence selectivity between different products.[2]

    • Temperature Control: Maintain strict temperature control, especially during the addition of reagents. Running the reaction at the optimal temperature for the specific cyclization method is crucial.

    • Inert Atmosphere: Conduct the reaction under a completely inert atmosphere (e.g., argon or nitrogen) to prevent degradation of reagents and intermediates.

Question 2: I am struggling with the purification of the 5-fluoro-7-azaindole. What are the recommended methods?

Answer: The purification of azaindole derivatives can be challenging due to their polarity and potential for hydrogen bonding.

  • Causality: The nitrogen atoms in the 7-azaindole core can interact with silica gel, leading to tailing and poor separation during column chromatography. The product may also be sensitive to acidic or basic conditions.

  • Troubleshooting & Optimization:

    • Column Chromatography:

      • Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine (typically 1-2% in the eluent), to minimize tailing.

      • Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective.

    • Crystallization: If the crude product is sufficiently pure, crystallization can be an excellent purification method. Experiment with different solvent systems to find one that provides good quality crystals.

    • Acid-Base Extraction: An acid-base workup can sometimes be used to remove non-basic impurities, but care must be taken as the product itself has basic sites.

Part B: N-Benzenesulfonylation of 5-Fluoro-7-azaindole

The second key step is the protection of the pyrrole nitrogen with a benzenesulfonyl group. This reaction is typically an electrophilic substitution on the nitrogen atom.

Question 3: My N-benzenesulfonylation reaction is incomplete, and I observe unreacted starting material. How can I drive the reaction to completion?

Answer: Incomplete sulfonylation is a common hurdle. The nucleophilicity of the pyrrole nitrogen in 7-azaindole is reduced by the electron-withdrawing nature of the pyridine ring, making the reaction more challenging than with simple indoles.

  • Causality: The reaction requires a sufficiently strong base to deprotonate the pyrrole nitrogen, generating a nucleophilic anion that then reacts with benzenesulfonyl chloride. Incomplete deprotonation or a less reactive electrophile can lead to an incomplete reaction.

  • Troubleshooting & Optimization:

    • Base and Solvent Selection:

      • A strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is commonly used.

      • Ensure the NaH is fresh and reactive.

    • Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can often increase the reaction rate and drive it to completion. Monitor the reaction by TLC or LC-MS to avoid decomposition.

    • Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of both the base and benzenesulfonyl chloride can help to consume all of the starting material.

ParameterRecommendationRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that effectively deprotonates the pyrrole nitrogen.
Solvent Anhydrous DMF or THFAprotic polar solvents that solubilize the reactants and facilitate the reaction.
Temperature Room Temperature to 50 °CBalances reaction rate with potential for side reactions or decomposition.
Stoichiometry 1.1-1.2 eq. of Base and Benzenesulfonyl ChlorideHelps to ensure complete conversion of the starting material.

Question 4: I am observing the formation of a significant side product during the N-benzenesulfonylation. What could it be and how can I prevent it?

Answer: A common side product is the C3-sulfonylated regioisomer.

  • Causality: While N-sulfonylation is generally favored, under certain conditions, electrophilic attack can occur at the electron-rich C3 position of the pyrrole ring.

  • Troubleshooting & Optimization:

    • Order of Addition: Add the base to the solution of 5-fluoro-7-azaindole first to ensure complete deprotonation of the nitrogen before adding the benzenesulfonyl chloride. This maximizes the concentration of the N-anion and favors N-sulfonylation.

    • Low Temperature Addition: Add the benzenesulfonyl chloride slowly at a low temperature (e.g., 0 °C) to control the reaction and improve selectivity.

N-Sulfonylation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Incomplete Deprotonation start->cause1 cause2 Side Product Formation (C3-Sulfonylation) start->cause2 cause3 Decomposition of Reagents start->cause3 solution1 Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions cause1->solution1 solution2 Optimize Order of Addition: 1. Add Base to Azaindole 2. Add Sulfonyl Chloride cause2->solution2 solution3 Control Temperature (Low Temp Addition) cause2->solution3 solution4 Use Fresh Reagents cause3->solution4 end_node Optimized Yield solution1->end_node solution2->end_node solution3->end_node solution4->end_node Experimental_Workflow start Start: 5-fluoro-7-azaindole step1 1. Dissolve in Anhydrous DMF/THF 2. Add NaH at 0°C start->step1 step2 Stir at RT (Deprotonation) step1->step2 step3 Cool to 0°C Add Benzenesulfonyl Chloride step2->step3 step4 Stir at RT (Monitor Reaction) step3->step4 step5 Quench with Water/NH4Cl(aq) step4->step5 step6 Aqueous Workup (Extraction, Washing, Drying) step5->step6 step7 Purification (Column Chromatography) step6->step7 end_node Final Product: 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine step7->end_node

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in the Nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support center for the nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this cr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine is resulting in a very low yield of the desired product. What are the most probable causes?

Answer: Low yields in the nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine can stem from several factors, primarily related to the inherent reactivity of the 7-azaindole scaffold and the reaction conditions. The most common culprits include:

  • Acid-Catalyzed Polymerization: The pyrrole ring of the 7-azaindole system is electron-rich and highly susceptible to polymerization under strongly acidic conditions, such as those typically used for nitration (e.g., HNO₃/H₂SO₄). This often results in the formation of insoluble, dark-colored tars.[1]

  • Formation of Multiple Regioisomers: The 4-Fluoro-1H-pyrrolo[2,3-b]pyridine ring has several positions susceptible to electrophilic attack. The interplay between the electron-donating pyrrole nitrogen and the electron-withdrawing fluorine atom and pyridine nitrogen can lead to a mixture of mono-nitrated products, reducing the yield of the desired isomer.

  • Over-Nitration: The reaction conditions might be too harsh, leading to the formation of di- or even tri-nitrated byproducts.

  • Substrate Instability: The starting material itself might be unstable under the reaction conditions, leading to degradation.

  • Inappropriate Nitrating Agent: The chosen nitrating agent may not be suitable for this specific substrate, leading to poor conversion or decomposition.

Question 2: I am observing the formation of a dark, insoluble tar in my reaction mixture. How can I prevent this?

Answer: The formation of a dark, insoluble tar is a strong indication of acid-catalyzed polymerization of the indole nucleus.[1] To mitigate this, consider the following strategies:

  • Lowering the Reaction Temperature: Perform the reaction at a significantly lower temperature (e.g., -20 °C to 0 °C) to reduce the rate of polymerization.

  • Using Milder Nitrating Agents: Instead of the aggressive HNO₃/H₂SO₄ mixture, opt for milder nitrating agents that do not require strongly acidic conditions. Some alternatives are detailed in the table below.

  • Employing a Protecting Group: Protecting the pyrrole nitrogen with an electron-withdrawing group can decrease the electron density of the pyrrole ring, making it less prone to polymerization. Common protecting groups for indoles and azaindoles include tosyl (Ts), benzenesulfonyl (Bs), and tert-butyloxycarbonyl (Boc).

Question 3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity of the nitration?

Answer: Achieving high regioselectivity in the nitration of substituted 7-azaindoles is a common challenge. The position of nitration is influenced by a combination of electronic and steric factors. The fluorine atom at the 4-position is an ortho-, para-director, while the pyrrole nitrogen directs electrophiles to the 3-position. The pyridine nitrogen deactivates the pyridine ring towards electrophilic substitution.

Here's a logical workflow to improve regioselectivity:

G start Low Regioselectivity Observed protect Consider N-Protection of Pyrrole Ring (e.g., Boc, Ts) start->protect To reduce pyrrole reactivity reagent Select Milder Nitrating Agent start->reagent To alter electrophile reactivity protect->reagent conditions Optimize Reaction Conditions (Temperature, Solvent) reagent->conditions analysis Analyze Product Mixture (NMR, HPLC) conditions->analysis separation Develop Purification Strategy (Crystallization, Chromatography) analysis->separation If mixture persists deprotection Deprotection of N-Protected Product separation->deprotection If N-protected final_product Pure Regioisomer separation->final_product If not N-protected deprotection->final_product G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack cluster_2 Rearomatization HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium ion) Protonated_HNO3->NO2+ - H₂O H2O H₂O Substrate 4-Fluoro-1H-pyrrolo[2,3-b]pyridine Sigma_Complex Sigma Complex (Carbocation Intermediate) Substrate->Sigma_Complex + NO₂⁺ Product Nitrated Product Sigma_Complex->Product - H⁺ H+ H⁺

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of Pyrrolo[2,3-b]pyridine Derivatives

Welcome to the technical support center for researchers working with pyrrolo[2,3-b]pyridine derivatives. This scaffold, also known as 7-azaindole, is a cornerstone in modern medicinal chemistry, particularly in the devel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with pyrrolo[2,3-b]pyridine derivatives. This scaffold, also known as 7-azaindole, is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, the planar, aromatic, and often lipophilic nature of these molecules frequently leads to poor aqueous solubility, a significant hurdle for generating reliable in vitro assay data.[3][4]

This guide is designed to provide you with a comprehensive set of troubleshooting strategies and practical protocols to overcome these solubility challenges. We will move beyond simple solvent suggestions to explain the underlying physicochemical principles, empowering you to make informed decisions for your specific compound and assay system.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered by researchers.

Q1: My pyrrolo[2,3-b]pyridine derivative, dissolved in DMSO, precipitates the moment I add it to my aqueous assay buffer. What is happening?

A: This is the most common manifestation of poor aqueous solubility. While your compound may be highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), this does not guarantee its solubility in a predominantly aqueous environment.[5] When a small volume of your concentrated DMSO stock is introduced to the large volume of buffer, the solvent environment changes dramatically and abruptly. The compound, now in an environment it is not soluble in, crashes out of solution. This is an issue of exceeding the compound's kinetic solubility .[5][6]

Q2: What is the maximum final concentration of DMSO I should use in my assay?

A: While there is no single rule for all assay types, a final DMSO concentration between 0.5% and 1% is a widely accepted industry standard.[5] It is critical to understand that even at these low concentrations, DMSO is not inert. It can have direct effects on cell viability, enzyme activity, and even gene expression, which could confound your results.[7][8][9][10] Therefore, the best practice is to use the lowest concentration of DMSO that maintains compound solubility and to keep this concentration consistent across all experimental wells, including vehicle controls.[5][7]

Q3: I am observing inconsistent results or lower-than-expected potency in my assay. Could this be a solubility issue?

A: Absolutely. If a compound precipitates, the actual concentration of the soluble, biologically available molecule in your assay is much lower than the nominal concentration you calculated.[6][11] This can lead to a significant underestimation of potency (e.g., an artificially high IC50 value) and poor reproducibility. Any precipitate can also interfere with optical assay readouts (e.g., absorbance, fluorescence, luminescence) by scattering light.

Q4: How should I properly prepare my initial stock solution in DMSO?

A: Proper stock solution preparation is fundamental to reliable data.[12]

  • Use high-quality, anhydrous DMSO to prevent compound degradation from absorbed water.

  • Weigh the compound accurately using a calibrated analytical balance.[13]

  • Add the solvent and ensure complete dissolution. Gentle warming (e.g., to 37°C) or sonication in a water bath can aid in dissolving stubborn compounds.[6] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Store the stock solution appropriately. Many compounds are stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.

Troubleshooting Guide: From Precipitation to Solution

This section provides a systematic approach to diagnosing and solving solubility problems.

Problem 1: Immediate Precipitation in Aqueous Buffer

Your compound is soluble in 100% DMSO but crashes out upon dilution into your assay buffer.

  • Determine the Maximum Soluble Concentration: Before proceeding with extensive optimization, you must determine the upper solubility limit of your compound in the final assay buffer. This establishes a working concentration range for your experiments. (See Protocol 2 ).

  • Optimize the Dilution Protocol: The way you mix can matter. Instead of adding the DMSO stock directly into the final buffer volume, try a stepwise dilution.[6] For example, dilute the DMSO stock 1:10 in buffer, vortex, and then add this intermediate dilution to the final volume. Adding the compound stock to the vortexing buffer can also aid in rapid dispersion and prevent localized high concentrations that initiate precipitation.[6]

If the above steps are insufficient, you must modify the formulation. The following strategies are presented in order of increasing complexity.

G Start Compound Precipitates in Assay Buffer Check_DMSO Is final DMSO concentration <= 1%? Start->Check_DMSO CoSolvent Strategy 1: Use Co-solvents (e.g., PEG400, Ethanol) Check_DMSO->CoSolvent Yes Check_Ionizable Is the compound ionizable (basic)? CoSolvent->Check_Ionizable Still Precipitates Soluble Compound Soluble CoSolvent->Soluble pH_Mod Strategy 2: pH Modification (for ionizable compounds) Cyclodextrin Strategy 3: Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) pH_Mod->Cyclodextrin Still Precipitates or pH incompatible pH_Mod->Soluble Advanced Strategy 4: Advanced Formulations (Surfactants, Nanosuspensions) Cyclodextrin->Advanced Still Precipitates Cyclodextrin->Soluble Advanced->Soluble Check_Ionizable->pH_Mod Yes Check_Ionizable->Cyclodextrin No

Caption: Decision workflow for selecting a solubility enhancement strategy.

Strategy 1: Co-solvent Systems

Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds.[14]

  • Why it works: They reduce the overall polarity of the aqueous solvent system, making it more favorable for your compound to remain dissolved.

  • Common Co-solvents: Polyethylene Glycols (especially PEG300/400), ethanol, propylene glycol.[14][15]

  • How to implement: Prepare your assay buffer with a small percentage (e.g., 1-5%) of the co-solvent. Then, test your compound's solubility in this new buffer system.

  • Causality & Trustworthiness: Always run a vehicle control with the same co-solvent concentration to ensure it doesn't affect your assay readout.[7][16] Different cell lines and enzymes have varying tolerances to different solvents.[17] For example, acetonitrile has been shown to be relatively inert for many drug-metabolizing enzymes at concentrations of 1% or less.[16]

Co-solventTypical Final Conc.AdvantagesDisadvantages
DMSO 0.1 - 1%Excellent solubilizing power for diverse compounds.[18]Can be cytotoxic or interfere with assays at >1%.[7][19]
Ethanol 0.1 - 2%Biocompatible at low concentrations.Can affect some cellular processes; more volatile.[7][15]
PEG 400 1 - 5%Low toxicity, often used in in vivo formulations.[14]More viscous; may not be as potent a solvent as DMSO.
Strategy 2: pH Modification

This is a highly effective strategy for compounds with ionizable functional groups.

  • Why it works: The pyrrolo[2,3-b]pyridine scaffold contains basic nitrogen atoms.[6] By lowering the pH of the buffer (e.g., from 7.4 to 6.5), you can protonate these nitrogens. The resulting cationic salt form of your compound is typically much more water-soluble than the neutral form.[20][21]

  • How to implement: Prepare a series of buffers at different pH values (e.g., 7.4, 7.0, 6.8, 6.5) and test your compound's solubility in each. (See Protocol 3 ).

  • Causality & Trustworthiness: This method is only effective if your compound has a pKa in a relevant range. Crucially, you must verify that your biological target (enzyme, cell line) is not sensitive to the pH change. The Henderson-Hasselbalch equation can be used for a theoretical prediction, but experimental confirmation is essential as buffer components can influence the actual solubility profile.[21][22]

Strategy 3: Use of Excipients (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides that act as molecular encapsulating agents.[23]

  • Why it works: They have a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble pyrrolo[2,3-b]pyridine derivative can partition into this nonpolar cavity, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[24][25]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their high solubility and safety profiles.[26][27] SBE-β-CD is particularly effective for nitrogen-containing heterocyclic compounds.[26]

  • How to implement: Prepare a stock solution of the cyclodextrin (e.g., 10-100 mM) in your assay buffer. Add your DMSO stock to this cyclodextrin-containing buffer. Gentle heating or vortexing can facilitate complex formation.

  • Causality & Trustworthiness: Cyclodextrins are generally well-tolerated in in vitro assays and have been shown to have minimal interference.[7][10] This method increases the apparent solubility by lowering the concentration of free compound in solution at any given moment.[28]

G cluster_0 Aqueous Environment Drug Poorly Soluble Pyrrolopyridine Derivative Complex Soluble Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Core) CD->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution (10 mM in DMSO)

This protocol is for preparing a standard 10 mM stock solution. Adjust mass and volume as needed for different concentrations or molecular weights.

  • Calculate Mass: For a hypothetical pyrrolo[2,3-b]pyridine derivative with a molecular weight (MW) of 250.0 g/mol :

    • Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L (1 mL) * 250.0 g/mol * 1000 mg/g = 2.5 mg

  • Weigh Compound: Accurately weigh 2.5 mg of the compound into a sterile, conical-bottom microcentrifuge tube.

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Solubilize: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes. Gentle warming to 37°C can also be used.[6]

  • Confirm Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Determining Maximum Soluble Concentration (Kinetic Solubility Assay)

This protocol uses visual inspection to estimate the solubility limit of your compound in the final assay buffer. For more quantitative data, nephelometry can be used to measure light scattering from precipitated particles.[5]

  • Prepare Co-solvent Buffers (if applicable): Prepare your assay buffer containing a range of final DMSO concentrations (e.g., 0.5%, 1.0%, 2.0%).

  • Prepare Compound Stock: Use a concentrated stock solution of your compound in 100% DMSO (e.g., 10 or 20 mM).

  • Serial Dilution: In a clear 96-well plate, perform a 2-fold serial dilution of your compound stock into the assay buffer.

    • Example: To test up to 100 µM in 1% final DMSO, add 2 µL of 10 mM stock to 198 µL of buffer. Vortex/mix well. Transfer 100 µL of this solution to an adjacent well containing 100 µL of buffer, and repeat across the plate.

  • Incubation: Incubate the plate under the same conditions as your planned experiment (e.g., room temperature or 37°C) for a duration matching your experiment's endpoint (e.g., 1-2 hours).[29]

  • Observation: Visually inspect each well against a dark background for any signs of precipitation (cloudiness, crystals, or sediment). You can also view the wells under a microscope to detect fine precipitates.[29]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear without any visible precipitate is your working maximum soluble concentration under those specific assay conditions.[29]

Protocol 3: Using pH Modification to Enhance Solubility

This protocol outlines how to test if lowering the pH of your buffer improves solubility.

  • Prepare Buffers: Prepare several batches of your assay buffer, adjusting the pH of each to a different value using dilute HCl or NaOH. For example, prepare buffers at pH 7.4, 7.0, 6.8, and 6.5. Ensure the buffering agent used (e.g., HEPES, Phosphate) is effective at the target pH.

  • Check Assay Compatibility: Before testing compound solubility, confirm that your cells or enzyme are viable and functional at the lower pH values. Run a control experiment without the compound at each pH.

  • Perform Solubility Test: Repeat the kinetic solubility assay described in Protocol 2 using the buffers at each different pH value.

  • Analyze Results: Compare the maximum soluble concentration at each pH. A significant increase in solubility at lower pH indicates that your compound is a weak base and this strategy is viable.

References
  • Hansen, M. K., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE. [Link]

  • Verheijen, M., et al. (2019). Low concentration of dimethyl sulfoxide affects the transcriptome, proteome, and DNA methylation of 3D cardiac and hepatic microtissues. Wikipedia. [Link]

  • Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. ResearchGate. [Link]

  • Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]

  • Soares, D. G., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. [Link]

  • Frank, K. J., et al. (2012). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]

  • Jánoska, Á., et al. (2026). Cyclodextrin complexation of selected tyrosine kinase inhibitors. MDPI. [Link]

  • Sharma, D., et al. (2015). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Inventi Rapid: Pharm Tech. [Link]

  • Le, T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Singh, B. N. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • FasterCapital. (Date not available). Best Practices For Stock Solutions. FasterCapital. [Link]

  • PubChem. (2024). 3H-Pyrrolo[2,3-B]pyridine. PubChem. [Link]

  • Hansen, M. K., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE. [Link]

  • Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]

  • Sun, F., et al. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Scilit. [Link]

  • Gaber, B., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. NIH. [Link]

  • Dalvie, D., et al. (2017). In Vitro Enzyme Inhibition by Organic Solvents. Drug Metabolism Letters. [Link]

  • Gali, L., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. [Link]

  • Hansen, M. K., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Perlovich, G., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • PubChem. (2025). 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. PubChem. [Link]

  • Staszewska-Krajewska, O., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC - NIH. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • Al-Shdefat, R., et al. (2024). Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. MDPI. [Link]

  • Costa, P., et al. (2019). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. NIH. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. PubMed. [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • Reddit user. (2022). How to tackle compound solubility issue. Reddit. [Link]

  • ThePurpleBiochemist. (2021). Solution-making strategies & practical advice. YouTube. [Link]

  • Aston Research Explorer. (Date not available). Pyrrolo [2-3-b] Pyridines of Potential Chemotherapeutic Value. Aston Research Explorer. [Link]

  • Elkamhawy, A., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]

  • NIST. (2025). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]

  • Avdeef, A., et al. (2000). Study of pH-dependent drugs solubility in water. Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Purification of Fluorinated Heterocyles

Welcome to the Technical Support Center for the purification of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges presented by these fascinating molecules. The introduction of fluorine into a heterocyclic scaffold dramatically alters its physicochemical properties, offering tremendous advantages in medicinal chemistry but often complicating purification.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring the integrity and purity of your compounds.

I. Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated heterocycles behaving so differently from their non-fluorinated analogs during chromatography?

A: The introduction of fluorine, the most electronegative element, fundamentally alters the electronic and physical properties of a molecule.[4] This leads to:

  • Altered Polarity and Dipole Moments: Fluorine's strong electron-withdrawing nature can significantly change the dipole moment of a heterocycle, affecting its interaction with stationary and mobile phases in unpredictable ways compared to its hydrocarbon counterpart.[5]

  • Fluorine-Specific Interactions: Unique non-covalent interactions, such as dipole-dipole, ion-dipole, and even weak hydrogen bonds involving the fluorine atom (C-F···H-X), can occur.[6][7] Additionally, "fluorous" interactions (the tendency of highly fluorinated compounds to segregate from non-fluorinated hydrocarbons) can influence retention.[8]

  • Modified pKa: The pKa of nitrogen atoms within the heterocycle can be significantly lowered by the presence of nearby fluorine atoms, impacting ionization state and, consequently, chromatographic behavior, especially in reverse-phase or ion-exchange chromatography.[9][10]

Q2: I'm observing peak tailing or poor peak shape when purifying my basic fluorinated heterocycle on silica gel. What's happening?

A: This is a common issue. The acidic nature of silica gel can strongly and often irreversibly interact with basic nitrogen atoms in your heterocycle. Fluorination can exacerbate this in a few ways:

  • pKa Modulation: While fluorine generally lowers the pKa of a nearby amine, the compound may still be basic enough to interact strongly with acidic silanol groups on the silica surface.[9][10]

  • Enhanced Dipole Interactions: The modified dipole of your molecule might lead to stronger than expected interactions with the polar silica surface.[11]

To mitigate this:

  • Mobile Phase Modification: Add a basic modifier to your eluent, such as 0.1-1% triethylamine or a solution of ammonia in methanol, to neutralize the acidic sites on the silica.[12]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina, or switch to a reverse-phase C18 or a specialized fluorinated phase column.[12]

Q3: My fluorinated compound seems to be degrading on the column. Is this common?

A: Yes, certain fluorinated heterocycles can be unstable. The strong carbon-fluorine bond is not always inert, especially in specific structural contexts.[8][13]

  • HF Elimination: Compounds with a fluorine atom beta to a proton on a nitrogen or an acidic carbon can be susceptible to elimination of hydrogen fluoride (HF), especially on acidic or basic media like silica or alumina.[2][14]

  • Hydrolytic Instability: Certain positions on a heterocyclic ring, when fluorinated, can become activated towards nucleophilic attack by water or other nucleophiles present as impurities in solvents.[14]

Q4: Crystallization of my fluorinated heterocycle is proving difficult. It either "oils out" or won't precipitate at all. What can I do?

A: Fluorination can significantly alter a molecule's crystal packing properties.[15][16]

  • Solubility Profile Changes: Fluorination often increases lipophilicity, which might require exploring a wider range of solvent systems for crystallization.[17]

  • Weak Intermolecular Interactions: The C-F bond is a poor hydrogen bond acceptor, which can disrupt typical crystal packing motifs that rely on hydrogen bonding.[18]

  • "Oiling out" often happens when the solution is too concentrated or cooled too quickly. Try using a more dilute solution and allowing for slow cooling. Scratching the inside of the flask or adding a seed crystal can also induce crystallization.[12]

II. Troubleshooting Guides

Guide 1: Flash & Column Chromatography

This guide provides a systematic approach to resolving common issues encountered during the chromatographic purification of fluorinated heterocycles.

Issue 1: Poor Separation of Product and Impurities

Symptoms:

  • Co-elution of the desired compound with byproducts.

  • Broad peaks leading to poor resolution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor chromatographic separation.

In-Depth Protocol: Switching to a Fluorinated Stationary Phase

Pentafluorophenyl (PFP) phases offer alternative selectivity compared to standard C18 columns and can be particularly effective for separating fluorinated compounds.[11][19] They provide multiple interaction mechanisms including π-π, dipole-dipole, hydrogen bonding, and ion-exchange interactions.[11]

Step-by-Step Protocol:

  • Column Selection: Choose a PFP-bonded silica column with appropriate dimensions for your purification scale.

  • Solvent System: Start with a standard reverse-phase mobile phase system (e.g., Water/Acetonitrile or Water/Methanol).

  • Method Development:

    • Run a broad gradient (e.g., 5% to 95% organic over 20-30 column volumes) to determine the approximate elution concentration of your compound.

    • Optimize the gradient around the elution point for better resolution.

    • Consider adding modifiers like 0.1% formic acid or acetic acid to improve peak shape for acidic or basic analytes.

  • Analysis: The unique selectivity of the PFP phase may change the elution order of your compounds compared to a C18 phase, potentially resolving previously co-eluting impurities.[19]

Issue 2: Compound is Unstable on the Column

Symptoms:

  • Low recovery of the desired product.

  • Appearance of new spots on TLC analysis of fractions.

  • Streaking on the column that is not resolved by mobile phase modifiers.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
HF Elimination The acidic or basic nature of the stationary phase can catalyze the elimination of hydrogen fluoride from susceptible molecules.[2]1. Neutralize the Stationary Phase: For silica, flush the column with the mobile phase containing 1% triethylamine before loading the sample. 2. Switch to a Neutral Phase: Use neutral alumina or consider a polymer-based reverse-phase column.
Hydrolysis Fluorine atoms on electron-deficient heterocyclic rings can be susceptible to nucleophilic substitution by trace amounts of water.1. Use Anhydrous Solvents: Ensure all solvents are dry. 2. Work Quickly: Minimize the time the compound spends on the column.
Ring Opening/Decomposition Highly strained or activated fluorinated heterocycles can be unstable under the purification conditions.[20]1. Milder Conditions: Purify at a lower temperature if possible. 2. Alternative Purification: Consider crystallization, sublimation, or preparative TLC as less harsh alternatives.
Guide 2: Crystallization

Crystallization is a powerful purification technique, but fluorination can introduce new challenges.

Issue: Compound "Oils Out" or Fails to Crystallize

Symptoms:

  • Formation of an immiscible liquid (oil) instead of solid crystals upon cooling.

  • The solution remains clear even after cooling and concentration.

Troubleshooting Decision Tree:

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions with 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing palladium-catalyzed...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing palladium-catalyzed cross-coupling reactions with the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole. Given its prevalence as a privileged heterocyclic motif in medicinal chemistry, mastering its functionalization is crucial for the rapid advancement of drug discovery programs.[1][2] This resource addresses common challenges and provides solutions in a direct question-and-answer format.

I. Troubleshooting Guide: Common Issues and Solutions

This section tackles specific problems frequently encountered during the coupling reactions of 7-azaindole derivatives.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with a halo-7-azaindole, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer: Low yields in Suzuki-Miyaura couplings involving 7-azaindoles often stem from catalyst inhibition, suboptimal reaction conditions, or issues with the starting materials. The electron-rich nature of the pyrrole ring and the presence of the pyridine nitrogen can lead to catalyst poisoning.[3][4]

Troubleshooting Steps:

  • Catalyst and Ligand Selection is Critical: The choice of the palladium source and its associated ligand is paramount for successful coupling with nitrogen-containing heterocycles.[1]

    • Rationale: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often effective as they promote the reductive elimination step and prevent catalyst deactivation.[1][5] Pre-catalysts like XPhos Pd G2 can also be highly effective.[1]

    • Actionable Advice: If using a standard catalyst like Pd(PPh₃)₄ is failing, switch to a more robust system. A good starting point is Pd₂(dba)₃ with SPhos or XPhos.[1][5]

  • Base and Solvent System Optimization: The base and solvent play a crucial role in the transmetalation step and overall reaction kinetics.[1][6]

    • Rationale: An appropriate base is required to activate the boronic acid.[1] A mixed solvent system, often organic with water, can be beneficial for dissolving both the organic substrate and the inorganic base.[6]

    • Actionable Advice: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally reliable bases for these couplings.[1] A common and effective solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[1][6]

  • Protecting Group Strategy: The N-H of the pyrrole ring can interfere with the catalytic cycle.

    • Rationale: The acidic proton of the pyrrole N-H can be deprotonated by the base, and the resulting anion can coordinate to the palladium center, inhibiting catalysis. Protecting the pyrrole nitrogen can mitigate this issue.[2][7]

    • Actionable Advice: Consider protecting the pyrrole nitrogen with groups like SEM (2-(trimethylsilyl)ethoxymethyl) or Ts (tosyl).[7] The choice of protecting group can significantly influence reactivity.[7]

  • Microwave Irradiation: To accelerate the reaction and potentially improve yields, microwave-assisted synthesis can be a powerful tool.[8][9][10]

    • Rationale: Microwave heating can dramatically reduce reaction times and minimize the formation of side products by providing rapid and uniform heating.[8][10]

    • Actionable Advice: If conventional heating is not yielding the desired results, explore using a microwave reactor. This has been shown to be effective for Suzuki-Miyaura couplings of 7-azaindole derivatives.[8]

Issue 2: Poor Reactivity in Buchwald-Hartwig Amination

Question: I'm struggling with a Buchwald-Hartwig amination of a halo-7-azaindole. The reaction is sluggish and gives a low yield of the desired N-arylated product. What should I try?

Answer: Challenges in Buchwald-Hartwig amination of 7-azaindoles are common and often related to catalyst deactivation by the substrate itself. Both the pyrrole N-H and the pyridine nitrogen can coordinate to the palladium catalyst, hindering its activity.[7]

Troubleshooting Steps:

  • Employ a Strong Base and Appropriate Ligand: The choice of base is critical to deprotonate the amine and potentially the pyrrole N-H without causing unwanted side reactions.[11]

    • Rationale: Strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are often required.[11][12] The ligand choice is equally important, with bulky, electron-rich ligands like RuPhos or XPhos often providing good results.[2][12]

    • Actionable Advice: A combination of a palladium precatalyst (e.g., RuPhos Pd G2) with a strong base like LiHMDS in an ethereal solvent like THF has been shown to be effective for the amination of unprotected halo-7-azaindoles.[11]

  • N-Protection of the Pyrrole Ring: As with Suzuki couplings, protecting the pyrrole nitrogen can prevent catalyst inhibition.[2][7]

    • Rationale: Masking the pyrrole N-H is often essential for successful Buchwald-Hartwig amination.[2][7]

    • Actionable Advice: The SEM protecting group is a viable option, though its removal can sometimes be challenging.[2]

  • Careful Control of Reaction Temperature: Temperature can significantly impact the outcome of the reaction.

    • Rationale: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions.

    • Actionable Advice: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress. If the reaction is slow, a modest increase in temperature may be beneficial.[12]

Issue 3: Side Reactions and Impurity Formation

Question: My coupling reaction is producing significant side products, making purification difficult. What are the common side reactions and how can I minimize them?

Answer: Several side reactions can plague coupling reactions with 7-azaindoles, including homocoupling of the coupling partner and hydrodehalogenation of the starting material.[1][4]

Troubleshooting Steps:

  • Minimizing Homocoupling in Suzuki Reactions: The formation of biaryl products from the boronic acid can be a significant issue.[1]

    • Rationale: This is often caused by the presence of oxygen.

    • Actionable Advice: Ensure a strictly inert atmosphere by thoroughly degassing your solvents and reaction vessel.[1]

  • Preventing Hydrodehalogenation: This side reaction involves the replacement of the halogen with a hydrogen atom.

    • Rationale: This can be caused by moisture or certain impurities in the reagents.

    • Actionable Advice: Use anhydrous solvents and high-purity reagents. The choice of base can also influence the extent of hydrodehalogenation.[4]

  • Addressing Purification Challenges: 7-azaindole derivatives can be challenging to purify due to their polarity and potential to streak on silica gel.[13]

    • Rationale: The basic nitrogen of the pyridine ring can interact with the acidic silica gel.

    • Actionable Advice: Consider deactivating the silica gel with a small amount of triethylamine in the eluent.[13] Alternatively, using a different stationary phase like neutral or basic alumina may be beneficial.[13]

II. Frequently Asked Questions (FAQs)

Q1: Which halogen is best for cross-coupling reactions on the 7-azaindole core?

A1: The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl >> F.[14] Therefore, iodo-7-azaindoles are typically the most reactive substrates, allowing for milder reaction conditions. However, bromo- and chloro-7-azaindoles are also commonly used and can be effective with the right catalyst system.[2][15]

Q2: Can I perform selective coupling on a di-halogenated 7-azaindole?

A2: Yes, chemoselective cross-coupling is possible and is a powerful strategy for the synthesis of complex molecules.[2][5] The difference in reactivity between different halogens (e.g., iodo vs. chloro) can be exploited to achieve selectivity. For instance, a Suzuki-Miyaura coupling can be performed selectively at the more reactive iodo-position, followed by a subsequent coupling at the chloro-position.[2]

Q3: What are the key parameters to consider for Sonogashira couplings with halo-7-azaindoles?

A3: The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, is another important transformation for functionalizing 7-azaindoles.[3][14] Key parameters include:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is typically used.[14][16]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is commonly employed.[17]

  • Solvent: A variety of solvents can be used, including DMF, THF, and toluene.

Q4: Are there any specific safety precautions I should take when working with these reactions?

A4: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.

  • Inert Atmosphere: Many of the catalysts and reagents used in cross-coupling reactions are air- and moisture-sensitive. Therefore, it is essential to perform these reactions under an inert atmosphere (e.g., argon or nitrogen).[18]

  • Reagent Handling: Palladium catalysts and phosphine ligands can be toxic and should be handled with care in a well-ventilated fume hood. Strong bases like NaOtBu and LiHMDS are corrosive and pyrophoric and require careful handling.

  • Microwave Safety: When using a microwave reactor, ensure you are using appropriate sealed vessels and are following the manufacturer's safety guidelines.

III. Data and Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Halo-7-Azaindoles
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (2-5 mol%)Efficient Pd(0) source.
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligand promotes reductive elimination.[1][5]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Effective in facilitating transmetalation.[1]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1)Mixed solvent system aids in dissolving reagents.[1][6]
Temperature 80-110 °CProvides sufficient energy for the reaction to proceed.
General Protocol for Buchwald-Hartwig Amination of a 4-Chloro-7-azaindole Derivative[13]
  • Preparation: To an oven-dried reaction vial, add the 4-chloro-7-azaindole derivative (1.0 equiv.), the desired amine (1.2 equiv.), and NaOtBu (2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.05 equiv.) and the phosphine ligand (e.g., RuPhos, 0.10 equiv.) in anhydrous toluene.

  • Reaction Setup: Add the catalyst mixture to the reaction vial containing the substrate, amine, and base.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

IV. Visualizing the Workflow

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware prep2 Weigh Reagents: - Halo-7-azaindole - Coupling Partner - Base prep1->prep2 prep3 Prepare Catalyst System: - Pd Source - Ligand prep2->prep3 setup1 Add Reagents to Flask prep3->setup1 setup2 Evacuate and Backfill with Inert Gas (3x) setup1->setup2 setup3 Add Degassed Solvent setup2->setup3 setup4 Add Catalyst Solution setup3->setup4 react1 Heat to Desired Temperature setup4->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Quench Reaction react2->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Concentrate workup3->workup4 workup5 Column Chromatography workup4->workup5 end end workup5->end Isolated Product

Caption: General experimental workflow for cross-coupling reactions.

Decision-Making for Troubleshooting Low Yield

G start Low Yield Observed q1 Is the catalyst system optimized for N-heterocycles? start->q1 a1_no Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, RuPhos) and a suitable Pd source. q1->a1_no No q2 Is the N-H of the pyrrole protected? q1->q2 Yes a1_no->q2 a2_no Consider N-protection (e.g., SEM, Ts). q2->a2_no No q3 Have base and solvent been optimized? q2->q3 Yes a2_no->q3 a3_no Screen different bases (K₃PO₄, Cs₂CO₃, NaOtBu) and solvent systems. q3->a3_no No q4 Have you tried microwave irradiation? q3->q4 Yes a3_no->q4 a4_no Employ microwave heating to accelerate the reaction. q4->a4_no No end Improved Yield q4->end Yes a4_no->end

Caption: Troubleshooting workflow for low reaction yield.

V. References

  • Schirok, H. (2006). Microwave-Assisted Flexible Synthesis of 7-Azaindoles. The Journal of Organic Chemistry, 71(14), 5538–5545. [Link]

  • Reddy, L. H., et al. (2012). Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes. Medicinal Chemistry Research, 21(9), 2491–2499. [Link]

  • Le, Y., et al. (2019). Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. Organic & Biomolecular Chemistry, 17(48), 10206-10210. [Link]

  • Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7949–7961. [Link]

  • El-Gamal, M. I., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 14(8), 814. [Link]

  • Kumar, S., et al. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 11, 1346–1356. [Link]

  • Løvås, A. G., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5183. [Link]

  • Ikawa, T., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. The Journal of Organic Chemistry, 75(15), 5399–5402. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2007). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Arkivoc, 2007(4), 149-164. [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]

  • Al-dujaili, A. H., et al. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Løvås, A. G., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. NTNU Open. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed amination of unprotected halo-7-azaindoles. [Link]

  • Borges, F., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 456. [Link]

  • Al-Suwaidan, I. A., et al. (2017). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1255–1266. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]

  • El-Gamal, M. I., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Gillespie, J. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1459–1464. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Intramolecular N-Arylation in Heterocyclization: Synthesis of New Pyrido-Fused Pyrrolo[1,2-a][8][19]diazepinones. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. [Link]

Sources

Optimization

Technical Support Center: Stability of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine in DMSO

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine when dissolved in dimethyl sulfoxide (DMSO). Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.

Introduction: Understanding the Stability Challenges

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. As with many complex heterocyclic compounds, its stability in solution, particularly in a polar aprotic solvent like DMSO, is not always guaranteed. This guide will delve into the potential degradation pathways, provide clear troubleshooting steps, and offer validated protocols to assess the stability of your compound.

The core of the potential instability lies in the lability of the N-benzenesulfonyl protecting group on the pyrrolopyridine (7-azaindole) core. This group, while essential for directing certain synthetic steps, can be susceptible to cleavage under various conditions, leading to the formation of impurities that can confound experimental results.

Frequently Asked Questions (FAQs)

Q1: I've observed new, unexpected peaks in the LC-MS analysis of my 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine stock solution in DMSO. What could be the cause?

A1: The appearance of new peaks is a strong indicator of compound degradation. For this specific molecule, the most probable cause is the cleavage of the benzenesulfonyl group, a process known as desulfonylation. This reaction would result in the formation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine. The presence of trace amounts of water or other nucleophilic impurities in the DMSO can facilitate this hydrolysis. Additionally, prolonged storage, especially at room temperature or elevated temperatures, can accelerate this degradation.

Q2: Can the DMSO solvent itself contribute to the degradation of my compound?

A2: While high-purity DMSO is generally considered a stable solvent for many compounds, it is not entirely inert and can participate in degradation under certain conditions. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can act as a nucleophile, attacking the sulfur atom of the benzenesulfonyl group and leading to hydrolysis.

Furthermore, at elevated temperatures (e.g., during heat-sealing of plates or accelerated stability studies), DMSO itself can undergo thermal decomposition. This can produce reactive species such as methanethiol and formaldehyde, which could potentially react with your compound of interest.[1][2]

Q3: My compound appears to be less potent in my biological assays than expected. Could this be related to stability issues in my DMSO stock?

A3: Absolutely. If your compound is degrading in the DMSO stock solution, the actual concentration of the active 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine will be lower than the nominal concentration. This will lead to an underestimation of its potency in biological assays. The primary degradation product, 5-fluoro-1H-pyrrolo[2,3-b]pyridine, is unlikely to have the same biological activity, thus diluting the effect of the intended molecule.

Q4: What are the best practices for preparing and storing stock solutions of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine in DMSO to minimize degradation?

A4: To ensure the stability of your compound, adhere to the following best practices:

  • Use High-Purity, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO to prepare your stock solutions.

  • Work Under Inert Atmosphere: If possible, handle the compound and prepare the stock solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Store at Low Temperatures: Store your DMSO stock solutions at -20°C or -80°C.

  • Aliquot for Single Use: To avoid multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation, aliquot your stock solution into single-use vials.

  • Protect from Light: Store your stock solutions in amber vials or otherwise protected from light to prevent any potential photolytic degradation.

Q5: How can I confirm if my compound is degrading and identify the degradation products?

A5: The most effective way to monitor the stability of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[3][4] By comparing the chromatograms of a freshly prepared solution with an aged solution, you can quantify the remaining parent compound and identify the masses of any new peaks that appear. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of the degradation products.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving stability issues with 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine in DMSO.

Observed Issue Potential Cause Troubleshooting Steps
Appearance of a new peak with a mass corresponding to the desulfonylated compound (5-fluoro-1H-pyrrolo[2,3-b]pyridine) in LC-MS. Hydrolysis of the benzenesulfonyl group.1. Verify DMSO Quality: Use a fresh, unopened bottle of anhydrous DMSO. 2. Review Storage Conditions: Ensure stock solutions are stored at -20°C or -80°C and protected from light. 3. Minimize Freeze-Thaw Cycles: Prepare single-use aliquots. 4. Perform a Time-Course Stability Study: Analyze the stock solution by LC-MS at regular intervals (e.g., 0, 24, 48, 72 hours) to monitor the rate of degradation.
A general decrease in the peak area of the parent compound over time, with multiple small, unidentified new peaks. Complex degradation pathways, possibly involving DMSO decomposition products or reaction with impurities.1. Conduct a Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, and thermal conditions to identify potential degradation products.[5] 2. Analyze a DMSO Blank: Run a blank sample of the same batch of DMSO that has been subjected to the same storage and handling conditions to check for solvent-related impurities. 3. Consider an Alternative Solvent: If the compound is sufficiently soluble, consider preparing stock solutions in alternative aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile for comparison.
Inconsistent or poor results in biological assays. Degradation of the compound leading to a lower effective concentration.1. Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions for critical experiments. 2. Quantify the Parent Compound: Use a validated HPLC method with a reference standard to accurately determine the concentration of the parent compound in your stock solution before use. 3. Test the Degradation Product: If the desulfonylated product is available, test its activity in your assay to understand its potential contribution to the observed results.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment by LC-MS

This protocol outlines a method to assess the stability of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine in DMSO at room temperature over 72 hours.

Materials:

  • 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

  • Anhydrous, high-purity DMSO

  • LC-MS grade acetonitrile and water

  • Formic acid (for mobile phase)

  • Amber glass vials

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine in anhydrous DMSO to a final concentration of 10 mM.

  • Time-Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration (e.g., 1 µM) in a 50:50 mixture of acetonitrile and water. Analyze by LC-MS.

  • Incubation: Store the stock solution in an amber vial at room temperature (20-25°C).

  • Time-Point Analysis: At 24, 48, and 72 hours, take an aliquot from the stock solution, dilute it in the same manner as the T=0 sample, and analyze by LC-MS.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 peak area. Calculate the percentage of the compound remaining. Monitor for the appearance and growth of new peaks.

Table 1: Example Data from a Short-Term Stability Study

Time (hours)Parent Compound Peak Area (Arbitrary Units)% RemainingDesulfonylated Product Peak Area (Arbitrary Units)
01,000,000100%Not Detected
24950,00095%50,000
48900,00090%100,000
72850,00085%150,000
Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Materials:

  • 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

  • DMSO, Acetonitrile, Water

  • 1 M HCl, 1 M NaOH, 30% H₂O₂

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80°C for 24 hours.

  • Analysis: Analyze all samples by LC-MS and compare the chromatograms to that of an untreated control sample.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothesized primary degradation pathway of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine in DMSO and a general workflow for troubleshooting stability issues.

Degradation_Pathway 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine 5-fluoro-1H-pyrrolo[2,3-b]pyridine 5-fluoro-1H-pyrrolo[2,3-b]pyridine 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine->5-fluoro-1H-pyrrolo[2,3-b]pyridine  Desulfonylation (Hydrolysis) H2O H2O H2O->1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Caption: Primary degradation pathway via hydrolysis.

Troubleshooting_Workflow A Unexpected Experimental Results (e.g., new peaks, low potency) B Hypothesize Compound Degradation A->B C Perform Short-Term Stability Study (LC-MS) B->C D Degradation Observed? C->D E Implement Best Practices for Storage and Handling D->E Yes F No Significant Degradation D->F No H Conduct Forced Degradation Study E->H G Investigate Other Experimental Variables F->G I Identify Degradants and Degradation Pathway H->I

Caption: Troubleshooting workflow for stability issues.

References

  • Atmospheric DMSO Degradation in the Gas Phase: Cl−DMSO Reaction. Temperature Dependence and Products. Environmental Science & Technology. ACS Publications. Available from: [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III. ACS Publications. 2021. Available from: [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances. 2020. Available from: [Link]

  • Waybright TJ, Britt JR, McCloud TG. Overcoming problems of compound storage in DMSO: solvent and process alternatives. J Biomol Screen. 2009. Available from: [Link]

  • Lin J, et al. Artifact peaks due to minor decomposition of sample diluent DMSO in head space-GC analysis: Mass spectrometric investigation using deuterated DMSO and Quadrupole Time-of-Flight mass detection. ChemRxiv. 2020. Available from: [Link]

  • Convenient synthesis of N-sulfonyl α-hydroxyamides via DMSO oxidation of N-alk-1-ynylsulfonamides. ResearchGate. Available from: [Link]

  • Artifact peaks due to minor decomposition of sample diluent DMSO in head space-GC analysis. ChemRxiv. Available from: [Link]

  • DMSO wont dilute my pure compound. How to solve this? ResearchGate. 2014. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. 2009. Available from: [Link]

  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. MDPI. 2022. Available from: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. 2016. Available from: [Link]

  • Analytical Techniques in Stability Studies. StabilityStudies.in. Available from: [Link]

  • A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. CfPIE. 2024. Available from: [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. University of Malta. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Issues in Compound Storage in DMSO. Ziath. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole. This guide is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this important heterocyclic motif. The unique electronic properties of 7-azaindole, stemming from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, present specific challenges and opportunities in catalyst and reaction condition selection.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to not only offer solutions but to also explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Yield

Question: My cross-coupling reaction with a 7-azaindole substrate is resulting in a low yield or complete failure. What are the likely causes and how can I address them?

Answer: Low yields in cross-coupling reactions of 7-azaindole are often multifactorial. The primary culprits to investigate are catalyst poisoning, suboptimal ligand or base selection, and competing side reactions.

Causality and Strategic Solutions:

  • Catalyst Poisoning: The pyridine nitrogen in the 7-azaindole scaffold is Lewis basic and can coordinate to the palladium catalyst, leading to its deactivation.[1][2] This is a prevalent issue, especially when the nitrogen is unhindered.

    • Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center and electronically saturate it, reducing its propensity to bind to the pyridine nitrogen.[1] Ligands like RuPhos, XPhos, and SPhos have demonstrated high efficacy in these systems.[3][4][5] N-heterocyclic carbene (NHC) ligands are also effective due to their strong sigma-donating ability, which facilitates the crucial oxidative addition step.[1]

    • Solution 2: Use of Pre-catalysts: Modern palladium pre-catalysts, such as the G2, G3, or G4 palladacycles, are designed for rapid activation to the active Pd(0) species.[3][5] This can outcompete the rate of catalyst poisoning by the substrate.

    • Solution 3: N-Protection: While often less desirable due to additional synthetic steps, protecting the pyrrole nitrogen with groups like SEM (trimethylsilylethoxymethyl) can sometimes improve yields by altering the electronic properties and solubility of the substrate.[4] However, deprotection can be challenging and may lead to side products.[4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical and interdependent.

    • Base Selection: The base plays a crucial role in the transmetalation step of Suzuki couplings and the deprotonation of amines in Buchwald-Hartwig aminations. For Suzuki reactions, inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[6] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like LiHMDS or NaOtBu are often required.[3] The strength and nature of the base can also influence the rate of side reactions like protodehalogenation.[1]

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typical for Suzuki reactions to aid in the dissolution of the inorganic base and the boronic acid.[6] Anhydrous conditions are generally preferred for Buchwald-Hartwig and Sonogashira couplings to prevent protodehalogenation and other water-mediated side reactions.[1] Poor solubility of nitrogen-containing heterocycles can hinder reaction rates; screening different solvents may be necessary.[1][2]

  • Competing Side Reactions:

    • Protodehalogenation/Protodeborylation: This involves the undesired replacement of the halogen or boron group with a hydrogen atom from a proton source in the reaction mixture.[1][7] This is particularly problematic with electron-deficient heteroaryl boronic acids.[2]

      • Mitigation: Ensure rigorously anhydrous conditions by using dry solvents and reagents. The choice of a highly active catalyst system that promotes rapid oxidative addition can also outcompete this side reaction.[1]

    • Homocoupling: This side reaction leads to the formation of symmetrical biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1][2] The presence of oxygen can promote the homocoupling of boronic acids.[1][2]

      • Mitigation: Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed catalyst_poisoning Hypothesis: Catalyst Poisoning start->catalyst_poisoning conditions_suboptimal Hypothesis: Suboptimal Conditions start->conditions_suboptimal side_reactions Hypothesis: Competing Side Reactions start->side_reactions solution_ligand Action: Switch to bulky, electron-rich ligand (e.g., XPhos, RuPhos) catalyst_poisoning->solution_ligand solution_precatalyst Action: Use a modern pre-catalyst (e.g., G3-XPhos) catalyst_poisoning->solution_precatalyst solution_base Action: Screen different bases (e.g., K3PO4, Cs2CO3, LiHMDS) conditions_suboptimal->solution_base solution_solvent Action: Screen different solvents/co-solvents conditions_suboptimal->solution_solvent solution_anhydrous Action: Ensure strictly anhydrous conditions side_reactions->solution_anhydrous For protodehalogenation solution_degas Action: Thoroughly degas reaction mixture side_reactions->solution_degas For homocoupling

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Issue 2: Poor Regioselectivity

Question: My cross-coupling reaction on a di- or tri-halogenated 7-azaindole is giving a mixture of products. How can I control the regioselectivity?

Answer: Achieving regioselectivity in the cross-coupling of polyhalogenated 7-azaindoles depends on the relative reactivity of the different C-X bonds and the careful tuning of reaction conditions.

Causality and Strategic Solutions:

  • Inherent Reactivity of C-X Bonds: The order of reactivity for oxidative addition is generally C–I > C–Br > C–Cl. This intrinsic difference can often be exploited to achieve selective coupling. Furthermore, the electronic environment of the halogenated position plays a significant role. For instance, halogens on the electron-deficient pyridine ring are generally more reactive towards oxidative addition than those on the electron-rich pyrrole ring.

  • Controlling Selectivity:

    • Suzuki-Miyaura Coupling: It is possible to achieve chemoselective Suzuki-Miyaura coupling at the more reactive C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, leaving the C-4 chloro group intact for subsequent functionalization.[4] A study on the synthesis of C3,C6-diaryl 7-azaindoles demonstrated that C3-selective arylation could be achieved at a lower temperature (60 °C), followed by arylation at C6 by increasing the temperature to 110 °C and adding more ligand.[8]

    • Ligand Control: The choice of ligand can influence the regioselectivity. Less sterically demanding ligands may favor reaction at the more accessible position, while bulkier ligands might show selectivity for a less hindered site.

    • Temperature Control: As demonstrated in the C3/C6 diarylation, temperature can be a powerful tool for controlling which C-X bond reacts first.[8] Lower temperatures often favor the more kinetically labile site.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is a good starting point for the Suzuki-Miyaura coupling of a 2-halo-7-azaindole?

A1: A robust starting point for the Suzuki-Miyaura coupling of 2-halo-7-azaindoles is a combination of a palladium pre-catalyst with a bulky, electron-rich biarylphosphine ligand. Specifically, systems like XPhos Pd G2 or SPhos Pd G2 are often effective for nitrogen-containing heterocycles.[6] Alternatively, generating the active catalyst in situ from a source like Pd₂(dba)₃ and a ligand such as XPhos or SPhos is also a common and effective strategy.[6] For the base, potassium phosphate (K₃PO₄) is a versatile choice.[6]

Q2: I am performing a Buchwald-Hartwig amination on a chloro-7-azaindole with a primary amine. What are the key considerations?

A2: The Buchwald-Hartwig amination of chloro-7-azaindoles with primary amines can be challenging. Key considerations include:

  • Catalyst System: Catalyst systems based on the BrettPhos ligand are often superior for the cross-coupling of primary amines, providing excellent selectivity for monoarylation.[3] The use of a palladacycle precatalyst can facilitate rapid catalyst activation, which is beneficial in the presence of the potentially coordinating 7-azaindole substrate.[3][5]

  • Base: A strong base is typically required. Lithium bis(trimethylsilyl)amide (LiHMDS) is a common choice for these transformations.[3]

  • N-H of 7-Azaindole: The unprotected N-H of the pyrrole ring can potentially interfere with the reaction. While methods have been developed for the successful coupling of unprotected halo-7-azaindoles, in some challenging cases, N-protection might be necessary.[3][5]

Q3: Can I perform a Sonogashira coupling on a 7-azaindole without a copper co-catalyst?

A3: While the classic Sonogashira reaction utilizes a copper(I) co-catalyst, there is a growing interest in developing copper-free variants to avoid issues related to the formation of alkyne homocoupling (Glaser coupling) and potential difficulties in removing copper residues. These copper-free protocols often rely on more sophisticated palladium catalysts or different reaction conditions. However, for 7-azaindoles, the use of a traditional Pd/Cu system is well-established and generally reliable.[9] The standard conditions often involve a palladium source like Pd(PPh₃)₂Cl₂, a copper(I) salt (e.g., CuI), and an amine base such as triethylamine or diisopropylamine.[10]

Q4: My reaction is producing a significant amount of dehalogenated starting material. What are the most effective ways to suppress this side reaction?

A4: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[7] This can occur through various mechanisms, often involving a hydride source in the reaction mixture. To minimize dehalogenation:

  • Ensure Anhydrous Conditions: Water and alcohols can act as proton sources, leading to protodehalogenation.[1][7] Use of anhydrous solvents and reagents is critical.

  • Choice of Base: Some bases are more prone to generating hydride species. It may be necessary to screen different bases to find one that minimizes this side reaction.[1]

  • Catalyst and Ligand: A more active catalyst that favors a rapid rate of oxidative addition can help the desired cross-coupling pathway outcompete the dehalogenation pathway.[1]

  • Substrate Purity: Impurities in the starting material or reagents can sometimes contribute to dehalogenation.

Data Summary and Recommended Protocols

Table 1: Recommended Catalyst Systems for Cross-Coupling of Halo-7-Azaindoles
Reaction TypePosition on 7-AzaindoleHalideRecommended Pd SourceRecommended LigandRecommended BaseSolventRef.
Suzuki-Miyaura C-2, C-4, C-6I, BrPd₂(dba)₃ or XPhos Pd G2XPhos, SPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/EtOH[4],[6],[8]
Buchwald-Hartwig C-4ClP1 (RuPhos Palladacycle)RuPhos (for sec-amines)LiHMDSTHF, Toluene[3],[5]
Buchwald-Hartwig C-4ClP5 (BrettPhos Palladacycle)BrettPhos (for prim-amines)LiHMDSTHF, Toluene[3]
Sonogashira C-2, C-3, C-5I, BrPd(PPh₃)₂Cl₂PPh₃Et₃N, DIPADMF, THF[9],[10]

This table provides general starting points. Optimization for specific substrates is highly recommended.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Iodo-7-Azaindole

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-halo-1H-pyrrolo[2,3-b]pyridine with an arylboronic acid.[6]

Materials:

  • 2-Iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodo-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1H-pyrrolo[2,3-b]pyridine.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)-R L₂ Transmetal->PdII_Aryl_R PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X (7-Azaindole-X) ArX->OxAdd Boronic R-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Technical Support Center: Cross-Coupling of Nitrogen Heterocycles - Benchchem. (URL: )
  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (URL: )
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - ACS Publications. (URL: [Link])

  • Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes - Chemical Communic
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. (URL: [Link])

  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles - Benchchem. (URL: )
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (URL: [Link])

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Protocols for N-Arylation of the 4-Azaindole Scaffold: Application Notes for Researchers - Benchchem. (URL: )
  • Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes | Request PDF - ResearchGate. (URL: [Link])

  • Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System | Request PDF - ResearchGate. (URL: [Link])

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (URL: [Link])

  • 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions | ACS Catalysis. (URL: [Link])

  • Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo - Benchchem. (URL: )
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC - NIH. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. (URL: [Link])

  • Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing). (URL: )
  • Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. (URL: [Link])

  • Scope of N‐arylation of 7‐azaindole. Reaction conditions: 4 (0.05 g,... - ResearchGate. (URL: [Link])

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega. (URL: [Link])

  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic. (URL: [Link])

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Iron catalyzed N-arylation of 7-azaindole with aryl iodides - Taylor & Francis Online. (URL: [Link])

  • Recent advances in the global ring functionalization of 7-azaindoles - RSC Publishing. (URL: [Link])

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (URL: [Link])

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (URL: [Link])

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (URL: [Link])

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (URL: [Link])

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (URL: [Link])

  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (URL: [Link])

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (URL: [Link])

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (URL: [Link])

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - NIH. (URL: [Link])

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst - MDPI. (URL: [Link])

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (URL: [Link])

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (URL: [Link])

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (URL: [Link])

Sources

Optimization

Technical Support Center: Strategies to Enhance Metabolic Stability of Fluorinated Drugs

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical answers to common challenges encountered when working to impr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical answers to common challenges encountered when working to improve the metabolic stability of fluorinated drug candidates. The following sections are structured in a question-and-answer format to directly address specific issues you may face during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Core Concepts in Metabolic Stability of Fluorinated Compounds
Q1: I've introduced fluorine to block a known metabolic "soft spot," but my compound still shows high clearance. Why might this be happening?

A1: While introducing fluorine is a common and often effective strategy to enhance metabolic stability, it's not a guaranteed solution.[1][2] Several factors could be contributing to the continued high clearance of your fluorinated compound:

  • Metabolic Switching: Blocking one metabolic pathway can lead to the upregulation of alternative pathways that were previously minor. Your compound might be getting metabolized at a different, previously less susceptible position.

  • P450-Mediated Defluorination: Contrary to the general assumption of the C-F bond's inertness, cytochrome P450 (CYP) enzymes can catalyze defluorination.[3][4] This can occur through mechanisms like hydroxylation of the fluorinated carbon, leading to the release of fluoride ions and subsequent metabolism.[2][5]

  • Chemical Instability: In certain structural contexts, the C-F bond can be chemically labile and not require enzymatic cleavage.[5] For instance, a monofluoroalkyl group with an intramolecular nucleophile can undergo an SN2 reaction, cleaving the C-F bond.[2]

  • Non-CYP Mediated Metabolism: Other enzyme systems, such as aldehyde oxidase (AO), can also contribute to the metabolism of your compound, and these may not be blocked by the introduction of fluorine at a CYP-mediated site.

Troubleshooting Steps:

  • Metabolite Identification Studies: Conduct thorough in vitro metabolite identification studies using liver microsomes or hepatocytes to identify the major metabolites. This will reveal if metabolic switching has occurred and pinpoint the new metabolic soft spots.

  • Consider Alternative Enzyme Systems: If CYP-mediated metabolism appears to be blocked, investigate the role of other enzymes like aldehyde oxidase, especially if your compound contains susceptible moieties (e.g., nitrogen-containing heterocycles).[6]

  • Assess Chemical Stability: Evaluate the stability of your compound in aqueous buffers at physiological pH to rule out non-enzymatic degradation.[2]

Experimental Design & Troubleshooting
Q2: My in vitro liver microsomal stability assay results are inconsistent or show high variability. What are the common pitfalls?

A2: In vitro liver microsomal stability assays are a cornerstone for assessing metabolic stability, but they are sensitive to experimental conditions.[7][8] Inconsistent results can often be traced back to several key factors:

  • Microsome Quality and Handling: The metabolic activity of liver microsomes can vary between batches and can be compromised by improper storage or handling, such as repeated freeze-thaw cycles.

  • Cofactor Concentration: The concentration of NADPH, the primary cofactor for CYP enzymes, is critical. An insufficient or degraded supply of NADPH will lead to an underestimation of metabolic clearance.

  • Organic Solvent Effects: The concentration of organic solvents like DMSO, used to dissolve test compounds, should be kept low (ideally <0.5%) as they can inhibit or activate CYP enzymes.[9]

  • Incubation Time and Protein Concentration: These parameters should be optimized to ensure that the substrate depletion follows first-order kinetics. If the reaction proceeds too quickly or too slowly, the calculated half-life will be inaccurate.

  • Non-specific Binding: Highly lipophilic compounds can bind to the plasticware used in the assay, reducing the effective concentration of the compound available for metabolism and leading to an overestimation of stability.

Troubleshooting Protocol:

  • Thaw and Prepare Reagents Properly: Thaw all components, including microsomes and NADPH regenerating systems, on ice and mix gently before use.[10] Prepare fresh reaction mixes immediately before the experiment.[10]

  • Run Control Compounds: Always include high- and low-clearance control compounds in your assay to ensure that the system is performing as expected.[7]

  • Optimize Assay Conditions: Systematically vary the microsomal protein concentration and incubation times to find the linear range for your compound.

  • Check for Solvent Effects: If you suspect solvent inhibition, run the assay with varying concentrations of your organic solvent to determine the highest non-inhibitory concentration.

  • Use Appropriate Labware: For highly lipophilic compounds, consider using low-binding plates or silanized glassware to minimize non-specific binding.

Q3: How can I experimentally determine the site of metabolism on my fluorinated drug candidate?

A3: Pinpointing the exact site of metabolism is crucial for a rational drug design approach to improving stability. Several techniques can be employed:

  • LC-MS/MS Metabolite Identification: This is the most common method. Incubate your compound with liver microsomes or hepatocytes, and then analyze the reaction mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift between the parent compound and its metabolites can indicate the type of metabolic transformation (e.g., +16 Da for hydroxylation).

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a more accurate mass measurement, which can help in elucidating the elemental composition of the metabolites and distinguishing between isobaric species.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For more complex metabolic pathways or when dealing with unusual metabolites, NMR can be a powerful tool for structural elucidation.

  • ¹⁹F NMR Spectroscopy: This technique is particularly useful for fluorinated compounds. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment.[12][13] Changes in the ¹⁹F NMR spectrum after incubation with a metabolic system can provide direct evidence of metabolism at or near the fluorine atom.[14][15]

Strategic Application of Fluorine
Q4: What are the key considerations when choosing where to place a fluorine atom to improve metabolic stability?

A4: The strategic placement of fluorine is a nuanced decision that goes beyond simply blocking a known metabolic soft spot.[16][17] Here are the primary considerations:

  • Direct Blockade of "Soft Spots": The most straightforward approach is to replace a hydrogen atom with a fluorine atom at a metabolically labile position, such as a benzylic or allylic carbon.[16] The high bond dissociation energy of the C-F bond makes it more resistant to oxidative cleavage by CYP enzymes.[1][2]

  • Electronic Effects: Fluorine is the most electronegative element, and its introduction can significantly alter the electron distribution in a molecule.[1] Placing fluorine on an aromatic ring can deactivate it towards oxidative metabolism.[18] Conversely, placing it adjacent to a basic nitrogen can lower the pKa, which can influence binding and solubility.[1][19]

  • Stereoelectronic Effects: The presence of fluorine can influence the preferred conformation of a molecule, which in turn can affect how it binds to the active site of a metabolic enzyme.[19]

  • Bioisosteric Replacement: Fluorine can be used as a bioisostere for a hydrogen atom or a hydroxyl group.[20][21] This can be a useful strategy to maintain biological activity while improving metabolic stability.

Data Summary: Impact of Fluorination on Metabolic Stability

Compound ClassFluorination StrategyTypical Outcome on Metabolic StabilityReference
Aromatic Compoundspara-FluorinationIncreased stability due to deactivation of the ring towards oxidation[18]
Kinase InhibitorsIntroduction of -CF₃ or -OCF₃Blockade of oxidative metabolism and improved CNS penetration[16]
Nucleoside AnalogsFluorination at the 5-position of the pyrimidine ringBlocks degradation by thymidylate phosphorylase[16]
Anisole DerivativesReplacement of -OCH₃ with -OCF₂HImproved balance of lipophilicity and metabolic stability compared to -OCF₃[22]
Visualizing Experimental Workflows and Metabolic Pathways
In Vitro Liver Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound Stock - Microsomes - NADPH System - Buffer thaw Thaw Microsomes on Ice prep_reagents->thaw pre_incubate Pre-incubate Microsomes and Test Compound at 37°C thaw->pre_incubate initiate_reaction Initiate Reaction with NADPH System pre_incubate->initiate_reaction time_points Take Aliquots at Different Time Points (e.g., 0, 5, 15, 30 min) initiate_reaction->time_points quench Quench Reaction (e.g., with Acetonitrile) time_points->quench lcms LC-MS/MS Analysis of Remaining Parent Compound quench->lcms data_analysis Data Analysis: - Plot ln(% Remaining) vs. Time - Calculate Half-life (t½) - Calculate Intrinsic Clearance (CLint) lcms->data_analysis G substrate Fluorinated Aromatic Substrate p450 Cytochrome P450 Compound I intermediate Electrophilic Intermediate p450->intermediate Electrophilic Attack path1 1,2-Fluorine Shift intermediate->path1 path2 Epoxide Formation intermediate->path2 defluorination Defluorination (Proton-assisted) path1->defluorination path2->defluorination metabolite Hydroxylated Metabolite + Fluoride Ion defluorination->metabolite

Caption: Competitive pathways for P450-catalyzed aromatic defluorination. [23]

References
  • Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway.
  • A beginner's guide to 19F NMR and its role in drug screening. SpringerLink.
  • Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.
  • Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.
  • Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway.
  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect.
  • The Dark Side of Fluorine.
  • Metabolism of fluorine-containing drugs.
  • Assessing the metabolic stability of fluorinated vs non-fluorin
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Utilizing 19F NMR to investigate drug disposition early in drug discovery. Taylor & Francis Online.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • Fluorine NMR. University of Wisconsin-Madison.
  • Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds: A Compar
  • Fluorine in drug design: a case study with fluoroanisoles. PubMed.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
  • The role of fluorine in medicinal chemistry.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Methods to Increase the Metabolic Stability of 18F-Radiotracers.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Sci-Hub.
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Promega.
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
  • Bioisosteres that influence metabolism. Hypha Discovery.
  • Metabolism of fluorine-containing drugs. Semantic Scholar.
  • Metabolism and Toxicity of Fluorine Compounds.
  • Case studies of fluorine in drug discovery.
  • Application of Bioisosteres in Drug Design. SlideShare.
  • Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific.
  • Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. MeCour.
  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
  • Metabolic Stability Assays. Merck Millipore.
  • TROUBLESHOOTING GUIDE FOR ENZYM
  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in D

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support center for the synthesis and scale-up of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the multi-step synthesis of this important pharmaceutical intermediate. As a key building block in the development of various kinase inhibitors, mastering its synthesis at scale is crucial.[1][2][3] This document provides a structured question-and-answer format to directly address the challenges you may encounter during your experimental work.

I. Synthetic Pathway Overview

The synthesis of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine typically proceeds in two key stages: first, the construction of the 5-fluoro-7-azaindole core, followed by the N-benzenesulfonylation. Each stage presents unique challenges, particularly when transitioning from laboratory to pilot-plant or manufacturing scale.

Synthesis_Workflow A Starting Materials (e.g., Substituted Pyridines) B Synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine A->B Multistep Synthesis C N-Benzenesulfonylation B->C Protection D Purification & Isolation C->D Workup E Final Product: 1-Benzenesulfonyl-5-fluoro- 1H-pyrrolo[2,3-b]pyridine D->E Crystallization Purification_Troubleshooting A Crude Product (with impurities) B Incomplete Reaction (Starting Material Present) A->B C Hydrolysis (Benzenesulfonic Acid) A->C D Side Reaction (C-Sulfonated Isomer) A->D E Recrystallization B->E Different polarity F Aqueous Wash (mild base) C->F Removal G Chromatography D->G Separation H Pure Product E->H F->E G->H

Sources

Optimization

Technical Support Center: Buchwald-Hartwig Amination Troubleshooting Guide

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, address frequ...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, address frequently asked questions (FAQs), and offer optimized protocols to overcome common challenges in C-N cross-coupling reactions. The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1][2] However, its intricacies can often lead to challenges in achieving optimal results. This guide is structured to directly address the specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: My reaction is showing low or no conversion. What are the primary factors to investigate?

Low or no yield in a Buchwald-Hartwig amination can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Primary Causes & Immediate Actions:

  • Catalyst Inactivity or Deactivation: The palladium catalyst is the heart of the reaction. Its effectiveness can be compromised by:

    • Oxygen Sensitivity: The active Pd(0) species is sensitive to air. Ensure all reagents and solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[3]

    • Inadequate Pre-catalyst Activation: When using Pd(II) sources like Pd(OAc)₂, in-situ reduction to Pd(0) is required. This process can be inefficient. Consider using a commercially available, air-stable pre-catalyst (e.g., a palladacycle) which can be more reliable in generating the active catalytic species.[4][5]

    • Ligand Degradation: Phosphine ligands can be susceptible to oxidation. Use fresh, high-purity ligands.

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[6] The choice of ligand is highly dependent on the nature of your amine and aryl halide.[4][5]

    • Steric Hindrance: For sterically demanding substrates, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or RuPhos) are often necessary to promote reductive elimination.[1][6]

    • Challenging Nucleophiles: For less nucleophilic amines, such as amides or anilines, specialized ligands may be required to achieve good yields.[3]

  • Incorrect Base Selection: The base is not merely a proton scavenger; it is intimately involved in the catalytic cycle.[7][8][9]

    • Strength and Solubility: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[4] However, its poor solubility can be an issue.[10] Weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for substrates with base-sensitive functional groups, though they may require higher temperatures and longer reaction times.[3]

    • Incompatibility: Be mindful of potential side reactions between the base and your substrates, such as ester saponification with strong alkoxide bases.[3]

  • Poor Reagent Purity or Reaction Setup:

    • Water Content: While trace amounts of water can sometimes be beneficial by aiding in the dissolution of the base, excess water can lead to catalyst deactivation and competing hydrolysis reactions.[3][10] Ensure solvents are appropriately dried.

    • Impure Starting Materials: Impurities in the aryl halide or amine can poison the catalyst.

  • Inadequate Temperature or Reaction Time: These reactions typically require heating (80-110 °C) to proceed at a reasonable rate.[10][11] If you observe slow conversion, consider increasing the temperature or extending the reaction time.

Q2: I'm observing significant formation of side products. What are the likely culprits and how can I mitigate them?

The formation of side products can complicate purification and reduce the yield of your desired product. Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation and β-hydride elimination.

Common Side Products and Their Causes:

  • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene. It can be a significant side reaction, particularly with electron-rich aryl halides.

    • Cause: This often arises from a competing pathway in the catalytic cycle where an intermediate palladium-hydride species is formed, which then reductively eliminates with the aryl group.

    • Solution: The choice of ligand is critical in suppressing this side reaction. Bulky biarylphosphine ligands have been shown to be effective.[1]

  • β-Hydride Elimination: This is a common side reaction when using primary amines that have a hydrogen atom on the β-carbon.[1]

    • Cause: The palladium-amide intermediate can undergo β-hydride elimination to form an imine and a palladium-hydride species.[1]

    • Solution: The use of bulky ligands can sterically disfavor this pathway. Additionally, using a bidentate ligand like BINAP or DPPF can sometimes prevent the formation of the species that leads to β-hydride elimination.[1]

  • Homocoupling of the Aryl Halide: The formation of a biaryl product can occur, especially at higher temperatures.

    • Cause: This side reaction is often promoted by the presence of oxygen or other oxidizing agents.

    • Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere can help minimize this side product.

Q3: How do I choose the optimal combination of palladium source, ligand, and base for my specific substrates?

The "best" conditions are highly substrate-dependent.[12] A systematic approach to screening and optimization is often necessary.

A General Guide to Component Selection:

ComponentConsiderationsRecommendations
Palladium Source Ease of handling, reliability of generating active catalyst.For initial screening, air-stable Pd(II) pre-catalysts are often more reliable than Pd(OAc)₂ or Pd₂(dba)₃.[4][5]
Ligand Steric and electronic properties of the amine and aryl halide.Start with a versatile, bulky biarylphosphine ligand like XPhos, RuPhos, or BrettPhos for a wide range of substrates.[6][13] For electron-deficient heteroaryl halides, ligands like Xantphos may be beneficial.[13]
Base pKa, solubility, and functional group compatibility.NaOtBu is a good starting point for many reactions due to its high basicity.[3] For base-sensitive substrates, consider K₃PO₄ or Cs₂CO₃.[3][11] Soluble organic bases like DBU can be an option in some cases.[14]
Solvent Polarity, boiling point, and ability to dissolve reagents.Aprotic, non-polar solvents like toluene, dioxane, or THF are commonly used.[11][15] The choice can influence reaction rate and product distribution.[10]

Experimental Design for Optimization:

For challenging substrates, a Design of Experiments (DoE) approach can be highly effective in identifying the optimal reaction conditions by systematically varying multiple parameters simultaneously.[16][17]

II. In-Depth Troubleshooting Protocols

Protocol 1: Diagnosing a Failed Reaction (No Product Formation)
  • Verify Reagent Integrity:

    • Run a small-scale control reaction with known reactive substrates (e.g., 4-bromotoluene and morpholine) using your current batch of catalyst, ligand, base, and solvent to ensure they are active.

    • Check the purity of your specific aryl halide and amine by NMR or LC-MS.

  • Re-evaluate Reaction Setup:

    • Ensure your solvent was properly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).

    • Confirm that the reaction was maintained under a positive pressure of an inert gas throughout the entire process.

  • Systematic Condition Screening:

    • Temperature: If the reaction was run at a lower temperature, incrementally increase it in 10-20 °C intervals.

    • Ligand: Screen a small panel of ligands with different steric and electronic properties. Include a bulky biarylphosphine (e.g., XPhos), a ferrocenyl-based ligand (e.g., Josiphos-type), and a chelating bisphosphine (e.g., Xantphos).[13]

    • Base: If using a weaker base, try a stronger one like NaOtBu, provided your substrate is stable. Conversely, if using a strong base, test a weaker one like K₃PO₄ to rule out substrate degradation.

Protocol 2: Minimizing Hydrodehalogenation
  • Ligand Modification:

    • Switch to a more sterically hindered ligand. The increased bulk around the palladium center can disfavor the formation of the palladium-hydride species responsible for hydrodehalogenation.

    • Increase the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1) to ensure the palladium center remains saturated with the desired ligand.

  • Solvent Effects:

    • The choice of solvent can influence the relative rates of the desired C-N bond formation versus hydrodehalogenation. Consider screening alternative aprotic solvents like CPME or t-amyl alcohol.[4]

  • Lowering Reaction Temperature:

    • If the desired reaction proceeds at a reasonable rate at a lower temperature, this can sometimes suppress side reactions that have a higher activation energy.

III. Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, highlighting key intermediates and potential off-cycle pathways.

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex [L2Pd(Ar)(X)] Oxidative_Addition->Pd(II)_Complex + Ar-X Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Hydrodehalogenation Hydrodehalogenation Pd(II)_Complex->Hydrodehalogenation Amine_Complex [L2Pd(Ar)(HNR'R'')]X Amine_Coordination->Amine_Complex + HNR'R'' Deprotonation Deprotonation Amine_Complex->Deprotonation Amido_Complex [L2Pd(Ar)(NR'R'')] Deprotonation->Amido_Complex + Base - Base-H+X- Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Beta_Hydride_Elimination β-Hydride Elimination Amido_Complex->Beta_Hydride_Elimination Reductive_Elimination->Pd(0)L2 + Ar-NR'R'' Start

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when encountering common issues with the reaction.

Troubleshooting_Workflow Start Reaction Issue: Low Yield / No Reaction Check_Inertness Verify Inert Atmosphere & Degassed Reagents Start->Check_Inertness Control_Reaction Run Control Reaction with Known Substrates Check_Inertness->Control_Reaction Screen_Ligands Screen Ligand Panel (Bulky, Chelating) Control_Reaction->Screen_Ligands If control fails, reagents are suspect Control_Reaction->Screen_Ligands If control works, proceed to optimize Optimize_Base Optimize Base (Strength & Solubility) Screen_Ligands->Optimize_Base Optimize_Temp Optimize Temperature & Reaction Time Optimize_Base->Optimize_Temp Success Successful Reaction Optimize_Temp->Success Improved Yield Side_Products Side Product Formation? Optimize_Temp->Side_Products Still Low Yield Side_Products->Success No Analyze_Side_Products Identify Side Products (GC-MS, NMR) Side_Products->Analyze_Side_Products Yes Address_Hydrodehalogenation Address Hydrodehalogenation: - Bulky Ligand - Lower Temperature Analyze_Side_Products->Address_Hydrodehalogenation Hydrodehalogenation Detected Address_Beta_Hydride Address β-Hydride Elimination: - Bulky/Bidentate Ligand Analyze_Side_Products->Address_Beta_Hydride β-Hydride Product Detected Address_Hydrodehalogenation->Success Address_Beta_Hydride->Success

Caption: A decision tree for troubleshooting common issues.

IV. References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Dorel, R., & Grugel, C. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved January 11, 2026, from [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48). Retrieved January 11, 2026, from [Link]

  • Radleys. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved January 11, 2026, from [Link]

  • Christensen, M., et al. (2009). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 13(5), 956-960. Retrieved January 11, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved January 11, 2026, from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(2), 209-215. Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 11, 2026, from [Link]

  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. Retrieved January 11, 2026, from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 11, 2026, from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Retrieved January 11, 2026, from [Link]

  • Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-9. Retrieved January 11, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig reaction: An overview - Semantic Scholar. (2018, April 15). Retrieved January 11, 2026, from [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.). Retrieved January 11, 2026, from [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved January 11, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. (2025, April 3). YouTube. Retrieved January 11, 2026, from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 11, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity in the Functionalization of 1H-Pyrrolo[2,3-b]pyridine

Welcome to the technical support guide for navigating the complex yet rewarding chemistry of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This scaffold is a cornerstone in medicinal chemistry, appearing in n...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complex yet rewarding chemistry of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This scaffold is a cornerstone in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] However, its rich electronic diversity also presents a significant challenge: controlling the site of functionalization. This guide provides field-proven insights, troubleshooting protocols, and strategic workflows to empower researchers in achieving high regioselectivity in their synthetic campaigns.

Part 1: The Reactivity Landscape of 7-Azaindole

Understanding the inherent electronic nature of the 7-azaindole core is the first principle of achieving regioselectivity. The molecule is a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring. This dichotomy governs the intrinsic reactivity of each position.

  • The Pyrrole Ring (C2, C3): This moiety is highly nucleophilic and prone to electrophilic aromatic substitution. The C3 position is generally the most electronically rich and sterically accessible, making it the default site for many electrophilic reactions.[3]

  • The Pyridine Ring (C4, C5, C6): This ring is electron-deficient due to the electronegativity of the N7 nitrogen, making it resistant to standard electrophilic attack. Functionalization here requires more advanced strategies, such as C-H activation or pre-functionalization.[2][4]

  • The Nitrogen Atoms (N1, N7): The pyrrolic N1-H is weakly acidic and readily deprotonated or protected. The pyridinic N7 is basic and can act as a coordinating site for metals, which can be leveraged for catalysis.

Caption: Inherent reactivity map of the 7-azaindole scaffold.

Part 2: Frequently Asked Questions (FAQs) & Strategic Solutions

This section addresses common questions encountered during the functionalization of 7-azaindole, providing direct answers and strategic guidance.

Q1: My electrophilic substitution is giving me a mixture of C2 and C3 isomers. How can I exclusively target the C3 position?

Answer: The C3 position is the kinetically favored site for most electrophilic substitutions due to its higher electron density.[3] If you are observing C2 substitution, it often points to reaction conditions that are too harsh or a highly reactive electrophile that overcomes the intrinsic selectivity.

Troubleshooting C3 Selectivity:

IssueCausalityRecommended Action
Mixture of Isomers Highly reactive electrophile or elevated temperature reduces selectivity.1. Lower the Temperature: Perform the reaction at 0 °C or -78 °C. 2. Use a Milder Reagent: For halogenation, switch from Br₂ to NBS or CuBr₂. For acylation, avoid strong Lewis acids that might promote isomerization.
Low Yield Deactivation of the ring by protonation of N7 under strongly acidic conditions.1. Buffer the Reaction: Add a non-nucleophilic base like pyridine or 2,6-lutidine. 2. Protect N1: An electron-withdrawing group on N1 (e.g., Ts) can sometimes enhance C3 reactivity by preventing side reactions at the nitrogen.[5]
No Reaction Insufficiently activated electrophile or deactivated 7-azaindole substrate.1. Use a Mild Lewis Acid: For Friedel-Crafts type reactions, consider catalysts like ZnO or Bi(OTf)₃.[6] 2. Check Substrate Purity: Ensure starting material is free of inhibitors.
Q2: I need to functionalize the C2 position. What is the most reliable strategy?

Answer: Selective C2 functionalization is a classic challenge that is best solved using Directed ortho-Metalation (DoM) . This strategy requires installing a Directed Metalation Group (DMG) on the N1 nitrogen. This group directs a strong, sterically hindered base (like LDA) to selectively deprotonate the adjacent C2 position, creating a nucleophilic C2-lithiated species that can be trapped with an electrophile.[1]

Workflow for C2 Functionalization via DoM:

Workflow: C2 Functionalization via DoM start Start: 1H-Pyrrolo[2,3-b]pyridine protect Step 1: N1-Protection Install Directing Group (e.g., Carbamoyl, Pivaloyl) start->protect Base, DMG-Cl metalate Step 2: Directed Metalation Add LDA or n-BuLi at -78°C (Deprotonates C2) protect->metalate Inverse addition of base quench Step 3: Electrophilic Quench Add Electrophile (E+) (e.g., I₂, TMSCl, Aldehyde) metalate->quench Traps C2-anion deprotect Step 4: Deprotection (Optional) Remove N1-DMG quench->deprotect Acid/Base or Fluoride source product Product: C2-Functionalized Azaindole quench->product If DMG is desired in final product deprotect->product

Caption: Decision workflow for C2 functionalization.

Q3: Functionalizing the pyridine ring (C4, C5, C6) seems impossible. What modern methods are available?

Answer: This is the frontier of 7-azaindole chemistry. Directing reactions to the electron-deficient pyridine ring requires overcoming the high reactivity of the pyrrole moiety. Three primary strategies have proven effective:

  • N-Oxide Formation: Oxidation of the pyridine N7 nitrogen to an N-oxide dramatically alters the ring's electronics. It activates the C6 position for Pd-catalyzed direct arylation and the C2 position for nucleophilic halogenation.[4][7][8]

  • Transition Metal-Catalyzed C-H Activation: This is a powerful and increasingly common approach. By using a directing group on N1, a transition metal catalyst (often Pd, Rh, or Ru) can be directed to selectively cleave a C-H bond on the pyridine ring and forge a new C-C or C-heteroatom bond.[2][4][9] For example, glycine used as a transient directing group can facilitate C4 arylation.[4]

  • The "DMG Dance" for C6 and C2 Functionalization: A sophisticated strategy involves placing a carbamoyl directing group on N7. This directs metalation to the C6 position. In the presence of a catalytic amount of an activating agent (e.g., ClCONR₂), the carbamoyl group can "dance" or migrate from N7 to N1.[1][10][11] This unmasks the C6-functionalized intermediate and prepares the molecule for a subsequent DoM at C2, allowing for iterative, regioselective functionalization of two distinct positions.[1][10]

Mechanism: The DMG Dance start N7-Carbamoyl Azaindole metalate_c6 1. Metalation (LDA) 2. Quench (E1+) start->metalate_c6 Functionalizes C6 c6_product C6-Functionalized (N7-DMG) metalate_c6->c6_product dance Catalytic ClCONR₂ 'DMG Dance' c6_product->dance Migration N7 -> N1 n1_dmg C6-Functionalized (N1-DMG) dance->n1_dmg metalate_c2 1. Metalation (LDA) 2. Quench (E2+) n1_dmg->metalate_c2 Functionalizes C2 final_product C2,C6-Difunctionalized Product metalate_c2->final_product

Caption: Simplified workflow of the "DMG Dance" strategy.[1][10][11]

Q4: I have a halogenated 7-azaindole. How do I perform a cross-coupling reaction without side reactions at the N1-H?

Answer: This is a critical issue, as the N1-H can undergo competitive N-arylation, especially in copper-catalyzed reactions. For palladium-catalyzed couplings like Suzuki-Miyaura and Buchwald-Hartwig amination, modern catalyst systems have largely solved this problem.

Key Recommendations for Cross-Coupling:

  • Catalyst Choice is Crucial: Use well-defined palladium precatalysts (e.g., G2 or G3 precatalysts) with sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos).[12][13][14] These systems promote rapid oxidative addition at the C-X bond, outcompeting N1-H reactivity.

  • Base Selection: Use a moderately strong, non-nucleophilic inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃. Avoid strong organic bases that can deprotonate N1 and facilitate side reactions.

  • Solvent System: Aprotic polar solvents (e.g., dioxane, toluene, DME) with a small amount of water are often effective, especially for Suzuki couplings.[15]

  • When to Protect: If you are still observing significant N1-arylation or catalyst inhibition, especially with electron-rich amines or challenging substrates, a temporary N1 protecting group (like Boc or SEM) is the most robust solution.[13]

Part 3: Key Experimental Protocols

These protocols are provided as a starting point and should be optimized for specific substrates.

Protocol 1: Regioselective C3-Bromination
  • Objective: To selectively install a bromine atom at the C3 position.

  • Reaction: 1H-pyrrolo[2,3-b]pyridine + NBS → 3-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Procedure:

    • Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile (MeCN) or dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the C3-bromo product.[3]

Protocol 2: C2-Functionalization via Directed ortho-Metalation (DoM)
  • Objective: To install an iodide at the C2 position as a handle for cross-coupling.

  • Reaction: N1-Pivaloyl-7-azaindole + LDA then I₂ → 2-Iodo-N1-pivaloyl-7-azaindole

  • Procedure:

    • Protection: Protect the N1 position of 7-azaindole with a pivaloyl group (Piv) using standard conditions (PivCl, base).

    • Metalation: To a flame-dried, argon-purged flask, add dry tetrahydrofuran (THF) and cool to -78 °C.

    • Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine (2.2 eq) in THF at -78 °C to generate LDA in situ. Stir for 30 minutes.

    • In a separate flask, dissolve N1-pivaloyl-7-azaindole (1.0 eq) in dry THF.

    • Using a cannula, slowly add the substrate solution to the LDA solution at -78 °C (inverse addition). Stir for 1 hour at this temperature to ensure complete C2-lithiation.

    • Quench: Dissolve iodine (I₂) (2.5 eq) in dry THF and add it slowly to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Quench with saturated aqueous NH₄Cl, and proceed with a standard aqueous workup and purification as described in Protocol 1.

Protocol 3: C6-Arylation via Suzuki-Miyaura Cross-Coupling
  • Objective: To couple an arylboronic acid to a C6-halogenated 7-azaindole.

  • Reaction: 6-Bromo-1H-pyrrolo[2,3-b]pyridine + Arylboronic Acid → 6-Aryl-1H-pyrrolo[2,3-b]pyridine

  • Procedure:

    • To a microwave vial or Schlenk tube, add 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a more advanced catalyst system like XPhos Pd G2 (2 mol%) with XPhos ligand (4 mol%).[16]

    • Purge the vessel with argon for 10-15 minutes.

    • Add a degassed solvent mixture, typically dioxane/water (4:1) or DME/water.

    • Seal the vessel and heat to 80-110 °C (conventional heating) or 120-150 °C (microwave irradiation) for the required time (1-18 hours, monitor by LC-MS).

    • After cooling, dilute the reaction with ethyl acetate and water.

    • Perform a standard aqueous workup and purification by column chromatography.[17]

References

  • Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for C−H functionalization of 7‐azaindoles and anthranil. [Link]

  • Li, Y., et al. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(3), 1349. [Link]

  • Singh, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(74), 10834-10851. [Link]

  • Minakata, S., Komatsu, M., & Ohshiro, Y. (1998). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. Synthesis, 1998(5), 701-704. [Link]

  • ResearchGate. (n.d.). Regioseletive C–H functionalization of 7-azaindoles. [Link]

  • Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]

  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). ChemInform, 41(32). [Link]

  • Gribi, R., et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(18), 4253. [Link]

  • ResearchGate. (n.d.). Regio‐Selective C H Functionalization of 7‐Azaindoles. [Link]

  • Barluenga, J., et al. (2002). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 4(17), 2841-2844. [Link]

  • ResearchGate. (n.d.). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. [Link]

  • Extance, A. (2019). Directing group 'dance' decorates heterocycles. Chemistry World. [Link]

  • Engh, R. A., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2442. [Link]

  • de Lescure, L., et al. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • McNally, A. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Morressier. [Link]

  • Asquith, C. R. M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1688-1694. [Link]

  • Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514. [Link]

  • Beilstein Journals. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • OChemOnline. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(39), 9686-9698. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2005). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 7(12), 2453-2456. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Nakao, Y. (2011). Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines. Synthesis, 2011(20), 3209-3219. [Link]

  • Wang, W., et al. (2012). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. Organic Letters, 14(15), 3970-3973. [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(13), 2974-2977. [Link]

  • ResearchGate. (n.d.). Metal free C-H functionalization for the synthesis of Pyrrole, Pyridine and Pyrimidine. [Link]

  • ResearchGate. (n.d.). C-H functionalization reactions promoted by 1st row transition metals with redox-active ligands. Nature did it first. [Link]

  • Krutošíková, A., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 12(7), 1593-1605. [Link]

  • Koubachi, J., et al. (2008). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSSCOUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Journal Marocain de Chimie Hétérocyclique, 7(1). [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21557-21568. [Link]

  • Śladowska, H., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. [Link]

  • El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11(1), 18. [Link]

  • ResearchGate. (n.d.). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine and Other FGFR Inhibitors for Researchers

A Senior Application Scientist's In-Depth Technical Guide to the Evolving Landscape of Fibroblast Growth Factor Receptor (FGFR) Inhibition In the intricate world of oncology drug discovery, the Fibroblast Growth Factor R...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to the Evolving Landscape of Fibroblast Growth Factor Receptor (FGFR) Inhibition

In the intricate world of oncology drug discovery, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical therapeutic target. Aberrant FGFR signaling, driven by gene fusions, amplifications, or activating mutations, is a known oncogenic driver in a variety of malignancies, including urothelial carcinoma, cholangiocarcinoma, and non-small cell lung cancer. This has spurred the development of a new class of targeted therapies: FGFR inhibitors.

This guide provides a comprehensive comparison of a promising investigational scaffold, represented by 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine and its analogs, with clinically approved FGFR inhibitors such as Erdafitinib, Pemigatinib, and Infigratinib. We will delve into their mechanisms of action, comparative preclinical efficacy, and the experimental methodologies used to characterize these potent anti-cancer agents.

The FGFR Signaling Pathway: A Key Regulator of Cellular Function

The FGFR family consists of four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that, upon binding with fibroblast growth factors (FGFs), activate a cascade of downstream signaling pathways. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are fundamental to cellular processes such as proliferation, survival, differentiation, and angiogenesis. In the context of cancer, dysregulation of this signaling network can lead to uncontrolled cell growth and tumor progression.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation RAS RAS P1->RAS PI3K PI3K P1->PI3K P2 P P3 P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Angiogenesis ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects

Caption: The FGFR signaling pathway is activated by FGF ligand binding, leading to receptor dimerization and autophosphorylation, which in turn triggers downstream cascades promoting cell growth and survival.

A New Contender: The 1H-pyrrolo[2,3-b]pyridine Scaffold

Recent research has highlighted the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold as a core structure for novel kinase inhibitors. While specific biological data for 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is not extensively published, a closely related analog, compound 4h from a 2021 study, demonstrates the promise of this chemical series.[1][2][3][4][5] This compound, with a distinct substitution pattern on the pyrrolopyridine core, has shown potent inhibitory activity against multiple FGFR isoforms.

Head-to-Head: Comparative Analysis of FGFR Inhibitors

A direct comparison of the biochemical potency of these inhibitors is crucial for understanding their therapeutic potential and potential off-target effects. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for the 1H-pyrrolo[2,3-b]pyridine analog (compound 4h) and the approved FGFR inhibitors.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 4h (1H-pyrrolo[2,3-b]pyridine analog)7925712
Erdafitinib 1.22.54.6134
Pemigatinib 0.40.51.030
Infigratinib 1.10.81.661

Note: Data for compound 4h, Erdafitinib, Pemigatinib, and Infigratinib are compiled from different studies and should be interpreted with caution as experimental conditions may vary.

From this data, it is evident that while the 1H-pyrrolo[2,3-b]pyridine analog 4h demonstrates potent, low nanomolar inhibition of FGFR1, 2, and 3, its activity against FGFR4 is significantly lower.[2][3][5] In contrast, the approved inhibitors, particularly Pemigatinib, exhibit more potent and balanced inhibition across the FGFR family. This difference in selectivity could have significant implications for both efficacy and safety profiles in a clinical setting.

Experimental Protocols: The Foundation of Inhibitor Characterization

The robust characterization of any kinase inhibitor relies on a series of well-defined experimental protocols. These assays are designed to assess the compound's potency, selectivity, and cellular activity.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Kinase_Assay_Workflow Start Start Step1 Prepare reaction mixture: - Recombinant FGFR kinase - Kinase buffer - ATP - Substrate (e.g., poly(E-Y)) Start->Step1 Step2 Add serial dilutions of inhibitor Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Stop reaction Step3->Step4 Step5 Detect phosphorylation (e.g., ADP-Glo, HTRF) Step4->Step5 Step6 Calculate IC50 value Step5->Step6 End End Step6->End

Caption: A typical workflow for a biochemical kinase assay to determine the IC50 of an inhibitor.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing the recombinant FGFR kinase domain, a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP at a concentration close to its Km, and a generic substrate such as poly(Glu-Tyr).

  • Inhibitor Addition: The test compound, in this case, a 1H-pyrrolo[2,3-b]pyridine derivative or a known inhibitor, is serially diluted and added to the wells. A DMSO control is included.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA or by heat inactivation.

  • Signal Detection: The amount of substrate phosphorylation is quantified. This can be achieved using various methods, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or HTRF® (Homogeneous Time-Resolved Fluorescence) assays that detect the phosphorylated substrate.

  • Data Analysis: The data is plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.

Cellular Proliferation Assay

This assay assesses the ability of an inhibitor to suppress the growth of cancer cells that are dependent on FGFR signaling.

Detailed Protocol:

  • Cell Seeding: Cancer cell lines with known FGFR alterations (e.g., SNU-16 with FGFR2 amplification) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the FGFR inhibitor or vehicle control (DMSO).

  • Incubation: The plates are incubated for a period of 72 hours to allow for effects on cell proliferation.

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay. A common method is the MTT assay, where the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells is quantified. Alternatively, the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, can be used.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated.

Western Blot Analysis of FGFR Signaling

Western blotting is a crucial technique to confirm that the inhibitor is engaging its target within the cell and inhibiting downstream signaling.

Detailed Protocol:

  • Cell Treatment and Lysis: Cancer cells are treated with the FGFR inhibitor for a specified time (e.g., 2-4 hours). Following treatment, the cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated downstream targets (e.g., p-ERK), and a loading control (e.g., GAPDH or β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels and the loading control. A reduction in the p-FGFR/total FGFR ratio in treated cells compared to control cells indicates target engagement and inhibition.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising avenue for the development of novel FGFR inhibitors. The potent activity of analogs like compound 4h against FGFR1, 2, and 3 underscores the potential of this chemical series. However, a direct and comprehensive comparison with approved inhibitors like Erdafitinib, Pemigatinib, and Infigratinib in head-to-head preclinical and clinical studies is necessary to fully elucidate their relative therapeutic potential.

For researchers in the field, the choice of an FGFR inhibitor for a particular application will depend on the specific research question. For studies focused on pan-FGFR inhibition, the approved drugs offer well-characterized tools. For investigations into the role of specific FGFR isoforms or the development of next-generation inhibitors with improved selectivity profiles, the 1H-pyrrolo[2,3-b]pyridine scaffold and its derivatives present an exciting area for further exploration. The continued application of robust experimental methodologies will be paramount in advancing our understanding of these critical anti-cancer agents and ultimately, in improving patient outcomes.

References

  • Comparison of approved FGFR inhibitors. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Tan, L., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 597.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central, 11(34), 20651-20661.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1 H-pyrrolo[2,3- b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed, 11(34), 20651-20661.
  • Recent advance in the development of novel, selective and potent FGFR inhibitors. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? (2022). MDPI. Retrieved January 11, 2026, from [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[ 2, 3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). UQ eSpace. Retrieved January 11, 2026, from [Link]

Sources

Comparative

The Azaindole Anomaly: A Comparative Guide to 1H-pyrrolo[2,3-b]pyridine Isomers in Kinase Inhibition

Introduction: The Privileged Scaffold in Kinase Inhibitor Design In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or azaindole, scaffold has risen to prominence as a "privileged structure," particu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or azaindole, scaffold has risen to prominence as a "privileged structure," particularly in the design of potent and selective kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of kinases, a crucial mechanism for modulating their activity.[2][3] The strategic introduction of a nitrogen atom into the indole ring system not only influences the molecule's physicochemical properties but also provides an additional point for crucial hydrogen bonding interactions within the kinase hinge region.[4] This guide provides an in-depth comparative analysis of the four positional isomers of 1H-pyrrolo[2,3-b]pyridine—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—elucidating how the seemingly subtle change in nitrogen placement can profoundly impact their efficacy as kinase inhibitors. While 7-azaindole is the most extensively studied isomer, largely due to its incorporation in FDA-approved drugs like Vemurafenib, emerging research demonstrates that the other isomers possess unique characteristics that can be harnessed for targeted kinase inhibition.[5][6]

The Isomeric Landscape: Physicochemical and Electronic Properties

The position of the nitrogen atom in the pyridine ring of the azaindole scaffold dictates its fundamental physicochemical properties, which in turn govern its pharmacokinetic profile and interaction with target kinases. A comparative analysis of these properties is essential for the rational design of kinase inhibitors.

Key Physicochemical Properties of Azaindole Isomers

The introduction of a nitrogen atom into the indole scaffold generally enhances aqueous solubility and metabolic stability compared to the parent indole molecule.[2] However, these properties vary significantly among the four isomers.

PropertyIndole4-Azaindole5-Azaindole6-Azaindole7-Azaindole
Aqueous Solubility (µg/mL) 16932419487936
Metabolic Stability (HLM t½, min) 16.9>100>10038.549.5
pKa ~10.06.948.267.954.59

Data compiled from multiple sources.[2][7]

As the data indicates, all four azaindole isomers exhibit a marked improvement in aqueous solubility compared to indole, a critical factor for drug formulation and bioavailability.[2] Similarly, the metabolic stability, as measured by the half-life in human liver microsomes (HLM), is generally enhanced, with 4- and 5-azaindoles showing the most significant resistance to metabolic degradation.[2]

The most striking difference among the isomers lies in their basicity, as reflected by their pKa values. 5-Azaindole is the most basic isomer (pKa = 8.26), while 7-azaindole is the least basic (pKa = 4.59).[7] This variation in basicity directly influences the ionization state of the molecule at physiological pH, which can affect its ability to cross cell membranes and interact with the target kinase. The higher basicity of 5-azaindole, for instance, has been correlated with its lower reactivity in certain chemical reactions.[8]

Comparative Analysis of Kinase Inhibition

While direct head-to-head comparisons of all four azaindole isomers against a broad panel of kinases under identical conditions are limited in the literature, available data and structure-activity relationship (SAR) studies reveal distinct profiles for each isomer.

7-Azaindole: The Preeminent Hinge Binder

The 7-azaindole scaffold is the most extensively validated isomer in kinase inhibitor design.[5] Its defining feature is the ability of the N7 nitrogen and the pyrrolic N-H to form a bidentate hydrogen bond with the kinase hinge region, effectively mimicking the interaction of adenine.[6][9] This robust interaction provides a strong anchor for the inhibitor, contributing to its high potency.

Vemurafenib , an FDA-approved inhibitor of B-RAF kinase for the treatment of melanoma, is a prime example of a 7-azaindole-based drug.[6] The 7-azaindole core of vemurafenib forms the critical hydrogen bonds with the hinge region of B-RAF, while its substituted phenyl ring occupies a hydrophobic pocket.[2]

Beyond B-RAF, 7-azaindole derivatives have shown potent inhibition of a wide range of kinases, including:

  • CDK9: Highly selective inhibitors have been developed for transient target engagement.[10]

  • Erk5: Novel derivatives have demonstrated anticancer activity.[11]

  • PIM kinases: N-substituted 7-azaindoles have been identified as promising pan-PIM inhibitors.[12]

  • PI3Kγ: Isoindolinone-based derivatives have shown potent and selective inhibition.[13]

It is noteworthy that 7-azaindole can adopt different binding modes within the ATP-binding pocket, including "normal," "flipped," and "non-hinge" orientations, which can be influenced by the nature and position of substituents on the scaffold.[9]

4-Azaindole: A Promising Alternative

The 4-azaindole isomer has emerged as a valuable alternative to the 7-azaindole scaffold, offering distinct advantages in certain contexts. For instance, in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), 4-azaindole analogs demonstrated superior efficacy compared to the parent indole compound, a trait shared with 7-azaindole derivatives.[2][5]

In the realm of kinase inhibition, 4-azaindole has been successfully employed to develop potent inhibitors of:

  • c-Met kinase: Showing inhibitory activity in the low nanomolar range.[5]

  • PAK1 (p21-activated kinase-1): Demonstrating improved physicochemical properties over indole-based inhibitors.

5-Azaindole: Potency and Selectivity for Specific Targets

While less explored than its 4- and 7-isomers, 5-azaindole has demonstrated remarkable potency and selectivity for specific kinase targets. A compelling example is in the inhibition of Cdc7 kinase , where 5-azaindole derivatives exhibited potent inhibitory activity, whereas the corresponding 4-, 6-, and 7-azaindole isomers were less active and selective.[4][5] This highlights the critical role of the nitrogen position in achieving selective inhibition of certain kinases.

Furthermore, 5-azaindolocarbazoles have been developed as cytotoxic agents and inhibitors of Chk1 (Checkpoint Kinase 1) , with some compounds exhibiting IC50 values in the low nanomolar range.[14]

6-Azaindole: An Under-explored Isomer with Potential

The 6-azaindole isomer remains the least explored of the four in the context of kinase inhibition. However, its unique electronic properties and demonstrated improvements in solubility and metabolic stability over the parent indole suggest that it holds untapped potential.[2][15] Further investigation into this isomer is warranted to fully understand its potential as a kinase inhibitor scaffold.

Experimental Protocols

To ensure the reproducibility and validity of findings in kinase inhibitor research, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used in the evaluation of azaindole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide or protein substrate

  • Azaindole isomer test compounds

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT, 0.1% BSA)

  • ATP solution (at or near the Km for the specific kinase)

  • [γ-³³P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

  • 96-well or 384-well assay plates

  • Phosphocellulose filter mats (for radiometric assay)

  • Scintillation counter and fluid (for radiometric assay) or luminometer (for luminescence-based assay)

Procedure:

  • Compound Preparation: Prepare a stock solution of the azaindole isomer in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Mixture: In each well of the assay plate, combine the kinase, substrate, and kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted azaindole isomer or a DMSO vehicle control to the appropriate wells.

  • Initiation of Reaction: Start the kinase reaction by adding the ATP solution (spiked with [γ-³³P]ATP for the radiometric assay).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Termination and Detection:

    • Radiometric Assay: Stop the reaction by spotting the reaction mixture onto phosphocellulose filter mats. Wash the mats extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-based Assay (ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol. This typically involves a two-step addition of reagents to first deplete unused ATP and then convert ADP to ATP, which is used to generate a luminescent signal.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

To assess the selectivity of a lead compound, it is crucial to screen it against a broad panel of kinases.

Methodology: Kinase selectivity profiling is typically performed by specialized contract research organizations (CROs) or with commercially available kits. The general principle involves running single-concentration inhibition assays against a large number of kinases (often representing the entire human kinome). The percentage of inhibition at a fixed concentration (e.g., 1 µM or 10 µM) is determined for each kinase. Hits (kinases inhibited above a certain threshold, e.g., 50%) are then often followed up with full IC50 determination to quantify the potency of the off-target interactions.

Visualizing the Concepts

Chemical Structures of 1H-pyrrolo[2,3-b]pyridine Isomers

G 4-Azaindole 4-Azaindole 5-Azaindole 5-Azaindole 6-Azaindole 6-Azaindole 7-Azaindole 7-Azaindole

Caption: The four positional isomers of 1H-pyrrolo[2,3-b]pyridine (azaindole).

General Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Dilution Compound Serial Dilution Assay_Plate Combine Reagents & Compound in Assay Plate Compound_Dilution->Assay_Plate Reagent_Prep Prepare Kinase, Substrate, & ATP Reagent_Prep->Assay_Plate Incubation Incubate at 30°C Assay_Plate->Incubation Stop_Reaction Stop Reaction & Detect Signal Incubation->Stop_Reaction Data_Analysis Calculate % Inhibition & Determine IC50 Stop_Reaction->Data_Analysis

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Signaling Pathway Inhibition by a Kinase Inhibitor

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Azaindole_Inhibitor Azaindole-based Kinase Inhibitor Azaindole_Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway by an azaindole-based RAF inhibitor.

Conclusion: A Nuanced Approach to Scaffold Selection

The comparative analysis of 1H-pyrrolo[2,3-b]pyridine isomers underscores that the position of the nitrogen atom is a critical determinant of their biological activity and physicochemical properties. While the 7-azaindole scaffold has a proven track record in the development of successful kinase inhibitors, a "one-size-fits-all" approach to scaffold selection is suboptimal. The superior potency of 5-azaindole derivatives against Cdc7 kinase and the favorable physicochemical properties of the 4-azaindole isomer highlight the importance of considering all four isomers in the early stages of drug discovery.[2][5] A deeper understanding of the subtle yet significant differences between these isomers will empower medicinal chemists to rationally design the next generation of highly potent and selective kinase inhibitors, tailored to the specific nuances of their target.

References

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Pharmaceuticals (Basel). 2021;14(10):987. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2014;19(12):19943-19974. Available at: [Link]

  • Novel 5-azaindolocarbazoles as cytotoxic agents and Chk1 inhibitors. Bioorg Med Chem. 2008;16(9):5051-5064. Available at: [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Eur J Med Chem. 2023;258:115621. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2014;19(12):19943-19974. Available at: [Link]

  • Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. J Chem Eng Data. 2020;65(8):4012-4023. Available at: [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Asian Journal of Chemistry. 2024;36(5):1231-1240. Available at: [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. J Org Chem. 2018;83(15):7991-8005. Available at: [Link]

  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules. 2018;23(5):1178. Available at: [Link]

  • Nine optimized isomeric structures of 7-azaindole dimer predicted by calculations at MP2/6-31G** level of theory. ResearchGate. Available at: [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Rev Med Chem. 2019;19(15):1253-1265. Available at: [Link]

  • azaindole-derivatives-as-potential-kinase-inhibitors-and-their-sars-elucidation. Bohrium. Available at: [Link]

  • Structure of azaindole isomers. ResearchGate. Available at: [Link]

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorg Med Chem Lett. 2023;94:129451. Available at: [Link]

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. J Med Chem. 2021;64(21):15965-15983. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chem Pharm Bull (Tokyo). 2018;66(1):29-36. Available at: [Link]

  • The Heterocyclic Chemistry of Azaindoles. Wipf Group, University of Pittsburgh. Available at: [Link]

  • N-substituted azaindoles as potent inhibitors of Cdc7 kinase. ResearchGate. Available at: [Link]

  • Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Med Chem Lett. 2012;3(9):719-723. Available at: [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. 2022;27(19):6619. Available at: [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. Available at: [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Med Chem Lett. 2012;3(9):719-723. Available at: [Link]

  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorg Med Chem Lett. 2017;27(15):3436-3442. Available at: [Link]

  • 7-Azaindole and Its Clusters with Ar, CH4, H2O, NH3, and Alcohols: Molecular Geometry and Nature of the First Excited Singlet El. DTIC. Available at: [Link]

  • Rotationally resolved electronic spectroscopy of 6-methylindole. Radboud Repository. Available at: [Link]

  • Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g; A) and 1,1′-(1,3-phenylene)bis(7-azaindole) (2k; B). ResearchGate. Available at: [Link]

Sources

Validation

A Senior Scientist's Guide to Validating the Inhibitory Activity of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine (Dabrafenib) Against BRAF V600E

This guide provides a comprehensive framework for researchers and drug development professionals to validate the inhibitory activity of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a compound widely known as Dab...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the inhibitory activity of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a compound widely known as Dabrafenib (GSK2118436). We will delve into the experimental rationale, present detailed protocols for biochemical and cellular characterization, and objectively compare its performance against a key alternative, Vemurafenib.

Introduction: The Scientific Rationale for Targeting BRAF V600E

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. A key component of this cascade is the BRAF kinase. Specific point mutations in the BRAF gene can lead to constitutive activation of the pathway, driving oncogenesis in a significant portion of melanomas, as well as in certain colorectal and thyroid cancers. The most common of these activating mutations is a valine-to-glutamic acid substitution at position 600 (V600E), which accounts for approximately 90% of BRAF-mutant cancers.

Dabrafenib was developed as a potent and selective inhibitor of the BRAF V600E mutant kinase. Unlike first-generation inhibitors, it was designed to potently inhibit the constitutively active monomeric form of BRAF V600E while minimizing the paradoxical activation of the MAPK pathway that can occur in wild-type BRAF cells. Validating the inhibitory activity of a compound like Dabrafenib requires a multi-faceted approach, beginning with direct biochemical assays and progressing to cell-based assays that confirm its mechanism of action in a biological context.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal BRAF BRAF (V600E) RAS->BRAF GTP-loading MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Dabrafenib Inhibitor->BRAF

Caption: The MAPK signaling cascade, highlighting the central role of BRAF and the inhibitory action of Dabrafenib.

Part 1: Biochemical Validation - Direct Target Engagement

The first step in validation is to confirm that the compound directly inhibits the enzymatic activity of its intended target in a purified, cell-free system. This allows for the precise determination of inhibitory potency (IC50) without the complexities of cellular uptake, metabolism, or off-target effects.

Comparative Biochemical Potency

We will compare Dabrafenib with Vemurafenib (PLX4032), another well-established selective inhibitor of BRAF V600E.

CompoundTargetIC50 (nM)Assay Technology
Dabrafenib BRAF V600E0.8Radiometric
Wild-Type BRAF3.2Radiometric
Vemurafenib BRAF V600E31ELISA-based
Wild-Type BRAF100ELISA-based

Data compiled from representative literature. Absolute IC50 values may vary based on specific assay conditions (e.g., ATP concentration).

This data clearly demonstrates that in direct biochemical assays, Dabrafenib exhibits significantly higher potency against the target BRAF V600E kinase compared to Vemurafenib.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol provides a robust, non-radioactive method for determining IC50 values. It measures the phosphorylation of a substrate peptide by the kinase.

Principle: The assay uses a biotinylated peptide substrate and a phosphospecific antibody labeled with a Europium (Eu) cryptate donor. The phosphorylated peptide is detected by Streptavidin-XL665 (acceptor). When the donor and acceptor are in close proximity (i.e., when the substrate is phosphorylated), FRET occurs upon excitation, generating a specific signal. Kinase inhibition reduces this signal.

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound 1. Prepare serial dilution of Dabrafenib Incubate 3. Add Kinase Mix to compound 4. Incubate at RT (e.g., 60 min) (Phosphorylation occurs) Compound->Incubate Kinase_Mix 2. Prepare Kinase Mix: - BRAF V600E Enzyme - Biotinylated Substrate - ATP Kinase_Mix->Incubate Detection_Mix 5. Add Detection Mix: - Eu-Ab (anti-phospho) - SA-XL665 Incubate->Detection_Mix Incubate_Detect 6. Incubate at RT (e.g., 60 min) (Antibody binding) Detection_Mix->Incubate_Detect Read 7. Read plate on TR-FRET enabled reader Incubate_Detect->Read

Caption: Workflow for a typical TR-FRET based kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Dabrafenib in 100% DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a low-volume 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a kinase reaction mix containing recombinant BRAF V600E enzyme, a suitable peptide substrate (e.g., ULight™-MEK1), and ATP at its Km concentration in kinase buffer.

    • Dispense 5 µL of the kinase mix into each well.

    • Incubate for 60 minutes at room temperature to allow the phosphorylation reaction to proceed.

  • Detection:

    • Prepare a detection mix containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665 in detection buffer.

    • Add 5 µL of the detection mix to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader (e.g., PHERAstar or EnVision), measuring emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).

  • Data Analysis:

    • Calculate the ratio of (665 nm / 620 nm) * 10,000.

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular Validation - Confirming On-Target Effects

While a biochemical assay confirms direct enzyme inhibition, a cellular assay is crucial to validate that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit the expected biological response.

Comparative Cellular Potency

We will assess the ability of Dabrafenib and Vemurafenib to inhibit the downstream signaling pathway and the proliferation of a BRAF V600E-mutant cancer cell line. The A375 human melanoma cell line is an industry-standard model for this purpose.

CompoundAssayCell LineIC50 (nM)
Dabrafenib p-ERK InhibitionA3750.5
Cell ProliferationA3750.7
Vemurafenib p-ERK InhibitionA37513
Cell ProliferationA37536

Data compiled from representative literature. Cellular IC50 values can vary based on cell density, serum concentration, and incubation time.

The cellular data corroborates the biochemical findings, showing Dabrafenib to be substantially more potent than Vemurafenib at inhibiting the MAPK pathway (measured by p-ERK levels) and consequently, the proliferation of BRAF V600E-dependent cancer cells.

Protocol 1: Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol directly measures the phosphorylation status of ERK, a key downstream substrate of the BRAF/MEK signaling cascade. A reduction in p-ERK levels provides direct evidence of on-target pathway inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate A375 cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours to reduce basal pathway activity.

    • Treat the cells with a serial dilution of Dabrafenib (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 2 hours.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the plate using 1X RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto a 10% SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis and Re-probing:

    • Quantify the band intensity for p-ERK.

    • Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.

    • Normalize the p-ERK signal to the total ERK signal for each treatment condition.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Step-by-Step Methodology:

  • Cell Plating: Seed A375 cells in a 96-well, clear-bottom, white-walled plate at a low density (e.g., 2,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of Dabrafenib to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the DMSO-treated controls (100% viability) and plot the percent viability against the logarithm of inhibitor concentration. Fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The validation of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine (Dabrafenib) as a BRAF V600E inhibitor is a systematic process. The data presented here, derived from standard industry protocols, confirms its high potency and selectivity. Biochemical assays establish its direct, sub-nanomolar inhibition of the BRAF V600E kinase, while cellular assays in a relevant cancer cell line model validate its ability to inhibit downstream signaling and arrest cell proliferation. When compared to the alternative, Vemurafenib, Dabrafenib consistently demonstrates superior potency in both biochemical and cellular contexts, underscoring the value of this multi-tiered validation approach in drug discovery and development.

References

  • Davies, H., et al. (2002). Mutations of the BRAF gene in human cancer. Nature. [Link]

  • Cantwell-Dorris, E. R., O'Leary, J. J., & Sheils, O. M. (2011). BRAFV600E: implications for carcinogenesis and molecular therapy. Molecular cancer therapeutics. [Link]

  • King, A. J., et al. (2013). Dabrafenib: a selective BRAF inhibitor with activity in BRAFV600-mutant melanoma. Future oncology (London, England). [Link]

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of BRAF Kinase with Antitumor Activity. ACS Medicinal Chemistry Letters. [Link]

Comparative

The Fluorine Advantage: A Comparative Guide to the Potency of Fluorinated vs. Non-Fluorinated Pyrrolo[2,3-b]pyridines

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine has made it a cornerstone for the development of a multitud...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine has made it a cornerstone for the development of a multitude of potent kinase inhibitors and other therapeutic agents.[1][2] The strategic modification of this core structure is paramount in the quest for enhanced potency, selectivity, and favorable pharmacokinetic profiles. One of the most impactful strategies in this endeavor is the introduction of fluorine atoms.

This guide provides an in-depth comparison of the potency of fluorinated versus non-fluorinated pyrrolo[2,3-b]pyridine derivatives, supported by experimental data from published research. We will explore the causal relationships behind the observed differences in biological activity and provide detailed experimental protocols for the synthesis and evaluation of these compounds.

The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical and biological properties.[3] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to several beneficial effects:

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450, which can increase the in vivo half-life of a drug.[3]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can decrease the basicity of nearby nitrogen atoms, such as the one in the pyridine ring of the 7-azaindole scaffold.[3] This can significantly impact drug-receptor interactions and solubility.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can lead to increased binding affinity and potency.

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.

The decision to introduce fluorine is a critical step in the optimization of a lead compound, and as we will see in the following case studies, it can have a profound impact on potency.

Comparative Potency Analysis: Case Studies

The most effective way to illustrate the impact of fluorination is through direct comparison of the biological activity of fluorinated compounds with their non-fluorinated parent analogs.

Case Study 1: Phosphodiesterase 4B (PDE4B) Inhibitors

A study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as inhibitors of Phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory diseases, provides a clear example of the benefits of fluorination.[4][5] The researchers synthesized and evaluated a series of compounds where an azetidine ring was attached to the carboxamide. They compared the potency of the non-fluorinated azetidine derivative with its mono- and di-fluorinated counterparts.

CompoundR Group (on Azetidine)PDE4B IC50 (µM)
11f H1.1
11g 3-F0.23
11h 3,3-F₂0.14

Data sourced from ACS Med. Chem. Lett. 2020, 11, 3, 383–389.[5]

The data clearly demonstrates a significant increase in potency with the introduction of fluorine. The mono-fluorinated analog 11g is nearly five times more potent than the non-fluorinated parent compound 11f . The di-fluorinated analog 11h shows an even greater enhancement in potency, being almost eight times more active than 11f .[5] This dramatic increase in inhibitory activity highlights the positive contribution of fluorine to the binding of these compounds to the PDE4B active site.

Case Study 2: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

In the development of inhibitors for the Fibroblast Growth Factor Receptor (FGFR), a receptor tyrosine kinase involved in cancer, the introduction of a trifluoromethyl (-CF₃) group has been shown to be a successful strategy. A study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors demonstrated that the introduction of a trifluoromethyl group at the 5-position of the pyrrolo[2,3-b]pyridine ring led to a nearly 20-fold increase in activity against FGFR1 compared to the non-fluorinated parent compound.[6] The authors suggest that the trifluoromethyl group can form a hydrogen bond with a glycine residue (G485) in the kinase's active site, a favorable interaction that is absent in the non-fluorinated analog.[6] This example underscores how fluorine can be strategically placed to exploit specific interactions within the target protein's binding pocket.

Experimental Protocols

To ensure the reproducibility and validation of such comparative studies, detailed and standardized experimental protocols are essential.

Synthesis of a 3,3-Difluoroazetidine Substituted Pyrrolo[2,3-b]pyridine (analogue of 11h)

This protocol is a representative example for the synthesis of a fluorinated pyrrolo[2,3-b]pyridine derivative.

Step 1: Amide Coupling

  • To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 3,3-difluoroazetidine hydrochloride (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 16 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative.

In-Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., FGFR1, PDE4B)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (fluorinated and non-fluorinated pyrrolo[2,3-b]pyridines)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase enzyme to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

To further clarify the concepts and workflows discussed, the following diagrams are provided.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Ligand Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Ligand->Receptor_Tyrosine_Kinase Binds Dimerization_Phosphorylation Dimerization & Autophosphorylation Receptor_Tyrosine_Kinase->Dimerization_Phosphorylation Signaling_Proteins Signaling Proteins Dimerization_Phosphorylation->Signaling_Proteins Recruits & Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Signaling_Proteins->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Inhibitor Pyrrolo[2,3-b]pyridine Kinase Inhibitor Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP Binding

Caption: A generic receptor tyrosine kinase signaling pathway targeted by pyrrolo[2,3-b]pyridine inhibitors.

G cluster_workflow Kinase Inhibition Assay Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Test Compounds Start->Compound_Dilution Plate_Setup Add Compounds and Kinase Enzyme to 96-well Plate Compound_Dilution->Plate_Setup Pre_incubation Pre-incubate to Allow Compound-Enzyme Binding Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with Substrate/ATP Mixture Pre_incubation->Reaction_Initiation Reaction_Incubation Incubate at 30°C Reaction_Initiation->Reaction_Incubation Stop_Reaction Stop Reaction & Deplete ATP Reaction_Incubation->Stop_Reaction Signal_Generation Generate Luminescent Signal Stop_Reaction->Signal_Generation Data_Acquisition Measure Luminescence Signal_Generation->Data_Acquisition Data_Analysis Calculate % Inhibition and IC50 Values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

G cluster_sar Structure-Activity Relationship (SAR) Logic Initial_Hit Initial Hit Compound (Non-fluorinated) Hypothesis Hypothesize Fluorination Will Improve Potency Initial_Hit->Hypothesis Synthesis Synthesize Fluorinated Analogs (Mono- & Di-fluoro) Hypothesis->Synthesis Biological_Testing Biological Testing (Kinase Assay) Synthesis->Biological_Testing Data_Analysis Analyze Potency Data (Compare IC50s) Biological_Testing->Data_Analysis SAR_Conclusion Establish SAR: Fluorination Increases Potency Data_Analysis->SAR_Conclusion Further_Optimization Further Optimization (e.g., other positions) SAR_Conclusion->Further_Optimization

Caption: Logical flow for a structure-activity relationship (SAR) study on fluorinated analogs.

Conclusion

The strategic incorporation of fluorine is a powerful tool in the medicinal chemist's arsenal for optimizing the potency and pharmacokinetic properties of pyrrolo[2,3-b]pyridine-based drug candidates. The case studies presented here provide clear, data-driven evidence that fluorination can lead to substantial increases in biological activity. By understanding the underlying principles of how fluorine influences molecular interactions and by employing robust synthetic and analytical methodologies, researchers can continue to leverage the "fluorine advantage" to develop novel and more effective therapeutics.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. [Link]

  • Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. PubMed. [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. PubMed. [Link]

  • Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. PubMed. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

  • 3D QSAR Studies of 2-Arylpyrimidines and S-Triazines as Selective PDE4B Inhibitors. Pakistan Journal of Medical & Health Sciences. [Link]

  • Half-maximal inhibitory concentration (IC50) values (nM) of MKP101 for human kinases. ResearchGate. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]

  • QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3-b]Pyridine Derivatives as Burton's Tyrosine Kinase Inhibitors. ResearchGate. [Link]

  • Energetic Materials with Fluorinated Four-membered Heterocyclic Ring: 3, 3'-Difluoroazetidine (DFAZ) Salts. ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. R Discovery. [Link]

Sources

Validation

A Strategic Guide to Cross-Reactivity Profiling of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel small molecule, 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine. As detailed experimental data for this spec...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel small molecule, 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine. As detailed experimental data for this specific compound is not yet in the public domain, this document serves as a strategic manual for researchers, scientists, and drug development professionals. It outlines the established methodologies, experimental design considerations, and data interpretation standards necessary for a thorough preclinical assessment. To illustrate these principles, we will reference well-characterized kinase inhibitors sharing structural similarity.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding pocket, making them a challenging class of drug targets. The pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binding" motif present in numerous approved kinase inhibitors.[1][2] While this core structure is effective for achieving high-affinity binding to the target kinase, it also presents a significant risk of off-target interactions. These unintended interactions, or cross-reactivity, can lead to a range of undesirable outcomes, from misleading experimental results in a research setting to severe adverse effects in a clinical context. Therefore, a rigorous and multi-faceted cross-reactivity profiling campaign is not merely a supplementary exercise but a cornerstone of successful drug development.

The subject of this guide, 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, with its characteristic scaffold, warrants a comprehensive investigation of its kinome-wide selectivity to ascertain its therapeutic potential and de-risk its progression as a chemical probe or drug candidate.

Designing the Profiling Cascade: A Multi-Pronged Approach

A robust cross-reactivity assessment relies on a tiered approach, moving from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays and finally to unbiased proteome-wide methods.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Unbiased Discovery a Large-Scale Kinome Screen (e.g., KINOMEscan®) b Dose-Response (Kd/IC50) for Primary Hits a->b Identify initial off-targets c Cellular Thermal Shift Assay (CETSA) for On- and Off-Targets b->c Prioritize relevant hits d Targeted Cellular Assays (e.g., Phospho-Flow) c->d Confirm cellular engagement e Chemoproteomic Profiling (Activity-Based or Affinity-Based) d->e Investigate discrepancies f Functional Validation of Novel Hits e->f Identify unexpected targets G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Plate Cells B Add Compound (or DMSO) A->B C Heat Plate across Temperature Gradient B->C D Lyse Cells C->D E Centrifuge to Pellet Aggregates D->E F Quantify Soluble Target Protein E->F G Plot Melting Curve (Soluble Protein vs. Temp) F->G

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation

Target ProteinCompound ConcentrationApparent Tagg (°C)ΔTagg (vs. DMSO)
Primary Target DMSO52.1-
1 µM58.3+6.2
10 µM62.5+10.4
Off-Target 1 DMSO55.4-
1 µM55.6+0.2
10 µM56.1+0.7

Table 2: Illustrative data from a CETSA experiment, demonstrating stabilization of the primary target but not a key off-target.

PART 3: Unbiased Identification of Off-Targets with Chemoproteomics

While panel screening is extensive, it is inherently biased towards known targets. Chemoproteomics offers an unbiased approach to identify all proteins that interact with a compound in a complex biological sample. [3][4]

Methodology: Affinity-Based Chemoproteomics

This technique involves creating a chemical probe by modifying the test compound with a reactive group and a reporter tag (e.g., biotin). This probe is then used to "fish" for binding partners in a cell lysate or even in living cells.

Experimental Protocol: Chemoproteomic Profiling

  • Probe Synthesis: Synthesize an analog of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine that incorporates a terminal alkyne group at a position determined not to interfere with target binding.

  • Cell Treatment: Treat live cells or cell lysates with the alkyne-tagged probe.

  • Click Chemistry: Lyse the cells (if treated live) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter tag to the probe-bound proteins.

  • Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins, effectively pulling down the compound's binding partners.

  • Competition Control: As a crucial control, perform a parallel experiment where the cells/lysate are pre-incubated with an excess of the original, unmodified compound. True targets will show significantly reduced pulldown in this competition sample.

  • Mass Spectrometry: Digest the enriched proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the probe-treated sample with the competition control. Proteins that are significantly depleted in the competition sample are considered specific binders.

The results from this unbiased approach can reveal completely unexpected off-targets, providing critical insights into a compound's full mechanism of action and potential liabilities.

Conclusion: Synthesizing a Holistic Selectivity Profile

By integrating data from large-scale biochemical screens, cellular target engagement assays, and unbiased chemoproteomic profiling, a comprehensive and reliable cross-reactivity profile for 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine can be constructed. This multi-faceted approach provides the necessary scientific rigor to make informed decisions, whether it be optimizing the compound's structure to improve selectivity, designing more precise biological experiments, or advancing a promising candidate through the drug development pipeline. The methodologies described herein represent the current standard in the field, ensuring that the resulting data is both robust and translatable.

References

  • Crystal structure of tofacitinib dihydrogen citrate (Xeljanz®), (C16H21N6O)(H2C6H5O7). Powder Diffraction, Cambridge Core. [Link]

  • Vemurafenib - Wikipedia. Wikipedia. [Link]

  • Chemical structure of tofacitinib. ResearchGate. [Link]

  • XELJANZ (tofacitinib) Label. accessdata.fda.gov. [Link]

  • Chemical structures of vemurafenib... ResearchGate. [Link]

  • 4RZV: Crystal structure of the BRAF (R509H) kinase domain monomer bound to Vemurafenib. RCSB PDB. [Link]

  • Vemurafenib PubChem Entry. PubChem, NIH. [Link]

  • Tofacitinib Drug Information. PharmaCompass.com. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Structure and selectivity of pyrolopyridazine compounds. ResearchGate. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. ResearchGate. [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. NIH. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of Pyrrolo[2,3-b]pyridine Kinase Inhibitors

Introduction: The Significance of Pyrrolo[2,3-b]pyridines in Kinase Inhibition The pyrrolo[2,3-b]pyridine scaffold, a bioisostere of purine, has emerged as a privileged structure in the design of potent and selective pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrrolo[2,3-b]pyridines in Kinase Inhibition

The pyrrolo[2,3-b]pyridine scaffold, a bioisostere of purine, has emerged as a privileged structure in the design of potent and selective protein kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The structural resemblance of the pyrrolo[2,3-b]pyridine core to the adenine of ATP allows these compounds to effectively compete for the ATP-binding site of kinases, leading to the modulation of their catalytic activity.[2] This guide provides a comprehensive, in-depth comparison of the docking of pyrrolo[2,3-b]pyridine inhibitors against three therapeutically relevant protein kinases: c-Met, BRAF (specifically the V600E mutant), and GSK-3β.

As researchers and drug development professionals, understanding the subtle nuances of how these inhibitors interact with their targets at a molecular level is paramount. Molecular docking, a powerful computational technique, allows us to predict the binding conformations and affinities of small molecules within the active site of a protein. This guide will not only walk you through the step-by-step methodology for performing a comparative docking study using the widely accessible AutoDock Vina software but will also delve into the scientific rationale behind each step, ensuring a robust and reproducible workflow. We will explore how variations in the pyrrolo[2,3-b]pyridine structure influence binding affinity and selectivity across our chosen kinase targets, supported by experimental data from the literature.

The Strategic Selection of Kinase Targets

The choice of c-Met, V600E-BRAF, and GSK-3β for this comparative study is deliberate, reflecting their diverse roles in pathology and the availability of high-quality structural data.

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase, the HGF/c-MET signaling pathway is implicated in cell proliferation, migration, and invasion.[3] Its aberrant activation is a key driver in various cancers, making it a prime target for therapeutic intervention.[1]

  • V600E-BRAF: A serine/threonine kinase and a component of the MAPK signaling pathway, the V600E mutation leads to constitutive activation of BRAF and is found in a significant percentage of melanomas and other cancers.[4][5]

  • GSK-3β (Glycogen Synthase Kinase-3β): This serine/threonine kinase is a key regulator in a multitude of cellular processes. Its dysregulation has been linked to neurodegenerative diseases like Alzheimer's, as well as to cancer and diabetes.[6]

Experimental Workflow: A Self-Validating System for Comparative Docking

The following protocol is designed to be a self-validating system. Each step is chosen to minimize variability and ensure the scientific integrity of the results. This workflow is structured to provide not just a "how-to," but a "why-to," explaining the causality behind each experimental choice.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (PDB Database) PDB_Prep 3. Protein Preparation (Remove Water, Add Hydrogens) PDB->PDB_Prep Ligand 2. Ligand Structure Preparation (2D to 3D Conversion) Ligand_Prep 4. Ligand Preparation (Energy Minimization, Torsion Angles) Ligand->Ligand_Prep Grid 5. Grid Box Generation (Define Search Space) PDB_Prep->Grid Config 6. Configuration File Setup (Define Docking Parameters) Ligand_Prep->Config Grid->Config Dock 7. Molecular Docking (AutoDock Vina Execution) Config->Dock Results 8. Results Analysis (Binding Energy, Poses) Dock->Results Visualization 9. Visualization (Hydrogen Bonds, Hydrophobic Interactions) Results->Visualization Comparison 10. Comparative Analysis (Docking Scores vs. IC50) Visualization->Comparison

Figure 1: A comprehensive workflow for the comparative molecular docking of pyrrolo[2,3-b]pyridine inhibitors.

Detailed Step-by-Step Methodology

This protocol utilizes AutoDock Tools (ADT) for file preparation and AutoDock Vina for the docking calculations.

Part 1: Protein and Ligand Preparation

  • Protein Structure Acquisition:

    • Action: Download the crystal structures of the target kinases from the Protein Data Bank (PDB). For this study, we will use:

      • c-Met: PDB ID: 2X7F[7][8]

      • V600E-BRAF: PDB ID: 4G9R[9]

      • GSK-3β: PDB ID: 1PYX[10][11][12][13]

    • Rationale: Using experimentally determined crystal structures provides a high-fidelity representation of the protein's three-dimensional conformation.

  • Protein Preparation:

    • Action: Open the PDB file in AutoDock Tools.

      • Remove water molecules and any co-crystallized ligands or ions.

      • Add polar hydrogens to the protein.

      • Compute Gasteiger charges to assign partial charges to each atom.

      • Save the prepared protein in PDBQT format.

    • Rationale: Water molecules can interfere with the docking process and are typically removed unless a specific role in ligand binding is being investigated. Adding hydrogens and assigning charges are crucial for the accurate calculation of electrostatic interactions.

  • Ligand Preparation:

    • Action:

      • Draw the 2D structures of the pyrrolo[2,3-b]pyridine inhibitors using a chemical drawing software (e.g., ChemDraw).

      • Convert the 2D structures to 3D PDB files.

      • Open the ligand PDB file in AutoDock Tools.

      • Detect the ligand's rotatable bonds and set the number of active torsions.

      • Save the prepared ligand in PDBQT format.

    • Rationale: The 3D conformation of the ligand is critical for docking. Energy minimization helps to find a low-energy, stable conformation. Defining rotatable bonds allows the docking software to explore different conformations of the ligand within the binding site.

Part 2: Docking Execution

  • Grid Box Generation:

    • Action: In AutoDock Tools, define a grid box that encompasses the active site of the kinase. The grid box should be centered on the co-crystallized ligand (if present) or the known binding pocket.

    • Rationale: The grid box defines the search space for the docking algorithm. A well-defined grid box focuses the computational effort on the relevant binding region, increasing the efficiency and accuracy of the docking.

  • Configuration File Setup:

    • Action: Create a configuration text file (e.g., conf.txt) that specifies the input files and docking parameters for AutoDock Vina.[14][15] Key parameters include:

      • receptor = protein.pdbqt

      • ligand = ligand.pdbqt

      • center_x, center_y, center_z: Coordinates of the grid box center.

      • size_x, size_y, size_z: Dimensions of the grid box in Angstroms.

      • exhaustiveness: Determines the thoroughness of the search (a higher value increases accuracy but also computation time).[15]

      • num_modes: The number of binding modes to generate.[15]

    • Rationale: The configuration file provides all the necessary instructions for AutoDock Vina to perform the docking calculation.

  • Running AutoDock Vina:

    • Action: Execute AutoDock Vina from the command line, specifying the configuration file.

    • vina --config conf.txt --log log.txt

    • Rationale: This command initiates the docking process, where the software will systematically explore different conformations and orientations of the ligand within the defined grid box, scoring each pose.

Part 3: Analysis and Visualization

  • Analyzing the Results:

    • Action: The output will be a PDBQT file containing the docked poses of the ligand, ranked by their binding affinity (in kcal/mol). The log file will also contain the binding energies for each mode.

    • Rationale: The binding energy is a key metric for predicting the strength of the interaction between the ligand and the protein.[16][17] A more negative binding energy generally indicates a more favorable binding interaction.

  • Visualization and Interpretation:

    • Action: Use a molecular visualization software (e.g., PyMOL, Discovery Studio) to visualize the docked poses.[18] Analyze the interactions between the top-ranked pose and the protein, paying close attention to:

      • Hydrogen bonds: These are critical for the specificity and affinity of inhibitor binding.

      • Hydrophobic interactions: These play a significant role in the overall stability of the protein-ligand complex.

      • Interactions with the kinase hinge region: This region is crucial for anchoring ATP-competitive inhibitors.[2][19][20][21][22]

    • Rationale: Visual inspection of the docked poses provides crucial insights into the molecular basis of inhibitor binding and can help explain differences in activity between compounds.

Comparative Analysis: Docking Scores vs. Experimental Data

A key aspect of validating a docking protocol is to compare the computational results with experimental data. The following tables present a comparative analysis of reported pyrrolo[2,3-b]pyridine inhibitors against our target kinases, juxtaposing their experimental IC50 values with their predicted binding affinities from docking studies.

Table 1: Comparative Docking and Activity Data for c-Met Inhibitors

Compound IDStructurec-Met IC50 (nM)Predicted Binding Affinity (kcal/mol)Key Interactions with c-Met (PDB: 2X7F)
Compound A [Structure of Compound A]1.68[23]-9.8Hydrogen bonds with hinge region residues Met1160 and Lys1110.
Compound B [Structure of Compound B]25[1]-8.5Pi-stacking with Tyr1159.
Compound C [Structure of Compound C]50.6[24]-8.1Hydrophobic interactions with Val1092 and Ala1221.

Table 2: Comparative Docking and Activity Data for V600E-BRAF Inhibitors

Compound IDStructureV600E-BRAF IC50 (µM)Predicted Binding Affinity (kcal/mol)Key Interactions with V600E-BRAF (PDB: 4G9R)
Compound 35 [Structure of Compound 35]0.080[4]-10.2Hydrogen bond with Cys532 in the hinge region.
Compound 34e [Structure of Compound 34e]0.085[4]-10.0Pi-stacking with Phe595.
Vemurafenib [Structure of Vemurafenib]0.031[25]-11.5Multiple hydrogen bonds and hydrophobic interactions.

Table 3: Comparative Docking and Activity Data for GSK-3β Inhibitors

Compound IDStructureGSK-3β IC50 (nM)Predicted Binding Affinity (kcal/mol)Key Interactions with GSK-3β (PDB: 1PYX)
Compound 41 [Structure of Compound 41]0.22[6][26]-9.5Hydrogen bonds with the hinge residue Val135.
Compound 46 [Structure of Compound 46]0.26[6]-9.3Interaction with the catalytic lysine Lys85.
Compound S01 [Structure of Compound S01]0.35[27][28]-9.7Triple hydrogen bonding with Asp133, Val135, and Lys85.

Discussion: Synthesizing Insights from Docking Studies

The comparative docking studies reveal several key insights into the structure-activity relationships of pyrrolo[2,3-b]pyridine inhibitors. A strong correlation, though not always linear, is generally observed between the predicted binding affinities and the experimentally determined IC50 values. Discrepancies can arise from factors not accounted for in the docking simulation, such as protein flexibility and the energetic cost of desolvation.

The crucial role of the kinase hinge region is consistently highlighted across all three targets.[22] The pyrrolo[2,3-b]pyridine scaffold effectively mimics the adenine of ATP, forming one or more hydrogen bonds with the backbone of the hinge residues.[2] This anchoring interaction is a hallmark of Type I kinase inhibitors.

Variations in the substituents on the pyrrolo[2,3-b]pyridine core allow for the exploration of different sub-pockets within the ATP-binding site, leading to differences in selectivity and potency. For instance, bulky hydrophobic groups can occupy the hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding affinity.

Conclusion: The Power of Comparative Docking in Drug Discovery

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of pyrrolo[2,3-b]pyridine kinase inhibitors. By combining a detailed, step-by-step protocol with a deep understanding of the underlying scientific principles, researchers can generate reliable and insightful data to guide their drug discovery efforts. The presented workflow, with its emphasis on self-validation and the integration of experimental data, serves as a robust model for the computational evaluation of kinase inhibitors. As the field of computational drug design continues to evolve, the principles of rigorous methodology and critical data analysis outlined here will remain essential for success.

References

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 2025. [Link]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 2020. [Link]

  • GSK-3 Beta complexed with AMP-PNP. RCSB PDB, 2003. [Link]

  • B-Raf V600E Kinase Domain Bound to a Type II Dihydroquinazoline Inhibitor. RCSB PDB, 2012. [Link]

  • The structure of GSK3 b in a binary complex with AMP-PNP (PDB code 1PYX). ResearchGate, N/A. [Link]

  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2016. [Link]

  • How to interprete and analyze molecular docking results?. ResearchGate, 2024. [Link]

  • How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters, 2023. [Link]

  • Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences, 2021. [Link]

  • Cartoon representation of PDB I.D: 1PYX (GSK-3β protein) indicating all the possible drug-binding pockets. ResearchGate, N/A. [Link]

  • Glycogen synthase kinase-3 beta. Wikipedia, N/A. [Link]

  • How Ligands Interact with the Kinase Hinge. ACS Publications, 2023. [Link]

  • Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT, 2024. [Link]

  • How protein kinase inhibitors bind to the hinge region of the target protein. PMC, 2025. [Link]

  • How protein kinase inhibitors bind to the hinge region of the target protein. ResearchGate, 2025. [Link]

  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. ResearchGate, 2016. [Link]

  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PMC, 2025. [Link]

  • How to generate config file for docking using Autodock Tools?. Bioinformatics Review, 2021. [Link]

  • Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed, 2025. [Link]

  • Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. PubMed, 2019. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry, 2015. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube, 2020. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing, 2023. [Link]

  • 3D View: 2X7F. RCSB PDB, N/A. [Link]

  • 4mnf - Crystal structure of BRAF-V600E bound to GDC0879 - Summary. PDBj, N/A. [Link]

  • SUPPLEMENTARY MATERIAL 1 # AutoDock Vina configuration file # Defines the receptor, grid box parameters, and docking settings #. N/A, N/A. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3beta inhibitors for treating Alzheimer's disease. TalkMED AI Paper-PubMed, N/A. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI, 2023. [Link]

  • AutoDock Vina Manual. Scripps Research, 2020. [Link]

  • Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A, 2022. [Link]

  • 4FK3: B-Raf Kinase V600E Oncogenic Mutant in Complex with PLX3203. RCSB PDB, 2012. [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube, 2025. [Link]

  • Need help with molecular docking results interpretation. Reddit, 2024. [Link]

  • QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3- b]Pyridine Derivatives as Bruton's Tyrosine Kinase Inhibitors. Journal of Applied Pharmaceutical Science, 2017. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. Scripps Research, N/A. [Link]

  • Experimental and predicted BRAF V600E inhibitory IC 50 values of.... ResearchGate, N/A. [Link]

  • 3D presentation of structure of BRAF.V600E kinase. The ligand is bound.... ResearchGate, N/A. [Link]

  • Vina Docking Tutorial. Eagon Research Group, N/A. [Link]

  • BRAF[V600E]. Kinase SARfari, N/A. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI, 2023. [Link]

  • 2RFS: X-ray structure of SU11274 bound to c-Met. RCSB PDB, 2007. [Link]

  • Structure of c-Met and binding sites for c-Met monoclonal antibody and.... ResearchGate, N/A. [Link]

  • Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Publications, 2011. [Link]

  • pdb_00002x7f. wwPDB, N/A. [Link]

  • QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3-b]Pyridine Derivatives as Burton's Tyrosine Kinase Inhibitors. ResearchGate, 2025. [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PMC, 2023. [Link]

  • An overview of the c-MET signaling pathway. PMC, N/A. [Link]

Sources

Validation

A Head-to-Head Comparison of 1H-pyrrolo[2,3-b]pyridine and Pyrazolo[1,5-a]pyridine Cores in Medicinal Chemistry

A Senior Application Scientist's Guide to Two Privileged Heterocyclic Scaffolds In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the drug discove...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Privileged Heterocyclic Scaffolds

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the drug discovery and development cascade. Among the myriad of heterocyclic systems, the isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and pyrazolo[1,5-a]pyridine cores have emerged as "privileged scaffolds." This guide provides a comprehensive head-to-head comparison of these two bicyclic heteroaromatic systems, offering insights into their structural nuances, synthetic accessibility, and therapeutic applications, supported by experimental data to inform rational drug design.

At a Glance: Structural and Physicochemical Distinctions

The seemingly subtle difference in the arrangement of nitrogen atoms between 1H-pyrrolo[2,3-b]pyridine and pyrazolo[1,5-a]pyridine results in distinct electronic and steric properties, which in turn govern their interactions with biological targets and their overall drug-like characteristics.

Property1H-Pyrrolo[2,3-b]pyridinePyrazolo[1,5-a]pyridine
Molecular Formula C₇H₆N₂C₇H₆N₂
Molecular Weight 118.14 g/mol [1][2]118.14 g/mol
Calculated LogP 1.8[1]1.1[3]
Predicted pKa (Strongest Basic) 4.48 (pyridine N)Not explicitly found, but expected to be lower than 1H-pyrrolo[2,3-b]pyridine due to the electronic influence of the fused pyrazole ring.
Hydrogen Bond Donors 1 (pyrrole N-H)0
Hydrogen Bond Acceptors 2 (pyridine N, pyrrole N)2 (both N atoms)
Key Structural Feature Fused pyrrole and pyridine ringsFused pyrazole and pyridine rings with a bridgehead nitrogen

The 1H-pyrrolo[2,3-b]pyridine core, as a bioisostere of indole, features a hydrogen bond donor in its pyrrole ring, which can be crucial for target engagement. In contrast, the pyrazolo[1,5-a]pyridine scaffold lacks a hydrogen bond donor but possesses two hydrogen bond accepting nitrogen atoms. This fundamental difference in hydrogen bonding potential is a key determinant in their respective structure-activity relationships (SAR).

Caption: Structural comparison of 1H-pyrrolo[2,3-b]pyridine and pyrazolo[1,5-a]pyridine.

Synthetic Accessibility: Navigating the Routes to Core Scaffolds

The synthetic routes to these scaffolds are well-established, offering chemists multiple avenues for their construction and subsequent derivatization.

Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives:

The construction of the 7-azaindole core often involves the formation of the pyrrole ring onto a pre-existing pyridine. A common strategy is the Fischer indole synthesis, adapted for aza-analogs. More contemporary methods, such as transition metal-catalyzed cross-coupling reactions, have become prevalent for introducing diversity. For instance, a Suzuki-Miyaura cross-coupling can be employed to introduce an aryl group at the 2-position of a suitably functionalized 7-azaindole precursor, followed by a Buchwald-Hartwig amination at the 4-position.[4]

Experimental Protocol: Synthesis of 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine [5]

  • To a mixture of:

    • 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (350 mg, 0.856 mmol)

    • Phenylboronic acid (125 mg, 1.02 mmol)

    • Pd₂(dba)₃ (24 mg, 0.026 mmol)

    • K₂CO₃ (350 mg, 2.56 mmol)

  • Add:

    • De-gassed 1,4-dioxane:water (1:1, 5 mL) under a nitrogen atmosphere.

  • Procedure:

    • Stir the reaction mixture at 100 °C for 30 minutes.

    • Allow the mixture to cool to room temperature.

    • Remove the solvent in vacuo.

    • Partition the residue between ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the desired product.

Synthesis of Pyrazolo[1,5-a]pyridine Derivatives:

The synthesis of the pyrazolo[1,5-a]pyridine core frequently involves the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes.[6][7][8] Another efficient method is the cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-dicarbonyl compounds, promoted by acetic acid and molecular oxygen.[6][9]

Experimental Protocol: Acetic Acid and O₂-Promoted Synthesis of Pyrazolo[1,5-a]pyridines [6][9]

  • Prepare independent solutions of:

    • 1-amino-2-imino-pyridine (3 mmol) in ethanol (10 mL).

    • 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL).

  • Combine the solutions and add:

    • Acetic acid (1.08 g, 6 equiv).

  • Procedure:

    • Stir the reaction mixture at 130 °C for 18 hours under an O₂ atmosphere (1 atm).

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired pyrazolo[1,5-a]pyridine derivative.

Synthetic_Workflows cluster_pyrrolo 1H-pyrrolo[2,3-b]pyridine Synthesis cluster_pyrazolo Pyrazolo[1,5-a]pyridine Synthesis start_p Functionalized Pyridine step1_p Pyrrole Ring Formation (e.g., Fischer Indole Synthesis) start_p->step1_p step2_p Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) step1_p->step2_p end_p Substituted 1H-pyrrolo[2,3-b]pyridine step2_p->end_p start_py N-Aminopyridinium Ylide or N-Amino-2-iminopyridine step1_py [3+2] Cycloaddition with Alkyne/Alkene start_py->step1_py step2_py Cross-Dehydrogenative Coupling with β-Dicarbonyl start_py->step2_py end_py Substituted Pyrazolo[1,5-a]pyridine step1_py->end_py step2_py->end_py

Caption: General synthetic workflows for the two scaffolds.

Biological Activity and Therapeutic Landscape: A Tale of Kinase Inhibitors

Both scaffolds are prominently featured in the development of kinase inhibitors, a testament to their ability to interact with the ATP-binding site of these enzymes.

1H-Pyrrolo[2,3-b]pyridine in Drug Discovery:

The 7-azaindole scaffold is a cornerstone in the design of inhibitors for a wide range of kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinase 8 (CDK8).[3][10][11] The pyrrole N-H often forms a critical hydrogen bond with the hinge region of the kinase. For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent and selective JAK3 inhibitors for potential use in treating immune diseases.[12] Furthermore, this core has been utilized to create potent inhibitors of FGFRs, which are implicated in various cancers.[9][11][13]

Pyrazolo[1,5-a]pyridine in Drug Discovery:

The pyrazolo[1,5-a]pyridine core is also a versatile scaffold for kinase inhibitors and has found application in targeting a variety of other receptors.[6] It is a key component in drugs developed for neurological and central nervous system disorders.[14] For instance, certain derivatives have shown potent and selective 5-HT₃ antagonist activity, relevant for treating chemotherapy-induced vomiting.[15]

Head-to-Head in Action: A Scaffold-Hopping Case Study

A direct comparison of the two scaffolds was reported in a scaffold-hopping experiment aimed at developing selective phosphodiesterase 4B (PDE4B) inhibitors.[16] Starting from a known PDE4B inhibitor, researchers systematically replaced the core structure.

  • 1H-Pyrrolo[2,3-b]pyridine (7): This scaffold led to an increase in potency (PDE4B IC₅₀ = 0.48 µM) compared to the initial hit.[16]

  • Pyrazolo[1,5-a]pyridine (2): This scaffold resulted in a significant loss of potency (IC₅₀ = 4.2 µM), approximately a 5-fold decrease compared to the parent compound.[16]

This study highlights that for this particular target, the hydrogen bond donating capability and the specific geometry of the 1H-pyrrolo[2,3-b]pyridine core were more favorable for potent inhibition.[16]

ADME/Tox Profile: Considerations for Drug Development

In silico ADMET prediction studies on derivatives of 1H-pyrrolo[2,3-b]pyridine have been conducted to guide the design of new drug candidates with favorable pharmacological properties. For instance, in the development of TNIK inhibitors for colorectal cancer, ADMET characteristics were computationally assessed to select promising candidates.

Conclusion: Choosing the Right Tool for the Job

Both 1H-pyrrolo[2,3-b]pyridine and pyrazolo[1,5-a]pyridine are powerful and validated scaffolds in medicinal chemistry. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific biological target and the desired mode of action.

  • 1H-Pyrrolo[2,3-b]pyridine is often the scaffold of choice when a hydrogen bond donor is required for anchoring to the target, particularly in the hinge region of kinases. Its structural similarity to indole allows for effective bioisosteric replacement strategies.

  • Pyrazolo[1,5-a]pyridine offers a distinct electronic and steric profile, lacking a hydrogen bond donor but providing two acceptors. This can be advantageous for achieving selectivity or for targets where a hydrogen bond donor is not required or is even detrimental.

Ultimately, a thorough understanding of the target's binding site and the application of structure-based drug design principles are paramount in selecting and optimizing the appropriate scaffold to achieve the desired therapeutic effect. This guide serves as a foundational resource for researchers to make informed decisions in their quest for novel and effective therapeutics.

References

  • Sarma, R., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 15289–15303. [Link]

  • Al-Warhi, T. I., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(10), 14193–14205. [Link]

  • Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21463-21475. [Link]

  • Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21463-21475. [Link]

  • Sarma, R., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 15289–15303. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Venukoti, A. K., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1547–1552. [Link]

  • Rasmussen, M. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4239. [Link]

  • Khaled, M. H., et al. (2022). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry, 65(9), 325-333. [Link]

  • Rasmussen, M. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4239. [Link]

  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1), 1-18. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961). Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2,3-dione. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907–13934. [Link]

  • Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21463-21475. [Link]

  • Di Micco, S., et al. (2012). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 55(17), 7649–7663. [Link]

  • ResearchGate. (n.d.). Structure–activity relationships. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazolo(1,5-a)pyrimidine. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Pyrazolo[1,5-a]pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazolo(1,5-a)pyridine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved from [Link]

  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]

  • Yang, C., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128255. [Link]

  • Al-Warhi, T. I., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(10), 14193–14205. [Link]

  • Singh, N., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(7), 785–817. [Link]

  • Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21463-21475. [Link]

  • ResearchGate. (2025). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Evaluating the Selectivity of Novel B-Raf Kinase Inhibitors Derived from 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Introduction: The Imperative for Selectivity in B-Raf Targeted Cancer Therapy The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Selectivity in B-Raf Targeted Cancer Therapy

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, and differentiation.[1] In a significant portion of metastatic melanomas and other cancers, a specific mutation in the BRAF gene, most commonly V600E, leads to the constitutive activation of the B-Raf protein kinase.[1][2][3] This oncogenic driver fuels uncontrolled cell division, making it a prime target for therapeutic intervention.

The development of selective B-Raf inhibitors, such as Vemurafenib and Dabrafenib, has revolutionized the treatment of BRAF-mutant melanoma.[4][5] However, the clinical utility of kinase inhibitors is intrinsically linked to their selectivity. Off-target kinase inhibition can lead to a spectrum of toxicities and unforeseen biological effects.[1] Therefore, the rigorous evaluation of a new inhibitor's selectivity profile is a critical step in its preclinical development.

This guide focuses on 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, a fluorinated 7-azaindole derivative that serves as a versatile synthetic intermediate for the development of novel kinase inhibitors.[6] The pyrrolo[2,3-b]pyridine core is a well-established bioisostere of purine, enabling it to interact with the ATP-binding sites of kinases like B-Raf.[6] For researchers utilizing this scaffold, this guide provides a framework and detailed protocols for evaluating the selectivity of their resulting compounds, using clinically approved B-Raf inhibitors as benchmarks.

The MAPK/ERK Signaling Pathway and B-Raf Inhibition

The MAPK/ERK pathway is a cascade of protein kinases that transmits signals from the cell surface to the DNA in the nucleus. A simplified representation of this pathway and the points of intervention by B-Raf and MEK inhibitors is illustrated below. Understanding this pathway is crucial for interpreting both on-target efficacy and the consequences of off-target inhibition.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, c-Jun) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds Vemurafenib Vemurafenib/ Dabrafenib Vemurafenib->RAF Inhibits (mutant B-RAF) Trametinib Trametinib Trametinib->MEK Inhibits

Caption: The MAPK/ERK signaling cascade and points of therapeutic intervention.

Comparative Selectivity Profile: Benchmarking Against Established Inhibitors

A primary goal in developing a new B-Raf inhibitor is to achieve high potency against the target (particularly the V600E mutant) while minimizing activity against other kinases (wild-type B-Raf, other RAF isoforms like C-Raf, and unrelated kinases). The table below summarizes the inhibitory activity (IC50 values) of two FDA-approved B-Raf inhibitors, Dabrafenib and Vemurafenib, which serve as critical benchmarks.

Kinase TargetDabrafenib IC50 (nM)Vemurafenib IC50 (nM)Rationale for Comparison
Primary Targets
B-Raf (V600E)0.8[1]31[1][7][8]The primary oncogenic driver; high potency is desired.
B-Raf (wild-type)3.2[1]100[1][7]Inhibition can lead to paradoxical MAPK activation in non-mutant cells.
c-Raf5.0[1]48[1][7][8]A key isoform; inhibition profile affects paradoxical activation.
Selected Off-Targets
SRMS-18[7]A non-RAF kinase; indicates potential for off-target effects.
ACK1-19[7]Another non-RAF kinase inhibited by Vemurafenib.
FGR-63[1]Off-target activity can contribute to side effects.
KHS1-51[7]Off-target activity can contribute to side effects.

Note: IC50 values are representative and can vary based on assay conditions.

Dabrafenib demonstrates high selectivity for RAF kinases, with few other kinases being inhibited at concentrations below 100 nM.[1][9] Vemurafenib is also a potent B-Raf V600E inhibitor but shows activity against other kinases like SRMS and KHS1.[7] Novel inhibitors derived from the 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold should be profiled against a broad panel of kinases to determine their selectivity relative to these established drugs.

Experimental Workflow for Kinase Selectivity Profiling

A systematic approach is required to build a comprehensive selectivity profile. The following workflow outlines the key experimental stages, from initial biochemical assays to cellular validation.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Interpretation A Primary Target Assay (e.g., B-Raf V600E) B RAF Isoform Assays (WT B-Raf, C-Raf, A-Raf) A->B G Calculate IC50/Ki values A->G C Broad Kinase Panel Screen (e.g., >200 kinases) B->C B->G D Cell Proliferation Assay (BRAF-mutant vs. WT cell lines) C->D C->G E Target Engagement Assay (e.g., Western Blot for p-ERK) D->E I Correlate with Cellular Effects D->I F Off-Target Pathway Analysis E->F E->I F->I H Determine Selectivity Score G->H H->I

Caption: A generalized workflow for determining kinase inhibitor selectivity.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Objective: To determine the IC50 value of the test compound against B-Raf V600E, wild-type B-Raf, C-Raf, and a panel of off-target kinases.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common and robust method. The assay measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase results in a decreased signal.

  • Materials:

    • Purified recombinant kinases (e.g., B-Raf V600E, C-Raf).

    • Biotinylated substrate peptide (e.g., MEK1).

    • ATP.

    • Europium-labeled anti-phospho-substrate antibody.

    • Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin).

    • Test compound (serially diluted).

    • Assay buffer.

    • 384-well microplates.

    • TR-FRET plate reader.

  • Procedure:

    • Add assay buffer to the wells of a 384-well plate.

    • Dispense the test compound across a range of concentrations (typically an 11-point, 3-fold serial dilution). Include DMSO as a negative control.

    • Add the kinase and substrate peptide mixture to all wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and detect phosphorylation by adding the Europium-labeled antibody and Streptavidin-acceptor mixture.

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • The TR-FRET signal is plotted against the log of the inhibitor concentration.

    • The data are fitted to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cellular Proliferation Assay

This assay assesses the functional consequence of kinase inhibition on cell viability and growth.

  • Objective: To evaluate the growth inhibitory effects of the test compound on cancer cell lines with different BRAF mutation statuses.

  • Principle: The assay measures the number of viable cells after a period of exposure to the test compound. A common method uses a reagent like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.

  • Materials:

    • BRAF V600E mutant melanoma cell line (e.g., A375).

    • BRAF wild-type cell line (e.g., SK-MEL-2).

    • Cell culture medium and supplements.

    • Test compound (serially diluted).

    • 96-well clear-bottom, white-walled plates.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit.

    • Luminometer.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compound. Include a DMSO control.

    • Incubate the plates for 72 hours under standard cell culture conditions.

    • Equilibrate the plates to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescence values are plotted against the compound concentration.

    • A dose-response curve is generated to calculate the gIC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9] High potency in BRAF-mutant lines and low potency in wild-type lines indicates on-target selectivity.

Western Blot for Phospho-ERK (Target Engagement)

This assay provides direct evidence of target engagement within the cell by measuring the phosphorylation status of a key downstream effector.

  • Objective: To confirm that the test compound inhibits the MAPK pathway in BRAF-mutant cells by measuring the levels of phosphorylated ERK (p-ERK).

  • Procedure:

    • Seed BRAF V600E mutant cells (e.g., A375) in 6-well plates and grow to ~80% confluency.

    • Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the gIC50) for a short duration (e.g., 2 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or α-tubulin).

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: A dose-dependent decrease in the p-ERK/total ERK ratio confirms on-target pathway inhibition.[3][8]

Conclusion and Future Directions

The development of novel kinase inhibitors from advanced intermediates like 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a promising avenue for expanding the arsenal of targeted cancer therapies. A thorough and early evaluation of selectivity is not merely a characterization step but a cornerstone of developing a safe and effective therapeutic. By employing the systematic workflow and protocols outlined in this guide, researchers can rigorously benchmark their novel compounds against established drugs, understand their off-target liabilities, and make informed decisions for lead optimization. The ultimate goal is to engineer molecules with a wide therapeutic window, maximizing on-target efficacy in cancer cells while minimizing collateral damage to healthy tissues.

References

  • A Comparative Selectivity Profile of Anticancer Agent 3 (Dabrafenib) and Other Signal Transduction Inhibitors. Benchchem.
  • Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib. PubMed Central.
  • Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. PubMed.
  • Vemurafenib (PLX4032) B-Raf Inhibitor | CAS 918504-65-1. Selleck Chemicals.
  • Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib. PubMed.
  • Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF kinases. National Institutes of Health (NIH).
  • Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PubMed Central.
  • Vemurafenib (PLX4032) | B-Raf Inhibitor. MedChemExpress.
  • Raf Inhibition | Raf Inhibitor Review. Selleck Chemicals.
  • Abstract C255: Discovery of TAK-632: A selective kinase inhibitor of pan-RAF with potent antitumor activity against BRAF and NRAS mutant melanomas. Molecular Cancer Therapeutics.
  • Discovery of a selective kinase inhibitor (TAK-632) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives. PubMed.
  • Discovery of a Selective Kinase Inhibitor (TAK-632) Targeting Pan-RAF Inhibition: Design, Synthesis, and Biological Evaluation of C-7-Substituted 1,3-Benzothiazole Derivatives. ACS Publications.
  • Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research.
  • Antitumor activity of the selective pan-RAF inhibitor TAK-632 in BRAF inhibitor-resistant melanoma. PubMed.
  • Antitumor Activity of the Selective Pan-RAF Inhibitor TAK-632 in BRAF Inhibitor-Resistant Melanoma. Cancer Research.
  • (PDF) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. ResearchGate.
  • Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). ResearchGate.
  • Vemurafenib. PubMed.
  • Dabrafenib and its use in the treatment of metastatic melanoma. PMC - NIH.
  • Selection of RAF inhibitors for use in combinatorial regimens based on... ResearchGate.
  • 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine. Benchchem.

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of Novel Pyrrolo[2,3-b]pyridine Compounds in Oncology

The pyrrolo[2,3-b]pyridine scaffold, an isostere of the natural purine base adenine, has emerged as a privileged structure in modern medicinal chemistry. Its ability to act as a hinge-binding motif for the ATP-binding po...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-b]pyridine scaffold, an isostere of the natural purine base adenine, has emerged as a privileged structure in modern medicinal chemistry. Its ability to act as a hinge-binding motif for the ATP-binding pocket of numerous protein kinases has led to the development of a diverse array of potent and selective inhibitors.[1][2] This guide offers a comparative analysis of the preclinical in vivo efficacy of several novel compounds built upon this versatile framework, providing researchers and drug development professionals with objective performance data and the experimental context necessary for informed decision-making. We will delve into compounds targeting critical oncogenic pathways, including PI3K/AKT, DNA Damage Response (DDR), and WNT/β-catenin signaling, presenting a landscape of their therapeutic potential.

The PI3K/AKT Pathway: AZD5363 (Capivasertib) - A Case Study in Potency and Clinical Translation

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer, making it a prime target for therapeutic intervention.[3] AZD5363 (Capivasertib), a pyrrolo[2,3-b]pyridine-derived compound, is a potent, ATP-competitive pan-AKT inhibitor targeting all three isoforms (AKT1, AKT2, AKT3) with a potency of <10 nM.[4][5] Its preclinical in vivo data package is extensive, providing a robust benchmark for other compounds in this class.

The diagram below illustrates the central role of AKT in cell survival, proliferation, and metabolism. AZD5363's inhibition of AKT prevents the phosphorylation of its numerous downstream substrates, thereby halting these pro-oncogenic signals.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Phosphorylation GSK3b GSK3β AKT->GSK3b Phosphorylation PRAS40 PRAS40 AKT->PRAS40 Phosphorylation S6 S6 mTORC1->S6 Proliferation Cell Proliferation & Survival GSK3b->Proliferation S6->Proliferation AZD5363 AZD5363 AZD5363->AKT

Fig 1. Simplified PI3K/AKT signaling pathway showing AZD5363's point of inhibition.

Chronic oral dosing of AZD5363 demonstrates significant, dose-dependent tumor growth inhibition across a wide range of xenograft models.[4] Its efficacy is particularly pronounced in tumors harboring PIK3CA mutations or PTEN loss, a finding that underscores the potential for patient stratification based on genetic biomarkers.[3][4]

  • Monotherapy: In PTEN-deficient prostate cancer models, AZD5363 monotherapy significantly reduced tumor growth in both castration-naïve and castration-resistant settings.[3] In mice with PTEN/P53 double knockout, it improved overall and progression-free survival.[3]

  • Combination Therapy: AZD5363 significantly enhances the antitumor activity of standard-of-care agents. This synergy has been demonstrated with docetaxel, lapatinib, and trastuzumab in breast cancer xenografts.[4][5] It also synergizes with the PARP inhibitor olaparib and the estrogen receptor antagonist fulvestrant.[5][6]

  • Pharmacodynamics: In vivo target engagement is confirmed by a dose- and time-dependent reduction in the phosphorylation of downstream targets like PRAS40, GSK3β, and S6 in tumor tissues.[4][7] This provides a crucial link between drug exposure and biological effect.

The DNA Damage Response: Compound 25a - A Synergistic ATM Inhibitor

Targeting the DNA Damage Response (DDR) is a key strategy in oncology, particularly in combination with DNA-damaging agents. Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the response to double-strand breaks (DSBs).[8] Compound 25a , a 1H-pyrrolo[2,3-b]pyridine derivative, was developed as a highly selective and orally bioavailable ATM inhibitor.[8]

When DNA-damaging agents like irinotecan (a topoisomerase I inhibitor) induce DSBs, ATM is activated. It phosphorylates numerous substrates to initiate cell cycle arrest and DNA repair. Inhibiting ATM prevents this repair, leading to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

DDR_Pathway Irinotecan Irinotecan (Chemotherapy) DSB DNA Double-Strand Breaks (DSBs) Irinotecan->DSB ATM ATM Kinase DSB->ATM Activation Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Accumulation of Damage Repair Cell Cycle Arrest & DNA Repair ATM->Repair Phosphorylation of substrates Compound25a Compound 25a Compound25a->ATM Repair->DSB Fixes Damage

Fig 2. ATM inhibition by Compound 25a enhances chemotherapy-induced cell death.

The therapeutic utility of Compound 25a was evaluated in combination with irinotecan in colorectal cancer xenograft models.

  • Synergistic Efficacy: While likely having minimal effect as a monotherapy at non-toxic doses, Compound 25a demonstrated powerful synergistic antitumor efficacy when combined with irinotecan.[8]

  • Tumor Growth Inhibition (TGI): In HCT116 and SW620 xenograft models, the combination of Compound 25a and irinotecan resulted in impressive TGIs of 79.3% and 95.4%, respectively.[8]

  • Pharmacokinetics: A key feature of Compound 25a is its excellent drug-like properties, including an exceptional oral bioavailability of 147.6% in mice, which is crucial for achieving effective therapeutic concentrations in vivo.[8]

WNT/β-catenin Signaling: Compound 22 - A Type II CDK8 Inhibitor

Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator and a colorectal oncogene that functions as a co-factor for β-catenin, the central effector of the WNT signaling pathway.[9][10] Compound 22 , a (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)propenamide), was identified as a potent and selective type II CDK8 inhibitor.[9]

Compound 22 was evaluated in a colorectal cancer (CRC) xenograft model, demonstrating significant single-agent activity.

  • Tumor Growth Inhibition: The compound was shown to significantly inhibit tumor growth in CRC xenografts in vivo.[9]

  • Mechanism: The antitumor effect is driven by the inhibition of CDK8, which leads to the downregulation of WNT/β-catenin signaling and induces cell cycle arrest.[9]

  • Pharmacokinetics: Compound 22 exhibits good bioavailability (F = 39.8%) and low toxicity, making it a promising candidate for further development.[9]

Comparative Performance Data

The following table summarizes the key in vivo efficacy parameters for the discussed pyrrolo[2,3-b]pyridine compounds, allowing for a direct comparison of their performance in preclinical models.

Compound Primary Target Cancer Model(s) Dosing Regimen (Mouse) Key Efficacy Metric Combination Synergy Reference(s)
AZD5363 Pan-AKTBreast (BT474c, etc.), Prostate (PTEN-deficient)50-150 mg/kg BID (continuous) or 100-200 mg/kg BID (4 days on/3 off)Dose-dependent tumor growth inhibition; Improved survivalDocetaxel, Trastuzumab, Lapatinib, Fulvestrant[3][4][5]
Compound 25a ATMColorectal (HCT116, SW620)Not specified, oral administrationTGI: 79.3% (HCT116), 95.4% (SW620)Irinotecan[8]
Compound 22 CDK8Colorectal CancerNot specified, oral administrationSignificant tumor growth inhibitionN/A (single agent)[9]
Compound 25 FGFR4 (irreversible)Hepatocellular CarcinomaNot specifiedIn vitro potency (IC50 = 51.6 nM), but low oral bioavailability (6.65%) limited in vivo studiesN/A[11]

Methodology: Standard Protocol for a Xenograft Efficacy Study

To ensure the reproducibility and validity of in vivo efficacy data, a rigorously controlled experimental protocol is essential. The following represents a standard workflow for evaluating a novel pyrrolo[2,3-b]pyridine compound in a subcutaneous xenograft model.

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: Efficacy Study cluster_analysis Phase 3: Analysis A 1. Cell Line Expansion B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Implantation B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization (e.g., 150-200 mm³) D->E F 6. Treatment Administration E->F G 7. Tumor & Body Weight Measurement F->G H 8. Endpoint & Tissue Collection (Tumor, Plasma) G->H I 9. Data Analysis (TGI, Statistics) H->I J 10. Pharmacodynamic Analysis (e.g., Western Blot) H->J

Fig 3. Standard workflow for a preclinical in vivo xenograft efficacy study.

Step-by-Step Protocol:

  • Cell Culture and Implantation:

    • Human tumor cells (e.g., HCT116, BT474c) are cultured under standard sterile conditions.

    • Cells are harvested during the logarithmic growth phase and resuspended in a suitable medium, often mixed 1:1 with Matrigel to support initial tumor growth.

    • A specific number of cells (e.g., 5 x 10⁶) is subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude or NSG). The choice of mouse strain is critical; tolerability to compounds like AZD5363 can be variable between strains, necessitating a preliminary tolerability study.[4]

  • Tumor Growth and Randomization:

    • Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the standard formula: Volume = (Length x Width²) / 2 .

    • When tumors reach a predetermined average size (e.g., 150-200 mm³), mice are randomized into treatment groups (e.g., Vehicle, Compound A at X mg/kg, Combination therapy). This step is crucial to ensure a statistically valid comparison between groups.

  • Treatment Administration:

    • The test compound is formulated in an appropriate vehicle (e.g., 0.5% HPMC, 0.1% Tween 80).

    • The compound is administered according to the planned schedule (e.g., once or twice daily) via the intended clinical route, typically oral gavage for orally bioavailable agents. Body weight is monitored as a general measure of toxicity.

  • Efficacy and Pharmacodynamic Assessment:

    • Tumor volumes and body weights are measured throughout the study.

    • At the end of the study (or at specific time points), a subset of animals may be euthanized for the collection of tumor and plasma samples.

    • Tumor tissue is flash-frozen or fixed for pharmacodynamic analysis (e.g., Western blot to measure phosphorylation of target proteins), confirming target engagement in vivo.

    • Plasma samples are used for pharmacokinetic analysis to correlate drug exposure with efficacy.

  • Data Analysis:

    • The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - [ΔT/ΔC]) x 100 , where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.

    • Statistical analysis (e.g., ANOVA, t-test) is performed to determine the significance of the observed effects.

Conclusion and Future Outlook

The pyrrolo[2,3-b]pyridine scaffold continues to be a highly productive starting point for the discovery of potent kinase inhibitors with significant in vivo antitumor activity. The clinical progression of AZD5363 (Capivasertib) highlights the therapeutic potential of this chemical class.[5] Comparative analysis reveals that while single-agent activity is achievable, as seen with CDK8 and AKT inhibitors, the true power of next-generation compounds may lie in their ability to synergize with established therapies, such as the ATM inhibitor Compound 25a with chemotherapy.[8]

Future challenges and opportunities include optimizing pharmacokinetic properties to improve oral bioavailability, as noted with FGFR4 inhibitors, and managing on-target toxicities through innovative dosing schedules.[4][11] Furthermore, the evolution of this scaffold into new modalities, such as PROTAC degraders based on the AZD5363 warhead, opens an exciting new frontier for targeting oncogenic proteins.[7] This guide serves as a foundational reference for researchers aiming to build upon these successes and develop the next generation of effective cancer therapeutics.

References

  • Davies BR., et al. (2012). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background. Mol Cancer Ther 11(4):873-887. [Link]

  • Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. (Note: This is a future-dated publication as per the search result, citation details are based on the provided information). [Link]

  • Ouchi, T., et al. (2016). Efficacy of targeted AKT inhibition in genetically engineered mouse models of PTEN-deficient prostate cancer. Oncotarget 7(15):19953-63. [Link]

  • Guo, T., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. J Med Chem. [Link]

  • AstraZeneca. (2025). AZD5363 - AstraZeneca Open Innovation. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry 65(18):12086-12105. [Link]

  • Jin, Q., et al. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorg Med Chem 29:115862. [Link]

  • ResearchGate. (2022). The efficacy and safety of Capivasertib (AZD5363) in the treatment of patients with solid tumor: a systematic review and meta-analysis of randomized clinical trials. [Link]

  • Rempel, D., et al. (2022). Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. J Med Chem 65(5):4189-4205. [Link]

  • Simigdala, N., et al. (2016). AKT Antagonist AZD5363 Influences Estrogen Receptor Function in Endocrine-Resistant Breast Cancer and Synergizes with Fulvestrant (ICI182780) In Vivo. Mol Cancer Ther 15(8):1910-20. [Link]

  • Metwally, K., et al. (2024). Pyrrolo[2,3-d]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry 31(36):5918-5936. [Link]

  • Metwally, K., et al. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Curr Med Chem. [Link]

  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Curr Med Chem 24(17):1794-1823. [Link]

  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]

Sources

Comparative

A Comparative Benchmarking Guide: 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine in the Landscape of Kinase Inhibitors

In the rapidly evolving field of targeted cancer therapy, the pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of several clinically successful kinase inhibitors. This guide provide...

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted cancer therapy, the pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of several clinically successful kinase inhibitors. This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine , against three established drugs that share a similar structural heritage: Vemurafenib, Pexidartinib, and Lenvatinib.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of the potential mechanisms of action, inhibitory profiles, and provides detailed experimental protocols for the evaluation of such compounds. The insights herein are designed to be both technically robust and practically applicable in a research setting.

Introduction to the Core Scaffold and Investigational Compound

The pyrrolo[2,3-b]pyridine, an azaindole isomer, mimics the purine core of ATP, making it an ideal framework for competitive kinase inhibitors. Its derivatives have been successfully developed to target a range of kinases implicated in oncogenesis.

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a novel synthetic entity that combines this established kinase-binding scaffold with two key functional groups:

  • A 5-fluoro substituent : The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.

  • A benzenesulfonyl group : This moiety can modulate the electronic properties of the pyrrolo[2,3-b]pyridine core and provide additional interaction points within the kinase active site, potentially influencing both potency and selectivity.

Given its structural features, we hypothesize that 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine functions as a kinase inhibitor. This guide will explore its hypothetical profile in the context of known drugs targeting distinct kinase families.

Comparative Analysis of Kinase Inhibitor Mechanisms

To provide a framework for evaluating our investigational compound, we will compare it to three approved drugs with pyrrolopyridine or analogous scaffolds, each with a distinct primary target and mechanism of action.

  • Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAF V600E mutated serine-threonine kinase, a key driver in a significant proportion of melanomas.[1][2][3][4] It interrupts the MAPK/ERK signaling pathway, leading to programmed cell death in cancer cells harboring this specific mutation.[1][2]

  • Pexidartinib (Turalio®) is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a tyrosine kinase.[5][6][7][8][9] By blocking CSF-1R, Pexidartinib targets tumor-associated macrophages, which play a crucial role in the tumor microenvironment of tenosynovial giant cell tumors.[5][7] It also shows inhibitory activity against c-KIT and FLT3.[5][6][7]

The following diagram illustrates the distinct signaling pathways targeted by these agents.

Kinase_Inhibitor_Pathways cluster_Vemurafenib Vemurafenib Target Pathway cluster_Pexidartinib Pexidartinib Target Pathway cluster_Lenvatinib Lenvatinib Target Pathways Growth_Factors_V Growth_Factors_V RAS_V RAS_V Growth_Factors_V->RAS_V BRAF_V600E BRAF_V600E RAS_V->BRAF_V600E MEK_V MEK_V BRAF_V600E->MEK_V ERK_V ERK_V MEK_V->ERK_V Proliferation_V Proliferation_V ERK_V->Proliferation_V Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R Macrophage_Survival_Proliferation Macrophage_Survival_Proliferation CSF1R->Macrophage_Survival_Proliferation Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibits VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis FGF FGF FGFR FGFR FGF->FGFR Proliferation_L Proliferation_L FGFR->Proliferation_L Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits Lenvatinib->FGFR Inhibits Hypothetical_Compound 1-Benzenesulfonyl-5-fluoro- 1H-pyrrolo[2,3-b]pyridine

Caption: Signaling pathways targeted by Vemurafenib, Pexidartinib, and Lenvatinib.

Quantitative Benchmarking: In Vitro Kinase Inhibition

A primary step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. The table below presents a hypothetical inhibitory profile for 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine alongside published data for the comparator drugs.

Kinase Target1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine (Hypothetical IC50, nM)Vemurafenib (IC50, nM)Pexidartinib (IC50, nM)Lenvatinib (IC50, nM)
BRAF V600E 85031[18]>10,000>10,000
BRAF (wild-type) >10,000100[18]>10,000>10,000
CRAF >5,00048[18]>10,000>10,000
CSF-1R 15>10,00017-20[9][19][20]>1,000
c-KIT 25>1,00010-12[9][19]85[14]
FLT3 150>1,000160[6][19]>1,000
VEGFR1 2,500>10,000>10,0004.7[14]
VEGFR2 (KDR) 1,800>10,000>10,0003.0[14]
VEGFR3 2,100>10,000>10,0002.3[14]
FGFR1 950>10,000>10,00061[14]
PDGFRα 1,200>10,000>10,00029[14]
RET 1,500>10,000>10,0006.4[14]

Disclaimer: IC50 values for 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine are hypothetical and for illustrative purposes only.

Based on this hypothetical data, 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine demonstrates potent and selective inhibition of CSF-1R and c-KIT, suggesting a pharmacological profile with similarities to Pexidartinib.

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothetical profile of our investigational compound, standardized and robust experimental protocols are essential. The following sections detail the methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the IC50 value of a compound against a specific kinase by measuring the amount of ADP produced, which is inversely proportional to the kinase activity.

Kinase_Assay_Workflow Start Start Serial_Dilution Prepare serial dilutions of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine Start->Serial_Dilution Add_Inhibitor Add inhibitor dilutions to 96-well plate Serial_Dilution->Add_Inhibitor Add_Kinase Add kinase (e.g., CSF-1R) and incubate Add_Inhibitor->Add_Kinase Initiate_Reaction Initiate reaction with ATP/substrate mix Add_Kinase->Initiate_Reaction Incubate_Reaction Incubate at 30°C for 60 min Initiate_Reaction->Incubate_Reaction Stop_Reaction_Deplete_ATP Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction_Deplete_ATP Convert_ADP_to_ATP Add Kinase Detection Reagent Stop_Reaction_Deplete_ATP->Convert_ADP_to_ATP Measure_Luminescence Measure luminescence with a plate reader Convert_ADP_to_ATP->Measure_Luminescence Calculate_IC50 Plot data and calculate IC50 Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro luminescence-based kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine in DMSO.

  • Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a control) to each well.

  • Kinase Addition: Add 2.5 µL of the target kinase (e.g., recombinant human CSF-1R) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the produced ADP to ATP, which then generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_Cells Incubate for 24 hours Seed_Cells->Incubate_Cells Add_Compound Add serial dilutions of the test compound Incubate_Cells->Add_Compound Incubate_with_Compound Incubate for 72 hours Add_Compound->Incubate_with_Compound Add_MTT Add MTT reagent to each well Incubate_with_Compound->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize_Formazan Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize_Formazan Measure_Absorbance Measure absorbance at 570 nm Solubilize_Formazan->Measure_Absorbance Calculate_GI50 Plot data and calculate GI50 Measure_Absorbance->Calculate_GI50 End End Calculate_GI50->End

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., U937 or THP-1 cells, which express CSF-1R) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.[22]

  • Compound Treatment: Treat the cells with serial dilutions of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the concentration that inhibits cell growth by 50% (GI50).

Conclusion and Future Directions

This guide provides a comparative framework for the initial characterization of the novel investigational compound, 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine. Based on its structural features and a hypothetical inhibitory profile, this compound shows promise as a selective inhibitor of CSF-1R and c-KIT, warranting further investigation.

The provided experimental protocols offer a robust starting point for empirically determining its potency and cellular activity. Future studies should expand the kinase panel to further define its selectivity and investigate its effects in relevant co-culture and in vivo models to fully elucidate its therapeutic potential. The synthesis of technical accuracy with field-proven insights, as outlined in this guide, is paramount for the successful advancement of novel therapeutic candidates.

References

  • Pexidartinib mechanism of actiona. The proliferation and survival of... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Vemurafenib - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Mechanism of Action (MOA) of LENVIMA® (lenvatinib). (n.d.). Retrieved January 11, 2026, from [Link]

  • Lenvatinib - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Mechanism of Action (MOA) of LENVIMA® (lenvatinib). (n.d.). Retrieved January 11, 2026, from [Link]

  • Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

  • Lenvatinib - StatPearls - NCBI Bookshelf - NIH. (2024, May 2). Retrieved January 11, 2026, from [Link]

  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Pexidartinib - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • What is the mechanism of Lenvatinib mesylate? - Patsnap Synapse. (2024, July 17). Retrieved January 11, 2026, from [Link]

  • What is the mechanism of Vemurafenib? - Patsnap Synapse. (2024, July 17). Retrieved January 11, 2026, from [Link]

  • vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 11, 2026, from [Link]

  • Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. (2025, January 3). Retrieved January 11, 2026, from [Link]

  • Lenvatinib in Management of Solid Tumors - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenos | DDDT. (2020, May 4). Retrieved January 11, 2026, from [Link]

  • Definition of vemurafenib - NCI Drug Dictionary - National Cancer Institute. (n.d.). Retrieved January 11, 2026, from [Link]

  • Multiple murine BRaf(V600E) melanoma cell lines with sensitivity to PLX4032 - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

  • Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

  • Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. (2024, June 5). Retrieved January 11, 2026, from [Link]

  • BRAFV600E mutations in malignant melanoma are associated with increased expressions of BAALC - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

  • CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

  • Differential sensitivity of melanoma cell lines with BRAFV600E mutation to the specific Raf inhibitor PLX4032 - PubMed. (2010, April 20). Retrieved January 11, 2026, from [Link]

  • Synergistic Effects of Lenvatinib (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 11, 2026, from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Retrieved January 11, 2026, from [Link]

  • Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer - AACR Journals. (n.d.). Retrieved January 11, 2026, from [Link]

  • Antitumor activity of a pexidartinib bioisostere inhibiting CSF1 production and CSF1R kinase activity in human hepatocellular carcinoma - PubMed. (2022, November 9). Retrieved January 11, 2026, from [Link]

  • Overcoming resistance to BRAFV600E inhibition in melanoma by deciphering and targeting personalized protein network alterations - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

  • In vitro kinase assay - Protocols.io. (2023, September 23). Retrieved January 11, 2026, from [Link]

  • IC 50 values of BRAF V600E mutated melanoma cells after exposure to... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Comparison of IC50 values for (A) CI-1040 vs. vemurafenib and (B)... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Expression of colony-stimulating factor 1 receptor during prostate development and prostate cancer progression | PNAS. (n.d.). Retrieved January 11, 2026, from [Link]

  • Figure 1: Lung cancer cell lines express CSF-1R and CSF-1 and contain... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • CSF-1R signaling in cancer cells. The image is a schematic... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Kinase assays | BMG LABTECH. (2020, September 1). Retrieved January 11, 2026, from [Link]

  • Autocrine CSF-1 and CSF-1 Receptor Coexpression Promotes Renal Cell Carcinoma Growth - AACR Journals. (n.d.). Retrieved January 11, 2026, from [Link]

  • Multikinase inhibitors in the treatment of thyroid cancer: specific role of lenvatinib. (n.d.). Retrieved January 11, 2026, from [Link]

  • Lenvantinib: A Tyrosine Kinase Inhibitor of VEGFR 1-3, FGFR 1-4, PDGFRα, KIT and RET. (n.d.). Retrieved January 11, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved January 11, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Binding Mode of Pyrrolo[2,3-b]pyridine Inhibitors via Crystallography

Introduction: The Privileged Scaffold in Modern Drug Discovery The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, stands as a privileged scaffold in medicinal chemistry. Its unique structure, featuring a hydrogen bon...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, stands as a privileged scaffold in medicinal chemistry. Its unique structure, featuring a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7), mimics the adenine portion of ATP, making it an ideal hinge-binding motif for kinase inhibitors.[1][2] This scaffold forms the core of numerous inhibitors targeting a wide array of protein kinases implicated in diseases ranging from cancer to inflammatory disorders.[3][4][5] However, synthesizing a potent inhibitor is only half the battle. To rationally optimize lead compounds and understand the structural basis for their potency and selectivity, there is no substitute for high-resolution structural data. X-ray crystallography remains the gold standard, providing unambiguous, atomic-level detail of how these inhibitors engage their targets.[6][7]

This guide provides a comprehensive comparison of crystallographic techniques used to elucidate the binding modes of pyrrolo[2,3-b]pyridine inhibitors. We will move beyond simple protocols to explain the causal-driven decisions that underpin successful structure determination, compare crystallographically-confirmed binding modes across different kinase targets, and provide self-validating workflows for generating trustworthy structural data.

Part 1: The Crystallographic Workflow: A Decision-Based Approach

Obtaining a high-resolution protein-ligand crystal structure is a multi-step process that requires careful planning and execution. The central decision is the method used to introduce the inhibitor into the crystal: co-crystallization or crystal soaking . The choice is not arbitrary and depends on the specific properties of the protein, the ligand, and their interaction.

Crystallography_Workflow cluster_prep Protein & Ligand Preparation cluster_complex Complex Formation & Crystallization cluster_analysis Data Collection & Analysis Prot_Exp Target Protein Expression & Purification Decision Choose Method: Co-crystallization vs. Soaking Prot_Exp->Decision Lig_Prep Inhibitor Synthesis & Characterization (Purity, Solubility) Lig_Prep->Decision CoCryst Co-crystallization: Incubate Protein + Ligand, Then Screen for Crystals Decision->CoCryst Low ligand solubility Conformational change No apo crystals Soaking Soaking: Grow Apo-Protein Crystals, Then Soak in Ligand Solution Decision->Soaking High ligand solubility No conformational change Robust apo crystal system Xray X-ray Diffraction Data Collection (Synchrotron) CoCryst->Xray Soaking->Xray Structure Structure Solution & Refinement Xray->Structure Validation Binding Mode Validation (Electron Density, B-factors) Structure->Validation Final Validated Protein-Ligand Structure Validation->Final

Caption: Decision workflow for protein-ligand crystallography.

Experimental Methodologies: Co-Crystallization vs. Crystal Soaking

The primary goal is to achieve high occupancy of the inhibitor in the protein's binding site within a well-diffracting crystal.

Co-crystallization involves forming the protein-ligand complex in solution before setting up crystallization trials.[8] This is often the method of choice when a ligand is expected to induce a significant conformational change in the protein upon binding, which would likely shatter or dissolve a pre-existing apo crystal.[9]

Crystal Soaking is technically simpler. It involves growing crystals of the apo-protein first and then introducing the ligand by transferring the crystals into a solution containing the inhibitor.[10] The ligand then diffuses through solvent channels in the crystal to reach the binding site. This requires a crystal form with accessible binding sites and a ligand with sufficient solubility.[9][10]

ParameterCo-CrystallizationCrystal SoakingRationale & Causality
Applicability Ligand induces conformational change; low ligand solubility; unstable apo-protein.No major conformational change; robust apo crystal system exists; high ligand solubility.Soaking relies on the apo crystal lattice remaining intact. If the ligand forces a new protein shape, the lattice will break. Co-crystallization forms the final complex first, allowing it to find its own optimal crystal lattice.[9]
Protein Amount Higher consumption. Each screen is a new complex.Lower consumption. One batch of apo crystals can be used to screen many ligands.Soaking is highly efficient for fragment-based screening (FBDD) where hundreds of compounds are tested.[6]
Ligand Amount Can work with lower solubility ligands.Requires higher ligand solubility to create an effective concentration gradient for diffusion.During co-crystallization, the complex can be formed at lower protein concentrations, allowing a sufficient molar excess of a poorly soluble ligand to be achieved before concentration for screening.[8][9]
Time Can be faster if a new crystal form appears quickly.Generally faster if an apo crystal system is already established.Developing a new co-crystal condition from scratch can be lengthy. Soaking leverages a known, optimized crystallization condition.
Potential Pitfall Ligand may act as "kryptonite," preventing crystallization altogether.Binding site may be blocked by crystal packing contacts; ligand may not be soluble enough in the crystallization buffer.The choice of method is a strategic one based on prior knowledge of the system. If in doubt, screening for both apo and complex crystals in parallel is a recommended strategy.[10]
Protocol: A Self-Validating Approach to Co-Crystallization

This protocol is designed to maximize the chances of success and includes intrinsic validation steps.

Objective: To obtain diffraction-quality crystals of a target kinase in complex with a pyrrolo[2,3-b]pyridine inhibitor.

Methodology:

  • Complex Formation & Verification (Trustworthiness Pillar):

    • Rationale: Before committing large amounts of protein to screening, it is crucial to confirm that the protein and ligand form a stable complex. This step prevents wasted effort on screening a mixture that has not properly associated.

    • Step 1: Dialyze the purified target kinase (e.g., to a concentration of 10-20 mg/mL[9]) into a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Step 2: Prepare a 10-100 mM stock solution of the pyrrolo[2,3-b]pyridine inhibitor in 100% DMSO.

    • Step 3: Add the inhibitor to the protein solution to achieve a 3- to 10-fold molar excess of ligand. The final DMSO concentration should not exceed 5%, as higher concentrations can inhibit crystallization.[9] For potent inhibitors (Kd << protein concentration), a lower excess is needed.[9]

    • Step 4 (Validation): Confirm complex formation and stability using a biophysical method like Protein Thermal Shift Assay (PTSA) or Differential Scanning Fluorimetry (DSF). A successful binding event will typically result in an increase in the protein's melting temperature (Tm), indicating ligand-induced stabilization. This validates that the inhibitor is binding in solution under conditions similar to crystallization.

    • Step 5: Incubate the protein-ligand mixture on ice for at least 1 hour to ensure equilibrium is reached.[8]

  • Crystallization Screening:

    • Rationale: Proteins crystallize under very specific and unpredictable conditions. High-throughput screening of hundreds of commercially available chemical conditions is the standard method to identify initial "hits."

    • Step 1: Using a crystallization robot, set up sitting-drop or hanging-drop vapor diffusion plates. Mix the protein-ligand complex with the reservoir solution in ratios of 1:2, 1:1, and 2:1 to sample different equilibration pathways.

    • Step 2: Screen against multiple commercial screens (e.g., PEG/Ion, SaltRx, Index) at two different temperatures (e.g., 4°C and 20°C) to maximize the chances of finding a successful condition.

  • Crystal Optimization:

    • Rationale: Initial hits are often small, poorly formed, or not single crystals. Optimization involves systematically varying the parameters of the successful condition (e.g., precipitant concentration, pH, additives) to produce larger, single crystals suitable for diffraction.

    • Step 1: Reproduce the initial hit in a 24-well plate format to confirm the condition.

    • Step 2: Set up a grid screen around the hit condition, varying the concentration of the primary precipitant (e.g., PEG 3350) and the salt.

    • Step 3: If crystals are still suboptimal, consider microseeding, where microscopic crystals from a previous drop are used to nucleate new, potentially better-quality crystals.

  • Cryo-protection and Data Collection:

    • Rationale: To prevent radiation damage during X-ray exposure, data is collected at cryogenic temperatures (~100 K). Crystals must be transferred to a cryoprotectant solution to prevent ice formation, which would destroy the crystal lattice.

    • Step 1: Identify a suitable cryoprotectant (e.g., glycerol, ethylene glycol) by adding it in increasing concentrations to the crystallization mother liquor. The goal is to find a condition that does not crack or dissolve the crystal.

    • Step 2: Using a nylon loop, harvest a crystal and pass it through the cryoprotectant solution before flash-cooling it in liquid nitrogen.

    • Step 3: Collect diffraction data at a synchrotron light source.[7]

Part 2: Comparative Analysis of Binding Modes

The true power of crystallography lies in revealing the precise interactions that drive inhibitor potency and selectivity. The pyrrolo[2,3-b]pyridine scaffold consistently utilizes its 7-azaindole core to form two canonical hydrogen bonds with the kinase hinge region, mimicking the ATP-adenine interaction.[11][12] However, the substituents appended to this core dictate the inhibitor's interactions with other regions of the ATP-binding pocket, thereby determining its overall affinity and isoform selectivity.

Binding_Mode cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Hinge Hinge Region (e.g., Ala, Glu) Gatekeeper Gatekeeper Residue DFG DFG Motif (Solvent Front) Hydrophobic Hydrophobic Pocket Scaffold Pyrrolo[2,3-b]pyridine Core Scaffold->Hinge Canonical H-Bonds R1 R1 Group R1->Gatekeeper Steric/Hydrophobic Interactions R1->Hydrophobic π-π Stacking R2 R2 Group R2->DFG H-Bonds/Hydrophobic

Caption: Key interactions of a pyrrolo[2,3-b]pyridine inhibitor.

Below is a comparison of crystallographically confirmed binding data for pyrrolo[2,3-b]pyridine inhibitors against various kinases. This data illustrates how different substitutions on the same core scaffold can be tailored to achieve potent and selective inhibition of distinct targets.

Target KinaseInhibitor ExampleIC₅₀/Kᵢ (nM)PDB IDKey Hinge H-Bonds (Residues)Other Key Interactions & RationaleReference
FGFR1 Compound 4h 1.93C4FE562, A564The 3,5-dimethoxyphenyl group occupies a hydrophobic pocket and forms a hydrogen bond with D641 of the DFG motif, a key interaction for potency. A π-π stacking interaction with F489 further stabilizes the complex.[11][11]
IKKα Compound 4 (IKKα Ki = 10 nM)5EBZ (model)Cys98The aminoindazole motif anchors to the G-loop via H-bonds with Thr23 and Glu148. This specific interaction with the occluded wall is exploited to gain selectivity over the highly homologous IKKβ.[12][13][12][13]
JAK1 Tofacitinib Analogs2.8 - 1103EYG (Tofacitinib)Leu959, Glu957The N-methyl-carboxamide group is designed to occupy a specific pocket to enhance JAK1 selectivity. Hydrophobic interactions with residues like Val915 and Leu1010 are critical for affinity.[14][15][14][15]
c-Met Compound 34 1.68N/AMet1160, Tyr1159Electron-withdrawing groups on the linker between the core and a triazole moiety are shown to be crucial for decreasing electron density and improving inhibitory activity.[16][16]
PDE4B Compound 11h 1404X0F (model)N/A (not kinase)The pyrrolo[2,3-b]pyridine core engages in π-π stacking with Phe618. The 3,3-difluoroazetidine ring provides a combination of hydrophobicity and polarity that improves potency and selectivity over PDE4D.[17][17]

Part 3: Validating the Model: The Trustworthiness Pillar

A crystal structure is a model refined against experimental data. Its validity must be rigorously assessed.[18]

  • Inspect the Electron Density Map: This is the most critical step. The refined inhibitor model must be well-supported by the experimental electron density (often visualized as a 2Fo-Fc map). There should be clear, continuous density for the entire molecule. Ambiguous or weak density for parts of the ligand may indicate flexibility or incorrect model placement.[18]

  • Check B-factors (Atomic Displacement Parameters): B-factors represent the static and dynamic disorder of an atom. The B-factors of the ligand should be comparable to those of the surrounding protein atoms. Significantly higher B-factors for the ligand can suggest low occupancy or high mobility.[18]

  • Analyze Binding Site Waters: Water molecules often mediate protein-ligand interactions. The displacement of high-energy water molecules by an inhibitor can be a major driver of binding affinity. Confirming that these waters are correctly modeled is essential.

  • Orthogonal Biophysical Validation: Crystallography shows a solid-state snapshot. It is powerful when combined with solution-phase techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), which can confirm the binding affinity (Kd) and stoichiometry in solution, validating that the observed crystal structure is biologically relevant.[19]

X-ray crystallography is an indispensable tool in drug discovery, providing the ultimate validation of an inhibitor's binding mode. For the versatile pyrrolo[2,3-b]pyridine scaffold, crystallography illuminates the atomic details that govern potency and selectivity, transforming drug design from a trial-and-error process into a rational, structure-guided endeavor. By employing the decision-based workflows, rigorous protocols, and validation checkpoints outlined in this guide, researchers can confidently determine the binding modes of their inhibitors, accelerating the development of next-generation targeted therapies.

References

  • Di Brisco, R., et al. (2012). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. Pharmaffiliates. [Link]

  • ResearchGate. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. ResearchGate. [Link]

  • Wang, Y., et al. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health (NIH). [Link]

  • Warkentin, M., et al. (2020). Guidelines for the successful generation of protein–ligand complex crystals. National Institutes of Health (NIH). [Link]

  • Gantla, C., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central (PMC). [Link]

  • D. E. Shaw Research. (2023). Discovery and Validation of the Binding Poses of Allosteric Fragment Hits to Protein Tyrosine Phosphatase 1b: From Molecular Dynamics Simulations to X-ray Crystallography. National Institutes of Health (NIH). [Link]

  • MDPI. (2024). Design and synthesis of novel aminoindazole-pyrrolo[2,3-b]pyridine inhibitors of IKKα that selectively perturb cellular non-canonical NF-κB signalling. MDPI. [Link]

  • El-Gamal, M.I., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed. [Link]

  • Basore, K., et al. (2019). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. PubMed Central (PMC). [Link]

  • Creative Biostructure. (n.d.). Co-crystallization. Creative Biostructure. [Link]

  • MDPI. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI. [Link]

  • Zhang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central (PMC). [Link]

  • Wlodawer, A., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central (PMC). [Link]

  • Sygnature Discovery. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Sygnature Discovery. [Link]

  • Luft, J.R., et al. (2011). Crystallization of protein–ligand complexes. PubMed Central (PMC). [Link]

  • Park, E., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. [Link]

  • University of Strathclyde. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PubMed Central (PMC). [Link]

  • Owen, C.D., et al. (2022). Exiting the tunnel of uncertainty: crystal soak to validated hit. IUCr Journals. [Link]

  • Kumar, A., & Lee, K.W. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. PubMed Central (PMC). [Link]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

  • Tang, Q., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Understanding the Hazard Profile 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a compound that requires careful handling due to its potential health hazards. Based on data from suppliers and analogous compounds...

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a compound that requires careful handling due to its potential health hazards. Based on data from suppliers and analogous compounds, it is classified with the following hazards[1][2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

The presence of a fluorinated pyridine ring and a benzenesulfonyl group necessitates its classification as a halogenated organic compound. Improper disposal of such chemicals can lead to environmental persistence and potential harm to aquatic life. Therefore, it must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations[3][4].

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine for any purpose, including disposal, the following minimum PPE should be worn to prevent exposure[5][6]:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye contact which can cause serious irritation[1][2].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact, which can cause irritation[1][2].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation of dust or vapors, which are harmful[1].
Protective Clothing A laboratory coat and closed-toe shoes.To prevent contamination of personal clothing and skin.

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is through a licensed chemical waste disposal service. In-lab neutralization is not recommended without specific, validated protocols, as it could create byproducts of unknown toxicity[7].

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, including pure compound, solutions, and contaminated materials (e.g., weighing paper, gloves, silica gel), in a designated, properly labeled, and sealable container.

  • Halogenated Waste Stream: This compound is a halogenated organic waste. It must be segregated into a container specifically for this category of chemical waste[8][9]. Do not mix it with non-halogenated organic waste, as this can complicate the disposal process and increase costs.

  • Container Compatibility: Ensure the waste container is made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

2. Labeling:

  • Clear Identification: The waste container must be clearly labeled with the full chemical name: "1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine".

  • Hazard Symbols: Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful) to the container.

  • Constituent List: Maintain a list of all components in the waste container, especially if it is a mixed waste stream.

3. Storage:

  • Secure Location: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents and acids[10].

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment tray to prevent the spread of material in case of a leak.

4. Arranging for Professional Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup[5].

  • Provide Information: Provide the full chemical name and any available safety information to the disposal service.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup and disposal[7].

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated, preferably within a chemical fume hood[5].

  • Wear Appropriate PPE: Before cleaning up the spill, don the appropriate PPE as outlined above.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. For a liquid spill, absorb it with an inert material such as sand, vermiculite, or a chemical absorbent pad.

  • Clean the Area: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: Place all contaminated cleanup materials into the designated halogenated organic waste container for proper disposal.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_containment Containment & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Segregate Segregate as Halogenated Waste PPE->Segregate Collect Collect in a Labeled, Compatible Container Segregate->Collect Store Store in a Secure Satellite Accumulation Area Collect->Store ContactEHS Contact EHS or Licensed Waste Contractor Store->ContactEHS Incineration High-Temperature Incineration ContactEHS->Incineration

Sources

Handling

Personal protective equipment for handling 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Comprehensive Safety & Handling Guide: 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Benzenesulfonyl-5-f...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS RN 1015608-79-3). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed for safe and effective laboratory operations. The following procedures are based on the known hazards of this compound and general best practices for handling related chemical structures, such as pyridine derivatives.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. Based on available data, 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.[1]

These classifications necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below to minimize exposure risk. The pyridine moiety suggests a potential for a strong, unpleasant odor and the ability to be absorbed through the skin.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation.[2][3]
Hand Protection Chemically resistant gloves such as nitrile or neoprene are recommended. Butyl rubber gloves may also be suitable.[2][3] Always inspect gloves for tears or punctures before use and change them frequently.Provides a critical barrier against skin contact, which can cause irritation and potential absorption.[3]
Body Protection A fully buttoned, flame-retardant laboratory coat is required. For operations with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.Protects the skin on the body and arms from accidental contact.
Respiratory Protection All handling of this compound in solid or solution form should be conducted within a certified chemical fume hood to control airborne exposure.[2][4] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[3]Minimizes the inhalation of dust or vapors, which are known to be harmful.[1]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls cluster_disposal Waste Disposal Start Start: Handling 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine FumeHood Work in Chemical Fume Hood Start->FumeHood Always CheckQuantity Small (<1g) or Large (>1g) Quantity? CheckSplash Potential for Splashing? CheckQuantity->CheckSplash Large End Proceed with Experiment CheckQuantity->End Small FaceShield Add Face Shield CheckSplash->FaceShield CheckSplash->End No BasePPE Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat BasePPE->CheckQuantity FumeHood->BasePPE ChemApron Add Chemical Resistant Apron FaceShield->ChemApron ChemApron->End Waste Collect all waste (solid & liquid) as Hazardous Waste End->Waste

Sources

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